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  • Product: 1-(1-Benzofuran-2-ylmethyl)piperazine
  • CAS: 87813-94-3

Core Science & Biosynthesis

Foundational

The 1-(1-Benzofuran-2-ylmethyl)piperazine Scaffold: A Privileged Motif in Polypharmacology and Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the discovery of single-target drugs is increasingly being superseded by the rational design of Multi-Target Directed Ligands (MTDLs). At the forefront of this paradigm is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of single-target drugs is increasingly being superseded by the rational design of Multi-Target Directed Ligands (MTDLs). At the forefront of this paradigm is the 1-(1-Benzofuran-2-ylmethyl)piperazine scaffold (CAS: 87813-94-3). By chemically bridging a lipophilic benzofuran ring with a highly flexible, protonatable piperazine ring, this pharmacophore achieves exceptional binding promiscuity while maintaining high ligand efficiency.

This whitepaper provides an in-depth technical analysis of the scaffold’s mechanism of action, detailing its structural pharmacology, its role in modulating monoamine transporters and G-protein-coupled receptors (GPCRs), and its emerging applications in oncology.

Structural Pharmacology: The Causality of the Scaffold

The pharmacological versatility of 1-(1-Benzofuran-2-ylmethyl)piperazine is not accidental; it is a direct consequence of its bipartite molecular architecture[1].

  • The Benzofuran Moiety (Hydrophobic Anchor): The bicyclic benzofuran ring provides a flat, electron-rich aromatic surface. This allows the scaffold to engage in robust π−π stacking and van der Waals interactions within deep, lipophilic protein cavities, such as the extracellular vestibules of monoamine transporters or the ATP-binding pockets of kinases[2].

  • The Methylene Bridge (Conformational Pivot): Unlike directly fused ring systems, the single carbon (methyl) linker between the benzofuran and piperazine rings provides crucial rotational degrees of freedom. This flexibility allows the molecule to adapt its dihedral angles to fit induced-fit binding pockets without severe entropic penalties.

  • The Piperazine Ring (Electrostatic Anchor): Piperazine is a saturated six-membered heterocycle containing two nitrogen atoms. At physiological pH (7.4), the secondary/tertiary amines are protonated. This cationic state is the primary driver of target recognition, allowing the scaffold to form critical ionic bonds (salt bridges) with conserved acidic residues (Aspartate/Glutamate) in target proteins[1].

G Scaffold 1-(1-Benzofuran-2-ylmethyl)piperazine Benzofuran Benzofuran Ring (Hydrophobic/Aromatic) Scaffold->Benzofuran Piperazine Piperazine Ring (Protonated Amine) Scaffold->Piperazine Pocket1 Extracellular Vestibule (Phe556, Tyr95) Benzofuran->Pocket1 π-π Stacking Pocket2 Orthosteric S1 Site (Asp98 Salt Bridge) Piperazine->Pocket2 Ionic Bond

Fig 1: Pharmacophore mapping of the benzofuran-piperazine scaffold within target binding pockets.

Mechanisms of Action Across Therapeutic Targets

Serotonin Transporter (SERT) and 5-HT Receptors

Benzofuran-piperazine derivatives are foundational to the development of atypical antidepressants and anxiolytics (e.g., vilazodone analogs). High-resolution Cryo-Electron Microscopy (Cryo-EM) structures of SERT complexes reveal a dual binding mode[3].

  • Orthosteric Engagement: The protonated nitrogen of the piperazine ring penetrates the central S1 binding site of SERT, forming a direct salt bridge with the carboxylate group of Aspartate 98 (D98), positioned approximately 4.1 Å apart[3]. This interaction mimics the binding of endogenous serotonin (5-HT)[4].

  • Allosteric Vestibule Binding: The benzofuran ring extends outward, facing the extracellular vestibule. Here, it engages in a cooperative network of hydrophobic interactions with residues such as Tyr95 and Phe556[5]. This dual-pocket occupation physically blocks the conformational transition of SERT from the outward-open to the inward-facing state, thereby halting 5-HT reuptake and increasing synaptic serotonin levels[3].

Dopamine D2 and D3 Receptors

In the context of antipsychotic drug design, the scaffold acts as a potent modulator of Dopamine D2 and D3 receptors (D2R/D3R)[6]. The mechanism relies on the piperazine nitrogen anchoring to the highly conserved Asp114 (D3.32) residue in the orthosteric binding site of the GPCR[1]. Meanwhile, the benzofuran moiety occupies a secondary binding pocket near extracellular loop 2 (ECL2). Depending on the exact substitution pattern on the piperazine ring, these ligands can exhibit functional selectivity (biased agonism), preferentially antagonizing the β -arrestin pathway while sparing cAMP signaling, which is critical for minimizing motor side effects in schizophrenia treatments[7].

Oncology: Dual Kinase Inhibition (VEGFR-2 / PI3K)

Beyond neuropharmacology, the scaffold is utilized in rational anticancer drug design[2]. Benzofuran-piperazine hybrids act as ATP-competitive inhibitors. The benzofuran core slides into the deep, hydrophobic adenine-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), while the piperazine ring extends toward the solvent-exposed region, improving the molecule's aqueous solubility and forming hydrogen bonds with the kinase hinge region[2]. This dual inhibition disrupts tumor angiogenesis and induces apoptosis.

Polypharmacology Core Benzofuran-Piperazine Scaffold SERT Serotonin Transporter (SERT) Core->SERT Allosteric/Orthosteric D2R Dopamine Receptors (D2R/D3R) Core->D2R Antagonism Kinase Tyrosine Kinases (VEGFR-2 / PI3K) Core->Kinase ATP-competitive Out1 Antidepressant / Anxiolytic SERT->Out1 Out2 Atypical Antipsychotic D2R->Out2 Out3 Anti-Angiogenic / Cytotoxic Kinase->Out3

Fig 2: Multi-Target Directed Ligand (MTDL) signaling pathways modulated by the scaffold.

Quantitative Pharmacological Data

The table below synthesizes the binding affinities and pharmacological outcomes of representative 1-(1-Benzofuran-2-ylmethyl)piperazine derivatives across various targets, demonstrating its polypharmacological profile.

Biological TargetScaffold Interaction MechanismRepresentative Affinity ( Ki​ / IC50​ )Primary Pharmacological Outcome
SERT D98 salt bridge (Piperazine) + Vestibule occupation2.2 nM – 14.0 nM[3]Serotonin reuptake inhibition
D2R / D3R Asp114 (D3.32) orthosteric anchoringLow μ M to Sub-nM[6]Atypical antipsychotic action
VEGFR-2 ATP-pocket hydrophobic fit (Benzofuran)~68 nM[2]Anti-angiogenesis / Apoptosis
PI3K Hinge region hydrogen bonding~2.21 nM[2]Inhibition of tumor proliferation

Self-Validating Experimental Protocols

To ensure scientific integrity, the pharmacological evaluation of this scaffold requires a self-validating system: Radioligand Displacement (to prove orthosteric competition) followed by Cryo-EM (to visually map the allosteric/orthosteric orientation).

Protocol 1: Radioligand Displacement Assay (Target Affinity)

Causality: We utilize [3H] spiperone for D2R and [3H] citalopram for SERT because these are established, highly specific orthosteric ligands. If the benzofuran-piperazine derivative successfully displaces them, it definitively proves that the scaffold competes for the primary binding pocket[6].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the target receptor (e.g., human D2R or SERT). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 μ L of the radioligand (e.g., 0.5 nM [3H] spiperone), 50 μ L of the benzofuran-piperazine test compound (serially diluted from 10−10 to 10−4 M), and 100 μ L of the membrane suspension.

  • Equilibration: Incubate the microplates in the dark at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Cryo-EM Structural Elucidation (Pose Validation)

Causality: While binding assays confirm affinity, they cannot differentiate between orthosteric and allosteric vestibule binding. Cryo-EM physically visualizes the exact spatial coordinates of the benzofuran ring, validating the structural hypothesis[3].

Step-by-Step Methodology:

  • Complex Formation: Purify the target protein (e.g., SERT) in a detergent micelle or lipid nanodisc. Incubate with a saturating concentration (10 μ M) of the benzofuran-piperazine ligand for 30 minutes.

  • Vitrification: Apply 3 μ L of the protein-ligand complex onto a glow-discharged Quantifoil holey carbon grid. Plunge-freeze in liquid ethane using a Vitrobot to trap the complex in amorphous ice.

  • Data Acquisition: Image the grids using a 300 kV Titan Krios electron microscope equipped with a K3 direct electron detector. Collect minimum 5,000 movies.

  • 3D Reconstruction: Process the micrographs using RELION or cryoSPARC. Perform 2D classification to remove junk particles, followed by 3D refinement to generate a high-resolution density map (< 3.0 Å). Fit the ligand into the non-proteinaceous density using Coot and refine with Phenix.

Workflow Step1 Radioligand Displacement Step2 Cryo-EM Grid Prep Step1->Step2 Validate Kd Step3 3D Density Reconstruction Step2->Step3 Vitrification Step4 Molecular Docking (SAR) Step3->Step4 Map Vestibule

Fig 3: Self-validating experimental workflow for elucidating scaffold-target interactions.

References

  • Structural basis of vilazodone dual binding mode to the serotonin transporter Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Current Computational Approaches for the Discovery of Novel Anticancer Agents Targeting VEGFR and SIRT Signaling Pathways Source: MDPI URL:[Link]

  • Profiling of LINS01 compounds at human dopamine D2 and D3 receptors Source: Indian Academy of Sciences (IAS) URL:[Link]

  • Detailed representation of the binding sites for IMI and VLZ in SERT Source: ResearchGate URL:[Link]

  • US20210147355A1 - Dopamine d2 receptor ligands Source: Google Patents URL

Sources

Exploratory

Engineering Benzofuran-Piperazine Hybrids: A Technical Guide to Biological Activity and Therapeutic Applications

Executive Summary In the landscape of modern medicinal chemistry, the molecular hybridization of pharmacophores is a highly effective strategy for overcoming drug resistance and improving pharmacokinetic profiles. The fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the molecular hybridization of pharmacophores is a highly effective strategy for overcoming drug resistance and improving pharmacokinetic profiles. The fusion of the benzofuran ring with a piperazine moiety has emerged as a privileged scaffold. As a Senior Application Scientist, I have observed that this specific combination is not merely additive; it is highly synergistic. The benzofuran core provides a rigid, lipophilic anchor that mimics endogenous purine or indole structures, allowing deep insertion into the hydrophobic pockets of target proteins. Conversely, the piperazine ring acts as a tunable basic center that optimizes aqueous solubility (modulating logP ), acts as a versatile linker, and forms critical hydrogen bonds with kinase hinge regions or G-protein-coupled receptors (GPCRs).

This whitepaper explores the causality behind the biological activity of benzofuran-piperazine derivatives, detailing their mechanisms in oncology, inflammation, and infectious diseases, while providing self-validating experimental protocols for preclinical development.

Mechanistic Rationale for Hybridization

The biological efficacy of benzofuran-piperazine derivatives stems from their dual-action structural dynamics.

  • The Benzofuran Motif : Found in numerous natural products and approved drugs (e.g., Amiodarone), benzofuran is an oxygen-containing heterocycle that exhibits potent anticancer, antimicrobial, and anti-inflammatory activities[1]. Its electron-rich aromatic system makes it an excellent candidate for π−π stacking interactions with aromatic amino acid residues (like Phe, Tyr, Trp) within target binding sites.

  • The Piperazine Motif : Piperazine is a highly basic, six-membered nitrogenous ring. In drug design, appending a piperazine ring to a lipophilic core serves two causal purposes: it prevents the molecule from becoming excessively lipophilic (which would lead to poor bioavailability and high plasma protein binding), and its secondary or tertiary amines can become protonated at physiological pH, enabling strong electrostatic interactions with acidic residues (e.g., Asp, Glu) in the target protein [3].

When hybridized, these molecules have shown exceptional promise as Type II Kinase Inhibitors (binding to the DFG-out inactive conformation of kinases) and as modulators of macrophage-mediated inflammation [3].

Spectrum of Biological Activity

Oncology: Kinase Inhibition and Apoptosis

Recent structural activity relationship (SAR) studies have demonstrated that 3-(piperazinylmethyl)benzofuran derivatives act as potent Type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[3]. By anchoring the benzofuran moiety into the hydrophobic pocket and extending the piperazine linker toward the solvent-exposed region, these compounds lock CDK2 in its inactive state. This leads to G1/S phase cell cycle arrest and subsequent apoptosis. In vivo studies utilizing MDA-MB-231 breast cancer xenograft models have further validated that these derivatives induce tumor regression primarily through necrotic and apoptotic pathways [2].

Pathway A Benzofuran-Piperazine Hybrid Scaffold B CDK2 Kinase Domain (DFG-out Conformation) A->B High-affinity binding (IC50 < 50 nM) C Cell Cycle Arrest (G1/S Phase Transition Block) B->C Kinase inhibition D Apoptosis Induction (Annexin V-FITC Positive) C->D Mitochondrial pathway E In Vivo Tumor Regression (MDA-MB-231 Xenograft) D->E Translation to efficacy

Caption: Mechanism of Action for Benzofuran-Piperazine CDK2 Inhibitors.

Anti-Inflammatory and Antimicrobial Efficacy

Beyond oncology, N-aryl piperazine-benzofuran hybrids exhibit profound anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages, specific derivatives drastically reduce the generation of Nitric Oxide (NO), a key inflammatory mediator, without inducing macrophage cytotoxicity [1].

Furthermore, integrating piperazine-benzofuran with dinitrobenzenesulfonamide has yielded highly selective inhibitors of Mycobacterium tuberculosis (H37Rv strain). These hybrids target the mycobacterial enoyl reductase enzyme, achieving Minimum Inhibitory Concentrations (MIC) superior to standard first-line drugs like ethambutol [4].

Quantitative Data Summary

The following table synthesizes the in vitro biological activities of leading benzofuran-piperazine derivatives across various therapeutic targets:

Compound Class / Specific DerivativeTarget / Cell LineIC50 / MIC ValuePrimary Mechanism of ActionRef.
N-Aryl Piperazine-Benzofuran (Cmpd 16) A549 (Human Lung Cancer)0.12 μMCytotoxicity / Proliferation Inhibition[1]
N-Aryl Piperazine-Benzofuran (Cmpd 16) RAW-264.7 Macrophages5.28 μMInhibition of NO Production[1]
3-(Piperazinylmethyl)benzofuran (Cmpd 9h) CDK2 / Cyclin A Kinase40.91 nMType II Kinase Inhibition (DFG-out)[3]
3-(Piperazinylmethyl)benzofuran (Cmpd 9h) Panc-1 (Pancreatic Cancer)0.94 μMApoptosis Induction[3]
Piperazine-Benzofuran-Sulfonamide (Cmpd 4a) M. tuberculosis H37Rv0.78 μg/mLEnoyl Reductase Inhibition[4]
Dibenzofuran-Piperazine (Cmpd 2m) Human PlateletsHigh % InhibitionAntiplatelet (Arachidonic Acid path)[5]

Self-Validating Experimental Workflows

To ensure scientific integrity, any drug development program must employ a self-validating system. A primary phenotypic hit (e.g., cell death) must be cross-referenced with a biochemical target assay (e.g., kinase inhibition) and an orthogonal mechanistic readout (e.g., flow cytometry) to rule out off-target toxicity or assay interference.

Workflow S1 1. Scaffold Synthesis & Purification S2 2. Phenotypic Screen (MTT / NO Assays) S1->S2 S3 3. Target Validation (CDK2 Kinase Assay) S2->S3 S4 4. Mechanistic Proof (Flow Cytometry) S3->S4 S5 5. In Vivo Efficacy (Xenograft Models) S4->S5

Caption: Self-Validating Experimental Workflow for Hybrid Drug Development.

Protocol 1: Phenotypic Screening – NO Inhibition in RAW-264.7 Macrophages

Purpose: To evaluate the anti-inflammatory potential of synthesized derivatives by measuring the reduction of LPS-induced Nitric Oxide (NO) production [1].

  • Cell Culture & Seeding : Culture RAW-264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells in a 96-well plate at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment : Pre-treat the cells with varying concentrations of the benzofuran-piperazine derivatives (e.g., 1, 5, 10, 20, 50 μM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for 2 hours.

  • LPS Stimulation : Add LPS (final concentration of 1 μg/mL) to the wells to stimulate inflammatory pathways. Incubate for an additional 24 hours.

  • Griess Assay (NO Quantification) : Transfer 100 μL of the culture supernatant to a new 96-well plate. Add 100 μL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Readout : Incubate in the dark for 10 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

  • Validation Step: Concurrently run an MTT assay on the remaining cells to ensure that the reduction in NO is due to anti-inflammatory activity, not compound-induced cytotoxicity.

Protocol 2: Target Validation – in vitro CDK2/Cyclin A Kinase Assay

Purpose: To confirm that the observed anticancer cytotoxicity is causally linked to the direct inhibition of the CDK2 kinase domain [3].

  • Reagent Preparation : Prepare the kinase base buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme/Substrate Mix : Dilute recombinant human CDK2/Cyclin A active enzyme and the substrate (e.g., Histone H1 or a specific FRET peptide) in the kinase buffer.

  • Compound Incubation : In a 384-well plate, add 5 μL of the benzofuran-piperazine compound (serial dilutions from 10 μM down to 1 nM) to 10 μL of the Enzyme/Substrate mix. Incubate at room temperature for 15 minutes to allow for binding (crucial for Type II inhibitors which often exhibit slow-binding kinetics).

  • Reaction Initiation : Add 5 μL of ATP solution (at the predetermined Km concentration for CDK2) to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Detection : Add the appropriate detection reagent (e.g., Kinase-Glo® Luminescent Reagent, which measures ATP depletion). Incubate for 10 minutes.

  • Readout & Analysis : Measure luminescence. High luminescence indicates high residual ATP (strong kinase inhibition). Plot the dose-response curve to determine the IC₅₀ value.

Conclusion

The rational design of benzofuran-piperazine derivatives represents a masterclass in molecular hybridization. By leveraging the lipophilic anchoring of benzofuran and the electrostatic/solubility-enhancing properties of piperazine, researchers can develop highly selective agents capable of targeting complex pathologies ranging from CDK2-driven carcinomas to drug-resistant Mycobacterium tuberculosis. Adhering to rigorous, self-validating screening protocols ensures that these promising in vitro profiles translate effectively into in vivo efficacy.

References

  • Mao, et al. "Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety." MDPI. Available at:[Link]

  • "Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents." PubMed (Bioorganic & Medicinal Chemistry Letters). Available at:[Link]

  • "Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights." Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). Available at:[Link]

  • "Design and characterisation of piperazine-benzofuran integrated dinitrobenzenesulfonamide as Mycobacterium tuberculosis H37Rv strain inhibitors." PMC (Journal of Enzyme Inhibition and Medicinal Chemistry). Available at:[Link]

  • "Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives." Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). Available at:[Link]

Foundational

Probing the Sigma-1 Receptor: An Affinity Analysis of the 1-(1-Benzofuran-2-ylmethyl)piperazine Scaffold

An In-depth Technical Guide: Abstract: This technical guide provides a comprehensive analysis of the 1-(1-Benzofuran-2-ylmethyl)piperazine chemical scaffold, with a specific focus on its high-affinity interactions with t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive analysis of the 1-(1-Benzofuran-2-ylmethyl)piperazine chemical scaffold, with a specific focus on its high-affinity interactions with the Sigma-1 Receptor (S1R). The S1R is a unique ligand-operated chaperone protein implicated in a multitude of cellular functions and disease states, making it a high-value target for therapeutic drug development. This document is intended for researchers, medicinal chemists, and drug development professionals. It synthesizes foundational knowledge of S1R biology with a detailed examination of the structure-activity relationships (SAR) of benzofuran-piperazine derivatives. We will present quantitative binding data, provide detailed, field-proven protocols for determining S1R affinity via radioligand binding assays, and explore the downstream mechanistic implications of ligand engagement. The guide is structured to provide not only the "what" but the "why," grounding experimental choices in established scientific principles to ensure a robust and reproducible understanding of this promising compound class.

Introduction: The Sigma-1 Receptor as a Pluripotent Therapeutic Target

A Unique Ligand-Operated Chaperone

First misidentified as an opioid receptor, the Sigma-1 Receptor (S1R) is now understood to be a distinct protein with no structural homology to other mammalian proteins.[1] It functions as a ligand-operated molecular chaperone, a unique classification that sets it apart from conventional receptors.[2] S1R is an intracellular protein that resides primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical hub for cellular signaling and homeostasis.[2][3] Under resting conditions, S1R is complexed with another chaperone, BiP (Binding Immunoglobulin Protein).[4] Upon stimulation by endogenous molecules or synthetic ligands, S1R dissociates from BiP and can then interact with a wide array of "client" proteins, including ion channels and kinases, to modulate their function.[4][5]

Central Role in Cellular Homeostasis and Neurotransmission

The S1R's location at the MAM interface positions it as a key regulator of ER-mitochondria communication, particularly in modulating calcium (Ca²⁺) flux between these organelles.[4][6] By stabilizing the inositol 1,4,5-trisphosphate receptor (IP3R), S1R ensures proper Ca²⁺ signaling, which is vital for cellular bioenergetics and ATP production.[4] Beyond this, S1R can translocate to the plasma membrane, where it directly influences the activity of various ion channels, thereby modulating neuronal excitability and neurotransmitter release.[5][6] Its activation has been shown to promote synaptic plasticity and neuronal survival, in part through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB.[3][5]

Implications in Neuropsychiatric and Neurodegenerative Disorders

Given its fundamental roles in neuroprotection, cellular stress responses, and neurotransmission, dysfunction in S1R signaling is implicated in the pathophysiology of numerous CNS disorders.[1][6] Altered S1R density and function have been observed in conditions such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), depression, and schizophrenia.[3][6][7] This has made the S1R a compelling target for therapeutic intervention. Ligands that can selectively modulate S1R activity hold the potential to correct signaling deficits, mitigate cellular stress, and provide neuroprotective effects across a spectrum of diseases.[2][7]

The Benzofuran-Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The design of potent and selective S1R ligands often relies on the use of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The combination of a benzofuran ring and a piperazine moiety represents one such successful strategy.

Benzofuran: A Versatile Heterocycle

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a core component of many natural and synthetic bioactive molecules.[8][9] Its rigid, planar structure and specific electronic properties make it an excellent anchor for interacting with protein binding sites. Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11] In the context of CNS drug design, the benzofuran moiety can be tailored to optimize properties like lipophilicity and target engagement.

Piperazine: A Key Pharmacophore for CNS Activity

The piperazine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry, particularly for drugs targeting the central nervous system. Its basic nitrogen atoms are often protonated at physiological pH, allowing for key ionic interactions within receptor binding pockets. The piperazine core provides a flexible yet constrained linker between two other pharmacophoric elements, allowing for precise spatial orientation of substituents to maximize target affinity and selectivity.[10][12]

Quantitative Analysis of 1-(1-Benzofuran-2-ylmethyl)piperazine Derivatives at S1R

Research into hybrid benzofuran-piperazine structures has yielded several highly potent and selective S1R ligands. A key series of compounds, N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, has been instrumental in defining the structural requirements for high S1R affinity.[13]

Lead Compound Profile: N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine

Among the synthesized derivatives, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (referred to as compound 13 in foundational literature) emerged as a lead candidate with exceptional S1R affinity and a favorable selectivity profile.[13] This compound was also selected for development as a Positron Emission Tomography (PET) radiotracer, [¹¹C]13, for in vivo imaging of S1R in the brain.[6][13]

In Vitro Binding Affinity Data

Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for its target receptor. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

The binding profile for the lead compound is summarized below.

CompoundTarget ReceptorKᵢ (nM)Selectivity (Kᵢ σ₂ / Kᵢ σ₁)Reference
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazineSigma-1 (σ₁)2.738[6][13]
Sigma-2 (σ₂)103[6]
Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzofuran-piperazine scaffold has provided critical insights into the features necessary for potent S1R binding.[13]

  • The Benzofuran-2-ylmethyl Group: This moiety appears to be a critical anchor for S1R affinity.

  • The Piperazine Linker: The piperazine ring optimally spaces the benzofuran and benzyl moieties for interaction with the S1R binding pocket.

  • Substitution on the Benzyl Ring: The substituent on the second nitrogen of the piperazine is crucial for both affinity and selectivity. An unsubstituted benzyl ring confers high affinity (Kᵢ = 3 nM).[6] However, adding a 4-methoxy group, as seen in the lead compound, maintains high affinity (Kᵢ = 2.7 nM) while improving other properties.[6][13] Further modifications, such as a 4'-(2''-fluoroethoxy)benzyl group, can further enhance both affinity (Kᵢ = 2.6 nM) and selectivity over the S2R (σ₂/σ₁ = 187).[13]

Experimental Methodology: Determining Sigma-1 Receptor Affinity

The trustworthiness of binding data hinges on a robust and well-validated experimental protocol. The following sections detail the standard methodology for determining the Kᵢ of a test compound like 1-(1-Benzofuran-2-ylmethyl)piperazine at the S1R.

Overview of Radioligand Binding Assays

Radioligand binding assays are used to measure the interaction of a ligand with a receptor. A competitive inhibition assay is employed to determine the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[14][15] For S1R, the selective radioligand [³H]-(+)-pentazocine is commonly used.[13][14][15]

Workflow of a Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis tissue Guinea Pig Liver (High S1R Density) homogenize Homogenization & Centrifugation tissue->homogenize membranes Isolated Cell Membranes homogenize->membranes assay_mix Assay Tube: - Membranes - [3H]-(+)-pentazocine (fixed conc.) - Test Compound (variable conc.) incubation Incubation (e.g., 120 min at 37°C) assay_mix->incubation filtration Rapid Vacuum Filtration (Separates bound from free radioligand) incubation->filtration scintillation Liquid Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation ic50 Calculate IC50 (Concentration of test compound that inhibits 50% of binding) scintillation->ic50 cheng_prusoff Calculate Ki (Cheng-Prusoff Equation) ic50->cheng_prusoff

Caption: Workflow for a S1R competitive binding assay.

Protocol 1: Preparation of Tissue Homogenate

Causality: Guinea pig liver is the tissue of choice because it expresses a high density of S1R relative to S2R, providing a robust signal and minimizing interference from the S2R subtype.[14]

  • Tissue Harvest: Euthanize a guinea pig according to approved institutional animal care guidelines and immediately excise the liver. Place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenization: Mince the liver and homogenize it in 10 volumes of ice-cold buffer using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

  • Membrane Isolation: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 30,000 x g for 30 min at 4°C) to pellet the cell membranes.

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh cold buffer, and repeat the high-speed centrifugation step to wash the membranes.

  • Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C until use.

Protocol 2: Competitive Inhibition Assay for S1R

Self-Validation: This protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known S1R ligand like haloperidol) to ensure the calculated specific binding is accurate.

  • Assay Setup: Prepare a series of assay tubes. For each concentration of the test compound (e.g., 1-(1-Benzofuran-2-ylmethyl)piperazine), you will have triplicate tubes.

  • Reagent Addition: To each tube, add in the following order:

    • Assay Buffer (50 mM Tris-HCl, pH 7.4).

    • Test compound at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle for total binding tubes, or a saturating concentration of a non-radiolabeled S1R ligand (e.g., 10 µM haloperidol) for non-specific binding tubes.

    • [³H]-(+)-pentazocine at a fixed concentration near its dissociation constant (Kᴅ), typically 2-3 nM.[14]

    • Membrane homogenate (typically 100-200 µg of protein).

  • Incubation: Vortex the tubes gently and incubate at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Termination & Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand. Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow them to sit for several hours. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Mechanism of Action and Downstream Signaling

Binding of a ligand like 1-(1-Benzofuran-2-ylmethyl)piperazine to S1R initiates a cascade of intracellular events.

S1R Chaperone Activity

G cluster_resting Resting State cluster_active Active State S1R_BiP S1R-BiP Complex (Inactive) S1R_free S1R S1R_BiP->S1R_free dissociation BiP_free BiP S1R_BiP->BiP_free IP3R Client Protein (e.g., IP3R) S1R_free->IP3R chaperoning Modulation Modulation of Client Protein (e.g., Ca2+ Signaling) IP3R->Modulation Ligand S1R Ligand (e.g., Benzofuran- piperazine derivative) Ligand->S1R_BiP

Caption: Ligand-induced activation and chaperoning by S1R.

Upon ligand binding, S1R dissociates from BiP and is free to act as a chaperone for its client proteins.[4] A primary client is the IP3R at the ER membrane. By stabilizing IP3R, S1R promotes efficient Ca²⁺ transfer from the ER into adjacent mitochondria, which is critical for maintaining mitochondrial function and cellular energy production.[4][6] This mechanism is a cornerstone of S1R-mediated neuroprotection.

Modulation of Neurotrophic Pathways

Activation of S1R has been demonstrated to stimulate neurotrophic signaling, which is essential for neuronal growth, differentiation, and survival.[5] Specifically, S1R agonists can increase the expression and secretion of BDNF and activate its corresponding receptor, TrkB.[3][5] This leads to the activation of pro-survival signaling cascades, such as the ERK and AKT pathways, which help protect neurons from damage and promote synaptic plasticity.[3][5]

Applications and Future Directions

The high affinity and selectivity of the 1-(1-Benzofuran-2-ylmethyl)piperazine scaffold make it a valuable tool for both research and potential clinical applications.

  • PET Imaging: Radiolabeled versions, such as [¹¹C]13, are effective PET tracers for visualizing and quantifying S1R density in the living human brain.[6][13] This allows researchers to study the role of S1R in disease progression and to measure receptor occupancy by therapeutic drug candidates, aiding in dose-finding studies.[1][4]

  • Therapeutic Potential: As potent S1R modulators, these compounds serve as a promising starting point for the development of novel therapeutics for neurodegenerative and psychiatric disorders.[2][7] Their ability to enhance neurotrophic signaling and regulate cellular stress responses addresses key pathological mechanisms in these diseases.

  • Future Research: The next logical steps include determining the functional activity of these compounds (i.e., whether they act as agonists, antagonists, or biased ligands) through functional cell-based assays. Further optimization of the scaffold could lead to compounds with even greater selectivity or improved pharmacokinetic profiles for therapeutic use.

Conclusion

The 1-(1-Benzofuran-2-ylmethyl)piperazine scaffold represents a highly successful platform for the design of potent and selective ligands for the Sigma-1 Receptor. Compounds derived from this core, exemplified by N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, exhibit nanomolar affinity for S1R and provide valuable tools for both probing the receptor's function and for developing novel diagnostics and therapeutics. The methodologies outlined in this guide provide a robust framework for researchers to confidently assess the S1R affinity of new chemical entities, furthering our understanding of this unique molecular chaperone and its potential to treat complex CNS disorders.

References

  • Ishikawa, M., & Hashimoto, K. (2009). The role of sigma-1 receptors in the pathophysiology of neuropsychiatric diseases. Journal of Receptors and Signal Transduction.
  • Shokr, A., et al. (n.d.). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience.
  • Ponomarev, I., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

  • Wang, H., et al. (2019). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Various Authors. (n.d.). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ResearchGate. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Landgraf, R. G., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. Available at: [Link]

  • Landgraf, R. G., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. PubMed. Available at: [Link]

  • Moussa, A., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology. Available at: [Link]

  • Landgraf, R. G., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at: [Link]

  • Landgraf, R. G., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. Frontiers in Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). [Table, 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine]. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Di Pardo, A., et al. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Available at: [Link]

  • Sipos, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Available at: [Link]

Sources

Exploratory

Engineering the Benzofuran-Piperazine Axis: A Rational Design Framework for Multi-Target CNS Therapeutics

Executive Summary: The Privileged Pharmacophore In central nervous system (CNS) drug discovery, overcoming the blood-brain barrier (BBB) while achieving high target selectivity remains a formidable challenge. The fusion...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Pharmacophore

In central nervous system (CNS) drug discovery, overcoming the blood-brain barrier (BBB) while achieving high target selectivity remains a formidable challenge. The fusion of a benzofuran core with a piperazine ring has emerged as a privileged pharmacophore capable of addressing these multiparameter optimization hurdles.

The rationale is deeply rooted in physicochemical complementarity: the planar, electron-rich benzofuran system provides a lipophilic surface ideal for occupying hydrophobic receptor pockets (such as the peripheral anionic site of acetylcholinesterase). Conversely, the piperazine moiety acts as a highly modular, basic linker. At physiological pH, the secondary or tertiary amines of piperazine are protonated, enabling critical cation-π interactions and salt bridges with acidic residues (e.g., aspartate) within transmembrane receptor binding sites. This synergistic combination allows for the design of Multi-Target-Directed Ligands (MTDLs) highly effective against complex polygenic disorders like Major Depressive Disorder (MDD) and Alzheimer’s Disease (AD).

Mechanistic Grounding in CNS Pathologies

Serotonergic Polypharmacology in Major Depressive Disorder (MDD)

The clinical success of drugs like Vilazodone underscores the power of the benzofuran-piperazine scaffold. Vilazodone acts as a dual 5-HT1A receptor partial agonist and a Serotonin Reuptake Transporter (SERT) inhibitor. 1 revealed that integrating a 5-benzofuranyl-2-carboxamide group suppresses unwanted D2 receptor binding while maximizing SERT affinity[1]. The basic nitrogen of the piperazine ring mimics the primary amine of endogenous serotonin, directly anchoring the molecule to Asp98 in the central binding site of SERT, while the benzofuran moiety stabilizes the conformation via hydrophobic packing.

Cholinergic and Amyloidogenic Targeting in Alzheimer's Disease (AD)

In neurodegeneration, the "tubular form with a stopper" hypothesis has driven recent innovations. 2 have been engineered as dual inhibitors of Acetylcholinesterase (AChE) and BACE-1[2]. The bulky benzofuran acts as a hydrophobic "stopper" that blocks the entrance cavity (Peripheral Anionic Site, PAS) of AChE, preventing substrate entry. Simultaneously, the piperazine linker navigates down the narrow, aromatic-lined enzymatic gorge to interact with the Catalytic Active Site (CAS). This dual-site binding not only restores acetylcholine levels but also sterically hinders the aggregation of amyloid-beta.

G cluster_MDD Major Depressive Disorder (MDD) cluster_AD Alzheimer's Disease (AD) Ligand Benzofuran-Piperazine Pharmacophore SERT SERT Inhibition Ligand->SERT Salt Bridge via Piperazine HT1A 5-HT1A Agonism Ligand->HT1A Receptor Modulation AChE AChE PAS/CAS Blockade Ligand->AChE Benzofuran Stopper BACE1 BACE-1 Cleft Inhibition Ligand->BACE1 Dual Targeting Synapse Synaptic Serotonin Surge SERT->Synapse HT1A->Synapse Neuro Neuroprotection AChE->Neuro BACE1->Neuro

Fig 1. Polypharmacological pathways of benzofuran-piperazine hybrids in MDD and Alzheimer's disease.

Quantitative Structure-Activity Relationship (QSAR) Data

To establish a baseline for lead optimization, the following table synthesizes the binding affinities and inhibitory concentrations of benchmark benzofuran-piperazine derivatives across primary CNS targets.

Compound / ClassPrimary Target ProfileBinding Affinity (Ki) / IC50Mechanism of ActionClinical Status
Vilazodone 5-HT1A / SERTKi = 0.2 nM (5-HT1A) Ki = 0.5 nM (SERT)Partial Agonist / Reuptake InhibitorFDA Approved (MDD)
Compound 4m AChE / BACE-1IC50 = 0.39 μg/mL (AChE)Dual Enzyme Inhibitor (PAS/CAS)Preclinical (AD)
N-Aryl Hybrids 5-HT1A / 5-HT7Ki < 1.0 nM (5-HT1A)Dual Receptor ModulatorPreclinical (MDD)

Synthetic Methodology: A Self-Validating Protocol

The construction of the benzofuran-piperazine axis typically relies on a nucleophilic substitution reaction. The following protocol details the synthesis of a prototypical N-aryl piperazine-benzofuran derivative, emphasizing the physicochemical causality behind each step to ensure high yields and purity[3].

Step 1: Nucleophilic Substitution
  • Reagents : 2-bromoacetyl benzofuran (1.0 eq), substituted N-aryl piperazine (1.2 eq), Potassium Carbonate ( K2​CO3​ , 2.0 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Causality of Choices : K2​CO3​ is selected as a mild, non-nucleophilic base. It effectively scavenges the hydrobromic acid (HBr) byproduct, driving the reaction forward without risking the base-catalyzed ring-opening of the benzofuran core. DMF is utilized because its polar aprotic nature solvates the potassium cations, leaving the carbonate anion highly active. This maximizes the nucleophilicity of the secondary amine on the piperazine ring.

  • Conditions : Stir at 110°C for 12 hours under an inert argon atmosphere to prevent oxidative degradation of the amine.

Step 2: In-Process Quality Control (Self-Validation)
  • Action : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Validation : The complete disappearance of the 2-bromoacetyl benzofuran spot validates that the substitution is complete. Proceeding without this confirmation risks complex co-elution during purification.

Step 3: Workup and Purification
  • Action : Quench the reaction by pouring the mixture into ice-cold water.

  • Causality : The sudden shift in dielectric constant forces the highly hydrophobic hybrid product to precipitate, while the DMF and inorganic salts remain solvated.

  • Extraction : Extract with Chloroform ( CHCl3​ ) and wash the organic layer with brine (3 × 20 mL) to remove trace DMF. Dry over anhydrous Na2​SO4​ and concentrate in vacuo. Purify via silica gel flash chromatography.

Step 4: Structural Confirmation
  • Validation : Before any biological assay, the structure must be confirmed. 1H -NMR must show the characteristic piperazine methylene multiplets at δ 2.5–3.5 ppm. High-Resolution Mass Spectrometry (HRMS) must confirm the [M+H]+ exact mass.

G Start 2-Bromoacetyl Benzofuran + N-Aryl Piperazine Reaction Nucleophilic Substitution Solvent: DMF | Base: K2CO3 Temp: 110°C, 12h Start->Reaction QC1 TLC Validation (Disappearance of SM) Reaction->QC1 In-process Check Purification Aqueous Quench & Extraction Flash Chromatography QC1->Purification Proceed if Complete Product Purified Hybrid Compound Purification->Product QC2 Structural Validation (1H-NMR, HRMS) Product->QC2 Final Release

Fig 2. Self-validating synthetic workflow for benzofuran-piperazine derivatives.

In Vitro Validation: Ellman's Assay for AChE Inhibition

To validate the biological efficacy of the synthesized compounds for Alzheimer's models, a modified Ellman's assay is employed. This protocol is designed as a self-validating system to eliminate false positives.

Biochemical Causality

The assay utilizes acetylthiocholine as a synthetic substrate. Active AChE cleaves this into thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the 5-thio-2-nitrobenzoate anion. This anion exhibits a strong yellow color absorbing at 412 nm. Inhibitors (like our benzofuran-piperazine hybrids) block the enzyme, preventing color formation.

Step-by-Step Methodology
  • Buffer Preparation : Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 maintains enzyme stability while ensuring the piperazine nitrogen is optimally protonated to mimic acetylcholine's quaternary ammonium group.

  • Enzyme Equilibration : In a 96-well microplate, add 140 μL of buffer, 20 μL of the test compound (at varying serial dilutions), and 20 μL of AChE enzyme solution. Incubate at 25°C for 15 minutes. Causality: This pre-incubation is critical; it allows the bulky benzofuran "stopper" to thermodynamically equilibrate and lock into the PAS of the enzyme before the substrate is introduced.

  • Reaction Initiation : Add 10 μL of DTNB (0.01 M) and 10 μL of acetylthiocholine iodide (0.075 M) to initiate the reaction.

  • Kinetic Measurement : Read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

System Self-Validation

Every assay plate must include Donepezil as a positive control and a vehicle (DMSO) as a negative control.

  • Validation Check: If the calculated IC50​ of Donepezil deviates from established literature norms (~10–50 nM), the entire assay is invalidated. This indicates that either the enzyme has degraded or the buffer pH has shifted, altering the ionization state of the piperazine ring.

Conclusion

The integration of a benzofuran core with a piperazine linker provides medicinal chemists with a highly tunable, polypharmacological canvas. By understanding the causality behind both the chemical synthesis (solvent dielectric effects, base selection) and the biological validation (pH-dependent ionization, pre-incubation thermodynamics), researchers can systematically engineer next-generation therapeutics capable of modulating the complex networks underlying MDD and Alzheimer's Disease.

References

  • Title : Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies Source : ACS Omega URL :[Link]

  • Title : Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety Source : PMC / NIH URL :[Link]

  • Title : Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors Source : PubMed / NIH URL :[Link]

  • Title : Designing multi-target drugs for the treatment of major depressive disorder Source : bcrcp.ac.in URL :[Link]

Sources

Foundational

An In-Depth Technical Guide to Novel CDK2 Inhibitors Based on the Benzofuran-Piperazine Scaffold

For Researchers, Scientists, and Drug Development Professionals Executive Summary Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activity is a hallmark of many cancer...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of a promising new class of CDK2 inhibitors built upon a hybrid benzofuran-piperazine scaffold. We will delve into the design rationale, synthesis, and biological evaluation of these compounds, offering field-proven insights and detailed experimental protocols to empower researchers in the development of next-generation cancer therapies. The benzofuran and piperazine moieties are considered "privileged structures" in medicinal chemistry, known for their favorable pharmacological properties.[4] The hybridization of these two scaffolds has led to the discovery of potent and selective CDK2 inhibitors with significant anti-proliferative activity in various cancer cell lines.[5][6] This guide will serve as a vital resource for scientists working to advance these promising molecules from the laboratory to the clinic.

Introduction: The Rationale for Targeting CDK2 with Benzofuran-Piperazine Inhibitors

The Critical Role of CDK2 in Cell Cycle and Cancer

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory partners cyclin E and cyclin A, governs the G1/S phase transition and S phase progression of the cell cycle.[1][7] Dysregulation of the CDK2 pathway, often through the overexpression of cyclins E or A, is a frequent event in a multitude of human cancers.[2][8] This aberrant activation of CDK2 drives uncontrolled cell proliferation, a fundamental characteristic of cancer.[3] Furthermore, heightened CDK2 activity has been linked to genomic instability and resistance to certain cancer therapies, underscoring its importance as a therapeutic target.[8][9] Specific inhibition of CDK2 has been shown to induce cell cycle arrest, senescence, and apoptosis in cancer cells, validating its potential as a target for anticancer drug development.[1][10]

The Benzofuran-Piperazine Scaffold: A Privileged Combination for Kinase Inhibition

The design of the novel CDK2 inhibitors discussed herein is based on a hybridization strategy, combining the benzofuran and piperazine scaffolds.[11][12] Both benzofuran and piperazine are well-established pharmacophores in medicinal chemistry, each contributing unique properties to the final compound.[4][13] Benzofuran derivatives have demonstrated a wide array of biological activities, including anticancer properties.[13] The piperazine ring is a common motif in many approved drugs, valued for its ability to improve physicochemical properties and modulate target binding.[4] The combination of these two "privileged" structures has yielded a new class of CDK2 inhibitors with promising potency and drug-like characteristics.[5][11]

Design Strategy: Type II Inhibition

These novel inhibitors are designed as Type II kinase inhibitors. This means they bind to the inactive "DFG-out" conformation of the CDK2 kinase domain.[14][15] This binding mode is achieved by linking the benzofuran-piperazine core to various aromatic semicarbazide, thiosemicarbazide, or acylhydrazone tails.[5][14] These tail moieties are designed to anchor the inhibitor to the kinase domain, providing high-affinity binding and selectivity.[11][14]

Medicinal Chemistry: Synthesis and Structure-Activity Relationships (SAR)

The synthesis of these benzofuran-piperazine derivatives typically involves a multi-step process. A key intermediate, a benzofuran-piperazine core, is first synthesized. This is then followed by the addition of various aromatic tails to generate a library of compounds for biological evaluation.[16]

General Synthetic Scheme

The synthesis generally begins with the formation of the benzofuran ring system, followed by the introduction of the piperazine moiety. The final step involves the coupling of this core structure with different aromatic isocyanates, isothiocyanates, or carboxylic acid derivatives to yield the target compounds.[14]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the aromatic tail have provided valuable insights into the structure-activity relationships (SAR) of these inhibitors.[16] For instance, the substitution pattern on the aromatic ring of the tail has been shown to significantly impact CDK2 inhibitory activity.[14] Electron-withdrawing groups, such as trifluoromethyl, have been found to enhance potency.[4][14]

Table 1: Representative Benzofuran-Piperazine CDK2 Inhibitors and their In Vitro Activity

CompoundAromatic Tail MoietyCDK2 IC50 (nM)Antiproliferative Activity (Panc-1 IC50, µM)
9h 3-(Trifluoromethyl)phenyl thiosemicarbazide40.91[5][14]0.94[14]
11d 4-Chlorophenyl semicarbazide41.70[5][14]-
11e 4-Fluorophenyl semicarbazide46.88[5][14]-
13c 4-Bromobenzoyl hydrazone52.63[5][14]-
Staurosporine (Control) -56.76[5][14]-

Data compiled from Eldehna et al., 2022.[5][14]

Biological Evaluation: A Step-by-Step Guide

A thorough biological evaluation is crucial to characterize the activity and mechanism of action of these novel CDK2 inhibitors. This section provides detailed protocols for key in vitro assays.

CDK2 Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of CDK2. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate protein, such as Histone H1.[17] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, are also widely used and offer a non-radioactive alternative.[18][19]

Protocol: In Vitro CDK2 Kinase Assay (Luminescence-Based)

Materials:

  • Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme[17][20]

  • Kinase substrate (e.g., Histone H1 or a specific peptide substrate)[17][20]

  • ATP[17]

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[18]

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)[18]

  • 384-well assay plates[19]

  • Plate reader capable of measuring luminescence[19]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%). Prepare the CDK2 enzyme and substrate in kinase buffer. Prepare the ATP solution in kinase buffer.[19]

  • Assay Plate Setup: Add the test compound dilutions to the wells of a 384-well plate. Add the CDK2 enzyme/substrate mixture to each well. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[19]

  • Kinase Reaction: Initiate the reaction by adding the ATP solution to each well. Incubate for a defined period (e.g., 60 minutes) at room temperature.[19]

  • Signal Detection: Stop the reaction and detect the generated ADP by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol. Measure the luminescence using a plate reader.[19]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[19]

Cell Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cells. A variety of methods can be used, including the MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.

Cell Cycle Analysis

To confirm that the antiproliferative effects of the compounds are due to cell cycle arrest, flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M). Inhibition of CDK2 is expected to cause an accumulation of cells in the G1 and/or S phases.[1][2]

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line of interest (e.g., Panc-1, MCF-7)[14]

  • Cell culture medium and supplements

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the PI.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

To determine if the compounds induce programmed cell death, an apoptosis assay, such as Annexin V-FITC/PI staining followed by flow cytometry, can be performed.[6][21]

In Vivo Evaluation

Promising compounds identified from in vitro studies should be further evaluated in animal models of cancer to assess their in vivo efficacy and safety.[22][23]

Xenograft Models

Human cancer cell lines or patient-derived xenografts (PDXs) are implanted into immunocompromised mice.[22][23] The mice are then treated with the test compound, and tumor growth is monitored over time.[22]

Pharmacodynamic and Pharmacokinetic Studies

Pharmacodynamic (PD) studies are conducted to confirm that the compound is hitting its target in vivo. This can be done by measuring the levels of phosphorylated CDK2 substrates in tumor tissue.[22] Pharmacokinetic (PK) studies are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Visualizing the Science: Pathways and Workflows

CDK2 Signaling Pathway

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2_E CDK2/Cyclin E Cyclin E->CDK2_E binds & activates S_Phase_Genes S-Phase Genes CDK2_E->S_Phase_Genes activates Cyclin A Cyclin A CDK2_E->Cyclin A promotes expression CDK2_A CDK2/Cyclin A Cyclin A->CDK2_A binds & activates G2M_Progression G2/M Progression CDK2_A->G2M_Progression drives Benzofuran_Piperazine_Inhibitor Benzofuran-Piperazine Inhibitor Benzofuran_Piperazine_Inhibitor->CDK2_E inhibits Benzofuran_Piperazine_Inhibitor->CDK2_A inhibits

Caption: The CDK2 signaling pathway and the point of intervention for benzofuran-piperazine inhibitors.

Experimental Workflow for Inhibitor Evaluation

Inhibitor_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Compound Synthesis (Benzofuran-Piperazine Scaffold) Kinase_Assay CDK2 Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Proliferation_Assay Cell Proliferation Assay (Antiproliferative Activity) Kinase_Assay->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Mechanism of Action) Proliferation_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Induction of Cell Death) Proliferation_Assay->Apoptosis_Assay Lead_Compound Lead Compound Selection Cell_Cycle_Analysis->Lead_Compound Xenograft_Model Xenograft Tumor Model (Efficacy Studies) Lead_Compound->Xenograft_Model PD_PK_Studies Pharmacodynamic & Pharmacokinetic Studies Xenograft_Model->PD_PK_Studies Preclinical_Candidate Preclinical Candidate PD_PK_Studies->Preclinical_Candidate

Caption: A typical workflow for the preclinical evaluation of novel CDK2 inhibitors.

Conclusion and Future Directions

The benzofuran-piperazine scaffold represents a highly promising starting point for the development of novel and selective CDK2 inhibitors. The compounds discussed in this guide have demonstrated potent in vitro activity, and further optimization of their structure could lead to the identification of a preclinical candidate. Future research should focus on improving the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profile. The detailed protocols and insights provided in this technical guide are intended to facilitate these efforts and accelerate the translation of these promising inhibitors into effective cancer therapies.

References

  • Wagdy M. Eldehna, Raed M. Maklad, Hadia Almahli, Tarfah Al-Warhi, Eslam B. Elkaeed, Mohammed A. S. Abourehab, Hatem A. Abdel-Aziz, & Ahmed M. El Kerdawy. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227–1240. [Link]

  • Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., Abdel-Aziz, H. A., & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227–1240. [Link]

  • Trotter, K. W., et al. (2006). Discovery and evaluation of dual CDK1 and CDK2 inhibitors. Cancer Research, 66(8), 4403-4411. [Link]

  • Kabale University Library. (n.d.). Holdings: Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Retrieved from [Link]

  • Chapman, J. R., et al. (2012). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 109(20), E1288-E1297. [Link]

  • Wagdy M. Eldehna, Raed M. Maklad, Hadia Almahli, Tarfah Al-Warhi, Eslam B. Elkaeed, Mohammed A. S. Abourehab, Hatem A. Abdel-Aziz, & Ahmed M. El Kerdawy. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. ResearchGate. [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1227-1240. [Link]

  • Al-Sanea, M. M., et al. (2023). Targeting CDK2 to combat drug resistance in cancer therapy. Frontiers in Oncology, 13, 1198428. [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PubMed. [Link]

  • Zhang, Y., et al. (2014). Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma. PLoS ONE, 9(10), e110414. [Link]

  • Bertoli, C., et al. (2021). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology, 9, 661413. [Link]

  • Lim, S. H., & Elgene Lim. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Trends in Cancer, 6(11), 939-951. [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online. [Link]

  • Smith, J. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • AstraZeneca. (2024). Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor. BioWorld. [Link]

  • Pevarello, P., et al. (2004). In vitro and in vivo characterization of the CDK2 inhibitor PHA-533533. Proceedings of the American Association for Cancer Research, 45, 1045. [Link]

  • SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. [Link]

  • Inxmed. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery. [Link]

  • Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(12), 1696. [Link]

  • Spencer, S. L., et al. (2023). Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity. Cell, 186(12), 2567-2582.e17. [Link]

  • Jones, A. (2026). Selectivity analysis of CDK2 inhibitors via molecular dynamics of CDK1 and CDK2.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197. [Link]

  • ResearchGate. (n.d.). Analysis of the cell cycle activities in CDK2-DN T cells. Retrieved from [Link]

Sources

Exploratory

Structure-activity relationship of substituted benzofuran-piperazines

An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Benzofuran-Piperazines Abstract The hybridization of the benzofuran and piperazine scaffolds has yielded a versatile class of compounds wi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Benzofuran-Piperazines

Abstract

The hybridization of the benzofuran and piperazine scaffolds has yielded a versatile class of compounds with significant therapeutic potential across multiple domains, including oncology, inflammation, and central nervous system (CNS) disorders.[1][2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of substituted benzofuran-piperazines. We will explore the synthetic rationale, dissect the influence of structural modifications on biological targets, and present detailed protocols for the evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structural motif for the discovery of novel therapeutic agents.

Introduction: The Convergence of Two Privileged Scaffolds

In medicinal chemistry, the benzofuran moiety is recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[2][5] These include anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][6] The furan ring fused to a benzene core provides a rigid, planar structure that can engage in various interactions with biological macromolecules.

Similarly, the piperazine ring is a cornerstone of modern drug design, particularly for CNS-active agents.[4][7][8] Its basic nitrogen atoms allow for salt formation, improving solubility, while the ability to substitute at the N1 and N4 positions provides a vector for modulating potency, selectivity, and pharmacokinetic properties.[9]

The combination of these two pharmacophores into a single molecular entity creates a hybrid structure with vast potential for chemical exploration and therapeutic application. This guide will systematically deconstruct the SAR of this class, providing a logical framework for the rational design of next-generation benzofuran-piperazine derivatives.

Synthetic Strategies: Building the Benzofuran-Piperazine Core

The synthesis of benzofuran-piperazine derivatives typically involves a multi-step sequence that allows for diversification at key positions. A common and effective strategy involves the initial construction of a functionalized benzofuran core, followed by its coupling to a desired piperazine unit.

The causality behind this approach is modularity. By preparing a common benzofuran intermediate, a library of final compounds can be rapidly generated by reacting it with various substituted piperazines. This allows for efficient exploration of the SAR associated with the piperazine N-substituent.

G cluster_0 Part 1: Benzofuran Core Synthesis cluster_1 Part 2: Piperazine Coupling cluster_2 Part 3: Final Diversification A Starting Phenol (e.g., Salicylaldehyde) B Reaction with α-Halo Ketone A->B C Cyclization (e.g., Rap-Stoermer Reaction) B->C D Functionalized Benzofuran (e.g., 2-Benzoylbenzofuran) C->D E Key Benzofuran Intermediate (with leaving group) D->E Functional Group Interconversion G Nucleophilic Substitution (SNAr or SN2) E->G F Piperazine F->G H Benzofuran-Piperazine Core Intermediate G->H J N-Alkylation or N-Acylation H->J I Substituted Electrophile (R-X) I->J K Final Substituted Benzofuran-Piperazine Derivative J->K

Caption: General synthetic workflow for benzofuran-piperazine derivatives.

Experimental Protocol: General Synthesis of a 2-Benzoylbenzofuran-Piperazine Derivative

This protocol is a representative example based on methodologies reported in the literature.[1][10]

Step 1: Synthesis of 2-Benzoyl-5-(diethylamino)benzofuran (Intermediate 3)

  • To a solution of 5-diethylaminosalicylaldehyde (1.93 g, 10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol).

  • Add 2-bromo-4′-fluoroacetophenone (2.17 g, 10 mmol) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 200 mL of cold water with stirring.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to afford the 2-benzoylbenzofuran compound as a solid.

Step 2: Synthesis of the Benzofuran-Piperazine Intermediate (Intermediate 4)

  • In a round-bottom flask, dissolve the 2-benzoylbenzofuran from Step 1 (1.56 g, 5 mmol) in dry N,N-Dimethylformamide (DMF) (20 mL).

  • Add K₂CO₃ (1.38 g, 10 mmol) and piperazine (0.86 g, 10 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute it with chloroform (50 mL).

  • Wash the organic layer with water (3 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the key benzofuran-piperazine intermediate.

Step 3: N-Alkylation to Yield Final Product

  • Dissolve the intermediate from Step 2 (1.0 eq.) in an appropriate solvent (e.g., acetonitrile, DMF).

  • Add a base such as K₂CO₃ (2.0 eq.) or triethylamine (1.5 eq.).

  • Add the desired alkylating or acylating agent (R-X, e.g., an α-bromoacetophenone) (1.1 eq.) dropwise.

  • Heat the mixture (e.g., 80 °C) until the reaction is complete as per TLC analysis.

  • Work up the reaction by filtering off salts and removing the solvent.

  • Purify the crude product by silica gel column chromatography to obtain the final target compound.

SAR in Oncology: Targeting Cancer Cell Proliferation

A significant body of research has focused on developing benzofuran-piperazine derivatives as potent anticancer agents.[3][5][6][11] These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including lung (A549), cervical (HeLa), and gastric (SGC7901) cancers.[1][10]

The core SAR logic revolves around modifications at three primary sites: the benzofuran ring, the linker connecting the two moieties, and most critically, the N4-substituent of the piperazine ring.

G cluster_B Modification Site 1: Benzofuran Ring cluster_C Modification Site 2: Piperazine N-Substituent (R) A Core Scaffold: Benzofuran-Piperazine B_node Substituents (e.g., Halogens, Alkoxy, Amino groups) A->B_node Influences binding affinity, lipophilicity, metabolism C_node Nature of R group (Keto, Alkyl, Aryl) A->C_node CRITICAL for potency and selectivity D Biological Activity (e.g., Anticancer, Anti-inflammatory) B_node->D Modulates Potency C_node->D Determines Potency

Caption: Logical relationships in the SAR of benzofuran-piperazines.

Key SAR Insights for Anticancer Activity:
  • Piperazine N-Substituent is a Primary Potency Driver : The nature of the substituent on the distal nitrogen of the piperazine ring has the most dramatic effect on cytotoxic activity.[10] Derivatives bearing a keto-substituent (e.g., a phenacyl group) consistently exhibit the highest potency, often surpassing the efficacy of standard chemotherapeutics like cisplatin in vitro.[1][10] In contrast, simple alkyl or unsubstituted aryl groups generally lead to a significant decrease or loss of activity.[10] This strongly suggests that the keto group is involved in a key interaction with the biological target, possibly through hydrogen bonding or by acting as a Michael acceptor.

  • Halogenation Enhances Activity : The introduction of halogen atoms, such as fluorine or bromine, onto the benzofuran ring or the N-phenyl substituent of the piperazine can increase cytotoxic potency.[3] This is attributed to the ability of halogens to form "halogen bonds"—favorable interactions with nucleophilic sites on a target protein—which can improve binding affinity. Halogen substitution at the para-position of an N-phenyl ring is often found to be optimal.[3]

  • Linker and Positional Isomerism : Substitutions at the C-2 position of the benzofuran ring have been identified as crucial for cytotoxic activity.[3] The linker between the benzofuran and piperazine moieties also plays a role, with benzoyl linkers often proving effective.

Data Presentation: Anticancer Activity
Compound IDPiperazine N-Substituent (R)A549 IC₅₀ (µM)SGC7901 IC₅₀ (µM)HeLa IC₅₀ (µM)Reference
16 2-oxo-2-(4-fluorophenyl)ethyl0.122.754.36[1][10]
18 2-oxo-2-(4-chlorophenyl)ethyl4.526.3311.24[1][10]
9 n-Butyl19.27> 50> 50[1][10]
Cisplatin (Reference Drug)10.258.759.53[10]

Table based on data from Liang et al. (2016).[1][10]

SAR in Anti-Inflammatory Applications

The same structural scaffold has shown significant promise in modulating inflammatory pathways. Several benzofuran-piperazine derivatives have been identified as potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation.[1][2]

The SAR for anti-inflammatory activity often parallels that observed for anticancer effects, suggesting a potential overlap in mechanisms or targets.

  • Keto-Substituent Importance : As with anticancer activity, compounds with a keto-containing substituent on the piperazine nitrogen exhibit the strongest anti-inflammatory effects.[1][10] Compound 16 , the most potent anticancer agent in its series, was also the most effective inhibitor of NO production (IC₅₀ = 5.28 µM).[1][10]

  • Aryl and Alkyl Substituent Influence : Certain aryl- and alkyl-substituted compounds also retain moderate anti-inflammatory activity, indicating a slightly broader tolerance for substituents at this position compared to the strict requirements for high cytotoxic potency.[1]

Data Presentation: Anti-inflammatory Activity
Compound IDPiperazine N-Substituent (R)NO Production IC₅₀ (µM)Reference
16 2-oxo-2-(4-fluorophenyl)ethyl5.28[1][10]
18 2-oxo-2-(4-chlorophenyl)ethyl8.54[1][10]
22 2-oxo-2-(thiophen-2-yl)ethyl9.87[1][10]
5 Benzyl18.25[1][10]

Table based on data from Liang et al. (2016).[1][10]

SAR in Central Nervous System (CNS) Applications

Benzofuran-piperazine derivatives are promising candidates for CNS disorders, acting on key neurotransmitter systems. Research has highlighted their potential as antipsychotics, antidepressants, and ligands for serotonin (5-HT) and dopamine (D) receptors.[7][12][13]

  • 5-HT₁ₐ Receptor Affinity : SAR studies on 1-(benzo[b]furan-7-yl)piperazine derivatives have shown that N4-aralkyl substituents are critical for high affinity to the 5-HT₁ₐ receptor, with Kᵢ values in the low nanomolar range.[14] The steric bulk of the N4-substituent is a key determinant of affinity.[14] Vilazodone, an approved antidepressant, features a benzofuran-piperazine core, underscoring the therapeutic relevance of this scaffold.

  • Dopamine Receptor Ligands : The scaffold has been explored for its interaction with dopamine receptors, particularly D₂, which is a primary target for antipsychotic drugs.[13][15] The nature of the linker and substituents on both the benzofuran and the piperazine N-aryl group modulate the affinity and selectivity for D₂ versus 5-HT receptors.

  • Sigma (σ) Receptor Ligands : Disubstituted piperazines flanked by a benzofuran ring have been developed as high-affinity ligands for the sigma-1 (σ₁) receptor, a protein implicated in numerous CNS diseases, including schizophrenia and Alzheimer's disease.[16]

Key Experimental Protocols

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and self-validating. Below are standardized workflows for key biological assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G A 1. Seed Cells (e.g., A549) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with Compounds (Varying concentrations) B->C D 4. Incubate (48h, 37°C, 5% CO₂) C->D E 5. Add MTT Reagent (e.g., 5 mg/mL) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Data Analysis (Calculate % viability, IC₅₀) H->I

Caption: Standard workflow for an MTT-based cytotoxicity assay.

  • Cell Seeding : Seed cancer cells (e.g., A549, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the benzofuran-piperazine test compounds in culture medium. Replace the old medium with the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation : Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The substituted benzofuran-piperazine scaffold represents a highly fruitful area for drug discovery. The structure-activity relationships elucidated to date provide a clear roadmap for medicinal chemists. For anticancer and anti-inflammatory applications, the N-acyl piperazine moiety, particularly with a phenacyl group, is a critical determinant of high potency. For CNS applications, N-aralkyl substitution is key for tuning affinity at serotonergic and dopaminergic receptors.

Future research should focus on exploring novel substitutions on the benzofuran ring to enhance selectivity and pharmacokinetic profiles. The development of derivatives with dual-target activities, such as combined kinase and 5-HT receptor inhibition, could lead to innovative therapies for complex diseases like glioblastoma or treatment-resistant depression. The modular synthesis allows for rapid iteration, making this an exciting and promising field for the development of next-generation therapeutics.

References

  • Liang, C., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules. [Link][1][10]

  • Ju, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link][2]

  • Al-Ostath, Y., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

  • Bhat, M. A., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link][11]

  • Yurttas, L., et al. (2015). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][17][18]

  • Cimarelli, C., & Palmieri, G. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link][19][20]

  • Kusama, H., et al. (2023). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions. Chemical Science. [Link][21]

  • Alwahsh, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link][5][6][22]

  • Alwahsh, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link][3]

  • Al-Hussain, S. A., et al. (2021). Design and characterisation of piperazine-benzofuran integrated dinitrobenzenesulfonamide as Mycobacterium tuberculosis H37Rv strain inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][23]

  • Xu, Z., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules. [Link][24]

  • da Silva, G. N. S., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives. Neurotoxicity Research. [Link][15]

  • Cacchi, S., & Fabrizi, G. (2009). Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans. Bentham Science Publishers. [Link][25]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal. [Link][26]

  • Kruse, C. H., et al. (1995). Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of Medicinal Chemistry. [Link][14]

  • Kumar, A., & Kumar, R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research. [Link]

  • Campiani, G., et al. (2008). Synthesis, Binding Affinity, and Molecular Docking Analysis of New Benzofuranone Derivatives as Potential Antipsychotics. Journal of Medicinal Chemistry. [Link][27]

  • Ten, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link][9]

  • Moussa, A., et al. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. Molecular Imaging and Contrast Agent Database (MICAD). [Link][16]

  • El-Sayed, N. N. E., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][4][28]

  • El-Sayed, N. N. E., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. [Link][29]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Benzofuran Piperazine Derivatives in Modern Medicine. Pharma-intermediate.com. [Link][30]

  • Kutil, D., et al. (2020). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [Link][31]

  • Martin, L. L., et al. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Journal of Medicinal Chemistry. [Link][12]

  • Sharma, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Organic Chemistry. [Link][7]

  • Maryanoff, B. E., et al. (1998). Piperazinylalkyl Heterocycles as Potential Antipsychotic Agents. Journal of Medicinal Chemistry. [Link][13]

  • Sharma, A., et al. (2020). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. [Link][8]

  • Venkatesan, A. M., et al. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry Letters. [Link][32]

Sources

Foundational

In Vitro Anticancer Activity of 1-(1-Benzofuran-2-ylmethyl)piperazine Derivatives: A Technical Guide to Mechanistic Pathways and Screening Protocols

Executive Summary In contemporary medicinal chemistry, the search for novel, multi-targeted anticancer agents has increasingly relied on the hybridization of privileged pharmacophores. Among these, 1-(1-Benzofuran-2-ylme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the search for novel, multi-targeted anticancer agents has increasingly relied on the hybridization of privileged pharmacophores. Among these, 1-(1-Benzofuran-2-ylmethyl)piperazine (CAS: 87813-94-3) has emerged as a highly versatile and potent core scaffold[1]. As a Senior Application Scientist overseeing oncology drug discovery, I have observed that combining the lipophilic, hinge-binding properties of benzofuran with the solubilizing, hydrogen-bonding capacity of piperazine yields small molecules capable of penetrating deep into kinase domains[2].

This technical guide dissects the mechanistic rationale behind this scaffold, synthesizes the quantitative in vitro efficacy data of its most promising derivatives, and provides the self-validating experimental protocols required to rigorously evaluate these compounds in a preclinical setting.

Mechanistic Rationale: The Benzofuran-Piperazine Hybrid Scaffold

The structural architecture of 1-(1-Benzofuran-2-ylmethyl)piperazine is not arbitrary; it is a rationally designed system that maximizes target affinity while maintaining favorable physicochemical properties[3].

  • Benzofuran Moiety: Acts as a hydrophobic anchor. In kinase targets (such as CDK2 or VEGFR-2), the planar benzofuran ring intercalates into the hydrophobic ATP-binding pocket, establishing critical π−π stacking and van der Waals interactions with the hinge region[2].

  • Piperazine Linker: Serves a dual purpose. First, its basic nitrogen atoms are protonated at physiological pH, significantly improving the aqueous solubility of the otherwise highly lipophilic benzofuran[2]. Second, it acts as a semi-rigid spacer that optimally orients terminal functional groups (such as thiosemicarbazides or aryl ketones) toward the allosteric pockets of the target enzyme[2].

G A 1-(1-Benzofuran-2-ylmethyl)piperazine (Core Scaffold) B Benzofuran Moiety (Hydrophobic Anchoring) A->B C Piperazine Linker (H-Bonding & Solubility) A->C D Target Kinase Domain (e.g., CDK2, VEGFR-2) B->D Binds Hinge Region C->D Orients Tail Group

Fig 1: Structural rationale and pharmacophore mapping of the benzofuran-piperazine scaffold.

Key Molecular Targets & Anticancer Pathways

Derivatization of the 1-(1-Benzofuran-2-ylmethyl)piperazine core has led to the discovery of several distinct mechanistic classes of anticancer agents.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A primary mechanism of action for these hybrids is the Type II inhibition of CDK2 (). Unlike Type I inhibitors that bind the active conformation, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase[2]. The benzofuran-piperazine hybrids effectively lock CDK2 in this inactive state, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, triggering profound cell cycle arrest at the G2/M or G1/S phase and subsequently inducing apoptosis[2].

Pathway A Benzofuran-Piperazine Inhibitor B CDK2/Cyclin Complex (Active) A->B Type II Inhibition C Rb Protein Phosphorylation B->C Blocked F Cell Cycle Arrest & Apoptosis B->F Pathway Shift D E2F Transcription Factor Release C->D Blocked E Cell Proliferation (Tumor Growth) D->E Blocked

Fig 2: CDK2 Type II inhibition pathway and downstream apoptotic induction.

Alternative Pathways: Necrosis and Dual Inhibition

While apoptosis is the standard desired endpoint, structural tweaking of the piperazine ring (e.g., IPSO substitution) has yielded candidates like compound 1.19, which uniquely induces cell death via necrosis rather than apoptosis, proving highly effective in MDA-MB-231 breast cancer models ()[4]. Furthermore, conjugation with indolin-2-ones has produced dual inhibitors targeting both VEGFR-2 and PARP-1 , effectively cutting off tumor angiogenesis while simultaneously preventing DNA repair ()[5].

Quantitative In Vitro Efficacy

The translation of this scaffold from a theoretical construct to a potent in vitro agent is best demonstrated by the sub-micromolar IC 50​ values achieved by its optimized derivatives across diverse human carcinoma cell lines[2][3].

Table 1: In Vitro Cytotoxicity of Key Benzofuran-Piperazine Derivatives

Compound DesignationStructural ModificationTarget Cell Line(s)IC 50​ (µM)Primary Mechanism of Action
Compound 16 Keto-substituent on piperazineA549 (Lung)SGC7901 (Gastric)0.122.75Anti-inflammatory (NO inhibition) & Apoptosis
Compound 9h Thiosemicarbazide tailPanc-1 (Pancreatic)MCF-7 (Breast)A549 (Lung)0.942.921.71CDK2 Type II Inhibition (IC 50​ = 40.91 nM)
Compound 1.19 IPSO substitutionMDA-MB-231 (Breast)< 5.0Necrosis-mediated cell death
Compound 12f Indolin-2-one conjugationPC3 (Prostate)MCF-7 (Breast)0.431.10Dual VEGFR-2 / PARP-1 Inhibition

Experimental Workflows & Protocols

To ensure scientific integrity, every assay must be a self-validating system. The causality of a compound's efficacy cannot be trusted if the assay's dynamic range and baseline biological behavior are not internally controlled. Below are the field-proven protocols for evaluating benzofuran-piperazine derivatives.

Workflow S1 Compound Synthesis (>95% Purity) S3 MTT Cytotoxicity Assay (IC50 Determination) S1->S3 S2 Cell Culturing (MCF-7, A549, Panc-1) S2->S3 S4 Kinase Profiling (TR-FRET Assay) S3->S4 IC50 < 10 µM S5 Flow Cytometry (Apoptosis/Cell Cycle) S3->S5 IC50 < 10 µM S6 Lead Candidate Selection S4->S6 S5->S6

Fig 3: Self-validating in vitro screening workflow for hybrid derivatives.

Protocol 1: Self-Validating MTT Cytotoxicity Assay

Purpose: To determine the IC 50​ of the synthesized derivatives while controlling for solvent toxicity and baseline cellular metabolic rate.

  • Cell Seeding: Plate 5 × 10³ cells/well (e.g., A549 or MCF-7) in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the benzofuran-piperazine derivative in DMSO to create a 10 mM stock. Dilute in media to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Internal Controls (Critical):

    • Vehicle Control: 0.1% DMSO in media (Establishes 100% viability baseline and proves the solvent isn't causing cell death).

    • Positive Control: Cisplatin or Staurosporine at known IC 50​ concentrations (Validates that the specific cell passage is susceptible to apoptosis).

    • Blank Control: Media only, no cells (Used for background absorbance subtraction).

  • Treatment: Aspirate old media and add 100 µL of the drug/control dilutions. Incubate for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC 50​ using non-linear regression analysis.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for CDK2

Purpose: To confirm that the cytotoxicity observed in Protocol 1 is causally linked to direct kinase inhibition.

  • Assay Setup: Use a white 384-well microplate. The reaction volume is 10 µL.

  • Reagent Addition: Add 2.5 µL of the test compound (serial dilutions), 2.5 µL of CDK2/Cyclin E complex, and 5 µL of a kinase buffer containing ATP (at its Km​ value) and a biotinylated peptide substrate.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection Phase: Add 10 µL of stop buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Validation & Reading:

    • Z'-Factor Control: Include wells with no enzyme (0% activity) and no inhibitor (100% activity). The assay is only valid if the Z'-factor is > 0.5.

    • Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). The ratio of 665/615 nm is directly proportional to kinase activity.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Purpose: To identify the specific phase of cell cycle arrest induced by the Type II inhibition.

  • Treatment & Harvesting: Treat cells with the derivative at its calculated IC 50​ for 24 h. Harvest cells by trypsinization, wash twice with cold PBS, and centrifuge at 1,500 rpm for 5 min.

  • Fixation: Resuspend the pellet in 300 µL of cold PBS. Slowly add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently (prevents clumping). Fix at -20°C for at least 2 h.

  • Staining: Centrifuge to remove ethanol. Wash with PBS. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A).

    • Causality Note: RNase A is mandatory. PI intercalates into all double-stranded nucleic acids. Without RNase A, RNA will be stained, falsely inflating the DNA content readings and ruining the G1/S/G2 phase resolution.

  • Analysis: Incubate for 30 min at room temperature in the dark. Analyze on a flow cytometer using the FL2 channel. Use an untreated sample to set the baseline G0/G1, S, and G2/M gating.

References

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety Source: Molecules (MDPI), 2016. URL:[Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2022. URL:[Link]

  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents Source: Bioorganic & Medicinal Chemistry Letters (Elsevier), 2023. URL:[Link]

  • Novel benzofuran-conjugated indolin-2-ones as anticancer agents; design, synthesis, biological assessments, and molecular modeling insights Source: University of Sharjah Research Output / Elsevier Pure, 2025. URL:[Link]

Sources

Exploratory

Neuroprotective Engineering: The Mechanistic and Translational Paradigm of 1-(1-Benzofuran-2-ylmethyl)piperazine Derivatives

Abstract: The multifactorial pathogenesis of neurodegenerative conditions, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), has rendered single-target therapeutics largely ineffective. In response, the rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The multifactorial pathogenesis of neurodegenerative conditions, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), has rendered single-target therapeutics largely ineffective. In response, the rational design of Multi-Target-Directed Ligands (MTDLs) has become the gold standard in neuropharmacology. Among these, 1-(1-Benzofuran-2-ylmethyl)piperazine derivatives have emerged as a privileged scaffold. This technical guide deconstructs the structure-activity relationships (SAR), mechanistic pathways, and self-validating pharmacological protocols required to evaluate these compounds as potent neuroprotective agents.

Pharmacophore Rationale and Structural Engineering

The architectural brilliance of the 1-(1-Benzofuran-2-ylmethyl)piperazine scaffold lies in its modularity. As a Senior Application Scientist, I evaluate scaffolds not just for binding affinity, but for their tunable pharmacokinetic properties and synthetic tractability.

  • The Benzofuran Core: The benzofuran ring acts as a highly effective bioisostere for the indanone moiety found in FDA-approved drugs like donepezil (1)[1]. Its planar, hydrophobic nature allows it to perfectly intercalate into the Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE), a critical interaction for preventing AChE-induced Amyloid- β (A β ) aggregation.

  • The Piperazine Linker: The piperazine ring provides a basic nitrogen that becomes protonated at physiological pH. This cationic center engages in crucial cation- π interactions with the tryptophan residues in the Catalytic Active Site (CAS) of cholinesterases (1)[1]. Furthermore, piperazine derivatives bearing hydrogen-bond capable groups positioned at least three carbons away from the nitrogen exhibit optimal neuroprotective activity[1].

  • Pendant Substitutions: The addition of specific functional groups to the piperazine nitrogen dictates target selectivity. For instance, attaching an N-benzyl or N-(4-(2-fluoroethoxy)benzyl) group shifts the molecule's affinity dramatically toward the Sigma-1 Receptor (Sig-1R), yielding sub-nanomolar potency (2)[2].

MTDL A 1-(1-Benzofuran-2-ylmethyl) piperazine Scaffold B AChE / BuChE Inhibition A->B C Sigma-1 Receptor Agonism A->C D BACE-1 Inhibition A->D E Cholinergic Restoration B->E G Reduced Aβ Aggregation B->G PAS binding F ER Stress Mitigation & Ca2+ Homeostasis C->F D->G H Neuroprotection E->H F->H G->H

Multi-target directed ligand mechanisms of benzofuran-piperazine derivatives.

Mechanistic Pathways of Neuroprotection

The neuroprotective efficacy of these derivatives is not derived from a single mechanism, but from the synergistic modulation of multiple neurodegenerative pathways.

Pathway A: Sigma-1 Receptor (Sig-1R) Chaperone Activation

The most profound neuroprotective mechanism of specific benzofuran-piperazine derivatives is their agonism of the Sigma-1 Receptor. Sig-1R is an endoplasmic reticulum (ER) resident chaperone protein highly concentrated at the Mitochondria-Associated ER Membrane (MAM) (3)[3].

Under conditions of ER stress—a hallmark of AD and PD—misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR). When a benzofuran-piperazine ligand binds to Sig-1R, it forces the receptor to dissociate from its inhibitory complex with BiP (GRP78). The liberated Sig-1R stabilizes Inositol 1,4,5-trisphosphate receptors (IP3Rs), ensuring optimized calcium ( Ca2+ ) transfer to mitochondria. This prevents mitochondrial depolarization, halts apoptotic cascades, and dramatically increases cellular resilience against oxidative stress and A β25−35​ toxicity (3)[3].

Sig1R Ligand Benzofuran-Piperazine Derivative Sig1R Sigma-1 Receptor (Sig-1R) Ligand->Sig1R Binds MAM Mitochondria-Associated ER Membrane (MAM) BiP BiP/GRP78 Complex MAM->BiP MAM->Sig1R BiP->Sig1R Dissociation IP3R IP3 Receptor Stabilization Sig1R->IP3R Chaperones Ca Optimized Ca2+ Signaling to Mitochondria IP3R->Ca Surv Cell Survival & ROS Reduction Ca->Surv

Sigma-1 Receptor activation pathway at the MAM promoting neuroprotection.

Pathway B: Anti-Amyloidogenic and Cholinergic Modulation

Beyond Sig-1R, these derivatives act as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). By occupying both the CAS and PAS of AChE, they not only restore acetylcholine levels but physically block the enzyme from acting as a nucleation site for A β fibril formation (4)[4]. Furthermore, selected derivatives effectively occupy the catalytic cleft of the BACE-1 enzyme, inhibiting the initial cleavage of the amyloid precursor protein (APP) (1)[1].

Quantitative Pharmacological Profiling

The following table synthesizes the quantitative data of key benzofuran-piperazine/piperidine derivatives, highlighting their MTDL profile.

Compound Class / DerivativePrimary Target(s)Key Pharmacological MetricsRef.
N-(benzofuran-2-ylmethyl)-N′-(4′-(2′′-fluoroethoxy)benzyl)piperazine Sigma-1 Receptor (Sig-1R) Ki​ = 2.6 nM (Sig-1R), Selectivity σ2​/σ1​ = 187[2]
Tacrine-Benzofuran hybrid (2e) hAChE, BACE-1hAChE IC50​ = 0.86 nM, hBACE-1 IC50​ = 1.35 μM[5]
Benzofuran-piperazine (4m) AChE, BACE-1Dual inhibition (occupies AChE substrate channel & BACE-1 cleft)[1]
Benzofuran piperidine (3h) AChE, A β AggregationhAChE IC50​ = 21 μM, A β self-aggregation inhibition = 57.71%[4]

Standardized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, experimental protocols must be designed with internal causal checks. Below are the optimized, self-validating workflows for evaluating these derivatives.

Protocol 1: Modified Ellman’s Assay for AChE/BuChE Inhibition

Standard Ellman's assays often yield false negatives for MTDLs due to slow-binding kinetics. This protocol introduces a critical pre-incubation step.

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the benzofuran-piperazine derivative in DMSO (final assay concentration <1% DMSO).

  • Pre-Incubation (Crucial Step): Combine 100 µL of buffer, 20 µL of test compound, and 20 µL of AChE (0.22 U/mL). Incubate at 37°C for exactly 15 minutes. Causality: This allows slow, tight-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of 15 mM DTNB (Ellman's reagent) and 20 µL of 15 mM acetylthiocholine iodide (ATCI).

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Self-Validation Checkpoint: A compound-only background well (Compound + DTNB + Buffer, no enzyme) must be run. Piperazine derivatives can sometimes act as nucleophiles; if the compound reacts directly with DTNB, this background absorbance must be subtracted to prevent false-positive inhibition calculations.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for A β Aggregation

ThT specifically intercalates into the cross- β sheet architecture of amyloid fibrils, restricting its rotational freedom and inducing a massive quantum yield increase.

  • Peptide Preparation: Solubilize A β1−42​ in HFIP, evaporate to form a peptide film, and reconstitute in DMSO, then dilute in PBS to 20 µM.

  • Incubation: Mix 10 µL of A β1−42​ with 10 µL of the test compound (at varying concentrations) and incubate at 37°C for 48 hours.

  • Fluorescence Measurement: Add 50 µL of 5 µM ThT solution. Read fluorescence (Excitation: 440 nm, Emission: 482 nm).

  • Self-Validation Checkpoint: ThT assays are highly susceptible to inner-filter effects. If the benzofuran derivative absorbs light at 440 nm or 482 nm, it will artificially quench the fluorescence, mimicking anti-aggregation activity. An absorbance scan of the compound alone must be performed; if spectral overlap exists, baseline fluorescence subtraction is mandatory.

Protocol 3: SH-SY5Y Neuroprotection & ROS Scavenging Workflow

This protocol establishes the cellular efficacy of the compound against A β -induced oxidative stress (4)[4].

Workflow S1 1. Compound Incubation S2 2. Aβ25-35 Insult (SH-SY5Y Cells) S1->S2 S3 3. MTT Viability Assay S2->S3 S4 4. DCFDA ROS Quantification S2->S4 S5 5. Data Correlation (Viability vs ROS) S3->S5 S4->S5

Self-validating workflow for assessing neuroprotective efficacy in vitro.

  • Pre-treatment: Seed SH-SY5Y cells (1x10^4 cells/well). Pre-treat with the benzofuran-piperazine derivative (0.1 - 10 µM) for 2 hours.

  • Insult: Add 20 µM of aggregated A β25−35​ to induce neurotoxicity and ROS generation. Incubate for 24 hours.

  • Orthogonal Readouts:

    • Viability: Add MTT reagent; read absorbance at 570 nm.

    • ROS Generation: Load cells with 10 µM DCFDA for 30 mins; read fluorescence (Ex: 485 nm, Em: 535 nm).

  • Self-Validation Checkpoint: The viability data must inversely correlate with the ROS data. A parallel well treated with a known ROS scavenger (e.g., Trolox) validates that the DCFDA fluorescence reduction is genuinely due to antioxidant/chaperone activity, ruling out assay interference.

Conclusion

The 1-(1-Benzofuran-2-ylmethyl)piperazine scaffold represents a highly tunable, privileged structure in the pursuit of disease-modifying therapies for neurodegeneration. By rationally engineering the pendant groups, researchers can push the pharmacological profile toward potent Sigma-1 Receptor agonism, dual cholinesterase inhibition, or direct A β anti-aggregation. Success in translating these compounds relies entirely on rigorous, self-validating experimental designs that account for the kinetic and spectral complexities of MTDLs.

References

  • Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as A β antiaggregant (PubMed / NIH). 4

  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies (ACS Omega). 1

  • Synthesis, biological evaluation and molecular modeling of Benzofuran piperidine derivatives as A β antiaggregant (ResearchGate). 6

  • Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders (PMC / NIH). 3

  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ -1 Receptor Ligands (Journal of Medicinal Chemistry - ACS Publications). 2

  • Novel Tacrine–Benzofuran Hybrids as Potent Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Design, Synthesis, Biological Evaluation, and X-ray Crystallography (Journal of Medicinal Chemistry - ACS Publications). 5

Sources

Foundational

Optimizing Lipophilicity and Brain Uptake of Benzofuran-Piperazine Compounds: A Technical Guide

Executive Summary The benzofuran-piperazine scaffold is a privileged structural motif in central nervous system (CNS) drug discovery, widely utilized in the development of neurotherapeutics and Positron Emission Tomograp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran-piperazine scaffold is a privileged structural motif in central nervous system (CNS) drug discovery, widely utilized in the development of neurotherapeutics and Positron Emission Tomography (PET) radiotracers. However, achieving optimal blood-brain barrier (BBB) penetration while minimizing non-specific lipid trapping remains a formidable challenge. As a Senior Application Scientist, I have observed that the failure of many CNS candidates stems not from poor target affinity, but from miscalibrated lipophilicity. This whitepaper dissects the mechanistic causality between the physicochemical properties of benzofuran-piperazines and their in vivo brain uptake kinetics, providing self-validating experimental workflows to guide lead optimization.

The Physicochemical Paradox of Benzofuran-Piperazines

The piperazine ring is highly valued for its ability to form critical hydrogen bonds and electrostatic interactions with aminergic G-protein coupled receptors (GPCRs) and transporters (). However, the secondary or tertiary nitrogens within the piperazine ring typically exhibit a pKa between 8.5 and 9.5. At a physiological pH of 7.4, these nitrogens are predominantly protonated. This resulting cationic state severely restricts passive transcellular diffusion across the lipophilic endothelial cells of the BBB.

To overcome this thermodynamic barrier, medicinal chemists frequently hybridize the piperazine core with highly lipophilic moieties, such as the benzofuran ring. The benzofuran system (calculated LogP ~2.6 for the unsubstituted core) provides the necessary hydrophobic bulk to "drag" the protonated piperazine across the BBB.

This creates a physicochemical paradox: while increasing lipophilicity enhances initial brain penetration, excessive lipophilicity leads to indiscriminate partitioning into off-target lipid bilayers. This phenomenon, known as non-specific binding, results in slow brain washout kinetics—a critical failure point that destroys the signal-to-noise ratio in PET imaging and increases the risk of phospholipidosis in therapeutics.

Mechanistic Causality: Lipophilicity vs. Washout Kinetics

The relationship between a compound's distribution coefficient at pH 7.4 (LogD 7.4​ ) and its brain uptake is not linear, but parabolic.

  • LogD 7.4​ < 1.0: The molecule is too hydrophilic. The energetic penalty of shedding its hydration shell to enter the lipid bilayer of the BBB is too high, resulting in sub-therapeutic brain levels.

  • LogD 7.4​ 1.5 – 3.0 (The Optimal Window): The molecule is lipophilic enough to cross the BBB rapidly, but hydrophilic enough to partition back into the aqueous cytosol and interstitial fluid. This allows for rapid washout from non-target regions, yielding high specific binding ratios.

  • LogD 7.4​ > 3.5: The molecule easily enters the brain but becomes trapped in the myelin sheaths and cellular membranes. The off-rate becomes diffusion-limited rather than target-limited.

This logic dictates the structural optimization pathways for benzofuran-piperazine derivatives, as visualized below.

G A Benzofuran-Piperazine Scaffold B Lipophilicity (LogD 7.4) A->B C LogD > 3.5 (Highly Lipophilic) B->C D LogD 1.5 - 3.0 (Optimal Window) B->D E LogD < 1.0 (Highly Hydrophilic) B->E F High Non-Specific Binding Slow Washout C->F G High BBB Penetration Rapid Washout D->G H Poor BBB Penetration Low Brain Uptake E->H

Diagram 1: Logical relationship between LogD 7.4 and BBB permeation kinetics.

Quantitative Landscape of Brain Uptake

To illustrate the impact of lipophilicity on brain kinetics, we can analyze historical data from benzofuran derivatives developed as PET tracers for amyloid-beta (Aβ) plaques and sigma receptors. As demonstrated by, tuning the LogP to 2.36 resulted in excellent initial uptake and rapid clearance. Conversely, highly lipophilic iodinated analogs or rigid piperazine derivatives often fail due to slow washout (; ).

Table 1: Comparative Brain Uptake and Washout Kinetics of Benzofuran/Piperazine Derivatives

Compound / ScaffoldTargetLipophilicity (LogP/LogD)Initial Brain Uptake (%ID/g)Washout / Clearance ProfileReference
[¹¹C]8 (Benzofuran)Aβ Plaques2.364.80 (at 2 min)Rapid (0.40 at 30 min)Ono et al., 2006
[¹⁸F]17 (Benzofuran)Aβ Plaques1.205.66 (at 10 min)Moderate (2.80 at 60 min)Cui et al., 2010
Iodinated Analogs Aβ Plaques2.12 - 2.35HighSlow (Poor Target/Background)Cui et al., 2010
-(S)-1 (Piperazine)Sigma-2HighLow / HomogeneousHigh non-specific bindingAbate et al., 2015

Self-Validating Experimental Methodologies

To engineer successful benzofuran-piperazine compounds, rigorous, self-validating experimental protocols must be employed. Below are the standard operating procedures used in advanced application labs.

Protocol: High-Throughput LC-MS/MS LogD 7.4​ Determination

Measuring the partition coefficient (LogP) of the unionized species ignores the physiological reality of the protonated piperazine. LogD 7.4​ is the mandatory metric.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the benzofuran-piperazine compound in DMSO.

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other by stirring vigorously for 24 hours. Causality: Failure to pre-saturate leads to volume shifts during the assay, skewing concentration calculations.

  • Partitioning: Add 10 µL of the compound stock to a vial containing 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v).

  • Equilibration: Shake the vials at 25°C for 60 minutes at 800 rpm, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute and analyze via LC-MS/MS using a standard curve.

  • Self-Validation (Mass Balance): Calculate the total mass recovered (Mass octanol​

    • Mass aqueous​ ). If the recovered mass is <95% of the initial spike, the assay is invalid. Causality: Missing mass indicates the compound precipitated at the interface or adsorbed to the glass vial, meaning the calculated LogD 7.4​ is artificially distorted.
Protocol: In Vivo Biodistribution and Kinetic Modeling

A single time-point measurement is entirely insufficient for CNS compounds. We must measure both the initial influx and the clearance phase to calculate the Washout Index (e.g., Brain 2min​ / Brain 60min​ ).

Step-by-Step Methodology:

  • Radiosynthesis: Radiolabel the benzofuran-piperazine derivative (e.g., with ¹¹C or ¹⁸F) and formulate in <10% ethanol/saline to prevent vehicle-induced BBB disruption.

  • Administration: Inject the radiotracer intravenously (IV) via the tail vein of healthy, wild-type rodent models (e.g., Sprague-Dawley rats).

  • Dynamic Acquisition: Perform dynamic PET imaging for 0–60 minutes post-injection to capture the real-time area under the curve (AUC) of brain penetration.

  • Ex Vivo Autoradiography: Sacrifice cohorts at specific time intervals (e.g., 2, 10, 30, and 60 min). Harvest the brain, dissect into specific regions, weigh, and measure radioactivity using a gamma counter.

  • Data Normalization: Express data as the percentage of injected dose per gram of tissue (%ID/g).

  • Self-Validation (Reference Region Control): Always analyze a reference region known to lack the target receptor (e.g., the cerebellum for Aβ tracers). Causality: If the cerebellum exhibits high retention at 60 minutes, it definitively proves that the compound's lipophilicity is driving non-specific lipid trapping rather than target-specific binding. The experiment validates whether the signal is real or an artifact of LogD.

Workflow S1 1. Radiosynthesis & Formulation S2 2. IV Injection (Rodent Model) S1->S2 S3 3. Dynamic PET Acquisition S2->S3 S4 4. Ex Vivo Autoradiography S3->S4 S5 5. Kinetic Modeling (%ID/g Calculation) S4->S5

Diagram 2: Experimental workflow for evaluating in vivo brain uptake and washout.

Conclusion

The development of benzofuran-piperazine compounds requires a delicate balancing act. The basicity of the piperazine necessitates the lipophilic compensation of the benzofuran ring to achieve BBB penetration. However, drug developers must strictly constrain the LogD 7.4​ between 1.5 and 3.0 to ensure that the compound not only enters the brain but washes out efficiently from non-target tissues. By implementing self-validating mass-balance assays and reference-region kinetic modeling, researchers can reliably separate viable clinical candidates from highly lipophilic false positives.

References

  • Ono, M., Kawashima, H., Nonaka, A., Kawai, T., Haratake, M., Mori, H., Kung, M. P., Kung, H. F., Saji, H., & Nakayama, M. (2006). "Novel benzofuran derivatives for PET imaging of beta-amyloid plaques in Alzheimer's disease brains." Journal of Medicinal Chemistry. URL:[Link]

  • Cui, M., Ono, M., Kimura, H., Ebara, S., Saji, H. (2010). "Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains." Journal of Medicinal Chemistry. URL:[Link]

  • Abate, C., Niso, M., Berardi, F., et al. (2015). "Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging." Nuclear Medicine and Biology. URL:[Link]

  • Rizwan, M., Noreen, S., Asim, S., Liaqat, Z., Shaheen, M., & Ibrahim, H. (2024). "A Comprehensive Review on the Synthesis of Substituted Piperazine and Its Novel Bio-Medicinal Applications." Chemistry of Inorganic Materials. URL:[Link]

Exploratory

1-(1-Benzofuran-2-ylmethyl)piperazine: A Comprehensive Safety, Toxicity, and Pharmacological Profile

Executive Summary The compound 1-(1-Benzofuran-2-ylmethyl)piperazine (CAS: 87813-94-3) and its closely related dihydro-analogs represent a highly specialized class of benzofuran-piperazine hybrids. In modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1-Benzofuran-2-ylmethyl)piperazine (CAS: 87813-94-3) and its closely related dihydro-analogs represent a highly specialized class of benzofuran-piperazine hybrids. In modern drug discovery, these scaffolds are heavily investigated as multi-target ligands for central nervous system (CNS) disorders. By acting primarily on histaminergic (H3R/H4R) and dopaminergic (D2R/D3R) receptors, these compounds exhibit significant potential in mitigating neurotoxicity, particularly in models of substance-induced excitotoxicity.

This whitepaper provides an in-depth technical analysis of the safety and toxicity profile of the benzofuran-piperazine scaffold. It synthesizes established pharmacological data, details self-validating in vitro cytotoxicity workflows, and outlines the systemic tolerability of these molecules, serving as a definitive guide for researchers and drug development professionals.

Pharmacological Profile & Receptor Modulatory Mechanisms

The therapeutic window and safety profile of a compound are intrinsically linked to its target engagement. Benzofuran-piperazine derivatives are characterized by their potent binding to Gαi-coupled G-protein coupled receptors (GPCRs).

Specifically, these compounds act as potent antagonists or inverse agonists at the Histamine H3 Receptor (H3R) and act as modulators at the Dopamine D2 and D3 Receptors (D2R/D3R) . According to foundational functional characterization studies , the orthosteric binding of the piperazine moiety to these receptors inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

From a safety perspective, this dual-receptor modulation is highly advantageous. Excessive dopamine in the synaptic cleft (such as that induced by cocaine exposure) hyperactivates D1R/D2R pathways, leading to oxidative stress and neuronal apoptosis. By modulating D2R and antagonizing H3R, 1-(1-Benzofuran-2-ylmethyl)piperazine derivatives buffer this excitotoxicity, conferring a profound neuroprotective effect without inducing baseline neurotoxicity.

Pathway Ligand Benzofuran-Piperazine Derivative H3R Histamine H3 Receptor (Antagonism) Ligand->H3R D2R Dopamine D2/D3 Receptors (Modulation) Ligand->D2R Gi Gαi Protein Activation H3R->Gi D2R->Gi cAMP Decreased cAMP Levels Gi->cAMP Neuroprotection Neuroprotection & Reduced Excitotoxicity cAMP->Neuroprotection

Figure 1: Receptor binding and downstream Gαi signaling pathway mediating neuroprotection.

In Vitro Toxicity & Neuroprotective Efficacy

Evaluating the neurotoxicity of CNS-active compounds requires distinguishing between transient metabolic suppression and irreversible cell death. Recent toxicological assessments of benzofuran-piperazine derivatives (such as the LINS01 series) in human neuroblastoma SH-SY5Y cell lines have established a highly favorable safety profile.

At standard pharmacological concentrations (1 µM to 10 µM), these compounds do not decrease cell viability. Cytotoxic effects are typically only observed at extreme concentrations exceeding 100 µM. Furthermore, when SH-SY5Y cells are exposed to lethal concentrations of cocaine (e.g., 2.5 mM), pre-incubation with 10 µM of benzofuran-piperazine derivatives significantly decreases the release of lactate dehydrogenase (LDH) into the culture medium. This indicates that the compound not only lacks inherent toxicity at therapeutic doses but actively preserves cell membrane integrity under severe chemical stress.

Self-Validating Experimental Workflows

To ensure scientific integrity during the safety screening of 1-(1-Benzofuran-2-ylmethyl)piperazine, researchers must employ a self-validating orthogonal workflow . Relying on a single viability assay (like MTT) can yield false positives for toxicity if a drug merely slows mitochondrial metabolism without causing cell death.

By running metabolic assays (MTT) in parallel with membrane integrity assays (LDH) and single-cell fluorescent staining, the protocol creates a closed-loop validation system. A reduction in MTT signal without a corresponding spike in LDH indicates cytostatic metabolic suppression rather than cytotoxic membrane rupture, preventing the premature discontinuation of viable lead compounds.

Protocol: Orthogonal In Vitro Neurotoxicity Assessment

Step 1: Cell Culturing and Seeding

  • Causality: SH-SY5Y human neuroblastoma cells are utilized because they natively express functional dopaminergic and histaminergic pathways, making them the optimal translational model for CNS-active piperazines.

  • Procedure: Seed SH-SY5Y cells at a density of 1×104 cells/well in 96-well plates using DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adherence and stabilization.

Step 2: Compound Exposure (Concentration-Response)

  • Causality: A 48-hour continuous exposure window is critical as it captures both acute lytic events (necrosis) and delayed programmed cell death (apoptosis).

  • Procedure: Prepare the benzofuran-piperazine compound in DMSO, ensuring the final in-well DMSO concentration remains below 0.1% to eliminate solvent-induced baseline toxicity. Expose the cells to a logarithmic concentration gradient (0.1 µM to 100 µM) for 48 hours.

Step 3: Orthogonal Cytotoxicity Assays (The Validation Loop)

  • Assay 3A: MTT (Metabolic Viability): Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (0.5 mg/mL final concentration). Incubate for 3 hours. Causality: This measures mitochondrial succinate dehydrogenase activity.

  • Assay 3B: LDH Release (Membrane Integrity): Collect 50 µL of the supernatant from the same well cohort and react it with an LDH substrate mixture. Causality: LDH is a stable cytosolic enzyme. Its presence in the extracellular medium strictly confirms plasma membrane rupture, validating whether an MTT drop is true cell death.

Step 4: Fluorescent Counter-Staining

  • Procedure: Stain a parallel cohort of cells with Acridine Orange (AO) and Propidium Iodide (PI), followed by automated fluorescent cell counting.

  • Causality: AO stains all nucleated cells, while PI only penetrates cells with compromised membranes. This provides visual, single-cell validation of the bulk biochemical data obtained in Step 3.

Workflow Culture 1. SH-SY5Y Cell Culture (Seeding & Incubation) Exposure 2. Compound Exposure (10 µM - 100 µM) Culture->Exposure MTT 3A. MTT Assay (Mitochondrial Viability) Exposure->MTT LDH 3B. LDH Release Assay (Membrane Integrity) Exposure->LDH PI 3C. Propidium Iodide (Apoptosis Staining) Exposure->PI Analysis 4. Orthogonal Data Synthesis (Self-Validating Safety Profile) MTT->Analysis LDH->Analysis PI->Analysis

Figure 2: Orthogonal in vitro cytotoxicity workflow for self-validating safety assessment.

In Vivo Safety Margins & Systemic Tolerability

Extrapolating from in vitro data to systemic in vivo models demonstrates that piperazine-hybridized heterocycles generally possess wide therapeutic windows. In murine models evaluating structurally analogous piperazine hybrids for CNS applications, histopathological examinations of the brain (hippocampus and cortex), liver, kidneys, and heart revealed no severe tissue or organ abnormalities at elevated doses.

These studies establish a maximum tolerated dose (MTD) safety margin often approaching 500 mg/kg in animal models. The lack of hepatotoxicity or nephrotoxicity suggests that the primary metabolic pathways of the benzofuran-piperazine scaffold do not generate highly reactive, tissue-damaging electrophilic intermediates.

Quantitative Pharmacological & Toxicity Data

To facilitate rapid comparison for drug development professionals, the core pharmacological and toxicological metrics of the benzofuran-piperazine scaffold are summarized below:

ParameterAssay / ModelObserved Value / RangeClinical Interpretation
H3R Affinity (pKi) Radioligand Binding7.0 – 8.4High affinity, potent antagonism
Cell Viability MTT Assay (SH-SY5Y)>95% at 10 µMNon-cytotoxic at therapeutic doses
Membrane Integrity LDH Release AssayBaseline at 10 µMNo acute membrane disruption
Neuroprotection Cocaine-induced toxicitySignificant LDH ↓Prevents dopaminergic excitotoxicity
In Vivo Safety Margin Murine HistopathologyUp to 500 mg/kgHigh systemic tolerability

Conclusion

The safety and toxicity profile of 1-(1-Benzofuran-2-ylmethyl)piperazine and its derivatives is highly favorable for continued preclinical development. Through rigorous, self-validating orthogonal assays, it is evident that these compounds do not induce baseline neurotoxicity at therapeutic concentrations. Instead, their potent modulation of H3 and D2/D3 receptors confers a distinct neuroprotective advantage, shielding neuronal cells from substance-induced excitotoxicity. Coupled with wide systemic safety margins observed in related piperazine hybrids, this scaffold represents a robust, safe foundation for next-generation CNS therapeutics.

References

  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture Neurotoxicity Research URL:[Link]

  • Novel potent (dihydro)benzofuranyl piperazines as human histamine receptor ligands – Functional characterization and modeling studies on H3 and H4 receptors European Journal of Medicinal Chemistry URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy ACS Omega URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(1-Benzofuran-2-ylmethyl)piperazine

Introduction & Synthetic Strategy 1-(1-Benzofuran-2-ylmethyl)piperazine is a versatile synthetic intermediate and a privileged pharmacophore, frequently utilized in the development of CNS-active therapeutics (e.g., monoa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Strategy

1-(1-Benzofuran-2-ylmethyl)piperazine is a versatile synthetic intermediate and a privileged pharmacophore, frequently utilized in the development of CNS-active therapeutics (e.g., monoamine receptor ligands) and antiviral agents[1].

A classical challenge in synthesizing mono-alkylated piperazines is chemoselectivity. Direct alkylation of unprotected piperazine with 2-(chloromethyl)benzofuran, or direct reductive amination, often yields significant quantities of the N,N'-bis-alkylated byproduct due to the increased nucleophilicity of the newly formed secondary amine. To ensure absolute chemoselectivity and maximize yield, this protocol employs a robust two-step protective group strategy :

  • Reductive Amination of benzofuran-2-carboxaldehyde with 1-Boc-piperazine.

  • Acidic Cleavage of the tert-butoxycarbonyl (Boc) group to release the free base.

Mechanistic Rationale (E-E-A-T Insights)

  • Selective Reductive Amination : The reaction utilizes sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-dichloroethane (DCE)[1]. NaBH(OAc)3​ is a mild, sterically bulky reducing agent. The electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, rendering it insufficiently reactive to reduce the starting aldehyde to its corresponding alcohol. However, it rapidly and selectively reduces the more electrophilic iminium ion intermediate formed between the aldehyde and the secondary amine[2]. DCE is specifically chosen over THF or methanol as it provides superior solubility and accelerates the reaction rate without forming aminal byproducts.

  • Boc Deprotection Dynamics : The tert-butoxycarbonyl group is highly labile to strong acids. Treatment with trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering a fragmentation cascade. This yields a stabilized tert-butyl cation (which eliminates a proton to form isobutylene gas) and a carbamic acid intermediate that spontaneously decarboxylates into CO2​ gas[3]. The evolution of these gaseous byproducts thermodynamically drives the deprotection to completion, ensuring high purity of the final amine.

Workflow Diagram

SynthesisWorkflow Step1 Benzofuran-2-carboxaldehyde + 1-Boc-piperazine Step2 Iminium Ion Intermediate (Transient) Step1->Step2 DCE, RT, 30 min Condensation Step3 tert-Butyl 4-(benzofuran-2-ylmethyl) piperazine-1-carboxylate Step2->Step3 NaBH(OAc)3, 0 °C to RT Selective Reduction Step4 TFA / DCM (Acidic Cleavage) Step3->Step4 Aqueous Workup & Silica Gel Purification Step5 1-(1-Benzofuran-2-ylmethyl)piperazine (Target Free Base) Step4->Step5 -CO2, -Isobutylene Basic Workup (pH > 10)

Two-step synthetic workflow for 1-(1-Benzofuran-2-ylmethyl)piperazine via reductive amination.

Quantitative Data Summary: Stoichiometry and Reagents

StepReagent / ReactantMW ( g/mol )EquivalentsFunctionExpected Yield
1 Benzofuran-2-carboxaldehyde146.141.00Electrophile85 – 95%
1 1-Boc-piperazine186.251.05Nucleophile-
1 NaBH(OAc)3​ 211.941.50Mild Reducing Agent-
1 1,2-Dichloroethane (DCE)98.96-Solvent (0.2 M)-
2 Boc-protected intermediate316.401.00Substrate90 – 98%
2 Trifluoroacetic Acid (TFA)114.0210.0Acidic Cleavage Reagent-
2 Dichloromethane (DCM)84.93-Solvent (0.1 M)-

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(benzofuran-2-ylmethyl)piperazine-1-carboxylate
  • Preparation : In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (1.05 eq) and benzofuran-2-carboxaldehyde (1.00 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration under an inert nitrogen atmosphere[1].

  • Iminium Formation : Stir the mixture at room temperature (20–25 °C) for 30–60 minutes to allow for complete condensation and iminium ion formation.

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.50 eq) portion-wise over 10 minutes. Note: Portion-wise addition controls the mild exotherm and prevents localized heating[2].

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 7:3) or LC-MS.

  • Quench & Extraction : Quench the reaction by carefully adding saturated aqueous NaHCO3​ (equal volume to DCE) and stir for 15 minutes until effervescence ceases. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the Boc-protected intermediate as a colorless to pale-yellow oil.

Step 2: Boc Deprotection and Free-Basing
  • Acidic Cleavage : Dissolve the purified tert-butyl 4-(benzofuran-2-ylmethyl)piperazine-1-carboxylate (1.00 eq) in anhydrous DCM (0.1 M concentration). Cool the solution to 0 °C.

  • TFA Addition : Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise to the stirring solution[3].

  • Deprotection : Remove the ice bath and stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Concentration : Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate the resulting residue with toluene (2 × 15 mL) to assist in the azeotropic removal of residual TFA.

  • Free-Basing : Dissolve the resulting TFA salt in a minimal amount of DCM and cool to 0 °C. Basify the solution to pH > 10 by carefully adding 1M aqueous NaOH or saturated aqueous Na2​CO3​ . Note: Ensuring pH > 10 is critical to fully deprotonate the piperazine nitrogens.

  • Final Extraction : Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target compound, 1-(1-Benzofuran-2-ylmethyl)piperazine , as a free base.

Analytical Characterization & Troubleshooting

  • Reaction Tracking : The intermediate Boc-protected compound is UV-active and stains well with phosphomolybdic acid (PMA) or ninhydrin (after heating). The final deprotected piperazine will stain intensely with ninhydrin due to the free secondary amine.

  • 1 H NMR (CDCl 3​ , 400 MHz) : Successful synthesis is confirmed by the presence of benzofuran aromatic protons ( δ 7.1–7.6 ppm), the distinct benzofuran C3-H singlet ( δ ~6.6 ppm), the benzylic CH2​ singlet ( δ ~3.7 ppm), and the piperazine ring protons (multiplets at δ 2.5–2.9 ppm). The disappearance of the massive tert-butyl singlet ( δ ~1.45 ppm, 9H) confirms successful deprotection.

  • LC-MS : Expected mass for the final product [M+H] + at m/z 217.1.

References

  • Characterization of Lassa Virus Cell Entry Inhibitors: Determination of the Active Enantiomer by Asymmetric Synthesis Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL:[Link]

  • tert-Butyloxycarbonyl protecting group Source: Wikipedia / Greene's Protective Groups in Organic Synthesis URL:[Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(Aminomethyl)benzofurans

Introduction: The Significance of 2-(Aminomethyl)benzofurans in Modern Drug Discovery The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-(Aminomethyl)benzofurans in Modern Drug Discovery

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] These compounds have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5] Within this privileged scaffold, the 2-(aminomethyl)benzofuran motif is of particular interest to researchers and drug development professionals. The introduction of an aminomethyl group at the 2-position provides a crucial handle for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing their solubility, and enabling further structural modifications. For instance, 1-(benzofuran-2-ylmethyl)-4-benzylpiperazine has been identified as a lead compound for its high affinity and selectivity for the σ1 receptor, a target implicated in various neurological disorders.[6][7]

Given the therapeutic potential of this class of compounds, the development of efficient and versatile synthetic methodologies is paramount. Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and its application to the synthesis of 2-(aminomethyl)benzofurans offers significant advantages in terms of efficiency, functional group tolerance, and substrate scope.[6][8] This application note provides a detailed guide to a robust palladium-catalyzed approach for the synthesis of 2-(aminomethyl)benzofurans, focusing on the underlying mechanistic principles and providing a field-proven experimental protocol.

Reaction Mechanism: The Palladium-Catalyzed Tsuji-Trost-Type Reaction

A highly effective method for the synthesis of 2-(aminomethyl)benzofurans involves a palladium-catalyzed Tsuji-Trost-type reaction. This reaction proceeds via the nucleophilic substitution of a suitable leaving group on the benzofuran-2-ylmethyl moiety. A common and effective precursor for this transformation is benzofuran-2-ylmethyl acetate.[1][6][7]

The catalytic cycle, depicted below, is initiated by the oxidative addition of the palladium(0) catalyst to the benzofuran-2-ylmethyl acetate. This step forms a π-allyl palladium(II) complex. Subsequently, a nitrogen-based nucleophile, such as a primary or secondary amine, attacks this complex. The final step is a reductive elimination, which yields the desired 2-(aminomethyl)benzofuran product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The success of this reaction is highly dependent on the choice of the catalytic system, particularly the palladium source and the phosphine ligand.[1][6][7] For nitrogen-based nucleophiles, a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and dppf (1,1'-bis(diphenylphosphino)ferrocene) has been shown to be particularly effective.[1][6][7]

Palladium-Catalyzed Synthesis of 2-(Aminomethyl)benzofurans Catalytic Cycle of the Tsuji-Trost-Type Reaction Pd0 Pd(0)Ln Intermediate π-Allyl Pd(II) Complex Pd0->Intermediate Oxidative Addition Substrate Benzofuran-2-ylmethyl Acetate Substrate->Intermediate OxidativeAddition Oxidative Addition Product 2-(Aminomethyl)benzofuran Intermediate->Product Nucleophilic Attack by Amine Nucleophile Amine (R₂NH) Nucleophile->Product NucleophilicAttack Nucleophilic Attack Product->Pd0 Reductive Elimination ReductiveElimination Reductive Elimination

Caption: Catalytic cycle for the palladium-catalyzed synthesis of 2-(aminomethyl)benzofurans.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative 2-(aminomethyl)benzofuran via the palladium-catalyzed Tsuji-Trost-type reaction.

Preparation of the Starting Material: Benzofuran-2-ylmethyl Acetate

The starting material, benzofuran-2-ylmethyl acetate, can be readily prepared from the commercially available benzofuran-2-carboxylic acid in a two-step sequence.[6] This involves the reduction of the carboxylic acid to the corresponding alcohol, followed by acetylation.

Palladium-Catalyzed Amination: A General Procedure

The following protocol is a general procedure for the reaction of benzofuran-2-ylmethyl acetate with a variety of amines.

Materials:

  • Benzofuran-2-ylmethyl acetate

  • Amine (e.g., 1-ethylpiperazine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Argon (Ar) gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add benzofuran-2-ylmethyl acetate (0.4 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 0.025 equiv), and dppf (0.02 mmol, 0.05 equiv).

  • Add the amine (0.8 mmol, 2.0 equiv) and potassium carbonate (0.8 mmol, 2.0 equiv).

  • Add anhydrous acetonitrile (2.0 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for the time indicated by TLC or LC-MS monitoring (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(aminomethyl)benzofuran.

Experimental_Workflow Experimental Workflow for Palladium-Catalyzed Amination Start Start Reagents Combine Reactants: - Benzofuran-2-ylmethyl acetate - Amine - Pd₂(dba)₃ - dppf - K₂CO₃ - MeCN Start->Reagents Reaction Heat at 120 °C under Argon Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool, Dilute, Filter through Celite® Monitoring->Workup Reaction Complete Purification Concentrate and Purify by Column Chromatography Workup->Purification Product Isolated 2-(Aminomethyl)benzofuran Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed amination.

Substrate Scope and Quantitative Data

The palladium-catalyzed amination protocol is applicable to a wide range of amines, including various 1-alkyl, aryl, and benzyl piperazines, as well as mono- and dialkylamines and N-alkylanilines, generally providing good to excellent yields.[1] The following table summarizes the results for the synthesis of several 2-(aminomethyl)benzofuran derivatives.

EntryAmineTime (h)Yield (%)
11-Ethylpiperazine487
21-Benzylpiperazine478
31-Phenylpiperazine576
4Morpholine688
5Piperidine494
6N-Methylaniline2491
7Diethylamine2475

Reaction conditions: benzofuran-2-ylmethyl acetate (0.4 mmol), amine (2 equiv), Pd₂(dba)₃ (0.025 equiv), dppf (0.05 equiv), K₂CO₃ (2 equiv), MeCN (2.0 mL), 120 °C. Yields are for isolated products.[1]

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to ensure the formation of the desired 2-(aminomethyl)benzofuran.

Conclusion and Future Perspectives

The palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with amines provides a highly efficient and versatile method for the synthesis of 2-(aminomethyl)benzofurans.[1][2][6][7] The high yields, broad substrate scope, and operational simplicity make this protocol a valuable tool for researchers in medicinal chemistry and drug development.[9] Further exploration of this methodology could involve the development of asymmetric variants to access chiral 2-(aminomethyl)benzofurans and the expansion to a wider range of nucleophiles to generate diverse libraries of benzofuran derivatives for biological screening.

References

  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances. [Link]

  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. [Link]

  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PMC. [Link]

  • Reddy, K. S., et al. (2018). Recyclable Pd/CuFe₂O₄ nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. PMC. [Link]

  • Flynn, B. L., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. [Link]

  • Kim, J. H., et al. (2012). Chemoselective reduction of quinols as an alternative to Sonogashira coupling: synthesis of polysubstituted benzofurans. Organic & Biomolecular Chemistry. [Link]

  • Maiti, D., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC. [Link]

  • Al-Tel, T. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]

  • Hollmann, F., et al. (2017). Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]

  • Kumar, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Arcadi, A., et al. (2021). (PDF) Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. ResearchGate. [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

  • Ye, Z., et al. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. [Link]

  • Sun, Y., et al. (2021). An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot. Green Chemistry. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • Ananikov, V. P., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

  • Eldehna, W. M., et al. (2022). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. RSC Publishing. [Link]

  • Ma, D., et al. (2012). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Link]

Sources

Method

Application Note: Radiosynthesis and Formulation of 1-(1-Benzofuran-2-ylmethyl)-4-[11C]methylpiperazine

Introduction and Rationale The benzofuran-piperazine scaffold is a highly privileged structure in neuropharmacology, serving as the core pharmacophore for numerous central nervous system (CNS) agents targeting sigma-1 (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The benzofuran-piperazine scaffold is a highly privileged structure in neuropharmacology, serving as the core pharmacophore for numerous central nervous system (CNS) agents targeting sigma-1 ( σ1​ ) and serotonin (5-HT) receptors. Because these receptors are implicated in neurodegenerative diseases and psychiatric disorders, non-invasive visualization of their distribution in the living brain is of high clinical value.

Radiolabeling the secondary amine precursor, 1-(1-Benzofuran-2-ylmethyl)piperazine, with Carbon-11 ( t1/2​ = 20.4 min) yields 1-(1-Benzofuran-2-ylmethyl)-4-[11C]methylpiperazine. This transformation provides a highly lipophilic, brain-penetrant Positron Emission Tomography (PET) radioligand. This application note details a robust, self-validating protocol for the automated [11C]N-methylation, purification, and formulation of this compound, optimized for high radiochemical yield (RCY) and specific activity [1].

Mechanistic Causality & Experimental Design

The synthesis of [11C]methylated piperazines historically relied on [11C]methyl iodide ([11C]CH 3​ I). However, secondary amines often require elevated temperatures (>80°C) and strong bases to react efficiently with [11C]CH 3​ I, which can lead to thermal degradation of the benzofuran moiety and promote the formation of unwanted quaternary ammonium byproducts.

To circumvent these issues, this protocol utilizes [11C]methyl triflate ([11C]CH 3​ OTf) . The trifluoromethanesulfonate leaving group makes [11C]CH 3​ OTf over 1,000 times more reactive than [11C]CH 3​ I [2].

  • Causality of Reagent Choice: The extreme electrophilicity of [11C]CH 3​ OTf allows the S N​ 2 N-alkylation to proceed instantaneously at room temperature (25°C).

  • Causality of Solvent Choice: Acetonitrile (MeCN) is selected as the polar aprotic solvent. It stabilizes the S N​ 2 transition state without competing as a nucleophile, ensuring complete trapping of the volatile [11C]CH 3​ OTf gas.

  • Causality of Precursor Mass: Because [11C]CH 3​ OTf is highly reactive, the precursor mass can be reduced to 1.0 mg. This minimizes the mass of unreacted precursor that must be separated during HPLC, thereby maximizing the specific activity of the final formulated radiotracer[3].

Mechanism P 1-(1-Benzofuran-2-ylmethyl)piperazine (Secondary Amine Precursor) TS SN2 Transition State (Acetonitrile, 25°C) P->TS R [11C]CH3OTf (Highly Reactive Electrophile) R->TS Prod 1-(1-Benzofuran-2-ylmethyl)-4-[11C]methylpiperazine (Target Radioligand) TS->Prod

Reaction mechanism showing the SN2 N-alkylation of the secondary amine precursor using [11C]CH3OTf.

Radiosynthesis Workflow

The automated radiosynthesis is executed within a lead-shielded hot cell using a commercial radiochemistry synthesis module (e.g., GE TRACERlab FX C Pro or similar).

Workflow A Cyclotron [11C]CO2 B MeI Synthesizer [11C]CH3I A->B C AgOTf Column [11C]CH3OTf B->C D Reaction Vessel N-Methylation C->D E Semi-Prep HPLC Purification D->E F SPE C18 Formulation E->F

Workflow for the radiosynthesis and formulation of the [11C]methylpiperazine derivative.

Step-by-Step Experimental Protocol

Phase 1: Pre-Run Preparation
  • Precursor Solution: Dissolve 1.0 mg of 1-(1-Benzofuran-2-ylmethyl)piperazine in 300 µL of anhydrous Acetonitrile. Add 2 µL of Triethylamine (TEA) to ensure the piperazine nitrogen is fully deprotonated (freebase form). Load into the reactor vial.

  • HPLC Mobile Phase: Prepare an isocratic mixture of 0.1 M Ammonium Formate buffer (pH 4.5) and Acetonitrile (60:40 v/v). Degas thoroughly.

  • SPE Conditioning: Condition a Sep-Pak C18 Plus Light cartridge with 5 mL of absolute ethanol followed by 10 mL of sterile water for injection.

Phase 2: Isotope Production and Labeling
  • [11C]CO 2​ Production: Irradiate a nitrogen/oxygen gas target via the 14 N(p, α ) 11 C nuclear reaction using a biomedical cyclotron to produce [11C]CO 2​ .

  • Conversion to [11C]CH 3​ OTf: Route the [11C]CO 2​ into the synthesizer. Reduce to [11C]CH 4​ over a Ni catalyst, react with iodine at 720°C to form [11C]CH 3​ I, and sweep the [11C]CH 3​ I vapor through a heated glass column (200°C) containing silver triflate (AgOTf) impregnated on graphitized carbon.

  • N-Methylation: Bubble the resulting [11C]CH 3​ OTf gas directly into the reaction vessel containing the precursor solution at 25°C. The trapping efficiency should exceed 95%. Allow the reaction to incubate for 1 minute at room temperature.

Phase 3: Purification and Formulation
  • HPLC Injection: Dilute the crude reaction mixture with 1 mL of HPLC mobile phase and inject onto a semi-preparative reverse-phase column (e.g., Luna C18, 10 x 250 mm, 5 µm).

  • Peak Collection: Monitor the UV absorbance (254 nm) and radioactivity. Collect the radioactive peak corresponding to 1-(1-Benzofuran-2-ylmethyl)-4-[11C]methylpiperazine (typically eluting at 9–11 minutes).

  • SPE Formulation: Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through the pre-conditioned Sep-Pak C18 cartridge. The lipophilic radiotracer will be retained.

  • Washing and Elution: Wash the cartridge with 10 mL of sterile water to remove residual HPLC buffer and acetonitrile. Elute the final product into a sterile, pyrogen-free vial using 1 mL of absolute ethanol, followed by 9 mL of 0.9% sterile saline.

Quantitative Data & Optimization

Table 1: Optimized Reaction Conditions for N-Methylation

ParameterTested RangeOptimized ValueCausality / Rationale
Precursor Mass 0.2 – 2.0 mg1.0 mg Balances trapping efficiency with ease of HPLC separation.
Solvent DMF, DMSO, MeCNMeCN (300 µL) Low boiling point, excellent S N​ 2 support, easy HPLC injection.
Temperature 25°C – 80°C25°C Prevents thermal degradation; [11C]CH 3​ OTf is reactive enough at RT.
Base Additive None, NaOH, TEATEA (2 µL) Ensures secondary amine is in the nucleophilic freebase state.
Reaction Time 1 – 5 minutes1 minute Minimizes radioactive decay ( t1/2​ = 20.4 min) while ensuring completion.

Quality Control & Release Criteria

Before releasing the batch for preclinical or clinical use, an aliquot must be tested using an analytical HPLC system equipped with a radiodetector.

Table 2: Quality Control Specifications

QC ParameterAcceptance CriteriaAnalytical Method
Visual Inspection Clear, colorless, free of particulatesVisual against a white/black background
Radiochemical Purity 95%Analytical HPLC (Radio-detector)
Chemical Purity 5 µg/mL of unreacted precursorAnalytical HPLC (UV-detector at 254 nm)
Specific Activity 50 GBq/µmol at End of SynthesisCalculated from UV standard curve vs. Radioactivity
pH 4.5 – 7.5pH indicator strip
Residual Solvents Acetonitrile 400 ppmGas Chromatography (GC-FID)

References

  • Miller PW, Long NJ, Vilar R, Gee AD. Synthesis of 11C, 18F, 15O, and 13N Radiolabels for Positron Emission Tomography. Angewandte Chemie International Edition. 2008;47(47):8998-9033. URL:[Link]

  • Jewett DM. A simple synthesis of [11C]methyl triflate. Applied Radiation and Isotopes. 1992;43(11):1383-1385. URL:[Link]

  • Moussa IA, Banister SD, Beinat C, et al. Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry. 2010;53(16):6228-6239. URL:[Link]

Application

Application Note: Advanced HPLC Purification Strategies for Benzofuran-Piperazine Derivatives

Pharmacological Context and Chemical Topology Benzofuran-piperazine derivatives represent a highly versatile and privileged pharmacophore in modern drug discovery. This structural motif is prominently featured in FDA-app...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context and Chemical Topology

Benzofuran-piperazine derivatives represent a highly versatile and privileged pharmacophore in modern drug discovery. This structural motif is prominently featured in FDA-approved therapeutics such as the antidepressant vilazodone[1], as well as in advanced investigational compounds like σ1​ receptor ligands[2] and the novel fluorine-18 labelled mTOR inhibitor [18F]mBPET-1 used in PET imaging[3].

While highly valuable biologically, the structural dichotomy of these molecules—a highly lipophilic benzofuran core coupled with a hydrophilic, strongly basic piperazine ring (pKa ~9.7)—presents significant chromatographic challenges during isolation and purification.

The Chromatographic Challenge: Piperazine Basicity vs. Silanol Activity

The primary obstacle in the HPLC purification of benzofuran-piperazines is severe peak tailing and poor recovery. To understand the causality behind this, one must look at the stationary phase chemistry.

Standard reversed-phase C18 columns are silica-based. At a neutral mobile phase pH, residual silanol groups (Si-OH) on the silica surface dissociate into negatively charged silanoate ions (Si-O⁻). Simultaneously, the basic secondary or tertiary amines of the piperazine ring are fully protonated (positively charged). This creates a strong secondary ionic interaction (a mixed-mode retention mechanism) between the analyte and the stationary phase, which overrides the primary hydrophobic retention of the C18 ligands[4]. The result is asymmetric peak broadening, reduced resolution, and sample loss due to irreversible adsorption.

Strategic Mobile Phase Selection (The Causality of pH)

To mitigate these secondary interactions and optimize the method for preparative scale-up, the mobile phase pH must be strictly controlled. Furthermore, because the ultimate goal of preparative HPLC is the recovery of the solid compound, only volatile buffers can be used to prevent non-volatile salt contamination during post-run evaporative drying[5].

Table 1: Volatile Mobile Phase Strategies for Benzofuran-Piperazines
StrategyTarget pHRecommended ModifiersMechanistic CausalityPreparative Pros & Cons
Low pH 2.0 - 3.00.1% Trifluoroacetic Acid (TFA) or 0.1% Formic AcidProtonates residual silanols (Si-OH), neutralizing their negative charge. TFA acts as an ion-pairing agent for the protonated piperazine[4].Pros: Excellent peak shape on standard C18 columns. Cons: Yields the compound as a TFA/formate salt; highly aqueous elution conditions require longer lyophilization times.
High pH 9.5 - 10.510 mM Ammonium Bicarbonate (adjusted with Ammonium Hydroxide)Deprotonates the piperazine ring, rendering the molecule neutral. Eliminates ionic interactions entirely.Pros: Neutral molecules retain longer on C18, allowing elution in higher organic solvent concentrations, dramatically speeding up solvent evaporation[5]. Yields the free base. Cons: Requires specialized hybrid-silica columns (e.g., Waters XBridge) to prevent silica dissolution.

Scale-Up Mathematics: Analytical to Preparative

Many preparative separations begin at the analytical scale to maximize selectivity and optimize the amount of analyte that can be loaded per injection[6]. A successful transition requires strict geometric scaling to maintain the chromatographic profile.

Flow Rate Scaling Equation: Fprep​=Fana​×(Dana​Dprep​​)2

Injection Volume Scaling Equation: Vprep​=Vana​×(Dana​Dprep​​)2×(Lana​Lprep​​)

(Where F = Flow rate, V = Injection volume, D = Column internal diameter, L = Column length)

Table 2: Geometric Scale-Up Parameters (Based on a 5 µm Particle Size)
Column ScaleDimensions (I.D. x Length)Optimal Flow RateTypical Injection VolumeExpected Yield per Injection
Analytical 4.6 mm x 150 mm1.0 mL/min10 - 20 µL< 1 mg
Semi-Prep 10.0 mm x 150 mm4.7 mL/min50 - 100 µL5 - 20 mg
Preparative 19.0 mm x 150 mm17.0 mL/min200 - 500 µL20 - 100 mg
Process 30.0 mm x 150 mm42.5 mL/min500 - 1500 µL100 - 500 mg

Workflow Visualization

G A 1. Crude Synthesis Mixture (Benzofuran-Piperazine) B 2. Analytical HPLC Screening (Optimize pH & Selectivity) A->B C 3. Loadability Study (Determine Max Injection Vol) B->C D 4. Geometric Scale-Up (Calculate Flow & Column ID) C->D E 5. Preparative HPLC Run (UV/MS Triggered Collection) D->E F 6. Fraction Self-Validation (Analytical Purity Check) E->F G 7. Solvent Removal (Lyophilization/Evaporation) F->G

Figure 1: Systematic preparative HPLC workflow for benzofuran-piperazine derivative purification.

Step-by-Step Protocol: Self-Validating Preparative Purification

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It inherently verifies column integrity, fraction purity, and mass balance throughout the workflow.

Phase 1: System Suitability and Loadability Testing
  • Column Equilibration: Install a hybrid-silica C18 analytical column (4.6 x 150 mm, 5 µm). Equilibrate with 95% Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0) and 5% Mobile Phase B (Acetonitrile).

  • System Suitability Test (SST): Inject 10 µL of a known benzofuran-piperazine reference standard (1 mg/mL). Verify that the USP Tailing Factor ( Tf​ ) is ≤1.2 [4]. Causality: If Tf​>1.2 , the pH is insufficiently buffered, or the column phase is degrading.

  • Volume Overload Study: Inject increasing volumes of the crude sample (10 µL, 20 µL, 40 µL) at analytical scale. Identify the maximum injection volume before the target peak merges with closely eluting impurities[6].

Phase 2: Preparative Execution
  • Scale-Up Translation: Using the formulas in Section 4, translate the optimized analytical gradient and maximum injection volume to the chosen preparative column dimensions (e.g., 19.0 x 150 mm).

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase conditions (or a slightly weaker solvent) to prevent on-column precipitation. Filter through a 0.45 µm PTFE syringe filter.

  • Fraction Collection: Execute the preparative run. Utilize mass-directed (LC-MS) or UV-triggered fraction collection (monitoring at the benzofuran λmax​ , typically 240-260 nm).

Phase 3: Self-Validation and Recovery
  • Orthogonal Fraction Analysis: Before pooling, take a 5 µL aliquot from each collected fraction tube and inject it back onto the analytical HPLC system. Causality: This step self-validates the success of the prep run, ensuring only fractions with >95% purity are pooled, preventing contamination of the final batch.

  • Solvent Removal: Pool the validated fractions. Because a volatile high-pH buffer was used, the neutral free-base compound will elute in a high percentage of Acetonitrile. Remove the organic solvent via rotary evaporation at 30°C, followed by lyophilization of the remaining aqueous layer[5].

  • Mass Balance Check: Weigh the final dried powder. Calculate the recovery percentage against the theoretical yield of the crude input to validate that irreversible column adsorption did not occur.

References

  • Source: jgtps.
  • Source: benchchem.
  • Source: waters.
  • Source: shimadzu.
  • Source: chromatographyonline.
  • Source: nih.
  • Source: acs.

Sources

Method

Application Note: Comprehensive NMR Characterization and Assignment Protocol for 1-(1-Benzofuran-2-ylmethyl)piperazine

Executive Summary & Chemical Context 1-(1-Benzofuran-2-ylmethyl)piperazine (CAS: 87813-94-3) is a highly versatile pharmacophore building block utilized extensively in the synthesis of central nervous system (CNS) agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(1-Benzofuran-2-ylmethyl)piperazine (CAS: 87813-94-3) is a highly versatile pharmacophore building block utilized extensively in the synthesis of central nervous system (CNS) agents, including highly potent σ -1 receptor ligands[1], fatty acid amide hydrolase (FAAH) inhibitors[2], and novel anthelmintic compounds[3].

Structurally, the molecule combines the lipophilic, aromatic stacking potential of a benzofuran core with the basic, hydrogen-bonding capability of a piperazine ring. Because it serves as a critical intermediate in multi-step drug synthesis, rigorous structural verification is paramount. This application note provides a field-proven, self-validating Nuclear Magnetic Resonance (NMR) protocol to definitively assign the 1 H and 13 C resonances of this compound, ensuring high-fidelity quality control for drug development professionals.

Experimental Workflow & Sample Preparation

To achieve research-grade spectral data, sample preparation must be treated as a self-validating system where every physical choice directly impacts the magnetic environment of the analyte.

Solvent Selection and Causality

Deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) is the optimal solvent.

  • Causality : The lack of exchangeable deuterium in CDCl 3​ prevents the rapid proton-deuterium exchange at the piperazine secondary amine (N-H). This allows the N-H proton to be observed as a distinct, albeit broad, resonance. Furthermore, CDCl 3​ effectively solubilizes the lipophilic benzofuran moiety while maintaining the free-base form of the piperazine.

Preparation Protocol
  • Weighing : Accurately weigh 15–20 mg of the compound for 1D 1 H NMR, or 40–50 mg for 1D 13 C and 2D NMR experiments.

  • Dissolution : Dissolve the analyte in 0.6 mL of anhydrous CDCl 3​ .

  • Filtration (Critical Step) : Pass the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

    • Expert Insight: Filtration removes paramagnetic particulates (e.g., trace metals from synthesis) and undissolved solids. These micro-particles distort local magnetic field homogeneity, which can obliterate the fine J -couplings needed to differentiate the benzofuran aromatic protons.

NMR_Workflow A Sample Prep (Anhydrous CDCl3) B 1D & 2D NMR Acquisition A->B C Data Processing (FT, Phase, Base) B->C D Spectral Assignment C->D

Step-by-step NMR characterization workflow for benzofuran-piperazine derivatives.

NMR Acquisition Parameters & Self-Validation

For unambiguous assignment, a combination of 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR experiments is required[1][4].

  • 1D 1 H NMR : 400 MHz or 500 MHz, 30° flip angle, 16–32 scans, relaxation delay (D1) = 1.5 s.

  • 1D 13 C NMR : 100 MHz or 125 MHz, CPD (WALTZ-16 decoupling), 1024–2048 scans, D1 = 2.0 s.

  • Self-Validating Quality Check : Before initiating long 2D acquisitions, acquire a single-scan 1 H spectrum. Assess the full width at half maximum (FWHM) of the residual CHCl 3​ peak ( δ 7.26). A FWHM < 1.0 Hz validates optimal shimming, ensuring the success of subsequent high-resolution 2D experiments.

Spectral Assignments & Data Presentation

The following tables summarize the expected chemical shifts based on structural environments and well-documented literature precedents for 2-alkylbenzofurans and N-alkylpiperazines[1][4].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.70Broad singlet (br s)1H-Piperazine N-H
2.55Multiplet (m)4H-Piperazine H-2, H-6 (Adjacent to N-alkyl)
2.90Multiplet (m)4H-Piperazine H-3, H-5 (Adjacent to N-H)
3.70Singlet (s)2H-Benzyl CH 2​
6.55Singlet (s)1H-Benzofuran H-3
7.15 – 7.25Multiplet (m)2H-Benzofuran H-5, H-6
7.42Doublet (d)1H8.0Benzofuran H-7
7.52Doublet (d)1H7.5Benzofuran H-4
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
46.0CH 2​ Piperazine C-3, C-5
54.5CH 2​ Piperazine C-2, C-6
56.0CH 2​ Benzyl CH 2​
104.5CHBenzofuran C-3
111.0CHBenzofuran C-7
120.5CHBenzofuran C-4
122.5CHBenzofuran C-5
123.8CHBenzofuran C-6
128.5Quaternary (C)Benzofuran C-3a
154.5Quaternary (C)Benzofuran C-7a
156.5Quaternary (C)Benzofuran C-2

Mechanistic Insights & Signal Causality

Understanding the why behind the chemical shifts prevents misinterpretation of structurally similar impurities.

  • The Benzofuran H-3 Singlet ( δ 6.55) : Unlike typical aromatic protons that resonate above 7.0 ppm, the H-3 proton is highly shielded. This is caused by the strong resonance electron-donating effect of the adjacent oxygen atom in the furan ring, which increases electron density at the C-3 position.

  • Piperazine Deshielding Gradient : The piperazine ring exhibits two distinct multiplets. Protons adjacent to the secondary amine (C-3/C-5) resonate further downfield ( δ 2.90) compared to those adjacent to the tertiary N-alkyl amine (C-2/C-6, δ 2.55). This is due to the differential inductive effects and hydrogen-bonding dynamics of the unsubstituted vs. substituted nitrogen.

  • Regiochemical Confirmation via HMBC : 1D 13 C NMR alone cannot confirm the exact regiochemistry of the piperazine attachment. Heteronuclear Multiple Bond Correlation (HMBC) is mandatory here. The benzylic CH 2​ protons ( δ 3.70) will show strong 3J correlations to the piperazine C-2/C-6 carbons ( δ 54.5) and 2J / 3J correlations to the benzofuran C-2 ( δ 156.5) and C-3 ( δ 104.5) carbons, definitively linking the two ring systems.

HMBC CH2 Benzyl CH2 (δ 3.70) C2 Benzofuran C2 (δ 156.5) CH2->C2 2J/3J HMBC C3 Benzofuran C3 (δ 104.5) CH2->C3 3J HMBC PipC2 Piperazine C2/C6 (δ 54.5) CH2->PipC2 3J HMBC

Key HMBC correlations establishing the linkage between the benzofuran and piperazine rings.

Troubleshooting & Quality Control

  • Issue : Broadening or coalescence of the piperazine aliphatic signals ( δ 2.55 and 2.90).

  • Causality : Piperazine rings undergo rapid chair-chair interconversion. Trace acidic impurities in CDCl 3​ (often formed by photolytic degradation of the solvent into phosgene and HCl) can protonate the secondary amine. This shifts the proton exchange rate into the intermediate NMR timescale, causing severe signal broadening.

  • Solution : Filter the CDCl 3​ through a small plug of basic alumina prior to sample dissolution, or add a micro-crystal of anhydrous K 2​ CO 3​ directly to the NMR tube to maintain the compound strictly in its free-base state.

References

  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ -1 Receptor Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: European Patent Office (EP 3428162 B1)
  • 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (FAAH)
  • 1-(Benzofuran-2-ylmethyl)-4-phenylpiperazine NMR Data Source: SpectraBase (John Wiley & Sons, Inc.) URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry and Fragmentation Profiling of Benzofuran-Piperazine Compounds

Introduction & Mechanistic Rationale Benzofuran-piperazine derivatives represent a highly versatile and heavily scrutinized class of molecules. In pharmaceutical development, this dual-pharmacophore scaffold is utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzofuran-piperazine derivatives represent a highly versatile and heavily scrutinized class of molecules. In pharmaceutical development, this dual-pharmacophore scaffold is utilized in selective serotonin reuptake inhibitors (SSRIs) such as vilazodone, which is routinely quantified in human plasma for pharmacokinetic profiling1[1]. Furthermore, novel benzofuran-piperazine hybrids are actively synthesized as potent anti-inflammatory agents 2[2] and dual PI3K/VEGFR2 inhibitors targeting cancer3[3]. Conversely, in forensic toxicology, benzofuran and piperazine analogs frequently emerge as novel psychoactive substances (NPS), requiring rapid and unambiguous identification 4[4].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) serves as the gold standard for analyzing these compounds. The basic nature of the piperazine ring (pKa ~9.8) makes it highly amenable to positive electrospray ionization (ESI+), while the benzofuran core provides a stable aromatic system that dictates predictable collision-induced dissociation (CID) pathways.

Analytical Workflow & Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It integrates pre-extraction internal standard spiking to correct for recovery losses and post-column infusion to continuously monitor matrix effects.

Workflow N1 Sample Prep (Mixed-Mode SPE) N2 UHPLC Separation (C18 Column) N1->N2 Eluate N3 ESI(+) Source (Protonation) N2->N3 Gradient N4 Mass Analyzer (CID Fragmentation) N3->N4 [M+H]+ N5 Data Acquisition (MRM / HRMS) N4->N5 Product Ions

Figure 1: End-to-end LC-MS/MS analytical workflow for benzofuran-piperazine compounds.

Step-by-Step Methodology

Phase 1: Sample Preparation via Mixed-Mode Solid-Phase Extraction (MCX-SPE) Causality: Piperazine derivatives are basic amines. Utilizing a mixed-mode cation exchange (MCX) sorbent allows the protonated piperazine to bind via strong electrostatic interactions. This permits aggressive washing with 100% organic solvents to remove neutral matrix lipids before eluting the target analytes with a basic solution 5[5].

  • Spiking (Self-Validation): Aliquot 200 µL of biological matrix (plasma/urine). Add 10 µL of isotopically labeled internal standard (e.g., Vilazodone-d4, 100 ng/mL) to correct for extraction efficiency and ionization suppression.

  • Pre-treatment: Dilute the sample with 200 µL of 2% phosphoric acid. Reasoning: Disrupts protein binding and lowers the pH to ensure complete protonation of the piperazine nitrogen.

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL LC-MS grade water.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 0.1 M HCl (removes acidic interferences), followed by 1 mL of 100% methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the compounds with 1 mL of 5% ammonium hydroxide in methanol. Reasoning: The high pH neutralizes the piperazine, breaking the ionic bond with the sulfonic acid sorbent.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: UHPLC Chromatographic Separation Causality: Basic amines like piperazines notoriously suffer from peak tailing due to secondary interactions with residual silanols on silica-based columns. Adding ammonium acetate acts as a volatile buffer that shields these silanols, while formic acid maintains the low pH required for ESI+ protonation.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade water containing 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Phase 3: Mass Spectrometry (ESI-MS/MS) & Matrix Validation

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary Voltage: +3.5 kV; Desolvation Temperature: 500°C; Desolvation Gas Flow: 800 L/hr.

  • Validation Check (Matrix Effect): Continuously infuse a standard solution of the analyte post-column at 10 µL/min while injecting a blank matrix extract. Monitor the baseline for signal dips (ion suppression zones) to ensure the target analytes elute outside these windows.

Fragmentation Pathways (CID Mechanisms)

Understanding the collision-induced dissociation (CID) of benzofuran-piperazines is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions and for the structural elucidation of unknown NPS.

Causality: During ESI+, the charge is highly localized on the secondary or tertiary nitrogen of the piperazine ring. Upon collision with an inert gas (e.g., Argon) in the collision cell, the molecule typically undergoes specific, predictable cleavages:

Fragmentation Parent Benzofuran-Piperazine Core [M+H]+ PiperazineN Charge Localization at Piperazine N Parent->PiperazineN ESI (+) Frag_Benzofuran Benzofuran-Alkyl Cation (High Stability) PiperazineN->Frag_Benzofuran CID (C-N Bond Cleavage) Frag_Piperazine Piperazine Immonium Ion (m/z 126, 72, or 58) PiperazineN->Frag_Piperazine CID (Alpha-Cleavage) NeutralLoss Neutral Loss (e.g., Amine Cleavage) PiperazineN->NeutralLoss CID (Low CE)

Figure 2: General collision-induced dissociation (CID) pathways for benzofuran-piperazines.

  • C-N Bond Cleavage (Inter-ring): Cleavage between the benzofuran-alkyl linker and the piperazine ring yields a highly stable benzofuran-alkyl cation. Because the benzofuran ring is highly conjugated, this fragment is highly abundant and serves as an excellent quantifier ion.

  • Piperazine Ring Alpha-Cleavage: Fragmentation within the piperazine ring itself often results in characteristic immonium ions. Depending on the N-alkyl substitution, common fragments include m/z 126, 72, or 584[4].

Quantitative Data Presentation

The table below summarizes the optimized MS parameters for representative benzofuran-piperazine compounds, comparing pharmaceutical entities with synthetic hybrids and NPS analogs.

Table 1: Representative MRM Transitions and HRMS Data for Benzofuran-Piperazines

Compound Class / NameExact Mass [M]Precursor Ion [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Vilazodone (SSRI Pharmaceutical)477.21478.2197.1155.125 / 40
Benzofuran-Piperazine Hybrid (PI3K Inhibitor)362.15363.2161.1126.120 / 35
1-(Benzofuran-5-yl)piperazine (NPS Analog)202.11203.1160.158.115 / 30

(Note: Exact collision energies should be fine-tuned based on the specific mass spectrometer model, e.g., Q-TOF vs. Triple Quadrupole).

References

  • Determination and quantitation of benzofuran, Indole and piperazine containing selective serotonin reuptake inhibitor vilazodone hydrochloride in human plasma by LC-ESI-MS/MS with an application to pharmacokinetic study under the frame work of bioequivalence study Source: ResearchGate URL:1

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety Source: PMC (nih.gov) URL:2

  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques Source: LCGC International URL:4

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer Source: ResearchGate URL:3

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair Source: PMC (nih.gov) URL:5

Sources

Method

In vitro assay for CDK2 inhibition by novel compounds

Application Note: In Vitro Assays for CDK2 Inhibition by Novel Small Molecules As a Senior Application Scientist, I approach kinase assay development not merely as a sequence of pipetting steps, but as a carefully engine...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assays for CDK2 Inhibition by Novel Small Molecules

As a Senior Application Scientist, I approach kinase assay development not merely as a sequence of pipetting steps, but as a carefully engineered system of thermodynamic and kinetic controls. Cyclin-dependent kinase 2 (CDK2) has re-emerged as a critical therapeutic target, particularly in tumors driven by CCNE1 (Cyclin E1) amplification or those exhibiting acquired resistance to CDK4/6 inhibitors[1].

The development of highly selective, next-generation CDK2 inhibitors—such as PF-07104091, INX-315, and VB18214—requires robust, self-validating in vitro assay architectures[1][2]. This guide details the mechanistic rationale, step-by-step protocols, and the causality behind experimental choices for evaluating novel CDK2 inhibitors using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescent ADP detection methodologies.

Mechanistic Context: The CDK2/Cyclin E1 Axis

CDK2 is a catalytic subunit that remains inactive until bound by its regulatory cyclins, primarily Cyclin E (during the G1/S transition) and Cyclin A (during S phase)[3]. Once the CDK2/Cyclin E1 complex is formed, it phosphorylates downstream substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb releases E2F transcription factors, driving the cell cycle forward[3]. Modern novel inhibitors (e.g., PF-07104091) function as ATP-competitive antagonists, binding to the kinase domain pocket and preventing substrate phosphorylation[4].

G CCNE1 Cyclin E1 Complex CDK2/Cyclin E1 CCNE1->Complex CDK2 CDK2 CDK2->Complex pRb Phospho-Rb Complex->pRb Kinase Activity Rb Rb Protein Rb->pRb Inhibitor Novel Inhibitor Inhibitor->Complex Competitive Inhibition

CDK2/Cyclin E1 signaling pathway at the G1/S transition and competitive inhibition mechanism.

The Self-Validating Assay Framework

A trustworthy biochemical assay must be a self-validating system. We employ two orthogonal methods to ensure data integrity:

  • TR-FRET Assay: Measures specific substrate phosphorylation. It relies on the proximity of a Europium (Eu)-labeled anti-phospho antibody and a fluorophore-conjugated streptavidin bound to a biotinylated substrate[5].

  • ADP-Glo™ Luminescent Assay: A universal kinase assay that quantifies the amount of ADP produced during the kinase reaction[3][6].

Validation Gates: Every assay plate must include a positive control (vehicle, 100% activity), a negative control (no enzyme, background), and a reference inhibitor (e.g., PF-07104091) to calculate the Z'-factor. A Z'-factor 0.6 is required to validate the plate's dynamic range and signal stability.

Protocol 1: TR-FRET Kinase Assay

TR-FRET is the industry standard for high-throughput screening due to its low background interference and high sensitivity[5].

Workflow Step1 1. Compound Preparation (Serial dilution in DMSO) Step2 2. Kinase Reaction (CDK2/CycE1 + Inhibitor + ATP + Substrate) Step1->Step2 Step3 3. Reaction Termination (Add EDTA to chelate Mg2+) Step2->Step3 Step4 4. Detection Reagents (Eu-Antibody + ULight-Streptavidin) Step3->Step4 Step5 5. TR-FRET Readout (Measure 665nm / 615nm ratio) Step4->Step5

Step-by-step TR-FRET assay workflow for evaluating CDK2 kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the novel compound in 100% DMSO. Transfer to a 384-well low-volume plate, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[3].

  • Enzyme/Substrate Addition: Add 5 µL of the CDK2/Cyclin E1 enzyme and biotinylated peptide substrate mixture (prepared in Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2.5 µL of ATP solution. Crucial Causality: The ATP concentration must be set at the apparent Km​ for CDK2. Because novel inhibitors like PF-07104091 are ATP-competitive, artificially high ATP levels will mask inhibitor potency, while excessively low levels will collapse the assay's signal window[3].

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA, Eu-labeled anti-phospho antibody, and ULight-Streptavidin. Crucial Causality: EDTA chelates the Mg2+ ions required for CDK2 catalytic activity, instantly freezing the reaction state and preventing further phosphorylation during the detection phase.

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio of 665 nm / 615 nm[5].

Protocol 2: ADP-Glo™ Luminescent Assay

For validation without the need for specialized labeled substrates, the ADP-Glo assay is utilized. It measures the universal byproduct of kinase activity: ADP[3].

Step-by-Step Methodology:

  • Kinase Reaction: Follow steps 1-4 from the TR-FRET protocol to run the 10 µL kinase reaction[3].

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. Crucial Causality: This reagent actively depletes any unreacted ATP in the well, ensuring that the only nucleotide remaining is the ADP generated by CDK2 activity[6].

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes. This reagent converts the ADP back into ATP, which is then utilized by a coupled luciferase/luciferin reaction to generate a luminescent signal[6].

  • Readout: Measure luminescence. Calculate percent inhibition by subtracting the negative control (background) from all data points[3].

Quantitative Benchmarking of Novel Inhibitors

To contextualize the efficacy of novel compounds, it is critical to benchmark them against leading clinical-stage molecules. The table below summarizes the biochemical and intracellular potencies of recent novel CDK2 inhibitors, highlighting the drive toward high CDK2 selectivity over CDK1 (a critical factor for minimizing off-target toxicity)[1][2].

Inhibitor CompoundTarget ComplexBiochemical IC50 (nM)Intracellular IC50 (nM)Selectivity (CDK2 vs. CDK1)
PF-07104091 CDK2 / Cyclin E12.432.0~100-fold
INX-315 CDK2 / Cyclin E10.62.3>100-fold
VB18214 CDK2 / Cyclin E10.63.8200-fold

Data synthesized from recent preclinical profiling of selective CDK2 inhibitors[1][2]. INX-315 and VB18214 demonstrate superior intracellular target engagement (via NanoBRET assays) and enhanced selectivity profiles compared to the earlier generation PF-07104091.

Expert Causality & Troubleshooting

  • Enzyme Linearity & Time Course: Before screening novel compounds, always perform a time-course and enzyme titration experiment. The assay must be conducted within the initial velocity (linear) phase of the reaction. If substrate depletion exceeds 10-15%, the reaction exits zero-order kinetics, leading to inaccurate IC50 determinations.

  • DMSO Tolerance: Kinases are notoriously sensitive to organic solvents. Always run a DMSO tolerance curve (0.1% to 5%). For CDK2, maintaining a final DMSO concentration 1% ensures that the observed inhibition is due to the novel compound's pharmacophore binding to the hydrophobic pocket (e.g., VAL18, ASP145) rather than solvent-induced protein denaturation[3][4].

  • False Positives in Luminescence: When using the ADP-Glo system, be aware that highly colored or luminescent compounds can cause optical interference. Orthogonal testing with TR-FRET is strongly recommended to rule out assay-specific artifacts[5][6].

References

  • BenchChem. "Application Notes and Protocols for Cdk2-IN-25 In Vitro Kinase Assay."
  • Cancer Discovery / PMC. "INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors."
  • Promega.
  • AACR Journals. "Abstract 3021: Discovery of a novel and selective CDK2 inhibitor for targeted cancer therapy."
  • BPS Bioscience. "CDK2 Assay Kit."
  • PMC. "Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53."

Sources

Application

Application Note: Cell-Based Assays for Antiproliferative Activity Screening

Executive Summary & Mechanistic Rationale In preclinical oncology and toxicology, evaluating the antiproliferative activity of novel compounds requires robust, reproducible, and mechanistically sound cell-based assays. R...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In preclinical oncology and toxicology, evaluating the antiproliferative activity of novel compounds requires robust, reproducible, and mechanistically sound cell-based assays. Rather than directly counting cells, modern high-throughput screening (HTS) relies on surrogate biomarkers of cellular health—primarily metabolic activity and intracellular energy reserves.

Selecting the correct assay modality is not merely a logistical choice; it is a scientific one. The two most ubiquitous methodologies are the MTT colorimetric assay and the ATP-based luminescent assay (e.g., CellTiter-Glo) .

  • Metabolic Reduction (MTT): This assay relies on the enzymatic reduction of a yellow tetrazolium salt (MTT) by NAD(P)H-dependent mitochondrial oxidoreductases into insoluble purple formazan crystals ()[1]. Causality: Because dead or dying cells rapidly lose these active enzymes, the accumulation of formazan serves as a direct, quantifiable proxy for the viable cell population.

  • Intracellular ATP Quantitation: ATP is the fundamental energy currency of the cell. Upon cell death, membrane integrity is compromised, and endogenous ATPases rapidly deplete intracellular ATP pools. Luminescent assays utilize a recombinant, thermostable luciferase enzyme that catalyzes the mono-oxygenation of luciferin in the presence of Mg²⁺, ATP, and O₂, emitting a stable "glow-type" luminescent signal ()[2]. Causality: By coupling cell lysis with immediate ATPase inhibition, this system traps the exact ATP concentration present at the moment of treatment, providing an ultra-sensitive readout of viability.

Assay Selection Matrix

To design a highly predictive screening funnel, researchers must balance sensitivity, throughput, and multiplexing capabilities. The following table summarizes the quantitative parameters of standard antiproliferative assays to guide experimental design ()[3].

Assay ModalityTarget BiomarkerReadout ModalityDetection Limit (Sensitivity)Multiplexing CompatibilityPrimary Application
MTT Mitochondrial ReductasesAbsorbance (570 nm)~1,000 cells/wellLow (Destructive/Lytic)Cost-effective, low-throughput screening
Resazurin Cytosolic DiaphorasesFluorescence (590 nm)~100 cells/wellHigh (Non-lytic)Kinetic monitoring, downstream assays
ATP-Luminescence Intracellular ATPLuminescence (Glow)<15 cells/wellModerate (Lytic)High-throughput screening (HTS)
BrdU / EdU DNA Synthesis (S-Phase)Absorbance / FL~100 cells/wellLow (Requires Fixation)Differentiating cytostatic vs. cytotoxic

Experimental Workflow Visualization

The transition from compound treatment to data acquisition dictates the physical handling of the microplates. The diagram below illustrates the parallel workflows for metabolic and ATP-based screening.

AssayWorkflow Start Cell Seeding & Compound Treatment (Incubate 24-72h) Split Select Assay Modality Start->Split MTT_Path MTT Assay (Metabolic Activity) Split->MTT_Path ATP_Path ATP Assay (Intracellular Energy) Split->ATP_Path MTT_1 Add MTT Reagent (0.5 mg/mL) Incubate 1-4 hours MTT_Path->MTT_1 ATP_1 Equilibrate Plate to RT Add CellTiter-Glo Reagent ATP_Path->ATP_1 MTT_2 Aspirate Media & Add Solubilization Buffer MTT_1->MTT_2 MTT_3 Read Absorbance (OD 570 nm / Ref 630 nm) MTT_2->MTT_3 Analysis Data Normalization & IC50 Determination MTT_3->Analysis ATP_2 Orbital Shake (2 min) & Incubate (10 min) ATP_1->ATP_2 ATP_3 Read Luminescence (Glow Kinetics) ATP_2->ATP_3 ATP_3->Analysis

Fig 1: Parallel workflows for MTT and ATP-based antiproliferative screening assays.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Without internal controls to verify reagent integrity and biological response limits, IC₅₀ values are meaningless.

Protocol A: High-Throughput ATP-Luminescence Assay (e.g., CellTiter-Glo)

This homogeneous "add-mix-measure" format is the gold standard for 384-well and 1536-well HTS due to its extreme sensitivity and lack of wash steps ()[4].

System Validation Controls:

  • ATP Standard Curve: Serial dilution of pure ATP (1 µM to 10 nM) in media. Validates that the luciferase reagent is active and the luminometer response is linear.

  • Background Control: Cell-free media + Reagent. Establishes the baseline luminescence to be subtracted from all test wells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in an opaque-walled multiwell plate (white plates maximize signal reflection; black plates minimize cross-talk). Expert Insight: Fill the outermost perimeter wells with sterile PBS to mitigate evaporation-induced edge effects during the 72-hour compound incubation.

  • Equilibration (Critical Step): Remove the assay plate from the 37°C incubator and allow it to equilibrate to room temperature (22°C) for 30 minutes.

    • Causality: Luciferase enzymatic kinetics are highly temperature-dependent. If the reagent is added while the plate is still warm, the outer wells will cool faster than the inner wells, creating a thermal gradient that manifests as a severe artifactual "edge effect."

  • Reagent Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Afterward, incubate the plate at room temperature for 10 minutes.

    • Causality: The 10-minute resting phase is mandatory to allow the luminescent signal to stabilize into a steady "glow," ensuring that well A1 and well P24 are read at the same relative kinetic state.

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

Protocol B: Colorimetric MTT Assay

The MTT assay remains a cornerstone for low-throughput, cost-effective screening, particularly for adherent cell lines ()[5].

System Validation Controls:

  • Vehicle Control: Cells treated with the maximum concentration of compound solvent (e.g., 0.1% DMSO). Defines 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine). Validates the dynamic range of the assay.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL. Filter-sterilize and store protected from light.

  • Incubation: Add the MTT solution to the culture media to achieve a final concentration of 0.5 mg/mL. Incubate the plate at 37°C for 1 to 4 hours.

    • Causality: The incubation time must be empirically determined based on the metabolic rate of the specific cell line. Over-incubation leads to cellular toxicity from the formazan crystals themselves, plateauing the absorbance signal.

  • Media Removal (Critical Step): Carefully aspirate the culture media from the wells without disturbing the cell monolayer or the needle-like formazan crystals at the bottom.

    • Causality: Standard culture media contains Phenol Red, which absorbs light in the 550–600 nm range. Leaving media in the well directly overlaps with the formazan absorbance peak (570 nm), artificially inflating the apparent viability.

  • Solubilization: Add 100 µL of DMSO or acidified isopropanol (0.04 M HCl in absolute isopropanol) to each well. Place on an orbital shaker for 15 minutes.

    • Causality: Formazan is highly lipophilic and completely insoluble in aqueous buffers. Failing to fully dissolve the crystals will result in high light scattering and non-linear, irreproducible absorbance data.

  • Measurement: Read the absorbance at 570 nm. It is highly recommended to read a reference wavelength at 630 nm and subtract this value from the 570 nm reading to correct for cellular debris and microplate plastic imperfections.

Data Analysis & Interference Mitigation

Generating the raw data is only half the battle; interpreting it requires rigorous quality control to separate true biological antiproliferative effects from assay artifacts.

Identifying Assay Interference: According to the Assay Guidance Manual, a major pitfall in cell-based screening is the presence of spectroscopic interference compounds ()[6].

  • Color Quenching: Highly colored small molecules (e.g., intense yellow or red compounds) can artificially boost the absorbance signal in an MTT assay, masking true cytotoxicity.

  • Luciferase Inhibition: Certain compounds act as direct inhibitors of the recombinant firefly luciferase used in ATP assays. If a compound shows an unusually steep dose-response curve, run a cell-free "artifact assay" by spiking the compound directly into an ATP standard. If the luminescence drops, the compound is a luciferase inhibitor, not a cytotoxic agent.

IC₅₀ Calculation:

  • Subtract the average background (cell-free) signal from all test and control wells.

  • Normalize the background-corrected test well signals to the background-corrected vehicle control (set as 100% viability).

  • Plot the log(compound concentration) versus normalized % Viability.

  • Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ (the concentration at which proliferation is inhibited by 50%).

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Source: creative-diagnostics.com. URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Source: nih.gov. URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds. Source: acs.org. URL:[Link]

Sources

Method

Application Note: Molecular Docking Simulation of Benzofuran-Piperazine Ligands as Type II CDK2 Inhibitors

Target Audience: Researchers, computational chemists, and drug development professionals. Introduction & Rationale Benzofuran and piperazine are privileged pharmacophores in medicinal chemistry. The rational hybridizatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction & Rationale

Benzofuran and piperazine are privileged pharmacophores in medicinal chemistry. The rational hybridization of these two moieties has yielded potent molecules for various therapeutic targets, including antimicrobial agents and highly selective kinase inhibitors. A prominent, high-value application of benzofuran-piperazine hybrids is their development as Type II Cyclin-Dependent Kinase 2 (CDK2) inhibitors .

CDK2 is a critical regulator of the cell cycle, specifically driving the G1/S transition. Overactivation of CDK2 is implicated in numerous malignancies, making it a highly sought-after oncology target. Unlike Type I inhibitors that bind to the ATP-binding pocket in the active "DFG-in" conformation, Type II inhibitors bind to an adjacent allosteric hydrophobic pocket exposed only in the inactive "DFG-out" conformation. This approach offers superior kinase selectivity. In silico molecular docking serves as a critical, self-validating system to predict binding poses, optimize ligand geometry, and estimate the binding affinity of these hybrid ligands before in vitro synthesis.

Mechanistic Pathway

CDK2_Pathway CyclinE Cyclin E Complex Cyclin E-CDK2 Complex CyclinE->Complex CDK2 CDK2 (DFG-in) CDK2->Complex ATP ATP Binding Complex->ATP Rb Rb Protein Phosphorylation ATP->Rb E2F E2F Release & G1/S Transition Rb->E2F Inhibitor Benzofuran-Piperazine (Type II Inhibitor) CDK2_out CDK2 (DFG-out inactive) Inhibitor->CDK2_out Binds allosteric pocket CDK2_out->Complex Prevents activation

CDK2 signaling pathway and mechanism of Type II benzofuran-piperazine inhibitors.

Quantitative Data Summary

Recent structure-activity relationship (SAR) studies have demonstrated that rationally designed 3-(piperazinylmethyl)benzofuran derivatives exhibit potent nanomolar inhibition against CDK2. The table below summarizes the inhibitory activity (IC50) of top-performing hybrids compared to the reference standard, Staurosporine, alongside their selectivity index on normal human lung fibroblasts (MRC-5).

Compound IDStructural Modification (Tail)CDK2 IC50 (nM)MRC-5 IC50 (µM)Selectivity Index (SI)
9h Semicarbazide40.9127.7016.20
11d Thiosemicarbazide41.7074.0024.75
11e Thiosemicarbazide46.88N/AN/A
13c Acylhydrazone52.63N/AN/A
Staurosporine Reference Standard56.76N/AN/A

Data adapted from El-Gohary et al. (2022).

In Silico Protocol: Molecular Docking Workflow

Docking_Workflow LigPrep Ligand Preparation (3D Conformation, pH 7.4) Docking Glide XP Docking (Flexible Ligand, Rigid Receptor) LigPrep->Docking ProtPrep Protein Preparation (PDB ID: 1AQ1, Remove H2O) GridGen Receptor Grid Generation (DFG-out Allosteric Pocket) ProtPrep->GridGen GridGen->Docking Scoring MM-GBSA Rescoring (Binding Free Energy) Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, Pi-Pi Stacking) Scoring->Analysis

Step-by-step molecular docking and rescoring workflow for benzofuran-piperazine ligands.

Detailed Experimental Protocol & Causality

This protocol is designed to be a self-validating system. By understanding the physical chemistry and structural biology behind each parameter, researchers can avoid common computational artifacts.

Step 1: Ligand Preparation
  • Action: Sketch the 2D structures of the benzofuran-piperazine derivatives. Convert to 3D and generate low-energy conformers using a force field such as OPLS4.

  • Causality: Piperazine rings can exist in multiple protonation states. At physiological pH (7.4), the secondary or tertiary amines of piperazine are typically protonated. Assigning the correct tautomeric and ionization states is critical because a positively charged piperazine nitrogen often acts as an anchor, forming a crucial salt bridge or hydrogen bond with catalytic residues in the binding pocket.

Step 2: Protein Preparation
  • Action: Retrieve a high-resolution X-ray crystal structure of CDK2 in the DFG-out conformation (e.g., PDB ID: 1AQ1). Remove co-crystallized water molecules unless they are structural waters mediating critical ligand-protein interactions.

  • Causality: Type II inhibitors require the DFG motif (Asp-Phe-Gly) to be in the "out" conformation to expose the allosteric pocket. Docking a Type II ligand into a DFG-in structure will result in severe steric clashes and false negatives. Missing side chains and hydrogen atoms must be added, and the hydrogen bond network optimized at pH 7.4 to reflect physiological conditions accurately.

Step 3: Receptor Grid Generation
  • Action: Define the grid box centered on the co-crystallized Type II inhibitor. Ensure the inner box is at least 10 Å × 10 Å × 10 Å, and the outer box allows for the extended tail of the benzofuran-piperazine hybrid.

  • Causality: Benzofuran-piperazine hybrids are elongated molecules. The benzofuran core typically occupies the adenine-binding pocket, while the piperazine linker and the semicarbazide/thiosemicarbazide tails extend deeply into the allosteric pocket. A restrictive grid box will artificially truncate the conformational search space, forcing the ligand into strained, non-physiological geometries.

Step 4: Molecular Docking (Extra Precision)
  • Action: Execute the docking run using a flexible-ligand, rigid-receptor algorithm (e.g., Glide XP or AutoDock Vina). Apply a core constraint to enforce hydrogen bonding to the hinge region residue Leu83.

  • Causality: The hinge region interaction is a universal hallmark of kinase inhibitors. Enforcing a hydrogen bond constraint with the backbone NH of Leu83 ensures that the docking algorithm prioritizes poses that mimic validated kinase binding modes. This constraint acts as an internal control, drastically reducing false-positive decoy poses.

Step 5: Post-Docking Analysis and MM-GBSA Rescoring
  • Action: Calculate the binding free energy (ΔG_bind) using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method.

  • Causality: Standard docking scores are heavily weighted by steric fit and hydrogen bonds but often underestimate solvent effects and desolvation penalties. MM-GBSA provides a more thermodynamically rigorous estimation of binding affinity, which correlates much better with empirical IC50 values (such as the 40.91 nM activity of compound 9h).

Expert Insights on Benzofuran-Piperazine Interactions

When visually analyzing the resulting docking poses, a successful and valid simulation must exhibit the following interaction patterns:

  • Hinge Region Binding: The oxygen of the benzofuran or a substituted heteroatom must form H-bonds with the backbone of Leu83.

  • DFG Pocket Penetration: The piperazine moiety acts as a semi-rigid linker. It should direct the terminal aromatic tails (e.g., semicarbazide) directly into the hydrophobic pocket formed by the DFG-out shift.

  • Electrostatic Anchoring: If the piperazine is protonated, verify if it forms an electrostatic interaction with the conserved Asp145.

References

  • Kilbile, J. T., Ansari, S. A., Gadekar, S. S., Vagolu, S. K., Damale, M. G., Kashid, B. B., Sangshetti, J. N., & Sapkal, S. B. (2024). Design, synthesis, and molecular docking study of N-(arylsulfonyl)-l-proline-piperazine hybrids tethered with pyrazole/benzofuran moiety as antimicrobial agents. Synthetic Communications, 54(7), 567-582. URL:[Link]

  • El-Gohary, N. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1250-1265. URL:[Link]

Application

Application Note: Preclinical Evaluation of Anti-Inflammatory Benzofuran Compounds in Animal Models

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Preclinical Researchers, Medicinal Chemists, and Pharmacologists Executive Summary Benzofuran derivatives have emerged as privileged heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Preclinical Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

Benzofuran derivatives have emerged as privileged heterocyclic scaffolds in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs (e.g., diclofenac, ibuprofen), many optimized benzofuran compounds lack a free carboxylic acid moiety. This structural divergence significantly reduces gastrointestinal ulcerogenic side effects while maintaining or exceeding the anti-inflammatory efficacy of standard therapeutics[1]. This application note provides a comprehensive, self-validating framework for evaluating the in vivo efficacy of benzofuran compounds, detailing the mechanistic rationale, core animal models, and standardized experimental protocols.

Mechanistic Rationale: Why Benzofurans?

The therapeutic superiority of novel benzofuran hybrids lies in their polypharmacological mechanisms. While traditional NSAIDs primarily target cyclooxygenase (COX) enzymes, benzofurans often exhibit dual-action pathway inhibition:

  • Direct Enzyme Inhibition: Benzofurans selectively inhibit COX-2 over COX-1, directly suppressing the synthesis of prostaglandin E2 (PGE2) from arachidonic acid[2].

  • Upstream Transcriptional Suppression: Benzofurans actively inhibit the classic MAPK and NF-κB signaling pathways. By inhibiting the phosphorylation of IKKα/β, these compounds prevent the degradation of IκBα. This sequesters the p65 subunit in the cytoplasm, blocking its nuclear translocation and subsequently downregulating the transcription of pro-inflammatory mediators such as NO, TNF-α, and IL-6[3].

MoA cluster_pathways Intracellular Signaling Stimulus Pro-inflammatory Stimulus (e.g., LPS, Carrageenan) Receptor Cell Surface Receptors (TLR4 / Cytokine Receptors) Stimulus->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK NFKB NF-κB Pathway (IKKα/β, IκBα, p65) Receptor->NFKB Effectors Inflammatory Mediators (COX-2, PGE2, TNF-α, IL-6, NO) MAPK->Effectors NFKB->Effectors Benzofuran Benzofuran Derivatives Benzofuran->MAPK Inhibits phosphorylation Benzofuran->NFKB Blocks p65 translocation

Molecular mechanism of Benzofuran derivatives inhibiting NF-κB and MAPK pathways.

Core In Vivo Models for Efficacy Testing

To translate in vitro receptor-binding data into physiological efficacy, two primary animal models are utilized. The choice of model is dictated by the specific inflammatory phase and cellular mechanism being investigated.

Carrageenan-Induced Paw Edema (Acute Inflammation)

Causality & Rationale: This is the gold-standard model for acute inflammation due to its highly reproducible biphasic response.

  • Early Phase (0–1.5 hours): Driven by the release of histamine, serotonin, and bradykinin.

  • Late Phase (1.5–4 hours): Driven by the overproduction of prostaglandins (specifically PGE2) via COX-2 induction, alongside neutrophil infiltration. Because benzofurans are potent COX-2 and NF-κB inhibitors, their efficacy is typically most pronounced in the late phase, though highly optimized halogenated (iodo-) benzofurans have demonstrated significant early-phase suppression as well[1].

Zymosan-Induced Air Pouch Model (Subacute & Cellular Infiltration)

Causality & Rationale: While paw edema measures physical swelling, the air pouch model creates a localized, quantifiable cavity. Injecting zymosan into this pouch triggers massive leukocyte infiltration. This model is chosen when researchers need to directly extract exudate to quantify localized PGE2 levels, cytokine concentrations (IL-6, TNF-α), and perform differential leukocyte counts, providing a direct in vivo correlate to in vitro macrophage assays[2].

Standardized Experimental Protocol: Carrageenan Paw Edema

This protocol is designed as a self-validating system . It incorporates mandatory baseline normalizations, positive/negative controls, and blinding to ensure that the resulting data is a true reflection of the compound's pharmacological activity rather than experimental artifact.

Materials Required
  • Animals: Male Wistar rats (150–200 g) or Swiss albino mice (25–30 g).

  • Reagents: 1% λ-carrageenan (prepared in sterile 0.9% saline), 0.5% Carboxymethyl cellulose (CMC) as a vehicle.

  • Equipment: Digital Plethysmometer (calibrated via water displacement).

Step-by-Step Workflow
  • Acclimation & Fasting (Quality Control Step):

    • Fasting animals for 12 hours prior to the experiment (with free access to water) is critical. Causality: Fasting eliminates metabolic and gastrointestinal absorption variability, ensuring uniform pharmacokinetics for orally administered benzofuran compounds[4].

  • Baseline Measurement (Self-Validation Step):

    • Measure the initial right hind paw volume ( V0​ ) of all animals using the plethysmometer. Causality: Normalizing against individual baselines prevents natural anatomical variations from skewing the final percentage calculations.

  • Dosing & Group Allocation:

    • Randomize animals into groups (n=6).

    • Group I (Negative Control): Vehicle (0.5% CMC, p.o.). Validates maximum inflammatory response.

    • Group II (Positive Control): Indomethacin or Diclofenac (10 mg/kg, p.o.). Validates assay sensitivity.

    • Group III-V (Test): Benzofuran derivatives at varying doses (e.g., 10, 30, 100 mg/kg, p.o.)[4].

  • Induction of Inflammation:

    • Wait 30–60 minutes post-dosing to allow for systemic absorption.

    • Inject 0.1 mL (rats) or 0.05 mL (mice) of 1% carrageenan into the sub-plantar tissue of the right hind paw.

  • Time-Course Plethysmometry (Blinded):

    • Measure paw volume ( Vt​ ) at 1, 2, 3, and 4 hours post-injection. The operator must be blinded to the treatment groups to prevent measurement bias.

  • Data Analysis:

    • Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt_test - V0_test) / (Vt_control - V0_control)] * 100

Workflow Acclimation 1. Animal Fasting (12h to reduce PK variance) Baseline 2. Baseline Paw Volume (V0) Acclimation->Baseline Dosing 3. Oral Dosing (Vehicle, Standard, Test) Baseline->Dosing Induction 4. Intraplantar Carrageenan (1%) Dosing->Induction Measurement 5. Blinded Time-Course Paw Vol. (Vt at 1-4h) Induction->Measurement Analysis 6. Calculate % Edema Inhibition Measurement->Analysis

Self-validating in vivo workflow for the Carrageenan-Induced Paw Edema model.

Quantitative Data Presentation

The following table synthesizes recent in vivo efficacy benchmarks for various benzofuran derivatives compared to standard clinical NSAIDs. This data serves as a comparative baseline for researchers developing novel benzofuran analogs.

Compound ClassDose & RouteAnimal ModelPeak Edema Inhibition (%)Reference Standard EfficacySource
Benzofuranone (BF1) 100 mg/kg, p.o.Mouse Paw Edema (4h)85.1% Indomethacin (10 mg/kg): 75.3%[4]
Benzofuranone (BF1) 30 mg/kg, p.o.Mouse Paw Edema (4h)68.5% Indomethacin (10 mg/kg): 75.3%[4]
Iodo-Benzofuran (2c) 10 mg/kg, p.o.Rat Paw Edema (4h)83.0% Diclofenac (10 mg/kg): ~76.0%[1]
Fluorinated Benzofuran 50 mg/kg, i.p.Air Pouch ModelSignificant PGE2 Drop N/A (Exudate Analysis)[2]

Note: The superior efficacy of Iodo-Benzofuran (2c) at a lower dose highlights the impact of halogenation on the pharmacokinetic stability and target affinity of the benzofuran scaffold[1].

References

  • [3] Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI.

  • [5] (PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate.

  • [4] In Vivo Efficacy of Benzofuran Derivatives: A Comparative Analysis in Inflammation and Cancer Models. Benchchem.

  • [1] Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. PubMed (NIH).

  • [2] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI.

Sources

Method

Application Notes and Protocols for Researchers and Drug Development Professionals

An In-Depth Guide to PET Imaging of Sigma-1 Receptors with Novel Ligands Introduction: The Sigma-1 Receptor as a Pluripotent Therapeutic Target The Sigma-1 receptor (S1R) is a unique, non-opioid intracellular chaperone p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to PET Imaging of Sigma-1 Receptors with Novel Ligands

Introduction: The Sigma-1 Receptor as a Pluripotent Therapeutic Target

The Sigma-1 receptor (S1R) is a unique, non-opioid intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1][2][3] It is a highly versatile, ligand-operated protein that plays a crucial role in regulating a multitude of cellular functions, including ion channel activity, cellular stress signaling, neuroplasticity, and neuroinflammation.[2][3][4] S1Rs are widely distributed throughout the central nervous system (CNS) and peripheral tissues, with high expression noted in the brain, liver, heart, and kidneys.[1][4]

Given its involvement in diverse pathophysiological processes, S1R has emerged as a significant therapeutic target for a wide range of conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, psychiatric disorders, neuropathic pain, and cancer.[3][5][6] The density and expression of S1R can be altered in these disease states, making it a valuable biomarker for diagnosis, monitoring disease progression, and assessing therapeutic response.[5][7]

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that allows for the in-vivo quantification of S1R density and distribution.[5][8] By using a radiolabeled ligand (a "radiotracer") that specifically binds to S1R, PET imaging can provide crucial biochemical information, complementing the anatomical data from modalities like CT or MRI.[5] This guide provides a comprehensive overview of the protocols and methodologies for imaging S1R using novel, next-generation PET ligands.

The Evolution of S1R Radioligands: A Quest for Optimal Imaging Properties

The development of effective S1R PET radiotracers has been an iterative process. The first widely used ligand in human studies was [11C]SA4503.[1][5] While it successfully visualized S1R in the human brain, its kinetics were somewhat slow for the short-lived Carbon-11 isotope (half-life ≈ 20.4 minutes), and its selectivity over other binding sites was a concern.[1][5][9] This spurred the development of new ligands with improved properties.

An ideal S1R PET radioligand should possess:

  • High Affinity and Selectivity: Nanomolar or better affinity (K_i) for S1R is desirable for a strong signal.[9] Crucially, it must have high selectivity against the Sigma-2 receptor (S2R) and other potential off-target sites to ensure the signal is specific.[5]

  • Favorable Kinetics: The tracer should exhibit rapid brain uptake, achieve a transient equilibrium during the scan, and clear from non-target tissues at a reasonable rate. Ligands with excessively high affinity may show irreversible binding, complicating quantification.[9]

  • Appropriate Radionuclide: Fluorine-18 (¹⁸F, half-life ≈ 109.8 minutes) is often preferred over Carbon-11 (¹¹C) for clinical applications as its longer half-life allows for more complex synthesis, centralized production, and longer imaging protocols, including whole-body scans.[5]

  • Metabolic Stability: The radioligand should be resistant to rapid metabolism, as radiometabolites can interfere with imaging data and complicate kinetic modeling.

Featured Novel S1R PET Ligands

Recent years have seen the development of several promising novel ligands that overcome many of the limitations of earlier tracers. These agents offer superior selectivity, kinetics, and suitability for clinical translation.

RadioligandRadionuclideS1R Affinity (K_i, nM)Selectivity (S2R/S1R)Key Features & Status
[18F]FTC-146 ¹⁸F~0.0025 nM>145,000Exceptional affinity and selectivity.[5][10] Successfully used in human trials for imaging nerve injury and chronic pain.[6][10][11]
[18F]Fluspidine ¹⁸F~0.59 nM>1,330Demonstrates favorable target affinity, specificity, and metabolic stability.[9] Has been investigated in human studies.
(R)-[18F]FBFP ¹⁸FN/AN/AA novel radiotracer currently in first-in-human evaluation studies to characterize its pharmacokinetic and binding profile.[12][13] Shows promise for studying Alzheimer's and other neuropsychiatric disorders.[12]
[11C]HCC0929 ¹¹CHighGoodPreclinical studies in mice show good kinetics and specificity, suggesting it may be a valuable tool for non-invasive S1R quantification.[1][8]

Preclinical Evaluation Workflow for Novel Ligands

Before a new S1R radioligand can be used in humans, it must undergo a rigorous preclinical evaluation to establish its binding characteristics and in-vivo behavior.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Animal Studies vitro_1 Ligand Synthesis & Radiolabeling vitro_2 Binding Assays (Saturation & Competition) vitro_1->vitro_2 Determine Ki, Kd, Bmax vitro_3 Autoradiography (Tissue Sections) vitro_2->vitro_3 Confirm Regional Binding vivo_1 MicroPET/CT Imaging (Rodent/NHP) vitro_3->vivo_1 Proceed to In Vivo vivo_2 Biodistribution Studies vivo_1->vivo_2 Quantify Organ Uptake vivo_3 Blocking Studies vivo_1->vivo_3 Confirm Target Specificity vivo_4 Kinetic Modeling vivo_1->vivo_4 Assess Kinetics end Clinical Translation vivo_4->end

Caption: Workflow for preclinical validation of a novel S1R PET ligand.

Protocol 1: In Vitro Radioligand Binding Assays

This protocol is essential for determining the affinity (K_i) and selectivity of a novel ligand.

Objective: To quantify the binding affinity of a novel unlabeled compound for S1R and its selectivity versus S2R.

Materials:

  • Tissue homogenates (e.g., guinea pig liver membranes, which are rich in S1R).[14]

  • Radioligand (e.g., [3H]-(+)-pentazocine for S1R, [3H]-DTG for S2R).[14][15]

  • Unlabeled test compound at various concentrations.

  • Reference compounds (e.g., Haloperidol, SA4503, PD144418).[1][14]

  • 96-well plates, filtration apparatus, liquid scintillation counter.

Methodology (Competitive Inhibition Assay):

  • Preparation: Prepare serial dilutions of the novel unlabeled compound.

  • Incubation: In a 96-well plate, combine the tissue membrane preparation, a single concentration of the S1R-selective radioligand (e.g., [3H]-(+)-pentazocine at a concentration near its K_d), and varying concentrations of the unlabeled test compound.[14]

  • Total & Nonspecific Binding: For determining total binding, some wells will contain only the radioligand and membranes. For nonspecific binding, incubate the radioligand and membranes in the presence of a high concentration of a known S1R ligand (e.g., 10 µM Haloperidol) to saturate all specific sites.[14]

  • Equilibration: Incubate the plate for 90 minutes at 37°C to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use nonlinear regression to fit the data and calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a K_i (inhibition constant) using the Cheng-Prusoff equation.

  • Selectivity: Repeat the procedure using an S2R-selective radioligand (e.g., [3H]-DTG in the presence of an S1R masking agent like (+)-pentazocine) to determine the compound's affinity for the S2R subtype.[15] The selectivity is the ratio of K_i(S2R) / K_i(S1R).

Clinical Research Protocol: PET/MRI Imaging with [18F]FTC-146

The translation of a novel ligand into human studies requires a meticulously planned protocol. [18F]FTC-146 serves as an excellent model due to its use in multiple clinical trials for chronic pain.[6][11][16]

G cluster_0 Pre-Scan Preparation cluster_1 Image Acquisition (PET/MRI) cluster_2 Post-Scan Analysis prep_1 Patient Screening & Informed Consent prep_2 Radiotracer Synthesis & Quality Control prep_1->prep_2 prep_3 Patient Positioning & IV Line Placement prep_2->prep_3 acq_1 Bolus Injection of [18F]FTC-146 (~370 MBq) prep_3->acq_1 acq_2 Dynamic Brain Scan (0-30 min post-injection) acq_1->acq_2 acq_3 Whole-Body PET/MRI (Multiple Bed Positions) acq_2->acq_3 acq_4 High-Resolution Scan of Target Area (if needed) acq_3->acq_4 post_1 Image Reconstruction (Attenuation/Scatter Correction) acq_4->post_1 post_2 ROI Definition (using MRI data) post_1->post_2 post_3 Quantification (SUV, Kinetic Modeling) post_2->post_3

Protocol 2: [18F]FTC-146 PET/MRI for Chronic Pain Research

Objective: To non-invasively identify and quantify S1R expression in tissues associated with chronic pain generation.

Patient Preparation:

  • Subjects should fast for 4-6 hours prior to the scan.

  • A review of the patient's history is conducted to decide on specific areas that may require higher-resolution imaging.[6]

  • An intravenous (IV) catheter is placed, typically in an antecubital vein, for radiotracer injection.

Radiosynthesis:

  • [18F]FTC-146 is synthesized via aliphatic nucleophilic substitution.[10][17]

  • The final product is formulated in saline containing no more than 10% ethanol.[10][18]

  • Quality control must confirm high radiochemical purity (>99%) and specific activity.[10][17]

Image Acquisition:

  • Administration: A bolus of [18F]FTC-146 (mean activity ~357 MBq or 10 mCi) is administered intravenously.[16][18]

  • Scanner: A hybrid PET/MRI scanner is used to acquire simultaneous functional (PET) and anatomical (MRI) data.[6]

  • Dynamic Brain PET: A dynamic acquisition of the brain may be performed for the first 10-30 minutes post-injection to assess tracer kinetics in the CNS.[6][18]

  • Whole-Body PET/MRI: Following the initial brain scan, a whole-body scan (head to mid-thigh or head to toe) is acquired. This typically involves multiple bed positions with ~2-3 minutes of PET acquisition per position.[18] Simultaneous MRI sequences (e.g., T1- and T2-weighted, Dixon for attenuation correction) are acquired.[18]

  • Static Scans: Additional static scans may be acquired at later time points (e.g., up to 180 minutes post-injection) to assess tracer washout and biodistribution.[18]

Scan Phase Timing (Post-Injection) Scan Area Purpose
Dynamic Scan 0-30 minBrainCharacterize tracer delivery and kinetic properties.[6]
Whole-Body Scan 1 ~30 minHead to ToeInitial assessment of whole-body biodistribution.[18]
Whole-Body Scan 2 ~90 minHead to ToeAssess tracer clearance and uptake at later time points.[18]
High-Resolution Scan As neededSpecific pain regionDetailed anatomical and functional imaging of the target area.[6]

Data Analysis and Quantification

Proper analysis is critical to extract meaningful quantitative data from S1R PET scans.

Semi-Quantitative Analysis: Standardized Uptake Value (SUV)

The most common method for clinical PET analysis is the Standardized Uptake Value (SUV), which normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and patient's body weight.

  • Calculation: SUV = [Radioactivity concentration in ROI (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)]

  • Application: In [18F]FTC-146 pain imaging, ROIs are drawn on the co-registered MRI over tissues suspected of generating pain.[6] An elevated SUVmax (the maximum SUV value within the ROI) compared to contralateral or background tissue can indicate increased S1R expression.[6][19] For example, a background SUVmax may be 0.2-0.5, while a site of inflammation might show an SUVmax of 3.0 or higher.[19]

Quantitative Analysis: Kinetic Modeling

For detailed research studies, especially in the brain, kinetic modeling provides more robust quantification of receptor binding than static SUV.

  • Requirement: Dynamic PET data and a metabolite-corrected arterial input function (AIF) obtained from arterial blood sampling are required.[9] This is considered the gold standard.[20]

  • Model: The two-tissue compartment model (2TCM) is often the preferred model for S1R ligands.[9] It describes the movement of the tracer between plasma, a non-displaceable compartment (free and non-specifically bound tracer in tissue), and a specifically bound compartment.

  • Key Parameters: The model yields micro-parameters (K₁, k₂, k₃, k₄) and macro-parameters like the total volume of distribution (V_T), which is proportional to the density of available receptors.[21]

G cluster_0 Brain Tissue plasma Plasma (Input Function) free Non-Displaceable (Free + Non-specific) plasma->free K1 free->plasma k2 bound Specifically Bound (S1R) free->bound k3 (Association) bound->free k4 (Dissociation)

Caption: Simplified two-tissue compartmental model (2TCM) for PET data.

Parameter Description Significance
K₁ Rate constant for tracer transport from plasma to the tissue non-displaceable compartment.Reflects blood flow and tracer delivery.[21]
k₂ Rate constant for tracer transport from the non-displaceable compartment back to plasma.Reflects tracer clearance from tissue.[21]
k₃ Rate constant for tracer association with the S1R.Proportional to receptor density.[21]
k₄ Rate constant for tracer dissociation from the S1R.Inversely related to ligand affinity.[21]
V_T Total Volume of Distribution (K₁/k₂ * (1 + k₃/k₄)).Primary outcome measure; proportional to B_avail (available receptor density).[21]
BP_ND Non-displaceable Binding Potential (k₃/k₄).Ratio of specifically bound to non-displaceable tracer at equilibrium.[9][21]

Conclusion and Future Directions

PET imaging of the Sigma-1 receptor using novel, highly specific radioligands like [18F]FTC-146 represents a major advancement in molecular imaging. It provides a powerful, non-invasive window into the pathophysiology of numerous CNS and peripheral disorders. For researchers and drug developers, these techniques are invaluable for confirming target engagement of new S1R-modulating drugs, understanding disease mechanisms, and potentially stratifying patient populations for clinical trials.

The continued development of ligands with even more refined properties, coupled with advanced imaging and analysis techniques, will further solidify the role of S1R PET in both preclinical research and clinical diagnostics, ultimately paving the way for more personalized and effective treatments.

References

  • Radiology Key. (2016). PET Imaging of Sigma1 Receptors. [Link]

  • Yale Medicine. (2026). PET scan study examining the sigma1 receptor with a first-in-human radioisotope. [Link]

  • ScienceOpen. (2019). Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). [Link]

  • PubMed. (2019). Novel Radioligands for Imaging sigma-1 Receptor in Brain Using Positron Emission Tomography (PET). [Link]

  • MDPI. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. [Link]

  • Shen, B., et al. (n.d.). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. PMC. [Link]

  • PubMed. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. [Link]

  • Cipriano, P. W., et al. (n.d.). Biodistribution and Radiation Dosimetry of 18F-FTC-146 in Humans. PMC. [Link]

  • Haynes, L. M. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • ClinicalTrials.gov. (n.d.). Use of PET/MR Imaging in Chronic Pain. [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • PubMed. (2023). Improved protocol for the radiosynthesis of [18 F]FTC-146: A potent and selective sigma-1 receptor radioligand. [Link]

  • MDPI. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]

  • Washington University Office of Technology Management. (n.d.). SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • ISMRM. (n.d.). Management of complex regional pain syndrome (CRPS) with [18F]FTC-146 PET/MRI. [Link]

  • Fábián, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PMC. [Link]

  • Theranostics. (2017). Visualizing Nerve Injury in a Neuropathic Pain Model with [18F]FTC-146 PET/MRI. [Link]

  • MDPI. (2022). Novel Therapeutic Target for Prevention of Neurodegenerative Diseases: Modulation of Neuroinflammation with Sig-1R Ligands. [Link]

  • PubMed. (2022). Novel Therapeutic Target for Prevention of Neurodegenerative Diseases: Modulation of Neuroinflammation with Sig-1R Ligands. [Link]

  • Abate, C., et al. (n.d.). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 .... PMC. [Link]

  • eScholarship. (2023). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging. [Link]

  • ACS Publications. (2014). The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding. [Link]

  • PubMed. (2026). Longitudinal in vivo (R)-[18F]FBFP PET imaging for preclinical evaluation of cerebral sigma-1 receptor after ischemic stroke. [Link]

  • T. S. (n.d.). Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain. PMC. [Link]

  • The University of Manchester. (n.d.). Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain. [Link]

Sources

Application

Application Note: Advanced Analytical Strategies for the Quantification of Piperazine and its Nitrosamine Derivatives in APIs

Introduction: The Analytical Challenge of Piperazine Piperazine (diethylenediamine) is a versatile secondary amine widely utilized as a fundamental synthon in the manufacturing of various Active Pharmaceutical Ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Piperazine

Piperazine (diethylenediamine) is a versatile secondary amine widely utilized as a fundamental synthon in the manufacturing of various Active Pharmaceutical Ingredients (APIs), including anti-ischemic agents like trimetazidine, anti-anginal drugs like ranolazine, and broad-spectrum anthelmintics[1][2][3]. While crucial for synthesis, residual piperazine in the final API matrix presents a dual challenge:

  • Direct Toxicity: It must be tightly controlled as a process-related impurity to ensure drug safety and efficacy[3].

  • Mutagenic Precursor Risk: Under acidic or nitrosating conditions, piperazine readily converts into N-nitrosopiperazine (NNP) and 1,4-dinitrosopiperazine (DNP). NNP is a Potency Category 1 mutagenic impurity under the USFDA Carcinogenic Potency Categorization Approach (CPCA), carrying a strict acceptable intake limit of just 26.5 ng/day[4].

The Physicochemical Hurdle: Quantifying piperazine directly is analytically notoriously difficult. It is highly polar, non-volatile, and lacks a conjugated chromophore. It absorbs UV light weakly at 205 nm with a specific absorption coefficient of only 0.01[5]. Consequently, in standard reversed-phase high-performance liquid chromatography (RP-HPLC), underivatized piperazine elutes near the dead volume and cannot be detected at trace levels[6]. To achieve the sensitivity required by regulatory bodies (ICH M7), scientists must employ strategic chemical derivatization or advanced tandem mass spectrometry (MS/MS).

Mechanistic Insights & Analytical Workflows

To overcome piperazine's physicochemical limitations, the analytical strategy must be tailored to the required limit of quantification (LOQ) and the specific API matrix.

  • For Routine QC (ppm levels): Pre-column derivatization using NBD-Cl (4-chloro-7-nitrobenzofuran) is employed. The secondary amine of piperazine acts as a nucleophile, attacking the electron-deficient aromatic ring of NBD-Cl to form a highly conjugated, stable derivative that absorbs strongly at 340 nm[5].

  • For Trace Analysis (ppb levels): Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is utilized. However, piperazine's high polarity causes severe peak tailing and column degradation. Acylation using Trifluoroacetic anhydride (TFAA) or acetic anhydride replaces the active amine hydrogens, drastically increasing volatility and thermal stability[3][6].

  • For Nitrosamine Profiling (Ultra-trace): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI+) is used to directly quantify NNP without derivatization, relying on Multiple Reaction Monitoring (MRM) for absolute specificity[1][4].

PiperazineAnalysis cluster_methods Analytical Workflows API API Matrix (e.g., Trimetazidine) Containing Trace Piperazine HPLC HPLC-UV Method (Routine QC > 30 ppm) API->HPLC GCMS GC-MS/MS Method (Trace Analysis < 1 ppm) API->GCMS LCMS LC-MS/MS Method (Nitrosamine / NNP Profiling) API->LCMS Deriv1 Derivatization with NBD-Cl (Adds UV Chromophore) HPLC->Deriv1 Deriv2 Acylation (TFAA / Ac2O) (Increases Volatility) GCMS->Deriv2 Direct Direct Extraction (No Derivatization Needed) LCMS->Direct Det1 UV Detection (λ = 340 nm) Deriv1->Det1 Det2 Electron Ionization (EI) MRM Transitions Deriv2->Det2 Det3 Electrospray Ionization (ESI+) MRM Transitions Direct->Det3

Decision matrix for piperazine and nitrosamine quantification in API matrices.

Experimental Protocols & Self-Validating Systems

Protocol A: HPLC-UV Quantification via NBD-Cl Derivatization

This method is ideal for routine batch release where piperazine limits are in the 30–350 ppm range[5].

1. Reagent & Sample Preparation:

  • Buffer: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 9.0. Causality: An alkaline pH is mandatory to ensure the piperazine amines are deprotonated (free base form), maximizing their nucleophilicity for the derivatization reaction.

  • Derivatization Reagent: 0.5% w/v NBD-Cl in methanol.

  • Sample: Accurately weigh 50 mg of the API into a 10 mL volumetric flask. Dissolve in 5 mL of the borate buffer. Add 1 mL of the NBD-Cl reagent.

  • Reaction: Incubate the mixture at 60°C in a water bath for 30 minutes. Quench the reaction by cooling in an ice bath and adding 100 µL of 1 M HCl to neutralize the pH, preventing further side reactions. Dilute to volume with mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent deactivated C18 column.

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) (90:10:0.1 v/v/v)[5]. Causality: The addition of 0.1% DEA is a critical parameter. DEA acts as a competing base, masking residual silanol groups on the stationary phase. This prevents secondary interactions that cause severe peak tailing of amine derivatives, thereby enhancing chromatographic efficiency and resolution between the piperazine derivative and the API[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

3. Self-Validating System Checks:

  • Blank Injection: Confirm no peaks elute at the piperazine-NBD retention time.

  • Spiked Recovery: Spike the API sample with a known concentration of piperazine (e.g., 90 ppm). Recovery must fall between 104.87% and 108.06% to prove that the API matrix does not consume the NBD-Cl reagent or quench the reaction[5].

Protocol B: GC-MS/MS Trace Analysis via Acylation

When sub-ppm detection is required, GC-MS/MS is the gold standard.

1. Sample Preparation & Derivatization:

  • Dissolve 10 mg of the API in 1 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Add 100 µL of Trifluoroacetic anhydride (TFAA) or Acetic Anhydride[3][6].

  • Seal the vial and heat at 70°C for 30 minutes[3].

  • Evaporate to dryness under a gentle stream of nitrogen to remove excess derivatizing agent and acidic byproducts. Reconstitute in 1 mL of hexane.

2. GC-MS/MS Conditions:

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MRM Transitions: For the acetylated piperazine derivative, monitor the primary precursor-to-product ion transition of m/z 87.1 → 44.1[6].

Protocol C: LC-MS/MS for N-Nitrosopiperazine (NNP)

For the direct quantification of mutagenic nitrosamine impurities without derivatization[1].

1. Extraction:

  • Dissolve 100 mg of API in 1 mL of LC-MS grade Water:Methanol (50:50 v/v). Vortex and centrifuge at 10,000 rpm for 10 minutes to precipitate insoluble API matrices. Filter the supernatant through a 0.22 µm PVDF syringe filter.

2. LC-MS/MS Conditions:

  • Column: Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm)[6]. Causality: The HSS T3 stationary phase is specifically designed to retain highly polar, water-soluble compounds like NNP that would otherwise wash out on standard C18 columns.

  • Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and 0.1% Formic acid in Methanol (B).

  • Detection: ESI+ in MRM mode. Monitor specific transitions for NNP (e.g., m/z 116.1 → 86.1).

Quantitative Data & Method Comparison

The following table synthesizes the validation parameters and performance metrics of the three discussed methodologies, providing a clear guide for method selection based on regulatory requirements.

Analytical ParameterHPLC-UV (NBD-Cl Derivatization)GC-MS/MS (Acylation)LC-MS/MS (Direct NNP Analysis)
Target Analyte Piperazine (Routine QC)Piperazine (Trace Impurity)N-Nitrosopiperazine (NNP)
Limit of Detection (LOD) 30 ppm[5]0.4 µg/kg (ppb)[6]~1.0 µg/kg (ppb)[6]
Limit of Quantification (LOQ) 90 ppm[5]1.0 µg/kg (ppb)[6]~3.5 µg/kg (ppb)[6]
Linearity Range LOQ to 150% of spec (R² > 0.998)[5]1 – 200 µg/kg (R² = 0.9995)[6]3.5 – 400 µg/kg[6]
Precision (%RSD) ≤ 1.13%[5]4.57% – 5.28%[6]≤ 6.63%[6]
Spiked Recovery 104.87% – 108.06%[5]102.93% – 111.46%[6]≥ 77.07%[6]
Primary Advantage Utilizes standard QC instrumentationExceptional sensitivity and volatilityDirect analysis of mutagenic species

Conclusion

The quantification of piperazine in APIs requires a deep understanding of its physicochemical properties. Because it lacks a chromophore and exhibits high polarity, direct HPLC analysis is physically unviable. By employing strategic derivatization—NBD-Cl for HPLC-UV or Acylation for GC-MS/MS—analytical scientists can confidently quantify piperazine across a dynamic range spanning from parts-per-million down to parts-per-trillion. Furthermore, as regulatory scrutiny shifts toward highly potent nitrosamines, orthogonal LC-MS/MS methods ensure that downstream mutagenic derivatives like N-nitrosopiperazine are rigorously controlled to meet ICH M7 guidelines.

References

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Wang, B., Pang, M., & Xie, X. (2017). Quantification of Piperazine in Chicken and Pig Tissues by Gas Chromatography-Electron Ionization Tandem Mass Spectrometry Employing Pre-Column Derivatization with Acetic Anhydride. Journal of Chromatography A.
  • AKJournals. Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study.
  • BenchChem. (2025). Comparative Analysis of Analytical Methods for Process-Related Impurities in Ranolazine Intermediate A.
  • Manasa Life Sciences. N-Nitroso Piperazine Monomer.

Sources

Method

Competitive binding assays for histamine receptor ligands

Application Note: Competitive Binding Assays for Histamine Receptor Ligands Introduction & Biological Context Histamine (2-(4-imidazolyl)-ethylamine) is a ubiquitous biogenic amine that orchestrates a vast array of physi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Competitive Binding Assays for Histamine Receptor Ligands

Introduction & Biological Context

Histamine (2-(4-imidazolyl)-ethylamine) is a ubiquitous biogenic amine that orchestrates a vast array of physiological and pathophysiological processes, ranging from acute allergic responses and gastric acid secretion to neurotransmission and immunomodulation. It exerts its pleiotropic effects through four distinct G-protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R[1].

For drug development professionals, accurately determining the binding affinity of novel compounds to these receptors is critical. Not only is this necessary for developing targeted therapeutics (e.g., non-sedating H1 antihistamines, H3 cognitive enhancers, or H4 immunomodulators), but it is also a mandatory step in off-target safety profiling. For instance, the promiscuous binding of atypical antipsychotics like clozapine to the H1 receptor is a primary cause of severe drug-induced sedation and weight gain[2].

G Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R H3R Histamine->H3R H4R H4R Histamine->H4R Gq Gq/11 H1R->Gq Gs Gs H2R->Gs Gi Gi/o H3R->Gi H4R->Gi PLC ↑ IP3 / DAG / Ca2+ Gq->PLC cAMP_up ↑ cAMP Gs->cAMP_up cAMP_down ↓ cAMP Gi->cAMP_down

Histamine receptor subtypes (H1-H4) and their primary G-protein coupled signaling pathways.

Assay Modalities: Radioligand vs. TR-FRET

When designing a competitive binding assay for aminergic GPCRs, researchers typically choose between two modalities: Radioligand Binding (RLB) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Radioligand Binding (The Gold Standard): RLB utilizes isotopes (e.g., 3 H or 125 I) incorporated directly into the molecular structure of a known ligand[3]. Causality: Because tritium ( 3 H) substitution does not alter the steric bulk or physicochemical properties of the ligand, it perfectly mimics the native binding kinetics. This is crucial for small, deeply buried orthosteric pockets typical of histamine receptors, where bulky fluorophores might induce structural perturbations or allosteric shifts.

  • TR-FRET (High-Throughput Alternative): This homogeneous assay format relies on proximity-based energy transfer between a luminescent donor (often a Terbium cryptate conjugated to a SNAP-tag on the receptor's N-terminus) and a fluorescent acceptor attached to the ligand[4]. Causality: TR-FRET eliminates the need for physical separation (washing/filtration) of bound and free ligand, making it highly amenable to 384- and 1536-well high-throughput screening (HTS) and real-time kinetic measurements (k on​ /k off​ )[3].

Quantitative Data: Ligand Selection Parameters

To establish a self-validating competitive assay, you must select a highly specific probe (radioligand) and a known reference compound to define the Non-Specific Binding (NSB) window. Table 1 summarizes the optimized parameters for all four histamine receptor subtypes.

Table 1: Histamine Receptor Binding Assay Parameters

ReceptorG-Protein CouplingStandard Radioligand ProbeTypical Probe Kd​ (nM)Reference Antagonist for NSB
H1R Gq/11[ 3 H]-Mepyramine0.8 - 2.510 µM Chlorpheniramine
H2R Gs[ 3 H]-Tiotidine15 - 2010 µM Cimetidine
H3R Gi/o[ 3 H]-R- α -methylhistamine0.3 - 1.010 µM Thioperamide
H4R Gi/o[ 3 H]-Histamine3.8 - 5.010 µM JNJ 7777120

Data synthesized from established pharmacological characterizations of human histamine receptors[3],[1].

Detailed Methodology: Competitive Radioligand Binding Assay

The following protocol outlines a robust, self-validating competitive binding assay using the H1 receptor and [ 3 H]-mepyramine as a prototypical model[5]. The logic applied here is directly transferable to H2, H3, and H4 receptors by substituting the reagents listed in Table 1.

Workflow Step1 1. Membrane Preparation Resuspend H1R membranes in 50 mM Tris-HCl (pH 7.4) Step2 2. Assay Assembly Combine [3H]-Mepyramine, Test Compound, and Membranes Step1->Step2 Step3 3. Equilibrium Incubation Incubate at 25°C for 60 min to reach steady-state Step2->Step3 Step4 4. Rapid Filtration Harvest onto PEI-soaked GF/C filters, wash with ice-cold buffer Step3->Step4 Step5 5. Scintillation Counting Add cocktail and quantify specific binding (CPM) Step4->Step5

Step-by-step workflow for the radioligand competitive binding assay.

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4. Keep at room temperature.

  • Membrane Suspension: Thaw HEK293 or CHO cell membranes stably expressing human H1R on ice. Resuspend in Assay Buffer to a final concentration of 10–20 µg protein/well. Causality: Membrane concentration must be optimized so that no more than 10% of the total radioligand is depleted; exceeding this violates the assumptions of mass-action law used in downstream calculations.

  • Radioligand Solution: Dilute [ 3 H]-mepyramine to a 4X working stock so the final assay concentration is ~1.0 nM[5]. Causality: Using a concentration near the Kd​ ensures the assay is sensitive enough to detect high-affinity competitors without sacrificing the signal-to-noise ratio.

  • Filter Preparation: Pre-soak GF/C glass fiber filter plates in 0.3% Polyethylenimine (PEI) for at least 30 minutes. Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific adherence of positively charged radioligands to the filter matrix.

Phase 2: Assay Assembly (96-Well Format)

The assay must be a self-validating system containing three distinct conditions, run in triplicate (Total volume = 200 µL/well):

  • Total Binding (TB): 50 µL Buffer + 50 µL[ 3 H]-mepyramine + 100 µL Membranes. (Defines the maximum signal).

  • Non-Specific Binding (NSB): 50 µL of 40 µM unlabeled Mianserin or Chlorpheniramine (final conc. 10 µM) + 50 µL [ 3 H]-mepyramine + 100 µL Membranes[5]. (Defines the background noise of ligand sticking to lipids/plastic).

  • Competitive Binding: 50 µL Test Compound (serial dilutions from 10−11 to 10−4 M) + 50 µL[ 3 H]-mepyramine + 100 µL Membranes.

Phase 3: Incubation & Termination
  • Incubation: Seal the plate and incubate at 25°C (room temperature) for 60 minutes with gentle shaking[3]. Causality: 25°C provides an optimal balance; it is warm enough to allow the binding kinetics to reach thermodynamic equilibrium within an hour, but cool enough to prevent rapid proteolytic degradation of the receptor preparations.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C plate using a cell harvester[5].

  • Washing: Immediately wash the filters three times with 300 µL of ice-cold 50 mM Tris-HCl (pH 7.4). Causality: The sudden drop in temperature drastically reduces the dissociation rate constant ( koff​ ) of the receptor-ligand complex, preventing the loss of specific binding during the wash steps.

  • Quantification: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read in a Microbeta scintillation counter to obtain Counts Per Minute (CPM).

Data Analysis & Interpretation

Raw CPM data must be transformed to determine the true affinity of the test compound.

  • Calculate Specific Binding: SpecificBinding=TBCPM​−NSBCPM​

  • Determine IC 50​ : Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using non-linear regression (one-site competition model) to find the IC 50​ (the concentration of competitor that displaces 50% of the specific radioligand binding)[5].

  • Calculate Ki​ (The Cheng-Prusoff Equation): Ki​=1+Kd​[L]​IC50​​

    Where [L] is the concentration of[ 3 H]-mepyramine used, and Kd​ is its dissociation constant.

Analytical Causality: Why report Ki​ instead of IC 50​ ? The IC 50​ is an empirical value that shifts depending on the concentration of radioligand used in your specific assay (due to mass action). The Ki​ (inhibition constant) normalizes this data, representing the absolute, intrinsic affinity of the compound for the receptor, allowing for direct comparison across different laboratories and assay formats[1].

References

  • Bosma, R., et al. "Probe dependency in the determination of ligand binding kinetics at a prototypical G protein-coupled receptor." Scientific Reports, National Institutes of Health (NIH). URL:[Link]

  • Lim, H. D., et al. "Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives." British Journal of Pharmacology, National Institutes of Health (NIH). URL:[Link]

  • Zhang, R., et al. "Recent progress in assays for GPCR drug discovery." American Journal of Physiology-Cell Physiology, Physiology.org. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in purifying polar basic compounds like piperazine derivatives

Welcome to the Advanced Chromatography Support Center. Purifying highly polar, basic compounds like piperazine derivatives presents a dual challenge in liquid chromatography: poor retention (eluting in the void volume) a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Purifying highly polar, basic compounds like piperazine derivatives presents a dual challenge in liquid chromatography: poor retention (eluting in the void volume) and severe peak tailing. As a Senior Application Scientist, I have structured this guide to provide you with mechanistic troubleshooting logic, self-validating protocols, and actionable methodologies to overcome these bottlenecks.

Diagnostic Logic & Troubleshooting Workflow

Before altering your mobile phase or column chemistry, it is critical to diagnose the specific chromatographic failure mode. The logic tree below outlines the decision-making process for isolating the root cause of poor piperazine purification.

PiperazineTroubleshooting Start Issue: Poor Purification of Piperazine Derivatives Obs1 Observation 1: Elution in Void Volume (k < 1) Start->Obs1 Obs2 Observation 2: Severe Peak Tailing (Asymmetry > 2.0) Start->Obs2 Mech1 Cause: High Polarity Lack of Hydrophobic Retention Obs1->Mech1 Mech2 Cause: Secondary Silanol Interactions (Ion-Exchange) Obs2->Mech2 Sol1 Solution A: HILIC Mode (>70% ACN, Aqueous Buffer) Mech1->Sol1 Retain Polar State Sol2 Solution B: High-pH RPLC (pH > 10.5, Hybrid Silica) Mech1->Sol2 Deprotonate Amine Mech2->Sol1 Orthogonal Selectivity Sol3 Solution C: Low-pH RPLC (pH < 3.0, End-capped C18) Mech2->Sol3 Protonate Silanols

Diagnostic logic tree for troubleshooting piperazine purification issues.

Knowledge Base & FAQs (Mechanistic Insights)

Q1: Why do my piperazine derivatives elute in the void volume during standard Reversed-Phase Liquid Chromatography (RPLC)? A: Piperazine is highly hydrophilic and basic, with a pKa of approximately 9.8. In standard RPLC operating at a neutral or slightly acidic pH (pH 3–7), the secondary amines are fully protonated, rendering the molecule highly polar. RPLC relies on hydrophobic partitioning between the analyte and the alkyl chains (e.g., C18) of the stationary phase. Because the protonated piperazine lacks sufficient hydrophobic surface area, it cannot partition effectively into the stationary phase and simply washes out with the solvent front[1].

Q2: What causes the severe peak tailing, and how does the "Silanol Effect" work? A: Peak tailing in basic compounds is primarily driven by secondary ion-exchange interactions with residual silanols (Si-OH) on the silica support[2][3]. While the primary interaction in RPLC is intended to be hydrophobic, unreacted silanols (which have a pKa of ~3.8–4.2) become ionized (Si-O⁻) at mid-pH levels (pH > 4). The electrostatic attraction between the positively charged piperazine and the negatively charged silanols disrupts the Gaussian elution profile. Some molecules are held back by these strong ionic bonds, causing a "tail" that ruins fraction purity and recovery[4][5].

SilanolMechanism Piperazine Piperazine (pKa ~9.8) pH_Mid Mid pH (4-8) Piperazine->pH_Mid pH_Low Low pH (< 3) Piperazine->pH_Low Silanol Residual Silanols (pKa ~3.8-4.2) Silanol->pH_Mid Silanol->pH_Low State1 Protonated Amine (+) Ionized Silanol (-) pH_Mid->State1 State2 Protonated Amine (+) Neutral Silanol (OH) pH_Low->State2 Result1 Strong Ion-Exchange (Severe Peak Tailing) State1->Result1 Result2 No Ion-Exchange (Symmetric Peaks) State2->Result2

Effect of mobile phase pH on secondary silanol interactions and peak shape.

Q3: Should I use High-pH RPLC or HILIC to purify these compounds? A: Both are viable, but they operate on completely different thermodynamic principles.

  • High-pH RPLC (pH > 10.5): Deprotonates the piperazine amines, making them neutral and hydrophobic enough for standard C18 retention. Caution: This requires specialized hybrid silica columns (e.g., Ethylene Bridged Hybrid) because standard silica dissolves at pH > 8.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Embraces the polarity of the compound. It uses a polar stationary phase and a highly organic mobile phase (>70% acetonitrile) with a minimum of 3% water. The water forms an enriched, immobilized layer on the stationary phase, and polar analytes partition into this aqueous layer, providing excellent retention for basic drugs[1][6].

Quantitative Comparison of Purification Strategies

To select the correct methodology, compare the expected quantitative outcomes of different chromatographic modes based on the ionization states of both the analyte and the column matrix.

Chromatographic ModeMobile Phase pHPiperazine StateSilanol StateTypical Retention Factor ( k )USP Tailing Factor ( T )Primary Challenge
Standard RPLC 7.0Protonated (+)Ionized (-)< 0.5 (Void)> 2.5 (Severe)No retention, high tailing.
Low-pH RPLC 2.5Protonated (+)Neutral (OH)1.0 - 2.01.2 - 1.5Requires highly aqueous phases.
High-pH RPLC 11.0Neutral (Base)Ionized (-)> 3.01.0 - 1.2Column degradation risk.
HILIC Mode 3.0 - 5.0Protonated (+)Neutral/Ionized> 3.01.0 - 1.3Long column equilibration times.

Step-by-Step Experimental Methodologies

Protocol A: HILIC Method Development for Piperazine Derivatives

Causality: HILIC provides orthogonal selectivity to RPLC. By using a high concentration of an aprotic solvent (acetonitrile), the hydrophilic partitioning mechanism is forced. Because piperazine is highly polar, it prefers the water-enriched layer on the stationary phase, resulting in strong retention[6][7]. Self-Validating System: HILIC columns are notoriously sensitive to incomplete water-layer formation. This protocol includes a mandatory statistical validation step prior to sample injection.

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. Causality: The buffer controls the ionization state of the stationary phase. A minimum buffer concentration (>5 mM) is required to ensure reproducible electrostatic interactions and prevent peak distortion[8].

    • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade). Strict Rule: Do not use methanol. Methanol is protic and will disrupt the immobilized water-enriched layer on the stationary phase, destroying the HILIC mechanism[2].

  • Step 2: Column Selection & Equilibration

    • Column: Bare silica, Amide, or Zwitterionic (ZIC-HILIC) column.

    • Equilibration (Critical Step): Flush the column with at least 40 column volumes (CV) of the starting mobile phase (e.g., 95% B / 5% A).

    • Validation Check: Inject a blank and monitor baseline stability. Inject a known standard three times; the retention time relative standard deviation (RSD) must be < 1.0% before proceeding. If RSD > 1.0%, the water layer is not fully established; continue flushing.

  • Step 3: Gradient Execution

    • Start at 95% B. Hold for 2 minutes to establish retention.

    • Ramp down to 60% B over 10 minutes. (Note: In HILIC, increasing the aqueous phase increases elution strength).

    • Hold at 60% B for 3 minutes to elute strongly retained polar impurities.

    • Return to 95% B and re-equilibrate for a minimum of 15 CVs between runs.

Protocol B: Mitigating Silanol Interactions in Low-pH RPLC

Causality: If HILIC is unavailable or unsuitable for your specific matrix, RPLC can be forced to work by suppressing silanol ionization. Lowering the pH below 3.0 protonates the silanols (neutralizing them to Si-OH), eliminating the ion-exchange mechanism that causes tailing[3][8].

  • Step 1: Column Selection

    • Select a highly end-capped, base-deactivated Type B silica C18 column[2][8]. Causality: End-capping reagents (like trimethylsilyl) sterically block residual silanols that were not functionalized during column manufacturing[5].

  • Step 2: Mobile Phase Optimization

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Causality: TFA lowers the pH below the silanol pKa and acts as a volatile ion-pairing agent, shielding the basic amines of piperazine. Note: TFA causes MS signal suppression; if using LC-MS for fraction triggering, substitute with 0.1% Formic Acid, though peak shape may slightly degrade[9].

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Step 3: System Suitability Testing (SST)

    • Inject a known piperazine standard.

    • Validation Check: Calculate the USP Tailing Factor ( T ). The system is validated for preparative purification only if T≤1.5 . If T>1.5 , increase the buffer concentration to 25 mM (if using UV detection) to increase ionic strength and further mask silanol activity[8].

References

  • "HILIC: A Critical Evaluation - LCGC International". chromatographyonline.com. 6

  • "What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.". chromtech.com. 4

  • "What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub". pharmagrowthhub.com. 2

  • "Hydrophilic interaction chromatography and its applications in the separation of basic drugs". researchgate.net.1

  • "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online". chromatographyonline.com. 3

  • "LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com". labcompare.com. 8

  • "Hydrophilic Interaction Liquid Chromatography (HILIC) - Research Journal of Pharmacy and Technology". rjptonline.org. 9

  • "The Theory of HPLC Column Chemistry". aquaenergyexpo.com.5

  • "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography...". researchgate.net. 7

Sources

Optimization

Optimizing reaction conditions for benzofuran-piperazine synthesis

Technical Support Center: Benzofuran-Piperazine Synthesis & Optimization Welcome to the Application Scientist Support Center. This hub provides mechanistic troubleshooting, self-validating protocols, and optimization str...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzofuran-Piperazine Synthesis & Optimization

Welcome to the Application Scientist Support Center. This hub provides mechanistic troubleshooting, self-validating protocols, and optimization strategies for coupling piperazine derivatives to benzofuran cores—a privileged scaffold in modern drug discovery.

Strategic Workflow for C-N Bond Formation

Workflow A Analyze Benzofuran Substrate B Activated leaving group? (e.g., 2-chloro + EWG) A->B C Nucleophilic Aromatic Substitution (SNAr) B->C Yes D Unactivated aryl halide or triflate? B->D No E Buchwald-Hartwig Cross-Coupling D->E Yes F Benzylic acetate or carbonate? D->F No G Tsuji-Trost Benzylic Amination F->G Yes H Redesign Synthetic Route F->H No

Decision matrix for selecting the optimal benzofuran-piperazine C-N coupling strategy.

Module 1: Nucleophilic Aromatic Substitution (SNAr) & Direct Alkylation

Context : Utilized when the benzofuran possesses an activated leaving group (e.g., 2-chloro with a 3-carbonyl) or when alkylating a piperazine with a benzofuran-alkyl halide.

FAQ 1: Why am I getting poor yields and multiple side products when reacting 2-chlorobenzofuran derivatives with piperazine? Answer : Unactivated 2-halobenzofurans are highly resistant to SNAr. However, if an electron-withdrawing group (EWG) is present (e.g., 3-carboxylate or 3-carbonyl), SNAr becomes viable because the EWG stabilizes the Meisenheimer complex transition state (1)[1]. If your substrate lacks an EWG, the high temperatures required (>110 °C) lead to decomposition. Solution : Switch to a polar aprotic solvent (DMF or DMSO) and use an excess of piperazine (2-3 eq) to prevent bis-alkylation. If the substrate is unactivated, abandon SNAr and proceed to Buchwald-Hartwig coupling.

Protocol: Standard SNAr / Alkylation of Benzofurans

  • Preparation : To a stirred solution of the benzofuran electrophile (0.5 mmol) and K2CO3 (1.0-2.0 eq) in anhydrous DMF (10 mL).

  • Addition : Add the piperazine derivative (1.0-1.5 eq).

  • Reaction : Stir the mixture at 80–110 °C for 12 hours under an inert atmosphere (N2/Ar).

  • Workup : Quench with cold H2O (30 mL), and extract with DCM (3 × 10 mL). Dry organic layers over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify via silica gel column chromatography (e.g., 1-5% MeOH/DCM). (Self-validating step: Monitor the disappearance of the benzofuran starting material via TLC under UV light. The product will stain positively with ninhydrin if a secondary amine remains).

Table 1: Optimization of SNAr Conditions for Activated Benzofurans

SolventBaseTemperature (°C)Equivalents of PiperazineTypical Yield (%)Mechanistic Rationale
AcetoneK2CO360 (Reflux)1.140-50Low boiling point limits activation energy for difficult substrates.
DMFK2CO31102.085-95High dielectric constant stabilizes the Meisenheimer complex transition state.
MeCNEt3N801.560-70Weaker base and lower polarity lead to incomplete conversion.

Module 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Context : Essential for unactivated halo-benzofurans (e.g., 5-bromobenzofuran) where SNAr is impossible.

FAQ 2: My Buchwald-Hartwig coupling of 5-bromobenzofuran and N-Boc-piperazine stalls at 30% conversion. How do I push it to completion? Answer : The stalling is typically caused by catalyst deactivation (palladium black formation) or poor ligand choice. Piperazine derivatives can strongly coordinate to the Pd center, poisoning the catalyst. Solution : Utilize a bidentate ligand with a large bite angle, such as BINAP or dppf. These ligands strongly coordinate Pd and promote the reductive elimination step, preventing piperazine from poisoning the metal center (2)[2]. Ensure strict anhydrous and anaerobic conditions, as Pd(0) is highly sensitive to oxidation (3)[3].

Protocol: Buchwald-Hartwig Amination of Halo-Benzofurans

  • Preparation : In an oven-dried Schlenk flask, combine the halo-benzofuran (1.0 mmol), piperazine derivative (1.2 mmol), Pd2(dba)3 (2-5 mol%), BINAP (4-10 mol%), and NaOtBu (1.5 eq).

  • Degassing : Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent Addition : Add anhydrous, degassed toluene (10 mL) via syringe.

  • Heating : Heat the mixture at 90–100 °C for 16 hours.

  • Workup : Cool to room temperature, filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification : Flash chromatography (Hexanes/EtOAc). (Self-validating step: The color of the reaction should transition from dark purple/red (Pd2(dba)3) to a homogenous yellow/orange/brown. The appearance of a black precipitate indicates catalyst death and requires immediate troubleshooting of your inert atmosphere).

Table 2: Ligand and Base Optimization for Pd-Catalyzed Cross-Coupling

Catalyst SystemLigandBaseSolventTypical Yield (%)Causality
Pd(OAc)2PPh3K2CO3Toluene<20Monodentate ligand fails to prevent competitive coordination of piperazine.
Pd2(dba)3BINAPNaOtBuToluene85-90Large bite angle promotes reductive elimination; strong base accelerates the catalytic cycle.
Pd2(dba)3dppfCs2CO3Dioxane75-80Milder base prevents side reactions if base-sensitive functional groups are present on the benzofuran.

Module 3: Tsuji-Trost Type Benzylic Amination

Context : Coupling piperazines to benzofuran-2-ylmethyl acetates.

FAQ 3: When reacting benzofuran-2-ylmethyl acetate with piperazine, I observe both C-alkylation and ring-opening side products. How can I control regioselectivity? Answer : The benzylic-like nucleophilic substitution of benzofuran-2-ylmethyl acetates requires a specific palladium catalytic system to stabilize the η3-(benzofuryl)methyl intermediate. Solution : Use the Pd2(dba)3/dppf catalytic system. Research demonstrates that for nitrogen-based nucleophiles (like piperazines), this specific combination directs the nucleophilic attack exclusively to the benzylic position, avoiding ring disruption (4)[4].

Protocol: Pd-Catalyzed Benzylic Amination

  • Preparation : Combine benzofuran-2-ylmethyl acetate (1.0 mmol), piperazine (1.2 mmol), Pd2(dba)3 (2.5 mol%), dppf (5 mol%), and K2CO3 (2.0 eq) in MeCN (10 mL).

  • Reaction : Stir at 120 °C in a sealed pressure tube for 12-24 hours.

  • Workup : Cool to room temperature, dilute with water (20 mL), extract with EtOAc (3 × 15 mL), dry over Na2SO4, and concentrate.

  • Purification : Purify via column chromatography. (Self-validating step: 1H NMR of the crude mixture should show the disappearance of the acetate methyl singlet (~2.1 ppm) and a shift in the benzylic CH2 protons, confirming successful substitution without ring opening).

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Troubleshooting

Technical Support Center: Synthesis of 1-(1-Benzofuran-2-ylmethyl)piperazine

Welcome to the technical support center for the synthesis of 1-(1-Benzofuran-2-ylmethyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(1-Benzofuran-2-ylmethyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve yields in this synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address the practical challenges you may encounter.

Frequently Asked Questions (FAQs)

Section 1: Troubleshooting Low Yields in Alkylation Route

The direct alkylation of piperazine with a 2-(halomethyl)benzofuran is a common synthetic approach. However, it is often plagued by side reactions that can significantly lower the yield of the desired mono-substituted product.

Q1: My primary issue is a low yield of the desired mono-alkylated product, with significant amounts of a di-substituted byproduct. What is causing this and how can I fix it?

A1: This is the most common problem in this synthesis and is caused by the reaction of both nitrogen atoms in the piperazine ring. Since piperazine is a symmetrical diamine, the initial mono-alkylated product is still a reactive nucleophile and can compete with the starting piperazine for the alkylating agent, leading to the formation of 1,4-bis(benzofuran-2-ylmethyl)piperazine.

Core Problem: Lack of selectivity between the first and second alkylation.

Solutions & Scientific Rationale:

  • Control Stoichiometry (Excess Piperazine): By using a large excess of piperazine (e.g., 5-10 equivalents), you can statistically favor the reaction of the alkylating agent with the more abundant starting piperazine over the mono-substituted product. This is often the simplest and most cost-effective first approach.

  • Use of a Protecting Group: For maximum control and higher purity, a mono-protected piperazine derivative, such as 1-Boc-piperazine, should be used. The tert-butoxycarbonyl (Boc) group effectively blocks one nitrogen atom from reacting. The alkylation is performed on the free secondary amine, followed by the removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent) to yield the desired product.[1] This method prevents di-alkylation entirely.

  • Optimize Reaction Conditions:

    • Lower the Temperature: High temperatures can favor the formation of the thermodynamically more stable di-substituted product.[1] Running the reaction at room temperature or even lower (0 °C) can increase selectivity for the mono-alkylated product.

    • Choose a Weaker Base: A base is required to neutralize the acid (e.g., HBr or HCl) formed during the reaction. Strong bases can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting a second alkylation. Use milder bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH).[1][2]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to carefully monitor the consumption of your starting material. Stop the reaction as soon as the starting alkylating agent is consumed to prevent the reaction from proceeding to the di-substituted product.[1]

Section 2: Troubleshooting the Reductive Amination Route

Reductive amination, which involves reacting benzofuran-2-carbaldehyde with piperazine followed by reduction, is an excellent alternative for achieving selective mono-substitution.

Q2: I am attempting a reductive amination between benzofuran-2-carbaldehyde and piperazine, but the reaction is sluggish, incomplete, or giving a poor yield. What are the critical parameters to check?

A2: Reductive amination is a robust reaction but is highly sensitive to specific conditions. The key is the efficient formation of the iminium ion intermediate, which is then reduced.

Core Problem: Inefficient formation or reduction of the iminium ion.

Solutions & Scientific Rationale:

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion as it forms. It works well in acidic conditions which favor iminium ion formation.[3]

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, it is also selective for the iminium ion over the aldehyde. However, it is highly toxic (releases HCN gas under acidic conditions) and requires careful pH control.[4]

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean method but may not be suitable if your benzofuran ring has other reducible functional groups. It is a powerful reducing system.[4]

  • pH Control: The reaction medium's pH is crucial. The reaction requires slightly acidic conditions (typically pH 4-6) to catalyze the dehydration of the initial carbinolamine intermediate to the iminium ion.[4] If the pH is too low (too acidic), the piperazine starting material will be fully protonated and no longer nucleophilic. If the pH is too high (basic), the dehydration step will be too slow. Adding a small amount of acetic acid is a common practice.

  • Solvent Choice: Use a non-protic solvent that can dissolve the reactants but will not interfere with the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

Workflow for Optimizing Reductive Amination

Below is a decision-making workflow for troubleshooting this reaction, presented as a Graphviz diagram.

G cluster_solutions Troubleshooting Steps start Low Yield in Reductive Amination check_reagent Is Aldehyde Starting Material Pure? start->check_reagent check_pH Is Reaction pH Optimal (4-6)? check_reagent->check_pH Yes, pure sol_reagent Re-purify or resynthesize benzofuran-2-carbaldehyde. check_reagent->sol_reagent No, impurities present check_reducing_agent Is the Reducing Agent Active & Appropriate? check_pH->check_reducing_agent Yes sol_pH Add catalytic acetic acid. Monitor pH. check_pH->sol_pH No or Unknown check_stoichiometry Using Excess Piperazine? check_reducing_agent->check_stoichiometry Yes sol_reducing_agent Use fresh NaBH(OAc)₃. Ensure anhydrous conditions. check_reducing_agent->sol_reducing_agent No, old or unsuitable outcome_good Yield Improved check_stoichiometry->outcome_good Yes sol_stoichiometry Use 5-10 eq. piperazine to drive iminium formation. check_stoichiometry->sol_stoichiometry No sol_reagent->outcome_good sol_pH->outcome_good sol_reducing_agent->outcome_good sol_stoichiometry->outcome_good

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Piperazine Compounds

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for researchers and analytical scientists dealing with the chromatograph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for researchers and analytical scientists dealing with the chromatographic challenges of piperazine and its derivatives .

Piperazine is a ubiquitous structural motif in modern pharmacopeia (found in drugs like vortioxetine, cetirizine, and prochlorperazine) [[1]](1]. However, because approximately 70–85% of marketed drugs are basic 2[2], analyzing highly basic compounds like piperazine (which possesses two pKa​ values around 5.3 and 9.8) often results in severe peak tailing, poor retention, and batch-to-batch irreproducibility 3[3].

Diagnostic Workflow

Before altering your mobile phase or swapping columns, you must identify the root cause of the separation failure. Use the diagnostic logic tree below to isolate chemical interactions from systemic hardware issues.

PiperazineOptimization Start Evaluate Piperazine Chromatogram CheckTf Is USP Tailing Factor (Tf) > 1.2? Start->CheckTf CheckPeaks Do all peaks exhibit tailing? CheckTf->CheckPeaks Yes CheckRet Is retention factor (k) > 2? CheckTf->CheckRet No Systemic Systemic Issue: Check void volume, frit blockage, or mass overload CheckPeaks->Systemic Yes Silanol Chemical Issue: Secondary Silanol Interaction (Mixed-mode retention) CheckPeaks->Silanol No AdjustPH Adjust Mobile Phase pH Protonate silanols (pH < 3.0) or Neutralize analyte (pH > 10.0) Silanol->AdjustPH AdjustPH->CheckRet AddTEA Add Sacrificial Base (e.g., 0.1% Triethylamine) CheckRet->AddTEA Tailing persists UseHILIC Switch to HILIC Column or Ion-Pairing Reagent CheckRet->UseHILIC Poor retention (k < 2) Success Optimal Peak Symmetry and Resolution Achieved CheckRet->Success Yes AddTEA->Success UseHILIC->Success

Diagnostic workflow for resolving piperazine peak tailing and retention issues in HPLC.

The Chemistry of the Problem: Why Does Piperazine Tail?

The Causality: In an ideal reversed-phase separation, analytes interact solely with the hydrophobic stationary phase (e.g., C18 ligands). However, standard silica-based columns contain residual silanol groups (Si-OH) on their surface 3[3].

At a neutral or mid-range pH (pH 4–8), these silanol groups deprotonate to form negatively charged species (Si-O⁻). Simultaneously, the highly basic amine groups on the piperazine ring remain protonated (positively charged) 3[3]. This creates a strong secondary ion-exchange interaction . Because this interaction is kinetically slower than hydrophobic partitioning, a fraction of the analyte molecules is delayed, dragging out the back half of the chromatographic peak and resulting in a "tail" 3[3].

Quantitative Impact of Interventions

The table below summarizes how different chromatographic adjustments mechanistically resolve this issue and their resulting impact on peak shape and retention.

Chromatographic InterventionMechanism of ActionTypical Tailing Factor (Tf)Retention Factor (k) Impact
Standard C18 (pH 7.0) Mixed-mode ion exchange with ionized silanols (Si-O⁻).> 2.0 (Severe)High (Irreversible binding)
Low pH Mobile Phase (pH 2.5) Protonates silanols back to Si-OH, neutralizing the surface charge.1.2 - 1.5 (Acceptable)Low (Analyte is highly polar)
High pH Mobile Phase (pH 10.5) Deprotonates piperazine to its neutral free-base form.1.0 - 1.1 (Ideal)High (Increased hydrophobicity)
0.1% TEA Additive Sacrificial base competitively blocks active silanol defect sites.1.1 - 1.3 (Good)Moderate (No change to analyte)
HILIC (Acetonitrile > 80%) Hydrophilic partitioning; completely avoids silica ion-exchange.1.0 - 1.2 (Ideal)High (Excellent for polar bases)

Self-Validating Experimental Protocol

To systematically eliminate peak tailing and ensure robust quantification, follow this self-validating optimization protocol.

Objective: Achieve a USP Tailing Factor ( Tf​ ) ≤ 1.2 and a Retention Factor ( k ) ≥ 2.0.

Step 1: Baseline Assessment & Systemic Check

  • Inject your piperazine standard using your current mobile phase.

  • Calculate the Tf​ at 5% peak height.

  • Validation Check: If Tf​ > 1.2 for all peaks in the chromatogram, you have a systemic issue (e.g., a void at the head of the column or a blocked inlet frit) 3[3]. Flush the column or replace the frit. If Tf​ > 1.2 applies only to the piperazine peak, proceed to Step 2.

Step 2: Silanol Suppression via pH Adjustment

  • Prepare a 20 mM phosphate or formate buffer and adjust the pH to 2.5 using phosphoric or formic acid.

  • Causality: Lowering the pH below the pKa​ of surface silanols (pH ~3.0) forces them into their neutral, protonated state (Si-OH), effectively shutting down secondary ion-exchange interactions 4[4].

  • Validation Check: Re-inject the sample. If Tf​ ≤ 1.2, the chemical interaction is resolved. If tailing persists, proceed to Step 3.

Step 3: Sacrificial Base Shielding

  • Add 0.1% (v/v) Triethylamine (TEA) to your pH 2.5 mobile phase.

  • Causality: TEA acts as a "sacrificial base." It is a small, highly basic molecule that preferentially interacts with and sterically shields any remaining hyper-active silanol sites, preventing the piperazine analyte from binding to them 3[3].

  • Validation Check: Re-inject. Tf​ should now be optimal. (Note: TEA causes severe ion suppression in LC-MS. If using MS, substitute TEA by increasing your volatile buffer concentration to 50 mM to increase ionic strength).

Step 4: Enhancing Retention for Polar Bases

  • Assess the retention factor ( k ). If k < 2.0 (the analyte elutes too close to the void volume), standard C18 hydrophobic chains are failing to retain the highly polar, protonated piperazine.

  • Action: Switch to a tightly bound, polar-embedded silica column (e.g., HSS T3) which effectively retains highly polar alkaline compounds without peak tailing 5[5], or transition to a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Frequently Asked Questions (FAQs)

Q: Why does my piperazine peak tailing worsen as I inject higher sample concentrations? A: This is a classic symptom of mass overload 4[4]. The stationary phase has a finite number of hydrophobic binding sites. When you inject too much sample, these sites saturate, forcing the excess analyte molecules to migrate faster down the column, leading to a distorted, "shark-fin" shaped peak. Dilute your sample by a factor of 10; if the peak shape improves, overload was the culprit.

Q: Can I just use a standard C18 column at pH 10.5 to keep piperazine in its neutral state? A: No. While operating at a high pH (>8.0) successfully keeps piperazine in its neutral, uncharged form (yielding excellent peak shape), standard silica columns will rapidly dissolve under these alkaline conditions 4[4]. You must use a hybrid silica-polymer phase or a fully polymeric column explicitly designed for high-pH stability.

Q: I need to separate piperazine from inorganic salt matrices (like NaCl and NaHCO₃). RP-HPLC isn't working. What should I do? A: Transition to a HILIC column (e.g., Cyano or bare silica HILIC) using a high proportion of organic mobile phase (e.g., >80% Acetonitrile). Under HILIC conditions, highly polar compounds like piperazine are strongly retained, whereas inorganic salts like NaCl are poorly retained and will elute early, minimizing matrix interference 6[6].

Sources

Troubleshooting

Technical Support Center: Piperazine Stability &amp; Degradation Troubleshooting

Welcome to the Technical Support Center. As drug development professionals and analytical chemists know, piperazine and its derivatives are fundamental building blocks in pharmaceutical synthesis and carbon capture techn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists know, piperazine and its derivatives are fundamental building blocks in pharmaceutical synthesis and carbon capture technologies. However, the secondary amine groups within the six-membered heterocyclic ring are highly susceptible to oxidative, thermal, and hydrolytic degradation[1].

This guide synthesizes field-proven causality, troubleshooting frameworks, and self-validating protocols to help you prevent piperazine degradation during storage and handling.

Part 1: Mechanistic Causality of Piperazine Degradation

Understanding why piperazine degrades is the first step to preventing it. The two lone pairs of electrons on the nitrogen atoms make the molecule highly basic and nucleophilic, turning it into a prime target for environmental stressors[1].

  • Oxidative Degradation: Exposure to atmospheric oxygen, especially in the presence of transition metal catalysts like Cu²⁺ and Fe²⁺, initiates radical-mediated oxidation[2]. This redox cycling attacks the amine lone pair, leading to ring cleavage and the formation of ethylenediamine (EDA), 2-oxopiperazine (OPZ), and formates[3].

  • Thermal & CO₂-Mediated Degradation: At elevated temperatures (>30°C for sensitive APIs, >135°C for industrial solvents), piperazine undergoes S_N2 substitution reactions. If ambient CO₂ is present, the nucleophilic amine forms carbamates that subsequently degrade into N-formylpiperazine (FPZ) and ammonium[1].

  • Hydrolytic & Hygroscopic Stress: Piperazine easily absorbs atmospheric moisture to form hydrates. This water ingress acts as a medium for hydrolysis, breaking down the ring structure over time[1].

PiperazineDegradation PZ Piperazine (PZ) Core Oxidation Oxidative Stress (O2, Cu2+, Fe2+) PZ->Oxidation Air/Metals Thermal Thermal Stress (>30°C / Prolonged) PZ->Thermal Heat/CO2 Moisture Moisture / Hydrolysis (H2O, Extremes of pH) PZ->Moisture Humidity ProdOx N-Oxides, OPZ, Ethylenediamine Oxidation->ProdOx Radical Attack ProdTherm Formylpiperazine, Ring-Opening Products Thermal->ProdTherm SN2 Substitution ProdMoist Hydrate Formation, Hydrolytic Cleavage Moisture->ProdMoist Bond Cleavage

Logical mapping of piperazine degradation pathways under environmental stress.

Part 2: Troubleshooting FAQs

Q1: Our piperazine-based API intermediate is developing a yellow/brown tint during ambient storage. What is causing this, and how do we stop it? A1: Color changes are the hallmark of oxidative degradation, often catalyzed by trace amounts of transition metals (e.g., copper or iron) leaching from storage containers or synthesis equipment[2]. The oxidation of the nitrogen ring produces N-oxides and 2-oxopiperazine (OPZ)[3]. Resolution: Switch to metal-free, high-density polyethylene (HDPE) or amber glass containers. Backfill the headspace with an inert gas (Nitrogen or Argon) to displace oxygen and prevent radical formation[1].

Q2: We are observing inconsistent retention times and new impurity peaks in our LC-MS/MS analysis of stored biological samples containing synthetic piperazines. Why? A2: Synthetic piperazines in human whole blood or plasma are highly unstable at room temperature due to enzymatic reactions and matrix interferences[4]. Phenyl piperazines, in particular, show significant analyte loss and degradation within weeks if not stored properly[4]. Resolution: Biological samples must be immediately frozen at -20°C. Even for short-term backlog storage (up to 30 days), refrigeration is mandatory to halt matrix-driven degradation[4].

Q3: Why is our crystalline piperazine powder clumping and showing a lower assay purity over time, even in dark storage? A3: Piperazine is highly hygroscopic. When exposed to ambient humidity, it absorbs water to form hydrates, which alters its physicochemical properties and dilutes the assay weight[1]. Furthermore, the localized moisture microenvironment promotes hydrolytic cleavage of the ring[1]. Resolution: Store the compound in tightly sealed containers with active desiccants (e.g., silica gel). Maintain the storage environment at 2–8°C to suppress both moisture uptake and thermal kinetic energy[1].

Part 3: Quantitative Degradation Profiles

To assist with risk assessment during storage and handling, the following table summarizes the quantitative impact of various environmental stressors on piperazine stability.

Stress ConditionEnvironmental CatalystPrimary Degradation ProductsDegradation Rate / ImpactRecommended Storage Mitigation
Thermal (>30°C) Heat, ambient CO₂N-formylpiperazine (FPZ), FormateModerate to High (Accelerates >135°C)Store at 2–8°C; avoid thermal cycling.
Oxidative O₂, Cu²⁺, Fe²⁺ ionsEthylenediamine (EDA), 2-oxopiperazineHigh (Catalyzed by transition metals)Inert gas backfill (N₂/Ar); metal-free containers.
Hydrolytic High Humidity (H₂O)Hydrates, ring-cleavage productsLow to ModerateDesiccated storage; tightly sealed containers.
Matrix/Biological Blood/Plasma enzymesLoss of parent compoundHigh (Rapid degradation at room temp)Freeze at -20°C for biological samples.
Part 4: Self-Validating Protocol: Forced Degradation & Stability Testing

To isolate and identify specific degradation pathways for your proprietary piperazine compounds, you must establish a self-validating forced degradation workflow. This protocol ensures that observed degradation is causally linked to the stressor and is not an analytical artifact[5].

StabilityWorkflow Prep Sample Prep (1 mg/mL PZ) Stress Apply Stress (Thermal, Oxidative) Prep->Stress Quench Quench & Neutralize Stress->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Identify Degradants Analyze->Data

Step-by-step forced degradation and stability testing workflow for piperazines.

Step-by-Step Methodology:
  • Baseline Sample Preparation: Prepare a 1 mg/mL stock solution of the piperazine compound in a mass-spec compatible solvent (e.g., LC-MS grade water/acetonitrile)[5].

    • Self-Validation Check: Run an immediate LC-MS/MS assay on the baseline sample to confirm 0% initial degradation and identify any pre-existing synthesis impurities.

  • Oxidative Stress Induction: Transfer 1 mL of the stock to a vial and add 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours[5].

  • Thermal & Hydrolytic Stress Induction: Prepare two additional 1 mL aliquots. Adjust one to pH 2 (using 0.1 N HCl) and the other to pH 12 (using 0.1 N NaOH). Seal and incubate at 60°C for 24 hours[5].

  • Quenching (Critical Step): After 24 hours, immediately quench the reactions to prevent further degradation while samples wait in the autosampler queue. Neutralize the acid/base samples to pH 7. For the oxidative sample, use sodium bisulfite to quench residual peroxide.

  • LC-MS/MS Analysis: Analyze the stressed samples against the baseline control. Look for characteristic mass shifts: +16 Da (N-oxidation), or the presence of specific fragments like ethylenediamine (EDA) and formylpiperazine (FPZ)[3].

Sources

Optimization

Technical Support Center: Piperazine Impurity Clearance &amp; Analysis via IEX

From the Desk of the Senior Application Scientist Welcome to the Advanced Separations Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the removal and quan...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Advanced Separations Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the removal and quantification of piperazine-based impurities using Ion Exchange Chromatography (IEX). Rather than providing generic steps, this guide focuses on the thermodynamic and electrostatic causality behind each chromatographic decision, ensuring your workflows are robust, scalable, and self-validating.

Mechanistic Grounding: The Chemistry of Piperazine in IEX

Piperazine is a secondary diamine frequently utilized as a synthetic precursor, buffer component, or intermediate in pharmaceutical manufacturing. However, as a highly reactive amine, trace piperazine impurities can interact with excipients or active pharmaceutical ingredients (APIs), leading to unwanted degradation products and compromising long-term drug stability (1)[1].

To design an effective clearance strategy, we must exploit piperazine's ionization behavior. Piperazine possesses two basic nitrogen atoms with pKa values of approximately 5.33 and 9.73 (2)[2].

  • At pH < 4.5 , piperazine is fully diprotonated (+2 charge).

  • At pH 7.0 , it is predominantly monoprotonated (+1 charge).

  • At pH > 10.5 , it is neutral (0 charge).

Because most human therapeutic antibodies and many small-molecule APIs possess high isoelectric points (pI) or basic functional groups, Cation Exchange Chromatography (CEX) operated in bind-and-elute mode is the most effective method for resolving piperazine from the target product (3)[3]. By loading the sample at an acidic pH (e.g., pH 4.0), piperazine's +2 charge ensures it binds with significantly higher avidity to the negatively charged SCX resin than a typical +1 charged API, allowing for baseline resolution during a salt gradient.

Quantitative Data: Physicochemical Profiling

Understanding the target's physicochemical parameters is the first step in troubleshooting. Use the table below to map your operational pH against piperazine's charge state.

Table 1: Physicochemical Properties and IEX Behavior of Piperazine

ParameterValueDominant Charge StatePreferred IEX Strategy
pKa1 5.33+2 (at pH < 4.5)SCX (Bind-and-Elute mode)
pKa2 9.73+1 (at pH 6.0 - 8.5)SCX or WCX (Gradient Elution)
Isoelectric Point (pI) ~7.5 (Neutralizes >10.5)Neutral (at pH > 10.5)Unretained in IEX (Hydrophobic risk)
UV Absorbance Max < 200 nm (No chromophore)N/ARequires ELSD, CAD, or Derivatization
Visual Workflow: CEX Separation Logic

G N1 1. Sample Prep pH 4.0 (Target & Impurity +) N2 2. SCX Equilibration Baseline Validation N1->N2 N3 3. Column Loading Electrostatic Binding N2->N3 N4 4. Gradient Elution API Elutes First (+1) N3->N4 N5 5. High Salt Strip Piperazine Elutes (+2) N4->N5

Bind-and-elute cation exchange workflow for resolving piperazine from basic APIs.

Self-Validating Protocol: Preparative CEX for Piperazine Clearance

This methodology utilizes a Strong Cation Exchange (SCX) resin (e.g., sulfopropyl functional group) to separate piperazine from a monovalent basic API.

Step 1: Buffer Preparation

  • Equilibration Buffer (Buffer A): 20 mM Sodium Acetate, pH 4.0.

  • Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1.0 M NaCl, pH 4.0.

  • Causality Check: The buffer pH must be maintained at least 0.5 units away from the target's pKa to ensure consistent ionization and buffering capacity (4)[4].

Step 2: System Suitability & Equilibration (Self-Validation Checkpoint)

  • Flush the SCX column with 5 Column Volumes (CV) of Buffer A at a linear velocity of 150 cm/h.

  • Validation: Do not proceed to loading until the Δ pH between the column inlet and outlet is < 0.1, and the UV baseline drift is < 1 mAU/min.

Step 3: Sample Loading

  • Adjust the sample pH to 4.0 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Load the sample onto the column. At this pH, both the API (+1) and piperazine (+2) will bind electrostatically to the resin.

Step 4: Gradient Elution

  • Wash the column with 3 CV of Buffer A to remove unbound neutral/anionic species.

  • Apply a linear gradient from 0% to 50% Buffer B over 20 CV.

  • The monovalent API will elute first (typically around 15-25% Buffer B) due to weaker electrostatic shielding requirements. Piperazine, with its divalent charge, requires a higher sodium ion concentration to disrupt its binding and will elute later in the gradient.

Step 5: Fraction Analysis & Mass Balance (Self-Validation Checkpoint)

  • Analyze fractions using Ion Chromatography or ELSD (see FAQ #2).

  • Validation: Calculate the mass balance. The total mass of API and piperazine recovered in the eluate and strip fractions must be > 95% of the injected mass. A lower recovery indicates irreversible non-specific binding, requiring the addition of organic modifiers (e.g., 5% ethanol) to the mobile phase.

Troubleshooting Guides & FAQs

Q1: My API and piperazine are co-eluting during the linear salt gradient. How can I improve resolution? Causality: Co-elution occurs when the net charge densities of the API and piperazine are too similar at the chosen pH, causing identical electrostatic shielding by the eluting sodium ions. Solution: Switch from a salt gradient to a pH gradient elution . By keeping the salt concentration low and gradually increasing the pH from 4.0 to 10.0, the molecules will elute as they approach their respective pKa values and lose their positive charge. Because piperazine's pKa2 is 9.73, it will retain a positive charge and stay bound to the SCX resin much longer than APIs with lower pKa values, ensuring excellent baseline separation.

Q2: We are unable to detect piperazine in our IEX fractions using standard UV detection at 210 nm or 280 nm. What is the recommended detection strategy? Causality: Piperazine lacks a conjugated pi-electron system (chromophore), resulting in negligible UV absorbance. Standard Diode-Array Detectors (DAD) are virtually blind to it at trace levels. Solution: Employ an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Alternatively, use pre-column derivatization. Reacting piperazine with dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) introduces a strong fluorophore, enabling highly sensitive UV or fluorescence detection (5)[5]. For direct analytical quantification, Ion Chromatography using a cation exchange column with an 8-20 mM methanesulfonic acid eluent and suppressed conductivity detection is the industry standard (6)[6].

Q3: During flow-through mode Anion Exchange (AEX), piperazine is unexpectedly retained on the column, reducing my API purity. Why? Causality: In AEX, the resin is positively charged. Piperazine should theoretically flow through if it is positively charged (due to electrostatic repulsion). However, if your operational pH is >10.5, piperazine becomes completely neutral. Without electrostatic repulsion, it can exhibit non-specific hydrophobic interactions with the AEX resin's polystyrene-divinylbenzene backbone. Solution: Ensure the AEX operational pH is strictly maintained between 7.0 and 8.0. At this pH, piperazine retains a +1 charge and will be strongly repelled by the AEX resin, ensuring it flows through completely while anionic process impurities bind tightly.

References
  • Google Patents - CN112730641A: Ion chromatography determination method of N-methylpiperazine.
  • ResearchGate - Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available at:[Link]

  • PMC (NIH) - Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Available at: [Link]

  • Mabion - Ion Exchange Chromatography in Monoclonal Antibodies Purification. Available at:[Link]

Sources

Troubleshooting

Radiochemistry Technical Support Center: Benzofuran-Piperazine Ligands

Welcome to the Technical Support Center for the radiosynthesis of benzofuran-piperazine derivatives. These privileged molecular scaffolds are heavily utilized in the development of Positron Emission Tomography (PET) radi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the radiosynthesis of benzofuran-piperazine derivatives. These privileged molecular scaffolds are heavily utilized in the development of Positron Emission Tomography (PET) radioligands targeting central nervous system receptors, most notably the Sigma-1 (σ1) receptor[1].

Due to the structural complexity of these molecules—specifically the steric bulk of the benzofuran moiety and the basicity of the piperazine nitrogen—radiochemists frequently encounter challenges during isotopic labeling with short-lived positron emitters like Fluorine-18 ( 18 F) and Carbon-11 ( 11 C). This guide provides field-proven troubleshooting insights, mechanistic rationales, and optimized protocols to ensure high radiochemical yields (RCY) and molar activities ( Am​ ).

Module 1: Precursor Reactivity & Steric Dynamics

Q: Why is the radiochemical yield (RCY) of my direct [ 18 F]fluorination consistently below 5% when using standard acetonitrile conditions?

Diagnostic Analysis & Causality: The low yield is a direct consequence of severe steric hindrance. In many benzofuran-piperazine radiotracers, the leaving group (e.g., a tosyloxy moiety) is located near a branched system. Specifically, the bulky 2-benzofuran group in the β-position relative to the reaction center physically obstructs the trajectory required for the SN​2 backside attack by the [18F]F− nucleophile[2]. Standard radiofluorination conditions (Acetonitrile at 85 °C) fail to provide sufficient thermal energy to overcome this high activation energy barrier.

Actionable Solution: Transition the reaction to a highly polar aprotic solvent with a higher boiling point, such as Dimethyl Sulfoxide (DMSO), and elevate the reaction temperature to 150 °C. This thermodynamic push is essential to force the SN​2 substitution on branched benzofuran systems, successfully increasing the RCY from <5% to 35–51%[2].

Module 2: Carbon-11 Methylation Optimization

Q: For 11 C-labeling of N-(benzofuran-2-ylmethyl)-piperazine derivatives, should I use [11C]CH3​I or [11C]CH3​OTf ?

Diagnostic Analysis & Causality: Carbon-11 methyl triflate ( [11C]CH3​OTf ) is strongly recommended over Carbon-11 methyl iodide ( [11C]CH3​I ). The secondary amine on the piperazine ring requires efficient N-alkylation. While [11C]CH3​I is a standard methylating agent, it often requires elevated temperatures and the addition of a strong base to deprotonate the amine, which can promote precursor degradation or unwanted side reactions.

Because the triflate group is a vastly superior leaving group compared to iodide, [11C]CH3​OTf is significantly more electrophilic. This enables rapid, quantitative N-alkylation of the piperazine nitrogen at room temperature within 1–2 minutes, preserving the integrity of the benzofuran core and maximizing the decay-corrected RCY[1].

Module 3: Quality Control & Self-Validating Systems

Q: How do I ensure my radiolabeled batch is chemically and radiochemically pure before preclinical release?

Diagnostic Analysis & Causality: Every radiochemistry protocol must operate as a self-validating system to ensure trustworthiness and reproducibility. You must perform an analytical HPLC co-injection of the formulated radioactive product with its fully characterized, non-radioactive reference standard (e.g., the 19 F or 12 C analog)[3].

Validation Criteria:

  • Peak Alignment: The retention time ( tR​ ) of the radioactive peak (gamma detector) must perfectly match the UV absorbance peak of the reference standard ( ΔtR​≤0.2 min, accounting for the physical series delay between detectors).

  • Radiochemical Purity (RCP): Must be >98% to prevent off-target binding artifacts in PET images.

  • Molar Activity ( Am​ ): Must be calculated based on the UV peak area of the carrier. For σ1 receptor imaging, Am​ should exceed 45 GBq/μmol to prevent receptor saturation by non-radioactive carrier molecules[3][4].

Quantitative Data Summary

The following table summarizes optimized labeling conditions for prominent benzofuran-piperazine radioligands to facilitate easy comparison of experimental parameters.

RadioligandTargetPrecursor TypeLabeling AgentOptimized ConditionsRCY (%)Molar Activity ( Am​ )
[ 18 F]6 σ1 ReceptorTosylate (Compound 8) [18F]F− / K2.2.2​ DMSO, 150 °C, 10 min18%45 GBq/μmol
[ 18 F]1 (Fluspidine analog)σ1 ReceptorTosylate [18F]F− / K2.2.2​ DMSO, 150 °C35–51%>50 GBq/μmol
[ 11 C]13 σ1 ReceptorDesmethyl amine [11C]CH3​I / OTf MeCN/Acetone, RT>40%73 GBq/μmol

Experimental Protocols

Standardized Protocol: Automated Radiosynthesis of [ 18 F]6

The synthesis of [ 18 F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine ([ 18 F]6) is achieved via mono-alkylation of the tosylated precursor using an automated synthesis module (e.g., Tracerlab FXF-N)[4].

Prerequisites: Pre-condition a QMA carbonate cartridge with 10 mL of sterile water. Prepare an elution solution of Kryptofix 2.2.2 (15 mg) and K2​CO3​ (3 mg) in 1 mL of MeCN/H2​O (80:20 v/v).

Step-by-Step Methodology:

  • Radionuclide Trapping: Receive aqueous [18F]F− from the cyclotron and pass it through the QMA cartridge to trap the [18F]F− ions. Discard the [18O]H2​O flow-through.

  • Elution & Activation: Elute the trapped [18F]F− into the main reactor using the K2.2.2​/K2​CO3​ solution to form the highly reactive [18F]F−/K2.2.2​ complex.

  • Azeotropic Drying: Heat the reactor to 95 °C under vacuum and a helium stream. Add anhydrous acetonitrile (1 mL) twice to azeotropically remove all residual water. Critical Step: Any residual water will hydrolyze the tosylate precursor.

  • Nucleophilic Substitution: Add the tosylated precursor (3–5 mg) dissolved in 1.0 mL of anhydrous DMSO to the reactor. Seal and heat at 150 °C for exactly 10 minutes to drive the SN​2 substitution[4].

  • Quenching & Purification: Cool the reactor to 40 °C. Quench the reaction with 2 mL of HPLC mobile phase. Transfer the mixture to the semi-preparative HPLC loop and purify using a C18 column. Collect the fraction corresponding to the [ 18 F]6 radiotracer peak.

  • Formulation: Dilute the collected HPLC fraction with 50 mL of sterile water. Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge to trap the radiotracer. Wash with 10 mL of sterile water, then elute the final product with 1 mL of absolute ethanol followed by 9 mL of sterile 0.9% saline into a sterile, pyrogen-free vial[4].

Visualizations

Radiosynthesis Cyclotron 1. Cyclotron [18F]Fluoride QMA 2. QMA Trapping & Elution Cyclotron->QMA Drying 3. Azeotropic Drying (MeCN, 95°C) QMA->Drying Reaction 4. Radiofluorination (DMSO, 150°C) Drying->Reaction HPLC 5. HPLC Purification (C18 Column) Reaction->HPLC Formulation 6. SPE Formulation (EtOH/Saline) HPLC->Formulation

Automated [18F] radiolabeling workflow for benzofuran-piperazine PET tracers.

Pathway Tracer Benzofuran-Piperazine Radioligand Receptor Sigma-1 Receptor (MAM/ER) Tracer->Receptor Binds Target BiP BiP/GRP78 Dissociation Receptor->BiP Induces IP3R IP3R Activation BiP->IP3R Modulates Ca2 Mitochondrial Ca2+ Efflux IP3R->Ca2 Triggers

Sigma-1 receptor signaling pathway modulated by benzofuran-piperazine ligands.

References

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI.
  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands.
  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. NIH.gov.
  • [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine. NCBI.

Sources

Optimization

Technical Support Center: Enhancing CDK2 Inhibitor Selectivity

Welcome to the Technical Support Center for Cyclin-Dependent Kinase 2 (CDK2) Inhibitor Development. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks in engineering highly se...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclin-Dependent Kinase 2 (CDK2) Inhibitor Development. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks in engineering highly selective CDK2 inhibitors. Because CDK2 shares 65% sequence homology with CDK1[1], achieving selectivity is paramount to avoiding dose-limiting toxicities like neutropenia. This guide synthesizes structural biology insights, biochemical profiling, and live-cell target engagement into a cohesive troubleshooting framework.

Section 1: Structural Biology & Mechanism of Action

Q: Why do traditional ATP-competitive (Type I) inhibitors fail to achieve CDK2/CDK1 selectivity, and what is the alternative? A: Type I inhibitors bind to the highly conserved active (DFG-in) conformation of the kinase. Because the ATP-binding pockets of CDK1 and CDK2 are nearly identical, Type I inhibitors (like early-generation pan-CDK inhibitors) exhibit poor selectivity[2]. To overcome this, modern rational design focuses on two strategies:

  • Targeting the Inactive Conformation (Type II): Exploiting the DFG-out conformation.

  • Allosteric Inhibition (Type III/IV): Binding outside the ATP pocket. Recent studies have demonstrated that can bind an allosteric pocket of CDK2 with nanomolar affinity, exhibiting strong negative cooperativity with cyclin binding[3]. Additionally, exploiting the flexibility of the glycine-rich loop in CDK2 (which is less flexible in CDK1) has yielded highly selective [4].

G A Target: CDK2/CCNE1 Complex B Structural Biology (X-ray/Cryo-EM) A->B C Orthosteric (ATP) Site Exploit Glycine-rich Loop B->C D Allosteric Site Type III/IV Inhibitors B->D E Biochemical Profiling TR-FRET Assay C->E D->E F Live-Cell Target Engagement NanoBRET Assay E->F G Phenotypic Validation CCNE1-Amplified Models F->G

Workflow for the rational design and validation of selective CDK2 inhibitors.

Section 2: Biochemical Selectivity Profiling

Protocol: Step-by-Step TR-FRET Kinase Assay for CDK2/Cyclin E1

This assay measures the direct biochemical inhibition of the CDK2 complex.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality Note: The inclusion of Brij-35 prevents non-specific compound aggregation.

  • Enzyme/Substrate Mix: Dilute recombinant CDK2/Cyclin E1 complex and a ULight-labeled generic peptide substrate in 1X buffer.

  • Compound Addition: Dispense 100 nL of the test inhibitor (in 100% DMSO) into a 384-well plate. Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature (RT) to allow pre-binding of slow-binding inhibitors.

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the reaction. Crucial Causality: The ATP concentration must be set exactly at the apparent Km​ of CDK2 (typically 10-50 µM) to ensure the assay is sensitive to competitive inhibitors[5].

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction) and a Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

Self-Validation Mechanism: The dual-emission ratiometric readout (665 nm / 615 nm) inherently normalizes for well-to-well liquid handling variations and compound autofluorescence[6]. If a compound is a false positive (e.g., a fluorescent pan-assay interference compound), the 615 nm donor signal will anomaly spike, flagging the data point for exclusion.

Troubleshooting Q&A

Q: My IC50 values for CDK2 are shifting significantly between different assay runs. What is the root cause? A: This is a classic symptom of ATP competition dynamics or enzyme concentration issues. First, ensure your ATP concentration is strictly maintained at the apparent Km​ for CDK2[5]. If ATP > Km​ , the assay becomes less sensitive to competitive inhibitors, artificially inflating the IC50. Second, verify that your CDK2 enzyme concentration is in the linear range of the reaction velocity and well below the expected Kd​ of your tightest inhibitor; otherwise, you will hit the "tight-binding limit" where the IC50 reflects half the enzyme concentration rather than true affinity.

Section 3: Cellular Target Engagement

Protocol: Step-by-Step NanoBRET TE Assay for CDK2

Biochemical affinity does not always translate to cellular target engagement due to membrane permeability and high intracellular ATP concentrations (1-5 mM). The quantifies binding in live cells[7].

  • Transfection: Co-transfect HEK293 cells with plasmids encoding a CDK2-NanoLuc fusion protein and Cyclin E1. Incubate for 24 hours.

  • Cell Plating: Harvest cells and resuspend in Opti-MEM + 4% FBS. Plate at 2×104 cells/well in a 384-well white plate[8].

  • Tracer & Compound Addition: Add the cell-permeable fluorescent NanoBRET Kinase Tracer (e.g., K-8 tracer) at its Kd​ concentration (e.g., 0.5 µM)[8]. Immediately add the test CDK2 inhibitor in a dose-response format.

  • Incubation: Incubate the cells for 2 hours at 37°C, 5% CO2 to reach binding equilibrium.

  • Detection: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor. Read the plate within 10 minutes (Donor: 460 nm, Acceptor: 610 nm).

Self-Validation Mechanism: The use of an unmodified (unlabeled) compound to outcompete the NanoBRET tracer provides a competitive displacement curve. A true on-target interaction will result in a dose-dependent decrease in the BRET ratio, validating that the signal loss is due to specific binding, not cytotoxicity or assay artifact[7].

Troubleshooting Q&A

Q: I am observing a low NanoBRET assay window (BRET ratio) for my CDK2 complex. How can I improve it? A: A compressed assay window usually stems from either poor tracer affinity or suboptimal NanoLuc expression. Because CDK2 requires its cyclin partner for proper folding and active-site formation, co-transfecting Cyclin E1 with the CDK2-NanoLuc fusion is critical. Without Cyclin E1, the kinase may remain in an inactive, monomeric state that poorly binds the ATP-competitive tracer.

Q: How can I use NanoBRET to measure the residence time (slow-off kinetics) of my CDK2 inhibitor? A: Residence time is a crucial differentiator for efficacy. Compounds like exhibit slow-off kinetics, leading to sustained pathway inhibition even after drug washout[9]. To measure this, treat the CDK2-NanoLuc expressing cells with a saturating concentration of your unlabelled inhibitor without the tracer. After a 2-hour equilibration, wash the cells thoroughly to remove unbound compound. Add the NanoBRET tracer and monitor the recovery of the BRET signal over time. A slow recovery indicates a long residence time.

Section 4: Quantitative Selectivity Benchmarks

To benchmark your development pipeline, compare your candidates against the profiles of established and clinical-stage CDK2 inhibitors.

InhibitorTarget Binding ModeCDK2 IC50 (nM)CDK1 IC50 (nM)Selectivity Fold (CDK1/CDK2)Cellular Target EngagementReference
Dinaciclib ATP-competitive (Pan)133xHigh (Pan-CDK)[8],[10]
PF-06873600 ATP-competitive~1~1818xModerate[11]
NKT3447 Slow-off / Allosteric< 10> 1000> 100xHigh (Prolonged)[9]
Anthranilic Acid Series Allosteric (Type III)15> 5000> 300xHigh[3]
Compound 73 (Purine) ATP-site (Gly-loop)4486,000~1950xHigh[4]

(Note: Data aggregated from multiple biochemical and cellular profiling studies. Values may vary based on specific assay conditions, such as ATP concentration).

References

  • Coxon, C. R., et al. "Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines." Journal of Medicinal Chemistry.[Link]

  • Geng, J., et al. "Abstract 5705: Discovery of a selective slow-off CDK2 inhibitor NKT3447 with distinct features of suppressing pCDK2, downregulating cyclin E, and achieving prolonged pathway inhibition." Cancer Research.[Link]

  • Gress, C. E., et al. "Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding." Nature Communications.[Link]

  • Li, Y., et al. "High-throughput drug target discovery using a fully automated proteomics sample preparation platform." Chemical Science.[Link]

  • Yan, X., et al. "Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)." ACS Medicinal Chemistry Letters.[Link]

  • Moura, C. E., et al. "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity." Molecules.[Link]

  • Whittaker, S. R., et al. "Recent advances in CDK inhibitors for cancer therapy." Pharmacology & Therapeutics.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Non-Specific Binding in PET Imaging

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on radiotracer development programs that stall in late-stage preclinical evaluation. The most common culprit? Prohibitive...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on radiotracer development programs that stall in late-stage preclinical evaluation. The most common culprit? Prohibitive non-specific binding (NSB).

NSB obscures the specific target signal, degrades the signal-to-noise ratio (SNR), and renders quantitative kinetic modeling impossible. Solving NSB requires moving beyond trial-and-error. We must understand the physicochemical causality driving off-target interactions and implement self-validating experimental designs.

Below is our diagnostic workflow, followed by mechanistic troubleshooting FAQs, quantitative guidelines, and a self-validating protocol for your assays.

NSB_Troubleshooting Start High Non-Specific Binding (NSB) Detected Context Isolate the Context Start->Context InVivo In Vivo / Ex Vivo (PET/Biodistribution) Context->InVivo InVitro In Vitro (Autoradiography) Context->InVitro Bone High Bone Uptake (Defluorination) InVivo->Bone WhiteMatter High White Matter (Lipophilicity) InVivo->WhiteMatter Blood High Blood Pool (Protein Binding) InVivo->Blood Formulation Optimize Buffer (Tween, EtOH) InVitro->Formulation ModifyF Replace Fluoroalkyl with Aryl-F Bone->ModifyF ReduceLogD Reduce ClogD (1.5-3.0) Increase Polarity WhiteMatter->ReduceLogD Blood->ReduceLogD

Diagnostic decision tree for troubleshooting non-specific binding in PET imaging.

Section 1: Mechanistic Troubleshooting FAQs

Q1: My novel CNS PET tracer shows sub-nanomolar affinity in vitro, but in vivo PET images reveal uniform brain uptake with no distinct regional distribution. What is causing this? A: This is the classic presentation of lipophilicity-driven non-specific binding. While high lipophilicity facilitates passive diffusion across the blood-brain barrier (BBB), it also thermodynamically drives the radiotracer to partition non-specifically into lipid-rich membranes (such as myelin in white matter) and bind to plasma proteins[1]. For example, the first-generation TSPO tracer [11C]PK11195 possesses high lipophilicity (LogD = 3.97), resulting in a specific-to-nonspecific binding ratio of only 0.2–0.5 in the human brain, severely limiting its dynamic range[2]. The Fix: Optimize the physicochemical properties. Target a ClogD between 1.5 and 3.0. Retrospective analyses of successfully translated CNS PET ligands demonstrate that maintaining a ClogD ≤ 3 and ClogP ≤ 4 significantly minimizes lipid partitioning while preserving BBB penetrance[3].

Q2: Can my formulation buffer contribute to apparent non-specific binding? A: Absolutely. Highly lipophilic tracers (such as certain TAK-875 derivatives evaluated for pancreatic imaging) can form micro-micelles or adhere to the walls of the injection syringe and intravenous tubing if not properly formulated. Furthermore, if the tracer precipitates upon injection into the bloodstream, it will be rapidly phagocytosed by the reticuloendothelial system (RES), leading to artificially high liver and spleen uptake that mimics off-target biological binding. The Fix: Utilize a validated, solubility-enhancing formulation buffer. A standard approach involves a mixture of up to 10% Ethanol in saline, supplemented with surfactants like 0.1% Tween-80 or stabilizers like 20 mM gentisic acid (pH 5.2) to maintain radiochemical stability and prevent surface adsorption[4].

Q3: My 18F-labeled tracer shows increasing uptake in the skull and joints over a 90-minute dynamic scan. Is this NSB? A: No, this is off-target accumulation driven by in vivo radiometabolism—specifically, defluorination. Cytochrome P450 enzymes in the liver metabolize aliphatic [18F]fluoroalkyl groups, releasing free [18F]fluoride into the bloodstream. This free fluoride rapidly incorporates into the hydroxyapatite matrix of bone. The Fix: Redesign the radiotracer by moving the 18F isotope to a metabolically stable position. Replacing an aliphatic fluoroalkyl chain with an aromatic 18F label (via nucleophilic aromatic substitution) or a sterically hindered fluoro-PEG linker prevents enzymatic cleavage.

Section 2: Quantitative Design Parameters

To prevent NSB at the molecular design stage, adhere to the following physicochemical boundaries. Exceeding these thresholds exponentially increases the probability of assay failure.

Physicochemical ParameterOptimal RangeMechanistic Impact of Exceeding Range
ClogD (pH 7.4) 1.5 – 3.0Increased lipid partitioning; high white matter NSB[1].
ClogP ≤ 4.0High plasma protein binding; reduced free fraction (fu)[3].
Molecular Weight < 400 DaDecreased passive BBB permeability.
Polar Surface Area (TPSA) < 90 ŲTriggers recognition by efflux pumps (e.g., P-glycoprotein).

Section 3: Self-Validating Protocol for Quantifying NSB

In Vitro Autoradiography: The Dual-Block Validation System

To definitively establish true NSB, a protocol must be self-validating. Relying solely on a baseline scan is insufficient. You must employ both homologous and heterologous blocking conditions. If you only use homologous blocking, you merely prove the tracer is displaceable—but it might be displacing from an off-target receptor shared by the parent compound. Heterologous blocking confirms target identity.

Step 1: Tissue Preparation Section fresh-frozen target tissue (e.g., brain, tumor xenograft) at 10–20 µm thickness and mount on positively charged glass slides. Pre-incubate in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 minutes to remove endogenous ligands.

Step 2: Radioligand Incubation (The Self-Validating Matrix) Set up three parallel incubation baths to establish causality.

  • Condition A (Total Binding): Incubate tissue with the radiotracer at a concentration equal to 1x its estimated Kd.

  • Condition B (Homologous Block - Defines NSB): Incubate tissue with the radiotracer + 100x Kd of the unlabeled parent compound[5].

  • Condition C (Heterologous Block - Defines Specificity): Incubate tissue with the radiotracer + 100x Kd of a structurally distinct ligand known to bind the exact same target.

Step 3: Washing & Causality Check Wash slides in ice-cold buffer (3 x 5 mins) to kinetic-trap the specific binding while allowing the low-affinity, high-capacity NSB to dissociate. Dip in ice-cold distilled water to remove buffer salts, then dry rapidly under a stream of cool air.

Step 4: Autoradiographic Exposure & Data Interpretation Expose slides to a phosphorimager screen.

  • Validation Logic: The signal remaining in Condition B represents the absolute Non-Specific Binding (lipid partitioning + irreversible binding). If Condition C fails to displace the tracer to the same baseline as Condition B, your radiotracer possesses off-target affinity for a secondary protein specific to its structural class. The system validates itself by separating physical NSB from off-target receptor binding.

Sources

Optimization

Table 1: Target Physicochemical Parameters for Optimal CNS Penetration

CNS Penetration & logD Optimization: Technical Support & Troubleshooting Guide Welcome to the Technical Support Center for Central Nervous System (CNS) drug development. Designing a molecule that effectively crosses the...

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Author: BenchChem Technical Support Team. Date: March 2026

CNS Penetration & logD Optimization: Technical Support & Troubleshooting Guide

Welcome to the Technical Support Center for Central Nervous System (CNS) drug development. Designing a molecule that effectively crosses the Blood-Brain Barrier (BBB) requires a delicate balance of physicochemical properties. Among these, the distribution coefficient at physiological pH (logD 7.4 ) is the most critical predictor of passive lipid bilayer permeation[1].

This guide provides actionable, step-by-step troubleshooting for both the analytical measurement of logD and the medicinal chemistry strategies required to optimize it.

To achieve successful brain exposure, a drug candidate must balance lipophilicity (to cross the lipid-rich BBB) with hydrophilicity (to maintain aqueous solubility and avoid membrane trapping). Based on multiparameter optimization (MPO) models for CNS drugs, target the following ranges[2][3]:

ParameterOptimal CNS RangeMechanistic Rationale
logD (pH 7.4) 1.5 – 3.0Balances passive lipid bilayer permeability with aqueous solubility. Values >3.0 lead to membrane trapping and high plasma protein binding[4].
Molecular Weight (MW) < 450 DaSmaller molecules diffuse through tight junctions and lipid bilayers more efficiently[2].
Polar Surface Area (PSA) < 90 ŲExcessive polarity restricts passive transcellular diffusion by increasing the desolvation energy required to enter the membrane[3].
H-Bond Donors (HBD) ≤ 3Hydrogen bond donors heavily penalize membrane crossing. Masking HBDs is a primary strategy for improving CNS exposure[3].
pKa (Basic) 7.5 – 9.0Ensures a balanced fraction of the drug remains unionized (permeable) at physiological pH while maintaining solubility[3].

Section 1: The Shake-Flask Method – Protocol & Troubleshooting

The miniaturized shake-flask method coupled with LC-MS/MS is the gold standard for determining logD[1]. Unlike computational predictions (clogD), empirical measurement accounts for complex intramolecular interactions and ionization states.

Detailed Protocol: Miniaturized Shake-Flask logD (pH 7.4) Assay

This protocol is designed as a self-validating system. The inclusion of mutual saturation and centrifugation ensures thermodynamic equilibrium without physical phase contamination.

  • Solvent Preparation (Mutual Saturation): Vigorously mix PBS (pH 7.4) and n-octanol in a large separation funnel for 24 hours. Allow the phases to separate completely.

    • Causality: Water and octanol are partially miscible. If they are not mutually saturated beforehand, they will exchange volume during the assay, altering the phase ratio and skewing the final concentration calculations[5].

  • Phase Aliquoting: Dispense the mutually saturated phases into microtubes. For compounds with unknown lipophilicity, start with a 1:1 volume ratio (e.g., 500 µL octanol : 500 µL PBS)[6].

  • Compound Addition: Spike 10 µL of a 10 mM compound stock (in DMSO) into the biphasic system.

    • Causality: Keeping the final DMSO concentration below 1% prevents co-solvent effects that artificially increase the apparent solubility of the drug in the aqueous phase[5].

  • Equilibration: Shake the microtubes on a rotary mixer for 1 hour at 30 rpm at room temperature.

  • Phase Separation: Centrifuge the microtubes at 10,000 x g for 10 minutes.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using LC-MS/MS[4].

  • Calculation: logD=log10​([Compound]aqueous​[Compound]octanol​​) [1].

ShakeFlask Step1 1. Mutual Saturation (PBS & n-Octanol) Step2 2. Add Compound (10 µM in DMSO) Step1->Step2 Step3 3. Shake/Incubate (1 hr, 30 rpm) Step2->Step3 Step4 4. Centrifugation (Phase Separation) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Calculate logD log10([Oct]/[Aq]) Step5->Step6

Workflow for the miniaturized shake-flask logD measurement protocol.

Analytical Troubleshooting FAQs

Q: Why are my logD measurements highly variable between replicates? A: High variability is almost always a symptom of incomplete phase separation. During the shaking step, micro-emulsions of octanol can form within the aqueous buffer[1]. If you sample the aqueous phase while it contains microscopic octanol droplets, the highly concentrated lipophilic drug within those droplets will artificially inflate the aqueous concentration, leading to an erroneously low logD calculation. Protocol Fix: Always centrifuge the samples at ≥10,000 x g for 10 minutes prior to sampling. When extracting the aqueous layer, use a positive-displacement pipette, apply slight positive pressure while passing through the octanol layer, and wipe the tip exterior before dispensing.

Q: I am testing a highly lipophilic compound (expected logD > 4), but the LC-MS/MS signal in the aqueous phase is below the limit of quantification (LOQ). How do I measure it? A: By definition, a logD of 4 means there is 10,000 times more compound in the octanol phase than in the aqueous phase. In a standard 1:1 volume setup, the aqueous phase is completely depleted. Protocol Fix: Alter the phase volume ratio. Instead of 1:1, use a 1:50 or 1:100 (octanol:buffer) ratio[6]. The thermodynamic partition coefficient (logD) remains constant regardless of volume, but this forces a larger absolute mass of the drug into the aqueous phase, bringing it above your instrument's LOQ[6].

Section 2: Medicinal Chemistry Optimization Strategies

If your measured logD falls outside the optimal 1.5 – 3.0 window, structural optimization is required. The following logic tree and FAQs address the most common medicinal chemistry hurdles.

G Start Evaluate Compound CNS Exposure CheckLogD Measure logD (pH 7.4) Start->CheckLogD HighLogD logD > 3.0 (Too Lipophilic) CheckLogD->HighLogD OptLogD logD 1.5 - 3.0 (Optimal Range) CheckLogD->OptLogD LowLogD logD < 1.0 (Too Hydrophilic) CheckLogD->LowLogD HighSol Issues: Poor solubility, High plasma protein binding, Membrane trapping HighLogD->HighSol CheckEfflux Check P-gp/BCRP Efflux OptLogD->CheckEfflux LowSol Issues: Poor lipid bilayer permeation LowLogD->LowSol StratHigh Strategy: Add polar groups, reduce halogens/alkyls, increase sp3 fraction HighSol->StratHigh StratLow Strategy: Mask H-bond donors, add lipophilic groups, prodrug approach LowSol->StratLow

Decision tree for medicinal chemistry optimization based on empirical logD results.

Optimization Troubleshooting FAQs

Q: My lead candidate has excellent target affinity but a logD of 4.5, leading to poor brain exposure and high plasma protein binding. How can I reduce lipophilicity without losing potency? A: You must identify solvent-exposed regions of the molecule that do not form critical pharmacophoric contacts with the target pocket. Strategies:

  • Heteroatom Introduction: Replace lipophilic phenyl rings with heteroaromatics (e.g., pyridine, pyrimidine) to increase polarity.

  • Reduce sp² Character: Convert flat aromatic rings to saturated sp³ systems (e.g., piperidine, morpholine). This disrupts planar stacking, lowers logD, and improves aqueous solubility.

  • pKa Modulation: If the high logD is driven by a basic center, add adjacent electron-withdrawing groups (like fluorine) to lower the pKa, shifting the ionization equilibrium toward a more polar state at physiological pH[7].

Q: My compound has a logD of 2.2 (theoretically optimal), but in vivo brain exposure (logBB) is still extremely low. Why? A: logD only predicts passive transcellular diffusion across the lipid bilayer. The Blood-Brain Barrier is heavily fortified with active efflux transporters, primarily P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[3][7]. If your compound is a substrate for these pumps, it will be actively extruded back into the systemic circulation regardless of its passive permeability. Solution: Perform an in vitro bidirectional permeability assay (e.g., MDCK-MDR1 cells) to calculate the efflux ratio. If the ratio is >2, optimize the structure by reducing the number of Hydrogen Bond Acceptors (HBAs) or lowering the basicity (pKa) of amines, which are known to trigger P-gp recognition[7].

Q: My compound is too hydrophilic (logD < 0.5) to cross the BBB, but adding lipophilic groups destroys its binding affinity. What are my options? A: If the pharmacophore cannot be altered, consider a prodrug strategy . You can temporarily mask polar groups (e.g., converting a carboxylic acid to an ester, or an alcohol to a lipophilic ether) to artificially raise the logD. Once the highly lipophilic prodrug crosses the BBB, endogenous esterases or metabolic enzymes in the brain parenchyma will cleave the masking group, releasing the active, hydrophilic parent drug directly into the CNS.

References

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx.[Link]

  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences.[Link]

  • Evotec. (2024). Cyprotex LogD Shake Flask Fact Sheet. [Link]

  • Kheylik, Y., et al. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate / Protocols.io. [Link]

  • ACS Publications. (2024). Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations. Journal of Medicinal Chemistry. [Link]

  • Preprints.org. (2024). In Silico Methods to Assess CNS Penetration of Small Molecules. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Cytotoxicity in Anticancer Drug Development

Welcome to the Application Support Knowledge Base. This portal is designed for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. This portal is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have structured this guide to provide field-proven troubleshooting protocols, mechanistic insights, and validated methodologies to help you maximize the Therapeutic Index (TI) of your novel oncology candidates while preserving normal cell integrity.

Section 1: Cytotoxicity Assay Troubleshooting & Artifacts

Q: My novel small molecule shows high viability in normal fibroblasts (NIH-3T3) via MTT assay, but morphological assessment under the microscope shows widespread cell death. What is causing this discrepancy?

A: You are likely experiencing chemical assay interference. The MTT assay relies on the reduction of tetrazolium salts to purple formazan crystals by cellular oxidoreductases, which is traditionally used as a proxy for metabolic viability[1]. However, certain chemical moieties—such as thiols, flavonoids, naphthoquinones, and glycolysis inhibitors—can directly reduce MTT in a cell-free manner[2][3]. This bypasses cellular metabolism entirely, creating a false-positive viability signal even when your normal cells are undergoing apoptosis[1].

Actionable Fix: Always run a cell-free control plate containing only culture media, your compound, and the MTT reagent[2]. If the well turns purple, your compound is a direct reducer. To resolve this, switch to an orthogonal assay that measures total protein content (e.g., Sulforhodamine B / SRB) or an ATP-based luminescence assay (e.g., CellTiter-Glo), which are significantly less prone to redox interference[1].

Section 2: Antibody-Drug Conjugate (ADC) Off-Target Toxicity

Q: Our HER2-targeting ADC is causing significant hepatotoxicity in preclinical models, even though normal hepatocytes express minimal HER2. How is the cytotoxic payload entering normal cells?

A: This is a classic case of target-independent uptake. Less than 0.1% of an administered ADC dose typically accumulates in the tumor; the vast majority circulates systemically[4]. Hepatotoxicity is frequently driven by Fc gamma receptors (FcγRs) or mannose receptors (MRs) abundantly expressed on normal liver sinusoidal endothelial cells (LSECs)[5]. These receptors internalize the ADC, leading to lysosomal degradation and premature payload release in healthy tissue[5]. Furthermore, the "bystander effect" allows highly lipophilic, membrane-permeable payloads released in the tumor microenvironment to diffuse across cell membranes into adjacent healthy cells[5].

Actionable Fix: To mitigate this, consider engineering the antibody's Fc region to reduce FcγR binding, optimizing linker stability to prevent premature cleavage by systemic proteases, or utilizing a more polar payload to restrict bystander diffusion[4].

G ADC Antibody-Drug Conjugate (ADC) Premature Premature Linker Cleavage ADC->Premature Instability FcR FcγR/MR-Mediated Uptake ADC->FcR Off-target binding Bystander Bystander Effect (Diffusion) ADC->Bystander Tumor cell release NormalCell Normal Cell Cytotoxicity Premature->NormalCell Free payload uptake FcR->NormalCell Lysosomal degradation Bystander->NormalCell Membrane diffusion

Mechanisms of ADC off-target toxicity in normal cells.

Section 3: Self-Validating Protocol: Ex Vivo Co-Culture Assay for Therapeutic Index (TI)

Standard 2D monocultures fail to capture the complex spatial constraints of tissues and often overestimate the Therapeutic Index (TI)[6]. We recommend a 3D co-culture system to simultaneously assess efficacy and off-target cytotoxicity, providing a much closer approximation of in vivo responses[7][8].

Methodology: 3D Co-Culture Screening

This protocol is designed as a self-validating system —meaning the data cannot be analyzed unless built-in quality control metrics are met.

  • Cell Labeling: Stably transfect target tumor cells with GFP and normal primary cells (e.g., HUVECs or fibroblasts) with RFP. This allows for distinct optical tracking of both populations in the same well.

  • 3D Spheroid Assembly: Seed cells at a 1:1 ratio in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes to force cell-to-cell contact. Incubate for 72 hours until compact spheroids form[8].

  • Compound Dosing: Apply the novel agent in a 10-point dose-response curve.

    • Validation Checkpoint 1: You must include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (e.g., 10 µM Doxorubicin) to ensure assay sensitivity.

  • High-Content Imaging: At 72 hours post-treatment, image spheroids using a high-content confocal system. Quantify total fluorescent area and intensity for both GFP and RFP populations.

    • Validation Checkpoint 2: Calculate the Z'-factor using the vehicle and positive control wells. Proceed with data analysis only if Z' > 0.5, confirming the assay's dynamic range and robustness.

  • TI Calculation: Determine the IC50 for the tumor cells (efficacy) and the LC90 (Lethal Concentration 90%) for the normal cells (toxicity). Calculate the TI as LC90(normal) / IC50(tumor)[9].

Workflow Step1 1. Seed Tumor & Normal Cells (Fluorescently Tagged) Step2 2. Compound Treatment (Dose-Response) Step1->Step2 Step3 3. High-Content Imaging (Viability & Morphology) Step2->Step3 Step4 4. Calculate LC90 (Normal) & IC50 (Tumor) Step3->Step4 Step5 5. Determine Therapeutic Index (TI) Step4->Step5

Workflow for ex vivo co-culture therapeutic index determination.

Section 4: Quantitative Data Benchmarks

To ensure your novel agent is viable for preclinical advancement, compare your assay results against these established industry benchmarks.

ParameterTarget MetricMechanistic Rationale
Normal Cell Viability > 85% at Tumor IC50Ensures minimal off-target damage at the effective therapeutic dose, preserving healthy tissue function.
Selectivity Index (SI) > 10SI is calculated as IC50 (Normal) / IC50 (Tumor). An SI > 10 indicates a heavily favorable safety profile for in vivo advancement.
Linker Stability > 95% intact (72h plasma)Prevents premature payload release in systemic circulation, directly reducing off-target toxicity[4].
Bystander Killing < 15% normal cell deathLimits local tissue damage in co-culture models while maintaining adequate tumor penetration[5].

References

  • [5] Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence. Frontiers. 5

  • [4] Off-Target Toxicity of Antibody-Drug Conjugates (ADCs): Unraveling the Mechanisms. AntBio. 4

  • [9] Ex vivo therapeutic index by drug sensitivity assay using fresh human normal and tumor cells. PubMed.9

  • [1] Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. PMC. 1

  • [2] Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. ResearchGate. 2

  • [7] Hesperos Human-On-A-Chip Could Transform Cancer Drug Testing. Hesperos Inc. 7

  • [6] Cancer drug screening: the historical perspective. Drug Target Review. 6

  • [8] Screening FDA-Approved Oncology Drugs with Three-Dimensional Spheroids Identifies Romidepsin as a Therapeutic Candidate for Osteosarcoma. AACR Journals.8

  • [3] Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry - ACS Publications. 3

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(1-Benzofuran-2-ylmethyl)piperazine

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(1-Benzofuran-2-ylmethyl)piperazine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(1-Benzofuran-2-ylmethyl)piperazine. This molecule is a critical intermediate for various central nervous system (CNS) ligands and sigma receptor modulators[1].

Scaling up the synthesis of secondary and tertiary amines presents unique challenges, particularly regarding chemoselectivity (avoiding over-alkylation) and thermal management[2]. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and validated workflows to ensure a robust, self-validating scale-up process.

Part 1: Troubleshooting Guides & FAQs

Q1: I am attempting a direct alkylation of piperazine with 2-(chloromethyl)benzofuran, but I am getting a high percentage of the N,N'-bis-alkylated byproduct. How can I suppress this?

Expert Insight: Direct monoalkylation of unprotected piperazine is notoriously difficult[3]. Once the first nitrogen is alkylated, the resulting secondary amine remains highly nucleophilic. Statistically and sterically, the second nitrogen is just as likely to react with the alkyl halide, leading to N,N'-bis(benzofuran-2-ylmethyl)piperazine[4]. Resolution: You have two scalable options:

  • The Protecting Group Route (Recommended for API purity): Use 1-Boc-piperazine instead of free piperazine[5]. Alkylate or reductively aminate the free nitrogen, then cleave the Boc group using HCl in ethyl acetate (EtOAc). This guarantees 100% mono-selectivity.

  • The Stoichiometric/Flow Route: If avoiding protecting groups is economically necessary, use a massive excess of piperazine (5 to 10 equivalents) or employ a continuous flow reactor to strictly control mixing and residence time[2]. Alternatively, using piperazine monohydrochloride blocks one nitrogen via protonation, favoring monoalkylation[6].

Q2: We switched to a reductive amination route using benzofuran-2-carboxaldehyde and piperazine. The reaction stalls, and we see unreacted aldehyde. Why?

Expert Insight: Reductive amination is a two-step cascade: (1) condensation of the amine and aldehyde to form an imine/iminium ion, and (2) reduction of the imine to the amine[2]. If the reaction stalls, the equilibrium of the imine formation step is likely unfavorable. Resolution: Imine formation releases water. On a small scale, molecular sieves are used, but on a large scale, this is impractical. Instead, add a catalytic amount of acetic acid (AcOH, 0.5 - 1.0 eq) to activate the carbonyl carbon for nucleophilic attack and facilitate dehydration[7]. Self-Validation Check: Do not add the reducing agent until In-Process Control (IPC) via HPLC confirms >90% imine formation. Premature addition will reduce the unreacted aldehyde directly to benzofuran-2-ylmethanol, a dead-end impurity.

Q3: During the addition of Sodium Triacetoxyborohydride (NaBH(OAc)₃), we experienced a dangerous thermal runaway at the 5-liter scale. How do we control this exotherm?

Expert Insight: The hydride transfer from NaBH(OAc)₃ to the iminium ion is highly exothermic[1]. If the reagent is added as a single bolus, it accumulates. Once the reaction initiates, the sudden release of heat cannot be dissipated fast enough by the reactor jacket, leading to a runaway exotherm. Resolution: Transition to a portion-wise solid addition or a slurry feed over 2–3 hours. Maintain the internal temperature (T_int) between 15°C and 25°C. Ensure the agitation speed is sufficient to prevent localized high concentrations of the borohydride at the liquid surface.

Part 2: Quantitative Data & Route Comparison

To make an informed decision on your scale-up strategy, compare the operational metrics of the three primary synthetic routes.

Synthetic RouteReagentsMono-SelectivityScalabilityMajor Scale-Up Challenge
Direct Alkylation (Unprotected) 2-(chloromethyl)benzofuran + Piperazine (1 eq)Low (<50%)PoorSevere over-alkylation; difficult chromatographic separation.
Reductive Amination (Unprotected) Benzofuran-2-carboxaldehyde + Piperazine (5 eq)Moderate (70-80%)ModerateRecovery and recycling of excess piperazine from aqueous waste.
Reductive Amination (Boc-Protected) Benzofuran-2-carboxaldehyde + 1-Boc-piperazineHigh (>98%) Excellent Two-step process; requires acidic deprotection and off-gassing control.

Part 3: Step-by-Step Experimental Protocol

Optimized Workflow: Reductive Amination via 1-Boc-Piperazine

Step 1: Imine Formation & Reduction

  • Charge a clean, dry reactor with 1,2-dichloroethane (DCE) or 2-methyltetrahydrofuran (2-MeTHF) (10 volumes).

  • Add 1-Boc-piperazine (1.05 eq) and benzofuran-2-carboxaldehyde (1.0 eq) under nitrogen[8].

  • Add glacial acetic acid (0.5 eq) to catalyze iminium formation. Stir at 20°C for 2 hours.

  • Self-Validation: Sample for HPLC. Proceed only when aldehyde is <2% Area.

  • Cool the reactor to 10°C.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 2 hours, maintaining T_int < 25°C[7].

  • Stir for an additional 4 hours at room temperature.

  • Quench carefully with saturated aqueous NaHCO₃ (exothermic, CO₂ evolution). Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Deprotection & Salt Formation

  • Dissolve the crude Boc-protected intermediate in Ethyl Acetate (EtOAc) (5 volumes).

  • Slowly add 4M HCl in Dioxane or EtOAc (3.0 eq) at 15°C[8]. Caution: Vigorous CO₂ and isobutylene gas evolution.

  • Stir for 3 hours at room temperature. A white precipitate (the hydrochloride salt of the product) will form.

  • Filter the slurry, wash the filter cake with cold EtOAc, and dry under vacuum at 40°C.

  • Result: 1-(1-Benzofuran-2-ylmethyl)piperazine dihydrochloride is isolated in >95% purity without chromatography.

Part 4: Mandatory Visualizations

The following diagrams map the chemical causality and troubleshooting logic critical for this scale-up.

Caption: Mechanistic workflow and thermal causality for the synthesis of 1-(1-Benzofuran-2-ylmethyl)piperazine.

Caption: Decision tree for diagnosing and resolving common scale-up failures in piperazine alkylation.

Part 5: References

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Available at:[Link]

  • A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Available at:[Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC / NIH. Available at:[Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at:[Link]

  • Process for the N-monoalkylation of piperazine (DE1092019B). Google Patents. Available at:

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC / NIH. Available at:[Link]

  • Characterization of Lassa Virus Cell Entry Inhibitors: Determination of the Active Enantiomer by Asymmetric Synthesis. PMC / NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Molecular Docking of Flexible Ligands

Welcome to the technical support center for molecular docking of flexible ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges of acc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for molecular docking of flexible ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges of accurately predicting the binding of flexible molecules to their protein targets. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your computational experiments.

This resource is structured to address your issues in a direct, question-and-answer format, starting with frequently asked questions and progressing to in-depth troubleshooting guides for specific problems you may encounter.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial queries and challenges faced when performing flexible ligand docking.

Q1: My docking results for a known flexible binder are poor. Where should I start troubleshooting?

A1: Poor docking results for a known flexible binder can stem from several factors. A systematic approach to troubleshooting is crucial. Here’s a logical starting point:

  • Validate Your Docking Protocol: Before docking your flexible ligand of interest, perform a "redocking" experiment. This involves docking the co-crystallized ligand back into its receptor. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose, provides confidence in your overall setup.[1][2] If redocking fails, it points to fundamental issues with your receptor or ligand preparation, or the docking parameters.

  • Assess Ligand Preparation: Ensure your ligand has been correctly prepared. This includes assigning correct protonation states, bond orders, and generating a reasonable 3D conformation. Errors in ligand preparation are a very common source of docking failure.[3]

  • Examine the Binding Site Definition: The defined binding site (often represented by a grid box) must be of an appropriate size and location.[4] A grid box that is too small may prevent the flexible ligand from sampling relevant conformations, while one that is too large can lead to inefficient sampling and potentially irrelevant binding poses.[5]

  • Review Docking Algorithm Parameters: The search algorithm's parameters, such as the number of genetic algorithm runs or the exhaustiveness of the search, directly impact the thoroughness of conformational sampling.[5] For highly flexible ligands, these parameters may need to be increased.[6]

Q2: How many rotatable bonds are too many for reliable flexible ligand docking?

A2: There isn't a strict cutoff, but as the number of rotatable bonds in a ligand increases, the conformational space to be explored grows exponentially, making accurate and efficient docking significantly more challenging.[1][6]

  • General Guideline: Ligands with up to 10-12 rotatable bonds are generally manageable with standard flexible docking protocols in programs like AutoDock and Glide.[7][8]

  • Increased Challenge: For ligands with more than 15-20 rotatable bonds, the reliability of standard docking procedures can decrease.[6] In such cases, you may need to employ enhanced sampling techniques or consider alternative approaches.

Q3: My docking software reports a good binding energy, but the pose is visually incorrect. What does this mean?

A3: This is a classic example of a "hard failure" in molecular docking, where the scoring function fails to correctly rank the native-like pose as the most favorable.[9]

  • Scoring Function Limitations: Scoring functions are approximations of the true binding free energy and have inherent limitations.[10] They may overemphasize certain interactions (like hydrogen bonds) or poorly penalize steric clashes.

  • Visual Inspection is Crucial: Always visually inspect your top-ranked poses.[2] Look for key interactions that are known to be important for the ligand's activity. If the top-scoring pose lacks these interactions or has obvious steric clashes, it is likely an artifact of the scoring function.

  • Clustering Analysis: Many docking programs provide a cluster analysis of the resulting poses. Examining the largest clusters can sometimes reveal more populated and potentially more relevant binding modes, even if they don't have the absolute best score.[11]

Q4: Should I always treat the receptor as rigid when docking a flexible ligand?

A4: While treating the receptor as rigid is a common and computationally efficient approach, it is a significant simplification.[12] Protein flexibility can be critical for accurate binding prediction, a phenomenon known as "induced fit".[10][13]

  • When to Consider Receptor Flexibility: If you are working with a protein known to undergo conformational changes upon ligand binding, or if rigid receptor docking consistently fails to reproduce known binding modes, incorporating receptor flexibility is advisable.[10][14]

  • Methods for Incorporating Receptor Flexibility:

    • Soft Docking: This approach uses a softened van der Waals potential to reduce penalties for minor steric clashes, implicitly allowing for small conformational adjustments.[15]

    • Side-Chain Flexibility: Many modern docking programs, like AutoDock and GOLD, allow you to define specific receptor side chains in the binding pocket as flexible.[16][17][18]

    • Ensemble Docking: This involves docking the ligand against an ensemble of different receptor conformations, which can be derived from experimental structures (e.g., different PDB entries) or generated through methods like molecular dynamics simulations.[15][19]

In-Depth Troubleshooting Guides

This section provides a more detailed, issue-specific approach to resolving problems encountered during flexible ligand docking experiments.

Ligand Preparation Issues

Proper ligand preparation is a cornerstone of successful molecular docking. Errors introduced at this stage will propagate through the entire workflow.

Problem: The docking program crashes or gives an error related to the ligand file.
  • Causality: This often points to issues with the ligand's file format, atom typing, or bond orders. Docking programs are strict about the input file format and the chemical properties assigned to each atom.[3]

  • Troubleshooting Steps:

    • Verify File Format: Ensure your ligand file (e.g., MOL2, SDF, PDBQT) is correctly formatted and not corrupted.[20]

    • Check Atom and Bond Types: Use a molecular modeling program (e.g., Chimera, PyMOL, Discovery Studio) to verify that all atoms have been assigned the correct atom types and that all bond orders are correct.[3][7] Incorrect hybridization states or aromaticity assignments are common culprits.

    • Add Hydrogens: Confirm that all hydrogen atoms have been added to the ligand structure. The protonation state of ionizable groups should be appropriate for the physiological pH you are simulating (typically pH 7.4).[3]

    • Energy Minimization: It is good practice to perform a quick energy minimization of the 3D ligand structure to relieve any steric strain from the initial conformation generation.[4][7]

Problem: The ligand conformation in the docked pose is energetically strained (e.g., distorted bond angles or clashes within the ligand).
  • Causality: This can be due to an inadequate conformational search by the docking algorithm or an overly restrictive binding pocket that forces the ligand into an unfavorable conformation.

  • Troubleshooting Protocol: Pre-generating Ligand Conformations

    • Conformational Search: For highly flexible ligands, it can be beneficial to generate a diverse ensemble of low-energy conformations before docking.[6] Tools like OMEGA or the conformational search modules in Maestro or MOE can be used for this.

    • Rigid Docking of the Ensemble: Dock the pre-generated conformers as rigid bodies into the receptor.[6] This separates the challenge of conformational sampling from the docking process.

    • Analyze Results: Compare the scores and poses from docking the ensemble. This can help determine if the docking algorithm was failing to find the correct conformation or if the scoring function is the issue.

Receptor and Binding Site Definition Issues

The representation of the protein target and the definition of the search space are critical for a meaningful docking simulation.

Problem: The ligand docks to a superficial or clearly incorrect site on the protein surface.
  • Causality: This is often a result of an improperly defined binding site or a search space that is too large.[4][5]

  • Troubleshooting Steps:

    • Binding Site Identification: If the binding site is not known, use binding site prediction tools or, ideally, use a co-crystallized structure of the protein with a known ligand to define the active site.[21]

    • Grid Box Centering: Ensure the grid box is centered on the known binding pocket. A common practice is to center the grid on the co-crystallized ligand.[21]

    • Grid Box Sizing: The grid box should be large enough to accommodate the flexible ligand in various conformations but not so large that it encompasses large portions of the protein surface, which would dilute the search.[5] A margin of 3-6 Å around the co-crystallized ligand is a good starting point.[21]

Problem: The docked pose shows significant steric clashes with the rigid receptor.
  • Causality: A rigid receptor model cannot adapt to the incoming ligand, which can lead to artificial clashes, especially if the protein is known to be flexible.[10][14]

  • Workflow for Incorporating Receptor Side-Chain Flexibility:

workflow start Start: Rigid Docking Shows Clashes identify_residues Identify key residues in the binding pocket start->identify_residues select_flexible Select a small number of clashing residues to be flexible identify_residues->select_flexible prepare_flexible Prepare receptor for flexible docking (e.g., in AutoDockTools) select_flexible->prepare_flexible run_flexible Run flexible docking simulation prepare_flexible->run_flexible analyze_poses Analyze resulting poses and scores run_flexible->analyze_poses end End: Improved pose with reduced clashes analyze_poses->end

Caption: Workflow for incorporating receptor side-chain flexibility.

  • Step-by-Step Protocol:

    • Identify Clashing Residues: Visually inspect the clashing pose and identify the receptor side chains that are causing the steric hindrance.

    • Select Flexible Residues: In your docking software, specify these identified residues as flexible. Start with a minimal number of flexible residues (1-3) to avoid an overly complex search space.[16][17]

    • Re-run Docking: Perform the docking simulation again with the selected side chains set to be flexible.

    • Evaluate Results: Compare the new poses and scores to the rigid docking results. Often, allowing even minor side-chain adjustments can significantly improve the quality of the docked pose.

Docking Algorithm and Scoring Function Issues

The choice of search algorithm and scoring function can profoundly influence the outcome of a docking experiment.

Problem: Docking calculations are taking too long for a highly flexible ligand.
  • Causality: The vast conformational space of a highly flexible ligand requires extensive sampling, leading to long computation times.

  • Quantitative Data on Search Parameters:

ParameterStandard Setting (e.g., AutoDock Vina)Recommended for Flexible LigandsRationale
exhaustiveness8-1016-32 or higherIncreases the thoroughness of the conformational search.[5]
Number of runs1020-50Provides more independent starting points for the search algorithm to find the global minimum.
  • Troubleshooting Strategy:

    • Increase Computational Resources: If available, run the docking calculation on a multi-core workstation or a high-performance computing cluster. Many docking programs can parallelize the calculations.[5]

    • Use a More Efficient Algorithm: Some docking programs offer different search algorithms. For example, a genetic algorithm might be more efficient for highly flexible ligands than a systematic search.[18]

    • Incremental Docking: For very large and flexible ligands, consider fragmenting the ligand, docking the core fragment first, and then incrementally building the rest of the molecule.[1]

Problem: The top-ranked poses from different docking programs are inconsistent.
  • Causality: Different docking programs use different search algorithms and scoring functions, which can lead to different predicted binding modes.[1] This is not necessarily a failure, but rather a reflection of the inherent approximations in these methods.

  • Consensus Docking Workflow:

consensus_workflow start Start: Inconsistent results from multiple docking programs dock_program1 Dock with Program A (e.g., AutoDock Vina) start->dock_program1 dock_program2 Dock with Program B (e.g., GOLD) start->dock_program2 dock_program3 Dock with Program C (e.g., Glide) start->dock_program3 collect_poses Collect top-ranked poses from all programs dock_program1->collect_poses dock_program2->collect_poses dock_program3->collect_poses cluster_poses Cluster all collected poses based on RMSD collect_poses->cluster_poses analyze_clusters Analyze the size and scores of the largest clusters cluster_poses->analyze_clusters consensus_pose Identify a consensus binding mode supported by multiple programs analyze_clusters->consensus_pose end End: Increased confidence in the predicted pose consensus_pose->end

Caption: A consensus docking workflow to improve prediction reliability.

  • Best Practice: Employing a "consensus" approach by using multiple docking programs and/or scoring functions can increase confidence in the results. If different methods consistently predict a similar binding mode, it is more likely to be correct.

References

  • UCSF DOCK. (2025, June 12). Tutorial: Rigid and Flexible Ligand Sampling.
  • Journal of Medicinal Chemistry. (2004). The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy.
  • Molecular Forecaster Inc. (2022, December 28). Flexible Protein-Ligand Docking with FITTED [Video]. YouTube.
  • Briefings in Bioinformatics. (2017, March 14). Comprehensive assessment of flexible-ligand docking algorithms: current effectiveness and challenges. Oxford Academic.
  • JSM Chemistry. (2018, October 25). Molecular Docking Simulation with Special Reference to Flexible Docking Approach. JSciMed Central.
  • PMC.Flexible ligand docking to multiple receptor conformations: a practical alternative.
  • Dr. S. C. Basak. (2022, November 3). Flexible Protein Ligand Docking using AutoDock [Video]. YouTube.
  • CD ComputaBio.AutoDock Flexible Molecular Docking Tutorial.
  • Creative Proteomics.Molecular Docking Results Analysis and Accuracy Improvement.
  • Schrödinger. (2025, October 28). Improving Glide Docking Poses for Highly Flexible Ligands.
  • The Scripps Research Institute.Frequently Asked Questions — Autodock Vina 1.2.0 documentation.
  • Bioinformatics Review. (2023, July 7). Common mistakes made during computational docking.
  • CCDC. (2025, March 14). Why is GOLD unable to dock a particular ligand?
  • Semantic Scholar.Development and validation of a genetic algorithm for flexible docking.
  • Computer Science.Deciphering common failures in molecular docking of ligand-protein complexes.
  • IntechOpen. (2023, January 25). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview.
  • University of Palermo.Molecular Docking Tutorial.
  • Preprints. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums.
  • Authorea. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery.
  • IRMA-International.org.Molecular Docking Challenges and Limitations.
  • ResearchGate. (2024, September 25). How to solve issues with ligands in AutoDock Tools 1.5.6 and 1.5.7?
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • JSM Chemistry. (2016, July 14). Challenges in Docking: Mini Review. JSciMed Central.
  • MDPI. (2010, August 18). Advances and Challenges in Protein-Ligand Docking.
  • ACS Publications. (2017, January 12). Docking of Macrocycles: Comparing Rigid and Flexible Docking in Glide.
  • UC Santa Barbara.Tutorial: Docking with Glide.
  • ACS Publications. (2005, June 14). Representing Receptor Flexibility in Ligand Docking through Relevant Normal Modes.
  • CSC.GOLD - Docs CSC.
  • Computational Biology. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube.
  • Kavraki Lab. (2015, March 21). Understanding the Challenges of Protein Flexibility in Drug Design.
  • SciSpace. (2003, December 24). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.
  • CCDC. (2020, December 18). Docking with GOLD - the role of docking, and how to perform basic docking or a virtual screen [Video]. YouTube.
  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • PMC. (2015, December 2). AutoDockFR: Advances in Protein-Ligand Docking with Explicitly Specified Binding Site Flexibility.
  • Reddit. (2025, May 22). Error in GOLD Docking Software. r/bioinformatics.
  • ResearchGate. (2017, April 28). Gold is breaking up my ligand into pieces when I upload it. Do you have any recommendation about what I could do?
  • Current Pharmaceutical Design. (2005, October 1). The Challenge of Considering Receptor Flexibility in Ligand Docking and Virtual Screening.
  • PMC. (2025, October 21). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design.
  • Molsoft L.L.C.ICM User's Guide: Docking: Introduction and Best Practices.

Sources

Reference Data & Comparative Studies

Validation

1-(1-Benzofuran-2-ylmethyl)piperazine vs other sigma-1 receptor ligands

Comparative Pharmacology of 1-(Benzofuran-2-ylmethyl)piperazine Derivatives and Reference Sigma-1 Receptor Ligands Executive Summary The Sigma-1 receptor (S1R) has emerged as a highly sought-after therapeutic target and...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacology of 1-(Benzofuran-2-ylmethyl)piperazine Derivatives and Reference Sigma-1 Receptor Ligands

Executive Summary

The Sigma-1 receptor (S1R) has emerged as a highly sought-after therapeutic target and imaging biomarker for neurodegenerative diseases, psychiatric disorders, and oncology. As a unique ligand-regulated chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM), S1R modulates intracellular calcium homeostasis and cellular survival.

This guide provides an objective, data-driven comparison between the 1-(benzofuran-2-ylmethyl)piperazine scaffold—specifically optimized derivatives like Compound 13 and Compound 30 designed for Positron Emission Tomography (PET) imaging—and established reference S1R ligands, including PRE-084, (+)-pentazocine, fluvoxamine, and haloperidol.

Quantitative Pharmacological Comparison

To effectively evaluate S1R ligands, drug developers must balance target affinity ( Ki​ ), subtype selectivity ( σ2​/σ1​ ), and off-target liabilities. The table below synthesizes the binding profiles of the benzofuran-piperazine class against standard reference compounds.

LigandPrimary ClassificationS1R Affinity ( Ki​ , nM)S2R Affinity ( Ki​ , nM)Selectivity ( σ2​/σ1​ )Notable Off-Targets
Compound 13 (Benzofuran-piperazine)Agonist / PET Radiotracer2.710338None significant
Compound 30 (Benzofuran-piperazine)Agonist / PET Radiotracer2.6486187None significant
PRE-084 Selective Agonist2.213,091>5,900None significant
(+)-Pentazocine Prototypical Agonist2.0 - 4.0>1,000>250None significant
Fluvoxamine Agonist (SSRI)36.0>1,000>27SERT ( Ki​ = 6.2 nM)
Haloperidol Antagonist2.0 - 3.0~54~20D2 Receptor ( Ki​ = 1-5 nM)

Data aggregated from standardized competitive radioligand binding assays ([1], [2], [3], [4]).

Mechanistic Framework of S1R Activation

The therapeutic efficacy of S1R agonists (such as the benzofuran-piperazine derivatives and PRE-084) stems from their ability to trigger structural rearrangements in the receptor. In its resting state, S1R is bound to the chaperone BiP (GRP78). Agonist binding induces dissociation, allowing active S1R to stabilize inositol 1,4,5-trisphosphate receptors (IP3Rs), thereby optimizing calcium transfer to mitochondria and promoting the transcription of survival factors like BDNF ([2]).

G Ligand Sigma-1 Ligand (e.g., Benzofuran-piperazine, PRE-084) MAM Mitochondria-Associated ER Membrane (MAM) Ligand->MAM Binds Target BiP_S1R Inactive S1R-BiP Complex Ligand->BiP_S1R Induces Dissociation MAM->BiP_S1R Active_S1R Active Sigma-1 Receptor (Chaperone) BiP_S1R->Active_S1R Chaperone Activation IP3R IP3 Receptor Stabilization Active_S1R->IP3R Nucleus NF-κB Activation & BDNF Transcription Active_S1R->Nucleus Translocation/Signaling Ca2_Flux Optimized Ca2+ Efflux IP3R->Ca2_Flux Mitochondria Mitochondrial ATP Production & ROS Reduction Ca2_Flux->Mitochondria Neuroprotection Cell Survival & Neuroprotection Mitochondria->Neuroprotection Nucleus->Neuroprotection

Fig 1: Sigma-1 receptor activation pathway mediating neuroprotection and cellular survival.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility in drug development, the following self-validating protocols are standard for evaluating novel S1R ligands against reference compounds.

Protocol A: Competitive Radioligand Binding Assay (In Vitro)

Purpose: To determine the Ki​ of novel 1-(benzofuran-2-ylmethyl)piperazine derivatives for σ1​ and σ2​ receptors. Causality & Design:

  • σ1​ Isolation: We utilize [3H]−(+) -pentazocine as the radioligand because its dextrorotatory enantiomer possesses absolute stereoselective affinity for σ1​ over σ2​ and opioid receptors ([5]). Rat brain homogenate is used as the receptor source. Non-specific binding is strictly defined using 10 µM haloperidol.

  • σ2​ Isolation: PC12 cells (a rat pheochromocytoma cell line) are utilized because they endogenously overexpress σ2​ receptors, providing a high signal-to-noise ratio ([6]). Because the radioligand [3H]DTG binds both σ1​ and σ2​ , a saturating concentration (1 µM) of unlabeled (+) -pentazocine is added to selectively mask σ1​ sites, ensuring the radioactive signal exclusively represents σ2​ binding ([7]).

Step-by-Step Workflow:

  • Prepare membrane homogenates (rat brain for σ1​ ; PC12 cells for σ2​ ) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubate 10-20 µg of membrane protein with the respective radioligand ( [3H]−(+) -pentazocine for σ1​ ; [3H]DTG

    • 1 µM (+) -pentazocine for σ2​ ) and varying concentrations of the test ligand (e.g., Compound 13) for 120 minutes at 25°C to reach equilibrium.
  • Terminate the reaction via rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.

  • Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantify bound radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: PET Radiotracer Synthesis & Autoradiography

Purpose: To evaluate the blood-brain barrier (BBB) penetrance and specific target engagement of [11C] -labeled benzofuran-piperazine derivatives. Causality & Design: Compound 13 (N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine) was specifically designed with a favorable log D value to optimize brain uptake for PET imaging ([1]).

Step-by-Step Workflow:

  • Radiosynthesis: Treat the desmethyl precursor (N-((benzofuran-2-yl)methyl)-N'-(4'-hydroxybenzyl)piperazine) with [11C]CH3​I and tetra-n-butylammonium hydroxide at room temperature for 2 minutes, followed by heating at 80ºC for 5 minutes ([6]).

  • Purification: Isolate [11C]13 via semi-preparative HPLC to achieve >98% radiochemical purity.

  • In Vivo Imaging: Inject the radiotracer intravenously into the subject (e.g., non-human primate model).

  • Validation: Perform a baseline dynamic PET scan, followed by a blocking scan pre-treated with a known S1R competitor (e.g., haloperidol or SA4503) to confirm that the radiotracer signal is displaceable, proving specific target engagement ([8]).

Comparative Advantages in Drug Development

1-(Benzofuran-2-ylmethyl)piperazines vs. Haloperidol While haloperidol is a potent S1R ligand ( Ki​ ~ 2 nM), it is a non-selective antagonist that binds with equal or greater affinity to D2 dopamine receptors ( Ki​ ~ 1-5 nM) ([4]). This dual-action causes severe extrapyramidal side effects (EPS), making haloperidol unsuitable as a pure S1R probe. The benzofuran-piperazine scaffold was explicitly engineered to eliminate D2 affinity while maintaining low-nanomolar S1R binding, providing a clean pharmacological profile.

1-(Benzofuran-2-ylmethyl)piperazines vs. PRE-084 & (+)-Pentazocine PRE-084 and (+)-pentazocine are the gold standards for in vitro and in vivo neuroprotection assays (e.g., rescuing cone photoreceptors in retinal degeneration models) due to their extreme S1R selectivity ([9]). However, for clinical PET imaging, radiotracers require specific lipophilicity to cross the BBB efficiently without excessive non-specific binding. Compound 13 ( [11C]13 ) and Compound 30 were structurally optimized with alkyl/fluoroalkyl aryl ethers specifically to achieve the ideal log D for human and primate PET imaging, a niche where PRE-084 is less commonly utilized ([1]).

Clinical Context: Fluvoxamine Fluvoxamine is unique among SSRIs as it possesses the highest affinity for S1R ( Ki​ = 36 nM), compared to paroxetine ( Ki​ = 1893 nM) ([10]). Human PET studies using [11C]SA4503 have proven that therapeutic doses of fluvoxamine successfully occupy S1R in the living human brain, which is hypothesized to drive its superior efficacy in treating psychotic depression ([11]). While fluvoxamine is clinically approved, benzofuran-piperazine derivatives offer much higher potency (2.7 nM vs 36 nM) and lack the serotonin transporter (SERT) activity, making them superior tools for isolating S1R-specific mechanisms.

References

  • Moussa, I. A., et al. "Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands." Journal of Medicinal Chemistry, 2010.

  • Leung, K. "1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine." Molecular Imaging and Contrast Agent Database (MICAD), NIH, 2012.

  • Su, T. P., et al. "Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand." Journal of Pharmacology and Experimental Therapeutics, 1991.

  • Ishikawa, M., et al. "High occupancy of sigma-1 receptors in the human brain after single oral administration of fluvoxamine: a positron emission tomography study using [11C]SA4503." Biological Psychiatry, 2007.

  • Vangveravong, S., et al. "Neuroprotective effects of high affinity sigma 1 receptor selective compounds." European Journal of Pharmacology, 2008.

  • Xiao, H., et al. "Comparison of Sigma 1 Receptor (Sig1R) ligands SA4503, PRE084 and (+)-pentazocine ((+)-PTZ) for their cone photoreceptor (PRC) rescue effects." Investigative Ophthalmology & Visual Science, 2020.

Sources

Comparative

Comparing CDK2 inhibitory activity with staurosporine

Comparative Profiling of CDK2 Inhibitors: Staurosporine vs. Selective Agents (Dinaciclib & Roscovitine) Executive Summary & Mechanistic Context Cyclin-dependent kinase 2 (CDK2) is a master regulatory serine/threonine kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of CDK2 Inhibitors: Staurosporine vs. Selective Agents (Dinaciclib & Roscovitine)

Executive Summary & Mechanistic Context

Cyclin-dependent kinase 2 (CDK2) is a master regulatory serine/threonine kinase that drives the G1/S phase transition and DNA replication[1]. In the presence of mitogenic signals, CDK2 complexes with Cyclin E or Cyclin A to phosphorylate downstream substrates like Rb and FOXO1[1][2]. Deregulation of this pathway is a hallmark of many rapid-proliferation cancers, making CDK2 a prime target for oncology drug development[3].

Benchmarking novel CDK2 inhibitors requires a robust reference standard. Staurosporine , a naturally occurring alkaloid, is the universal pan-kinase reference due to its extremely tight, nanomolar-affinity binding to the ATP pocket[4][5]. However, its lack of selectivity makes it unsuitable for targeted therapy. To achieve clinical viability, highly selective inhibitors like Dinaciclib and Roscovitine have been developed to target the CDK family specifically while sparing off-target kinases[3][6].

Mechanistic Causality of ATP-Competitive Inhibition

All three compounds function as Type I kinase inhibitors. They exert their inhibitory effect by directly competing with ATP for the highly conserved ATP-binding cleft located between the N- and C-terminal lobes of the CDK2 kinase domain[3][4].

  • Staurosporine: Forms extensive hydrophobic interactions and hydrogen bonds with the hinge region of CDK2, explaining its exceptionally tight binding (IC50 ~0.5 - 7 nM)[4][5].

  • Dinaciclib (SCH 727965): Utilizes a pyrazolo[1,5-a]pyrimidine scaffold to achieve potent, low-nanomolar inhibition of CDK1, CDK2, CDK5, and CDK9, effectively blocking DNA replication in tumor models[7].

  • Roscovitine (Seliciclib): A first-generation purine analog. While it successfully competes with ATP, it binds with lower affinity (sub-micromolar IC50) and narrower selectivity compared to newer agents[3][8].

CDK2_Pathway Mitogen Mitogenic Signals Cyclin Cyclin E / A Mitogen->Cyclin Complex Active CDK2/Cyclin Complex Cyclin->Complex CDK2 CDK2 Kinase CDK2->Complex Substrates Substrates (Rb, FOXO1) Complex->Substrates Phosphorylation ATP ATP ATP->Complex Binds ATP Pocket CellCycle G1/S Transition Substrates->CellCycle Inhibitors Inhibitors (Staurosporine, Dinaciclib, Roscovitine) Inhibitors->Complex Competitive Blockade

Mechanistic pathway of CDK2/Cyclin activation and targeted blockade by ATP-competitive inhibitors.

Quantitative Data: Comparative Inhibitory Activity

To objectively evaluate these inhibitors, we compare their half-maximal inhibitory concentrations (IC50) against CDK2 and related kinases. The data below synthesizes established biochemical profiles to highlight the selectivity window of each compound.

InhibitorCDK2 IC50CDK1 IC50CDK5 IC50Off-Target Profile
Staurosporine 0.5 - 7 nM[5]5 nM[5]4 nM[5]Broad pan-kinase (PKC, PKA, GSK-3β)[5]
Dinaciclib 1 nM[9]3 nM[9]1 nM[9]Highly selective for CDKs (CDK1/2/5/9)[7]
Roscovitine 700 nM[10]650 nM[10]160 - 200 nM[10]Poor inhibitor of CDK4/6 (>100 µM)[3]

Experimental Methodology: Validating CDK2 Inhibition

To robustly quantify the IC50 of Dinaciclib or Roscovitine against the Staurosporine reference, a self-validating biochemical assay is required. We utilize the.

Causality of Assay Choice: Traditional radiometric assays (e.g., 33P-ATP) pose safety and disposal challenges. The ADP-Glo assay is a homogeneous luminescent method that measures the accumulation of ADP[1]. It provides a high Z'-factor (>0.7) and is highly resistant to compound interference (fluorescence quenching), making it the gold standard for ATP-competitive inhibitor profiling[11].

ADPGlo_Workflow Reaction 1. Kinase Reaction CDK2 + ATP -> ADP Depletion 2. ADP-Glo Reagent Depletes Unused ATP Reaction->Depletion Detection 3. Detection Reagent Converts ADP to ATP Depletion->Detection Luminescence 4. Luciferase Readout Signal ∝ Activity Detection->Luminescence

Step-by-step biochemical conversion in the ADP-Glo™ Kinase Assay workflow.

Step-by-Step Protocol (Self-Validating System):
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[2].

    • Prepare recombinant CDK2/Cyclin E1 enzyme complex (e.g., 1.6 ng/well)[2].

    • Prepare substrate/ATP mix. Causality: ATP concentration should be set at the experimentally determined Km for CDK2 (typically around 10-50 μM). This ensures that competitive inhibitors are accurately assessed without being artificially outcompeted by super-physiological ATP levels[2].

  • Inhibitor Titration:

    • Create a 3-fold serial dilution of Staurosporine (reference control, 10 μM to 0.1 nM) and the test compounds (Dinaciclib/Roscovitine) in 100% DMSO[11].

    • Transfer 1 μL of inhibitor to a 384-well low-volume plate[1]. Self-Validation: Include a 5% DMSO vehicle control (validates 100% maximum kinase activity) and a no-enzyme control (validates 0% baseline signal)[1].

  • Kinase Reaction:

    • Add 2 μL of CDK2/Cyclin enzyme solution to the wells[1].

    • Add 2 μL of Substrate/ATP mix to initiate the reaction[1].

    • Incubate at room temperature for 60 minutes[1]. Causality: A 60-minute incubation ensures steady-state linear kinetics for ADP accumulation without exhausting the ATP substrate, preventing artificial plateauing of the signal[12].

  • ATP Depletion:

    • Add 5 μL of ADP-Glo™ Reagent[1].

    • Incubate at room temperature for 40 minutes[1]. Causality: This step completely halts the kinase reaction and degrades all remaining unconsumed ATP to prevent false-positive luminescence during the detection phase[11].

  • Signal Generation & Detection:

    • Add 10 μL of Kinase Detection Reagent[1].

    • Incubate at room temperature for 30 minutes[1]. Causality: This reagent converts the generated ADP back into ATP, which is simultaneously used by Ultra-Glo™ Luciferase to produce light[1].

    • Record luminescence using a plate-reading luminometer (integration time 0.5–1 second)[1].

  • Data Interpretation:

    • Convert Relative Light Units (RLU) to % inhibition relative to the DMSO control[12].

    • Plot log(inhibitor concentration) vs. % inhibition. Use non-linear regression (four-parameter logistic curve) to calculate the exact IC50 for comparative analysis[2].

References

  • Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology / NIH PubMed.[Link]

  • Staurosporine (ALX-380-014). Enzo Life Sciences.[Link]

  • Roscovitine in cancer and other diseases. PMC - NIH.[Link]

Sources

Validation

Comparative Guide: Selectivity of 1-(1-Benzofuran-2-ylmethyl)piperazine Derivatives for σ1 over σ2 Receptors

Executive Summary The 1-(1-benzofuran-2-ylmethyl)piperazine scaffold has emerged as a highly privileged pharmacophore in the design of selective σ1 receptor ligands. Synthesized and extensively characterized by Moussa et...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(1-benzofuran-2-ylmethyl)piperazine scaffold has emerged as a highly privileged pharmacophore in the design of selective σ1 receptor ligands. Synthesized and extensively characterized by Moussa et al., derivatives of this core structure—specifically the 4'-methoxybenzyl (Compound 13) and 4'-fluoroethoxybenzyl (Compound 30) analogues—demonstrate exceptional binding affinity and selectivity for σ1 over σ2 receptors[1]. This guide provides drug development professionals with an objective analysis of this scaffold's performance against classical σ receptor ligands, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Overview: The Causality of Selectivity

Isolating σ1 activity from σ2 is a critical safety and efficacy requirement in neuropharmacology. The two receptors are distinct molecular entities with divergent physiological roles:

  • σ1 Receptor: Functions as a ligand-operated molecular chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon agonist binding, the σ1 receptor dissociates from the binding immunoglobulin protein (BiP/GRP78) and stabilizes inositol 1,4,5-trisphosphate receptors (IP3R3). This facilitates proper Ca2+ transfer from the ER to mitochondria, enhancing ATP production and promoting neuroprotection.

  • σ2 Receptor: Recently identified as transmembrane protein 97 (TMEM97), the σ2 receptor is heavily implicated in cholesterol homeostasis. While σ2 antagonists show promise in oncology, off-target σ2 activation in neurological treatments can trigger cytotoxicity and alter cellular morphology[2].

For neurodegenerative disease models and Positron Emission Tomography (PET) imaging, targeting σ1 exclusively is paramount to avoid the confounding cytotoxic effects mediated by TMEM97. The 1-(1-benzofuran-2-ylmethyl)piperazine core achieves this by exploiting the distinct steric and lipophilic requirements of the σ1 binding pocket[3].

Sigma1Pathway Ligand 1-(Benzofuran-2-ylmethyl) piperazine Ligand Sigma1 σ1 Receptor (MAM Localization) Ligand->Sigma1 Agonist Binding BiP BiP/GRP78 Dissociation Sigma1->BiP Activation IP3R IP3R3 Stabilization BiP->IP3R Chaperone Action Calcium Ca2+ Efflux to Mitochondria IP3R->Calcium Modulates Survival Cell Survival & Neuroprotection Calcium->Survival Enhances ATP

σ1 receptor activation pathway at the MAM promoting cell survival.

Comparative Performance Data

To objectively evaluate the 1-(1-benzofuran-2-ylmethyl)piperazine derivatives, we compare their binding affinities ( Ki​ ) against industry-standard ligands. (+)-Pentazocine and PRE-084 represent classical σ1-selective benchmarks, while DTG and Haloperidol serve as non-selective historical controls.

Table 1: In Vitro Binding Affinities of σ Receptor Ligands
Compoundσ1 Ki​ (nM)σ2 Ki​ (nM)Selectivity Ratio (σ2/σ1)Primary Application
Compound 13 (Methoxybenzyl deriv.)2.7 ± 0.3102.638 PET Radiotracer ([11C]13)[1]
Compound 30 (Fluoroethoxy deriv.)2.6 ± 0.2486.2187 Highly Selective Probe[3]
(+)-Pentazocine 2.9 ± 0.3>1000>300Standard σ1 Agonist
PRE-084 2.2 ± 0.1>10,000>4500Selective In Vivo Agonist
DTG 14.5 ± 2.129.8 ± 4.5~2Non-selective Pan-σ Ligand[4]
Haloperidol 1.2 ± 0.221.5 ± 2.5~18Non-selective / D2 Antagonist

Analytical Insight: While (+)-Pentazocine and PRE-084 offer higher absolute selectivity ratios, the 1-(1-benzofuran-2-ylmethyl)piperazine derivatives (especially Compound 30) provide a highly tunable scaffold[3]. Their favorable log D values and rapid brain penetrance make them superior candidates for PET imaging compared to the highly polar PRE-084, successfully accumulating in σ1-rich regions of the brain[1].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in evaluating the selectivity of 1-(1-benzofuran-2-ylmethyl)piperazine compounds, the following self-validating radioligand binding assay protocol is detailed. This system uses competitive displacement and internal masking controls to guarantee signal specificity[2].

Step 1: Tissue and Cell Preparation
  • σ1 Source: Homogenize male Sprague-Dawley rat brain (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 min. Resuspend the pellet in fresh buffer to a final concentration of ~1 mg protein/mL.

  • σ2 Source: Culture PC12 (rat pheochromocytoma) cells, which endogenously express high levels of TMEM97. Harvest and homogenize in 50 mM Tris-HCl (pH 8.0)[2].

Step 2: Radioligand Incubation
  • σ1 Assay: Incubate rat brain homogenates with 2 nM -pentazocine and varying concentrations of the test compound ( 10−11 to 10−5 M) for 120 minutes at 25°C.

  • σ2 Assay: Incubate PC12 homogenates with 3 nM [3H]DTG. Crucial Self-Validating Step: Add 1 μM unlabelled (+)-pentazocine to the buffer to completely mask any residual σ1 sites, ensuring the [3H]DTG signal is exclusively σ2-mediated[4].

  • Non-Specific Binding (NSB): For both assays, define NSB by adding 10 μM Haloperidol to a parallel control tube.

Step 3: Filtration and Quantification
  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Wash filters three times with 3 mL of ice-cold 10 mM Tris-HCl buffer.

  • Extract radioactivity using a liquid scintillation cocktail and quantify via a liquid scintillation counter.

Step 4: Data Analysis
  • Calculate the IC50​ using non-linear regression.

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

AssayWorkflow Prep Tissue/Cell Prep Rat Brain (σ1) / PC12 (σ2) Incubate Incubation Radioligand + Test Compound Prep->Incubate Filter Rapid Filtration GF/B Glass Fiber Filters Incubate->Filter Terminate Reaction Wash Washing Ice-cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis IC50 & Ki Calculation Count->Analyze Cheng-Prusoff Eq

Step-by-step radioligand binding assay workflow for σ1/σ2 evaluation.

References

  • Moussa IA, Banister SD, Beinat C, Giboureau N, Reynolds AJ, Kassiou M. "Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands." Journal of Medicinal Chemistry. 2010 Aug 26;53(16):6228-39. URL:[Link]

  • Su TP, Hayashi T, Maurice T, Buch S, Ruoho AE. "The sigma-1 receptor chaperone as an inter-organelle signaling modulator." Trends in Pharmacological Sciences. 2010 Dec;31(12):557-66. URL:[Link]

  • Alon A, Schmidt HR, Wood MD, Sahn JJ, Martin SF, Kruse AC. "Identification of the gene that codes for the σ2 receptor." Proceedings of the National Academy of Sciences. 2017 Jun 6;114(23):7160-7165. URL:[Link]

Sources

Comparative

In vivo efficacy of benzofuran-piperazine vs standard anti-inflammatory drugs

Title: In Vivo Efficacy of Benzofuran-Piperazine Hybrids vs. Standard Anti-Inflammatory Drugs: A Preclinical Comparison Guide Introduction & Strategic Overview For decades, the gold standard for managing acute and chroni...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Efficacy of Benzofuran-Piperazine Hybrids vs. Standard Anti-Inflammatory Drugs: A Preclinical Comparison Guide

Introduction & Strategic Overview

For decades, the gold standard for managing acute and chronic inflammation has relied heavily on Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as indomethacin and diclofenac. However, these standard therapeutics present a significant clinical bottleneck: they primarily act as downstream inhibitors of cyclooxygenase (COX) enzymes, which often leads to severe gastrointestinal toxicity and ulcerogenic side effects[1][2].

To overcome these limitations, drug development has pivoted toward multi-target pharmacophores. The molecular hybridization of a benzofuran scaffold with a piperazine moiety has emerged as a highly potent alternative[3]. As a Senior Application Scientist, I have compiled this guide to objectively compare the in vivo efficacy of benzofuran-piperazine derivatives against standard NSAIDs, detailing the mechanistic causality and self-validating experimental protocols that substantiate their therapeutic superiority.

Mechanistic Rationale: Upstream Kinase Inhibition vs. Downstream Enzyme Blockade

The fundamental difference in efficacy between standard NSAIDs and benzofuran-piperazine hybrids lies in their site of action within the inflammatory cascade.

While diclofenac and indomethacin block the conversion of arachidonic acid to prostaglandin E2 (PGE2) at the end of the inflammatory pathway[1], benzofuran-piperazine derivatives (such as compound 5d and 16) act as upstream modulators[3][4]. Experimental validation in LPS-stimulated macrophages demonstrates that these hybrids directly inhibit the phosphorylation of key kinases in both the NF-κB and MAPK signaling pathways[5][6]. By preventing the phosphorylation of IKKα/IKKβ, IκBα, ERK, JNK, and P38, these compounds halt the nuclear translocation of the NF-κB (p65) transcription factor[6]. This upstream blockade comprehensively down-regulates a broad spectrum of pro-inflammatory mediators simultaneously, including Nitric Oxide (NO), COX-2, TNF-α, and IL-6[4][5].

Pathway cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS / Inflammatory Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKKα / IKKβ TLR4->IKK ERK ERK1/2 TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 Drug Benzofuran-Piperazine Hybrids (e.g., 5d, 16) Drug->IKK Inhibits Phosphorylation Drug->ERK Drug->JNK Drug->p38 IkB IκBα (Degradation) IKK->IkB p65 NF-κB (p65) Translocation IkB->p65 Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) p65->Mediators ERK->Mediators JNK->Mediators p38->Mediators

Fig 1. Upstream inhibition of NF-κB and MAPK pathways by benzofuran-piperazine derivatives.

Quantitative In Vivo Efficacy: Comparative Analysis

To objectively evaluate therapeutic potential, we compare the in vivo performance of these hybrids against standard NSAIDs using the carrageenan-induced paw edema model. This model is critical because it produces a biphasic inflammatory response, allowing researchers to measure both early-phase (histamine/serotonin) and late-phase (COX/cytokine) inhibition.

Table 1: Comparative Paw Edema Inhibition (In Vivo Carrageenan Model)

Treatment Group Dose (mg/kg, p.o.) Paw Edema Inhibition (%) Reference Standard Efficacy Source
Benzofuranone (BF1) 100 mg/kg 85.1% (at 4 hours) Indomethacin (10 mg/kg): 75.3% [7]
Piperazine Hybrid (Comp 8) 50 mg/kg 68.02% Diclofenac (50 mg/kg): 52.0% [2]

| Benzofuran-Piperazine (5d) | 50 mg/kg | Restored to baseline | N/A (Reduced systemic IL-1β) |[4] |

Table 2: In Vitro Cytokine & Mediator Reduction (LPS-Stimulated RAW 264.7 Cells)

Compound Target Mediator IC50 / Efficacy Cytotoxicity Profile Source
Benzofuran-Piperazine (16) Nitric Oxide (NO) 5.28 μM Low (IC50 > 80 μM) [3]

| Benzofuran-Piperazine (5d) | NO, TNF-α, IL-6 | 52.23 μM | None (100% cell viability) |[5] |

Data Synthesis: The quantitative data clearly indicates that benzofuran-piperazine derivatives not only match but frequently exceed the anti-inflammatory efficacy of standard drugs like indomethacin and diclofenac, achieving up to 85.1% edema inhibition while exhibiting negligible cellular toxicity[5][7].

Self-Validating Experimental Protocol: Carrageenan-Induced Paw Edema

Robust preclinical data requires self-validating experimental designs. The following protocol incorporates strict internal controls to ensure the assay window is reliable and the pharmacodynamic readouts are artifact-free.

Workflow Acclimation Animal Acclimation & Fasting (12h) Dosing Oral Administration (Vehicle, Drug, Standard) Acclimation->Dosing Induction Carrageenan Injection (Sub-plantar, 1h post-dose) Dosing->Induction Measurement Plethysmometer Reading (1, 2, 3, 4h) Induction->Measurement Analysis Data Analysis % Edema Inhibition Measurement->Analysis

Fig 2. Self-validating in vivo workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology & Causality:

  • Subject Preparation & Fasting:

    • Action: Fast male Swiss mice (25-30 g) for 12 hours prior to the experiment, allowing free access to water[7].

    • Causality: Fasting eliminates the variability of gastric emptying rates and food-drug interactions, ensuring uniform pharmacokinetic absorption of the orally administered compounds.

  • Prophylactic Dosing (Internal Validation):

    • Action: Randomize animals into three primary cohorts: Vehicle Control (saline/CMC), Positive Control (Indomethacin 10 mg/kg or Diclofenac 50 mg/kg), and Test Cohorts (Benzofuran-piperazine at 10, 30, 100 mg/kg)[1][7]. Administer treatments orally (p.o.).

    • Causality: The inclusion of a standard clinical drug validates the responsiveness of the specific animal batch. Dosing 1 hour prior to induction allows the test compounds to reach maximum plasma concentration ( Tmax​ ) before the inflammatory insult begins.

  • Inflammatory Induction:

    • Action: One hour post-treatment, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw[7].

    • Causality: Carrageenan is chosen because it does not leave systemic toxicity but triggers a highly localized, reproducible, and measurable edema driven by the exact pathways (NF-κB/MAPK) targeted by the test compounds.

  • Volumetric Assessment & Blinding:

    • Action: Measure paw volume using a digital plethysmometer at 1, 2, 3, and 4 hours post-injection[7].

    • Causality: Time-course measurement captures both the early phase (histamine/kinin release) and the late phase (prostaglandin/COX-2/cytokine release). The operator must be blinded to treatment groups to prevent measurement bias.

  • Data Synthesis:

    • Action: Calculate inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc​ is the control group's average volume increase, and Vt​ is the treated group's increase[7].

Conclusion

The integration of a piperazine moiety into the benzofuran scaffold represents a significant leap in anti-inflammatory drug design. By shifting the mechanism of action from downstream COX inhibition to upstream NF-κB and MAPK pathway modulation, benzofuran-piperazine derivatives not only outperform standard drugs like indomethacin and diclofenac in raw efficacy but also demonstrate a superior safety profile with vastly reduced ulcerogenic potential[1][4][7]. For drug development professionals, these hybrids represent a highly viable pipeline candidate for the next generation of anti-inflammatory therapeutics.

References

  • In Vivo Efficacy of Benzofuran Derivatives: A Comparative Analysis in Inflammation and Cancer Models. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFierseon8TnjmpHV3aqyWFOITw-pu_YhrmWHC1dwjeZUKPM66F3ySHjK6jgoPyLxrKn0v7VPxyaqUnd13bDcCo0i7eZCAUPKny9GEtL4JdOZ9_6RPpYHG82HXSkvdXyMSQbVTUDDesiNhnTnoxsi_ee2L0VdoM6sxhfOJ0aND2q93azmKP7d5o52mEEd5zpZxT7glum9vP98bjkITxtRzLzjGu-kf0BMmk5r0CzSutsP0T9NT75cbm1ZmRS5m3mCg=]
  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG00LyKrDezPaPq1SKzlQyoDzRwM2tL3FDWyaGFllIbDrRHc3Py1wLtkdgdNw_yFUCcxco3aX8YdOWTCnIAKF3kEDzBVas0ROdmIf2ThpOjuQu-xUAoq-0xcyfBR6LinAkrS84aL6_VeYUAog==]
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAaPqlrkW6Vkvdy2DCDYwmxNX0UtXc2nbPPnq5T0Anc8KQh9kMzq9pVW_WBe59elj9LdVXpvHG7Rpwv7EZorQ5Nk5kFGwL13mGsKg1I-4D1NOJ93MUFWwvw6RiqF4CUqoeWnNiKZaIP03P2YEemCy6ZpHWVayxuMs0N4bpG6Zi-PUHSFF_pgmhdivVEnTBVkC7aNLTbuG_Xwe4uuDYvNOMOqqfnE3fl5Z0LHOE_Prg9xDyaQDmWt4PQDqm7HiqhSbSuVD2WWg5T8feQ1bxGY4h9JIX3KQB-4_-s8wcGRcsU3hW0vsl3dDRkdAXIkNB-dCDPbzwaYOr_cizMrV2T-DEvpwL5LfmmH3LGJMq-bKbdLwQxlAArshTa8LC576V4jZGntUh2_Q9gtdpfNIcXPTGM-yPWDHR]
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnaSJpQrc8-fWP__8IEfSGJZS5IP0ZUGEp-RtJDbh6vSjP9NSUMCZ2Na7XLy0ztSI-Qjx41Lo-Y4fl1qX4dyaGiJjcJe9jKg-FFk4HEEKVP-Q4cxxkoiKpC0w1gYJlVeUjCg==]
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8ZaCArodPfMKJ983oRr-n9NPwyuHV22EEcxsgGFakGicg2kym-5J9AMoT_IvWVKIyGKNRvoyFWe276DI7b3FAbyKLGfaHjaElJJlPumrHr88DAV0Caf_v5etBiARpLC1qo_5VsDJBE61SVQ==]
  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. PubMed/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtk2DmcDB08Hhz9-EiRDblBOsPVWZMNHs9o8YE2OFFSXZbgfe_A5H44jptikwan1wK3mLHTjoFw__jw5xOPjGnHqcCGgu_KlcNQuvVbmAIyYYleyen7wIgr692BALB5hFx0jU=]
  • Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVu3agcDrdSm3P7dVGrmHYOiZHKoEzzdCQaK8dzus_cTODFNHjDmqS-u80KddIdRLJM3qcr4_Y2OxgpCpmrCcEFbY1FD28_YNEKHfGmJIowymb_JKOvAGQVcRGKbXKBD67WRp2VqppOmLmLTNgFju4j_NcGch2xkm6yU5j_bFrFmtTLhlWRCBwdVs0E0QlgiL-2TD6dexhQJcbpOJ2qz6fXDeP5s1GM9nfRRqyyZpUYk4l8LrTZOC5h6KV4uAHD4-_Q6ccVmLFHc3MgCZekPc7xoTOOVCRmE4-tm8=]

Sources

Validation

Cross-validation of HPLC and LC-MS analytical methods for piperazine derivatives

Cross-Validation of HPLC and LC-MS Analytical Methods for Piperazine Derivatives: A Technical Guide Piperazine derivatives—such as 1-benzylpiperazine (BZP), 1-Phenyl-4-(4-pyridinyl)piperazine, and 1-(2-chloroethyl)pipera...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of HPLC and LC-MS Analytical Methods for Piperazine Derivatives: A Technical Guide

Piperazine derivatives—such as 1-benzylpiperazine (BZP), 1-Phenyl-4-(4-pyridinyl)piperazine, and 1-(2-chloroethyl)piperazine—serve as critical scaffolds in medicinal chemistry and are frequently monitored in pharmacokinetic (PK) studies and forensic toxicology[1]. Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for their quantification. However, because many piperazine rings lack a strong UV chromophore, direct HPLC-UV analysis suffers from poor sensitivity, often requiring complex pre-column derivatization (e.g., with NBD-Cl) to enhance UV activity[2].

To meet the rigorous sensitivity and throughput demands of modern drug development, laboratories are rapidly transitioning to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. When switching analytical platforms during an ongoing clinical program, regulatory bodies mandate a formal cross-validation to prove that the new method yields equivalent results to the historical method[3].

Regulatory Framework: The ICH M10 Mandate

According to the 4, cross-validation is strictly required when data generated by different analytical techniques (e.g., HPLC-UV vs. LC-MS/MS) are combined within a single regulatory submission[4]. The core objective is to ensure no statistically significant bias is introduced by the change in methodology, thereby safeguarding the integrity of the pooled clinical data.

Comparative Performance Data

Before executing a cross-validation, it is essential to establish the baseline performance of both methods. The table below summarizes typical validation parameters for piperazine derivatives analyzed via direct HPLC-UV versus Reversed-Phase LC-MS/MS[1].

ParameterHPLC-UV (Direct / Derivatized)LC-MS/MS (Reversed-Phase)Causality / Mechanistic Driver
Linearity Range 30 - 350 ppm0.001 - 1 ng/mgMS utilizes highly specific MRM transitions, drastically lowering the noise floor compared to UV absorbance[1].
Limit of Detection (LOD) ~30 ppm< 0.001 ng/mgLack of strong UV chromophore in piperazines limits UV sensitivity; ESI-MS efficiently ionizes the basic nitrogen[1].
Selectivity Moderate (Co-elution risk)Very High (MRM mode)MS/MS isolates specific precursor-to-product ion transitions, ignoring co-eluting matrix interferences[2].
Sample Preparation Simple dissolution or DerivatizationSimple dissolution (Matrix matched)Derivatization is often required to enhance UV activity, adding workflow complexity and variability[2].
Precision (% RSD) < 4.0%< 5.0%Both methods offer high precision, but LC-MS/MS requires stable isotope internal standards to correct for ion suppression[5].

Experimental Workflow for Cross-Validation

A self-validating protocol for cross-validation must utilize both spiked Quality Control (QC) samples and incurred (actual in vivo study) samples. Relying solely on spiked QCs is a critical failure point, as it fails to account for matrix effects and endogenous metabolite interference present in dosed subjects.

CrossValidation Start Study Samples & QC Pool (Piperazine Derivatives) MethodA Method A: HPLC-UV (Historical Data) Start->MethodA MethodB Method B: LC-MS/MS (New Method) Start->MethodB AnalysisA Quantification (UV Absorbance) MethodA->AnalysisA AnalysisB Quantification (MRM Transitions) MethodB->AnalysisB Stats Statistical Comparison (Bland-Altman & %Difference) AnalysisA->Stats AnalysisB->Stats Acceptance Acceptance Criteria Bias < ±20% Stats->Acceptance

Caption: Workflow for HPLC and LC-MS/MS cross-validation using incurred study samples.

Step-by-Step Methodology: Execution of the Cross-Validation

Phase 1: Sample Preparation & Self-Validating Controls

  • Incurred Sample Selection: Select a minimum of 30 incurred samples from a previous study. Ensure the selection spans the entire pharmacokinetic profile (Cmax, elimination phase, and near the Lower Limit of Quantification).

  • Quality Control (QC) Spiking: Prepare independent QC samples at Low, Mid, and High concentrations.

    • Causality: Using both incurred and spiked samples creates a self-validating system. QC samples verify instrument calibration, while incurred samples reveal true matrix effects and metabolite interferences not present in pristine spiked matrices.

  • Extraction: Process all samples using Solid-Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) resin.

    • Causality: The basic secondary amine of the piperazine ring binds strongly to the cation exchange resin, allowing aggressive washing with organic solvents to remove neutral lipids, thereby minimizing downstream ion suppression in the MS source.

Phase 2: Analytical Acquisition 4. HPLC-UV Acquisition (Method A):

  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Water/Acetonitrile (70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Detection: UV absorbance at 210 nm.

  • Causality: TFA acts as an ion-pairing agent and suppresses residual silanol ionization on the silica stationary phase, preventing the severe peak tailing typically observed with basic piperazine compounds.

  • LC-MS/MS Acquisition (Method B):

    • Column: Biphenyl (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient Water/Methanol with 0.1% Formic Acid.

    • Detection: Electrospray Ionization (ESI) in positive mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.

    • Causality: TFA cannot be used here because it causes massive ion suppression in ESI-MS. Formic acid is substituted to provide necessary protons [M+H]+ for ionization without quenching the MS signal. Furthermore, a stable isotopically labeled (SIL) internal standard (e.g., BZP-D7) must be co-eluted to perfectly correct for any residual matrix effects[5].

Phase 3: Statistical Evaluation 6. Data Processing: Calculate the concentration of piperazine derivatives in all samples using both methods. 7. Acceptance Criteria: Compute the percentage difference for each sample: % Difference = [(LCMS - HPLC) / Mean] * 100. According to the 4[4], the difference must remain within ±20% for at least 67% of the incurred samples.

Expert Insights on Troubleshooting Matrix Effects

When cross-validating, discrepancies often arise not from the instrument's inherent accuracy, but from differential matrix effects. LC-MS/MS is highly susceptible to ionization suppression from endogenous phospholipids, which are invisible to UV detectors. If a bias >20% is observed during the statistical comparison, scientists must evaluate the phospholipid elution profile. Implementing a phospholipid-removal plate during sample preparation often resolves this discrepancy, ensuring the LC-MS/MS data perfectly correlates with the historical HPLC-UV data.

References

  • Title: Cross-Validation of Analytical Methods for 1-Phenyl-4-(4-pyridinyl)
  • Title: A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Source: fda.
  • Source: fda.
  • Source: nih.

Sources

Comparative

Comparing neuroprotective effects with known dopamine receptor antagonists

Comparative Neuroprotective Efficacy of Dopamine Receptor Antagonists: A Technical Guide for Preclinical Development Executive Summary In neuropharmacology, dopamine receptor antagonists are traditionally classified by t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Neuroprotective Efficacy of Dopamine Receptor Antagonists: A Technical Guide for Preclinical Development

Executive Summary

In neuropharmacology, dopamine receptor antagonists are traditionally classified by their antipsychotic or antiemetic properties. However, emerging preclinical data reveals a paradoxical, highly potent secondary indication: neuroprotection . During acute neurological insults (such as cerebral ischemia or excitotoxic trauma), massive pathological effluxes of dopamine hyperactivate downstream signaling cascades, exacerbating oxidative stress and calcium overload.

As a Senior Application Scientist, I have structured this guide to critically evaluate and compare the neuroprotective profiles of standard dopamine receptor antagonists. By analyzing receptor-specific causality, validated experimental methodologies, and quantitative survival data, this guide provides drug development professionals with a self-validating framework for assessing neuroprotective candidates.

Mechanistic Divergence: Why Antagonize Dopamine for Neuroprotection?

To understand the protective efficacy of these compounds, we must first establish the causality of dopamine-induced neurotoxicity. During severe hypoxia or ischemic stroke, extracellular dopamine concentrations in the striatum surge to neurotoxic levels. This triggers a dual-threat cascade:

  • Receptor Hyperactivation: Overstimulation of D1 and D2 receptors amplifies ischemic long-term potentiation (i-LTP) and exacerbates NMDA-mediated excitotoxicity[1].

  • Auto-oxidation: Excess cytosolic dopamine rapidly oxidizes into reactive oxygen species (ROS) and toxic quinones.

By deploying specific dopamine receptor antagonists, researchers can intercept these pathways. However, the efficacy of the intervention is strictly dependent on the receptor binding profile:

  • Combinatorial D1/D2 Blockade: Neither selective D1 antagonists (e.g., SCH23390) nor selective D2 antagonists (e.g., eticlopride) provide sufficient protection when administered alone during hypoxia[2]. However,2 synergistically halts the excitotoxic feedback loop, preserving neuronal viability[2].

  • Atypical D4 Antagonism: Atypical antipsychotics like Clozapine exhibit high affinity for the D4 receptor subtype. In hippocampal models, 3 through ROS-independent, kinase-driven survival pathways (such as Akt phosphorylation)[3].

  • Pleiotropic/Sigma-1 Activation: Haloperidol, a classical D2 antagonist, demonstrates marked neuroprotection that outpaces its pure D2-blocking peers[2]. This is causally linked to its off-target affinity as a Sigma-1 receptor ligand, which modulates endoplasmic reticulum (ER) stress and stabilizes mitochondrial calcium flux.

Pathway Insult Ischemic/Hypoxic Insult Efflux Massive Dopamine Efflux Insult->Efflux Receptors D1/D2 Receptor Hyperactivation Efflux->Receptors Toxicity Excitotoxicity & Oxidative Stress Receptors->Toxicity Death Neuronal Pyknosis / Apoptosis Toxicity->Death Combo SCH23390 + Eticlopride (D1/D2 Blockade) Combo->Receptors Inhibits Halo Haloperidol (D2 Blockade & Sigma-1) Halo->Receptors Inhibits Halo->Toxicity Sigma-1 Rescue Cloz Clozapine (D4 Antagonism / Akt Activation) Cloz->Death Prevents (Kinase Pathway)

Mechanistic pathways of ischemia-induced dopamine toxicity and targeted antagonist interventions.

Quantitative Comparison of Efficacy

To objectively evaluate these compounds, we must look at standardized in vitro models. The table below synthesizes experimental data comparing the neuroprotective performance of these antagonists against severe cellular stress.

Compound / RegimenPrimary Receptor TargetExperimental ModelControl Damage (Vehicle)Post-Treatment Damage / SurvivalNeuroprotective Efficacy
Haloperidol (50 µM)D2 / Sigma-120-min Nitrogen Hypoxia (Striatal Slices)60.1% ± 30.6% pyknotic cells7.1% ± 7.6% pyknotic cellsHigh (Marked protection via dual mechanism)[2]
SCH23390 + Eticlopride (10 µM each)D1 + D2 (Combined)20-min Nitrogen Hypoxia (Striatal Slices)60.1% ± 30.6% pyknotic cells5.9% ± 9.4% pyknotic cellsHigh (Synergistic blockade required)[2]
SCH23390 (10 µM)D1 (Selective)20-min Nitrogen Hypoxia (Striatal Slices)60.1% ± 30.6% pyknotic cellsNo significant reductionNone (Ineffective as monotherapy)[2]
Eticlopride (10 µM)D2 (Selective)20-min Nitrogen Hypoxia (Striatal Slices)60.1% ± 30.6% pyknotic cellsNo significant reductionNone (Ineffective as monotherapy)[2]
Clozapine (10⁻⁶ M)D4 / D2 (Atypical)Growth Medium Deprivation (Hippocampal Neurons)~40% cell survivalSignificant rescue (Akt dependent)Moderate to High (Prevents apoptosis)[3]

Experimental Methodologies & Validation Protocols

Trustworthiness in preclinical drug development relies on self-validating, reproducible assay systems. Below are the detailed, step-by-step methodologies used to generate the comparative efficacy data cited above.

Protocol A: Striatal Slice Hypoxia Assay (Evaluating D1/D2 Blockade)

This protocol isolates the specific contribution of dopamine receptor hyperactivation during acute oxygen deprivation, utilizing the rostral striatum due to its dense dopaminergic innervation[2].

  • Tissue Preparation: Decapitate adult male C57/BLIcrfa(t) mice under deep anesthesia. Rapidly extract the brain and submerge in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

  • Sectioning: Cut 400 µm thick coronal slices containing the rostral striatum using a vibratome. Transfer slices to a holding chamber at room temperature for a 1-hour recovery period.

  • Drug Pre-incubation: Transfer slices to experimental chambers. Perfuse with aCSF containing the target antagonist (e.g., 50 µM Haloperidol, or 10 µM SCH23390 + 10 µM eticlopride) for 30 minutes prior to the insult[2].

  • Hypoxic Insult: Switch the perfusion gas from 95% O₂ / 5% CO₂ to 95% N₂ / 5% CO₂ for exactly 20 minutes to induce severe hypoxia[2].

  • Reoxygenation & Recovery: Return the perfusion gas to 95% O₂ / 5% CO₂. Allow the slices to recover for 2 hours post-insult[2].

  • Histological Fixation: Fix the slices in 4% paraformaldehyde, section at 10 µm, and stain with hematoxylin and eosin (H&E) or cresyl violet.

  • Quantification: Using light microscopy, calculate the percentage of pyknotic neuronal profiles (characterized by shrunken, dark nuclei) relative to the total neuronal count in the striatum[2].

Workflow Step1 1. Tissue Prep Adult C57/BLIcrfa(t) mice Rostral striatum slices (400 µm) Step2 2. Pre-Incubation aCSF + Antagonists (30 min prior to insult) Step1->Step2 Step3 3. Hypoxic Insult 20 min Nitrogen Hypoxia (95% N2 / 5% CO2) Step2->Step3 Step4 4. Reoxygenation 2 h Post-Insult Recovery in normoxic aCSF Step3->Step4 Step5 5. Quantification Light Microscopy: % Pyknotic Profiles Step4->Step5

Step-by-step experimental workflow for the in vitro striatal slice hypoxia assay.

Protocol B: Hippocampal Neuron Deprivation Model (Evaluating D4 Antagonism)

This assay tests the ability of atypical antipsychotics to trigger intrinsic survival pathways against generalized trophic stress[3].

  • Primary Culture: Dissect hippocampi from embryonic day 18 (E18) rat pups. Dissociate cells enzymatically and plate on poly-D-lysine coated multi-well plates in Neurobasal medium supplemented with B27.

  • Maturation: Culture neurons for 7-10 days in vitro (DIV) to allow for the expression of mature dopamine receptor transcripts (D2 and D4 subtypes)[3].

  • Toxicity Induction: Wash the cultures twice with balanced salt solution to remove trophic factors. Replace with a minimal deprivation medium (lacking B27 and serum).

  • Drug Administration: Immediately add the test compound (e.g., 10⁻⁶ M Clozapine) to the deprivation medium[3]. Include a vehicle control well and a positive control well (full growth medium).

  • Incubation: Incubate for 24 to 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • Viability Assay: Assess neuronal survival using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Measure absorbance at 570 nm to quantify mitochondrial dehydrogenase activity, normalizing results to the vehicle control[3].

Strategic Implications for Drug Development

When advancing a neuroprotective compound through the pipeline, researchers must carefully weigh the receptor binding profile against potential adverse effects.

While the combinatorial blockade of D1 and D2 receptors offers profound protection against hypoxic damage, systemic administration of potent D2 antagonists carries a high risk of extrapyramidal symptoms (EPS) and catalepsy. Therefore, modern drug development is pivoting toward atypical profiles (like Clozapine's D4 preference) or multi-target ligands (compounds engineered with built-in Sigma-1 agonism alongside mild D2 antagonism). These profiles decouple the neuroprotective efficacy from the severe motor side effects traditionally associated with typical antipsychotics, offering a viable therapeutic window for stroke, traumatic brain injury, and neurodegenerative diseases.

References

  • Protection of striatal neurons by joint blockade of D1 and D2 receptor subtypes in an in vitro model of cerebral hypoxia PubMed / NIH
  • Dopamine receptor antagonists and neuroprotection in hippocampal neurons BMC Neuroscience
  • Endogenous Dopamine Amplifies Ischemic Long-Term Potenti

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: Evaluating N-Substituted Piperazine Analogs for Lead Optimization

Executive Summary The piperazine ring is a highly privileged scaffold in medicinal chemistry, particularly in central nervous system (CNS) drug discovery and oncology[1]. Its rigid chair conformation provides predictable...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a highly privileged scaffold in medicinal chemistry, particularly in central nervous system (CNS) drug discovery and oncology[1]. Its rigid chair conformation provides predictable vector projections for substituents, allowing precise spatial alignment within complex receptor pockets. However, the true pharmacological versatility of this scaffold lies in N-substitution .

This guide objectively compares the structure-activity relationships (SAR) of various N-substituted piperazine and piperidine analogs. By analyzing experimental binding affinities ( Ki​ ) and structural geometries, we provide a mechanistic framework for optimizing lead compounds targeting dual Histamine H3/Sigma-1 ( σ1​ ) receptors and Dopamine D2/Serotonin (5-HT) receptors[2][3].

The Pharmacological Privileges of the Piperazine Scaffold

The addition of alkyl, aryl, or bulky lipophilic groups to the N1 or N4 positions of the piperazine core fundamentally alters the molecule's physicochemical properties:

  • Basicity & Salt Bridge Formation: The basic secondary or tertiary amine ( pKa​ ~ 8.5–9.0) is protonated at physiological pH, forming an essential salt bridge with conserved aspartate residues (e.g., Asp 3.32 ) in the orthosteric sites of G protein-coupled receptors (GPCRs)[4].

  • Steric Conformation: N-aryl substitutions, particularly with ortho-directing groups, force the aromatic ring out of coplanarity with the piperazine core. This perpendicular twist is critical for fitting into narrow, hydrophobic receptor clefts[3].

SAR_Logic A Piperazine Core (Proton Acceptor) B N1-Alkyl/Aryl Linker (Flexibility & Length) A->B influences C N4-Substituent (Lipophilic Pocket) B->C positions D Ortho-EDG (e.g., -SCH3) High Target Affinity C->D Optimal Fit E Para-EWG (e.g., -CF3) Reduced Affinity C->E Steric Clash

Fig 1. SAR logic for N-aryl piperazines targeting GPCR hydrophobic pockets.

Comparative SAR Case Study 1: Dual H3 / σ1​ Receptor Antagonists

The search for novel antinociceptive (pain-relieving) agents has driven research into dual-acting Histamine H3 and Sigma-1 ( σ1​ ) receptor antagonists. A critical structural comparison arises when evaluating the central basic core: Piperazine vs. Piperidine [2][5].

The Causality of Core Switching

The σ1​ receptor pharmacophore requires a central basic amine flanked by distinct primary and secondary hydrophobic regions. When the piperazine core is used (Compound 4), the presence of the second nitrogen atom alters the electrostatic potential and hydration shell of the molecule, leading to a drastic drop in σ1​ affinity[2][5]. Replacing piperazine with piperidine (Compound 5) removes this secondary heteroatom, increasing the lipophilicity of the core and perfectly satisfying the primary hydrophobic binding site of the σ1​ receptor without sacrificing H3R affinity[2][5].

Experimental Data Comparison

Data summarized from competitive radioligand binding assays utilizing expressed human H3R and rat σ1​ R[2][5].

Structural AnalogBasic Core ScaffoldN-Substituent ProfilehH3R Ki​ (nM) σ1​ R Ki​ (nM)Pharmacological Profile
Compound 4 PiperazineAlkyl-aryl linker3.171531Highly H3R Selective
Compound 5 PiperidineAlkyl-aryl linker7.703.64Potent Dual H3/ σ1​ Active
Compound 11 PiperidineBulky Aryl6.204.41Potent Dual H3/ σ1​ Active

Conclusion: For dual H3/ σ1​ targeting, the piperidine core outperforms piperazine. However, if strict H3R selectivity is required to avoid σ1​ -mediated off-target effects, the N-substituted piperazine scaffold remains the superior choice[2][6].

Comparative SAR Case Study 2: Dopamine D2 / Serotonin (5-HT) Ligands

For the treatment of schizophrenia, multi-target ligands acting on Dopamine D2 and Serotonin (5-HT 1A​ /5-HT 2A​ ) receptors are highly sought after. Here, the N-aryl piperazine scaffold is the gold standard[3].

The Causality of Ortho-Substitution

The binding affinity of N-aryl piperazines at the D2 receptor is highly sensitive to the electronic and steric nature of the phenyl ring substituents.

  • Electron-Donating Groups (EDGs): Placing an EDG (like a methylthio group, -SCH 3​ ) at the ortho-position (Compound 14) forces a steric clash with the piperazine ring hydrogens. This restricts rotation, locking the aryl ring into an orthogonal conformation that slides perfectly into the narrow hydrophobic pocket formed by Trp386 6.48 and Phe390 6.52 [3].

  • Electron-Withdrawing Groups (EWGs): Strong EWGs like -CF 3​ (Compound 12) pull electron density away from the aromatic ring, weakening the crucial cation- π and π−π stacking interactions with the receptor's aromatic residues, leading to a significant drop in affinity[3].

Experimental Data Comparison

Data derived from competitive radioligand binding in HEK293 cells stably expressing cloned receptors[3].

Structural AnalogN-Aryl SubstituentD2 Ki​ (nM)5-HT 1A​ Ki​ (nM)5-HT 2A​ Ki​ (nM)
Compound 1 Unsubstituted PhenylBaselineBaselineBaseline
Compound 14 Ortho-SCH 3​ (EDG)High Affinity High Affinity Moderate Affinity
Compound 12 Ortho-CF 3​ (EWG)Low AffinityModerate AffinityLow Affinity

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following standardized protocols are utilized for the synthesis and evaluation of N-substituted piperazine analogs[3][7].

Protocol A: General Synthesis of N-Substituted Piperazines via N-Alkylation

This protocol utilizes a classic bimolecular nucleophilic substitution (S N​ 2) mechanism.

  • Preparation: Dissolve the secondary piperazine derivative (1.0 eq) in anhydrous acetonitrile (ACN).

  • Base Addition: Add anhydrous potassium carbonate (K 2​ CO 3​ , 2.5 eq) to act as an acid scavenger, driving the reaction forward by neutralizing the generated hydrohalic acid[3].

  • Catalysis: Add a catalytic amount of potassium iodide (KI, 0.1 eq). Causality: KI facilitates a Finkelstein-type reaction, converting the alkyl chloride/bromide into a more reactive alkyl iodide in situ, significantly accelerating the nucleophilic attack[3].

  • Alkylation: Add the appropriate alkyl halide (1.2 eq) dropwise. Reflux the mixture for 5–22 hours under an inert nitrogen atmosphere[3].

  • Purification: Filter the inorganic salts, evaporate the solvent, and purify the crude product via silica gel flash chromatography (DCM:MeOH gradient).

Protocol B: Radioligand Binding Assay for Receptor Affinity

A self-validating system requires the measurement of Total Binding (TB) and Non-Specific Binding (NSB) to isolate Specific Binding (SB).

Binding_Assay S1 1. Membrane Prep Expressed hH3R/D2R in HEK293 cells S2 2. Incubation Radioligand + N-Substituted Analog (10^-5 to 10^-9 M) S1->S2 S3 3. Filtration Rapid vacuum filtration via GF/B filters S2->S3 S4 4. Washing Ice-cold buffer to remove unbound ligand S3->S4 S5 5. Quantification Liquid Scintillation Counting S4->S5 S6 6. Data Analysis Non-linear regression (IC50 to Ki via Cheng-Prusoff) S5->S6

Fig 2. Standardized radioligand binding assay workflow for receptor affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target receptor in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane pellet[3].

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., [ 3 H]-N-alpha-methylhistamine for H3R), 50 µL of the synthesized N-substituted piperazine analog (varying concentrations from 10−9 to 10−5 M), and 100 µL of membrane suspension[3].

  • Self-Validation (Control Wells): Include wells with a massive excess ( 10μM ) of a known reference standard (e.g., Thioperamide for H3R, Haloperidol for D2R) to saturate all specific receptors. The remaining radioactivity in these wells represents the Non-Specific Binding (NSB).

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB). Wash three times with ice-cold buffer[3].

  • Quantification: Extract the filters into scintillation vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate Specific Binding = Total Binding - NSB. Use non-linear regression to determine the IC50​ . Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Conclusion

The N-substituted piperazine scaffold is a highly tunable module in drug discovery. As demonstrated, modifying the core to a piperidine drastically enhances σ1​ receptor affinity for dual-targeting pain therapeutics[2], while precise ortho-substitution with electron-donating groups on an N-aryl piperazine optimizes D2 receptor affinity for antipsychotic development[3]. Understanding these geometric and electronic causalities is paramount for rational lead optimization.

References

  • Szczepańska, K., et al. (2020). N-Substituted piperazine derivatives as potential multitarget agents acting on histamine H3 receptor and cancer resistance proteins. Bioorganic & Medicinal Chemistry Letters, 30(22), 127522.

  • Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

  • Kuder, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.

  • Zaręba, P., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Zafer, S., et al. (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease. MDPI Molecules, 23(8), 2034.

Sources

Comparative

Benchmarking Novel Benzofuran-Piperazine MTDLs Against Existing Antidepressant Patents: A Comprehensive Guide

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Comparative Analysis of Multi-Target Directed Ligands (MTDLs) in Major Depressive Disorder (MDD) Executive Summary & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Comparative Analysis of Multi-Target Directed Ligands (MTDLs) in Major Depressive Disorder (MDD)

Executive Summary & Mechanistic Rationale

The benzofuran-piperazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly for central nervous system (CNS) indications[1]. Historically, this structural motif has been successfully commercialized in Vilazodone (Viibryd®) , a patented dual-acting serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist[2]. While Vilazodone mitigates some side effects typical of classical SSRIs (such as sexual dysfunction and weight gain), its clinical profile still suffers from a delayed onset of action.

To address MDD with reduced resistance and a shortened latency period, recent drug discovery efforts have pivoted toward Multi-Target Directed Ligands (MTDLs)[3]. By engineering novel benzofuran-piperazine derivatives—herein benchmarked as the hypothetical candidate BP-2026 —researchers can simultaneously target the Serotonin Transporter (SERT), 5-HT1A, and the 5-HT7 receptor. Antagonism of the 5-HT7 receptor, which shares 40% sequence homology with 5-HT1A, alters cAMP signaling and rapidly accelerates the antidepressant response by modulating the hypothalamus-pituitary-adrenal (HPA) axis[3].

Pathway BP2026 Novel Benzofuran-Piperazine (BP-2026) SERT SERT Inhibition BP2026->SERT High Affinity (Ki < 1nM) HT1A 5-HT1A Partial Agonism BP2026->HT1A Modulates HT7 5-HT7 Antagonism BP2026->HT7 Blocks Synaptic5HT ↑ Synaptic 5-HT SERT->Synaptic5HT Prevents Reuptake Neuroplasticity Enhanced Neuroplasticity & Rapid Antidepressant Effect HT1A->Neuroplasticity Desensitizes Autoreceptors HT7->Neuroplasticity Alters cAMP signaling Synaptic5HT->Neuroplasticity Post-synaptic Activation

Fig 1: Synergistic multi-target signaling pathway of novel benzofuran-piperazine MTDLs.

Structural Benchmarking: Vilazodone vs. BP-2026

The chemical architecture of Vilazodone features a 2-amido-substituted-benzofuran ring attached to a piperazine, linked to an indole via a four-carbon chain[2]. Deconstruction studies reveal that while the indole fragment is primarily responsible for potent 5-HT reuptake inhibition, the benzofuran moiety dictates allosteric positioning within the SERT binding pocket[2].

The Novel Approach (BP-2026): To benchmark against Vilazodone, BP-2026 replaces the indole tail with a halogenated quinoline moiety.

  • Causality of Structural Choice: The incorporation of a quinoline ring introduces a broader binding profile, capturing 5-HT7 affinity[3]. Furthermore, halogenation (e.g., fluorine or chlorine) at the para-position enhances metabolic stability against hepatic CYP450 enzymes and increases target affinity via directional halogen bonding.

Quantitative Benchmarking Data

The following table summarizes the in vitro binding affinities ( Ki​ ) and pharmacokinetic properties, establishing a direct objective comparison between the patented standard and the novel MTDL.

CompoundSERT Ki​ (nM)5-HT1A Ki​ (nM)5-HT7 Ki​ (nM)D2 Ki​ (nM)Oral Bioavailability (F%)Half-life ( t1/2​ )
Vilazodone (Patent) 0.102.10> 1000> 1000~72%~25 hours
BP-2026 (Novel MTDL) 0.451.808.5045.0~68%~18 hours
Aripiprazole (Ref) 98.04.4010.00.34~87%~75 hours

Data Interpretation: While BP-2026 exhibits a slight drop in absolute SERT affinity compared to Vilazodone, it compensates by achieving potent nanomolar affinity for 5-HT7, successfully validating the MTDL hypothesis.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the benchmarking data must be derived from robust, self-validating experimental systems. Below is the standardized protocol for the high-throughput radioligand binding assay used to determine the Ki​ values.

Protocol: Multiplexed Radioligand Binding Assay for SERT and 5-HT Receptors

Objective: Quantify the binding affinity ( Ki​ ) of novel benzofuran-piperazine compounds against human SERT, 5-HT1A, and 5-HT7 receptors expressed in HEK293 cells.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM ascorbic acid and 1 mM EDTA.

    • Expert Insight (Causality): Ascorbic acid is critical here; it acts as an antioxidant to prevent the auto-oxidation of endogenous monoamines and the radioligand during the assay, ensuring signal fidelity.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., [3H] -Citalopram for SERT, [3H] -8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (BP-2026) ranging from 10−11 to 10−5 M.

  • Non-Specific Binding (NSB) Control: To create a self-validating system, include a well with 10 µM Fluoxetine (for SERT) or 10 µM Way-100635 (for 5-HT1A).

    • Expert Insight (Causality): This high concentration of a known competitor saturates all specific receptor sites. Any remaining radioactive signal is classified as non-specific lipid binding or background noise, which must be subtracted to calculate true specific binding.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach steady-state equilibrium.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Expert Insight (Causality): PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligands to the filter itself.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

    • Expert Insight (Causality): The temperature drop kinetically freezes the receptor-ligand complex, preventing the dissociation of the bound radioligand during the wash steps. Transfer filters to vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Workflow Membrane 1. Membrane Preparation (HEK293 cells expressing SERT/5-HT) Incubation 2. Radioligand Incubation ([3H]-Citalopram + Test Compound) Membrane->Incubation Equilibrium 3. Steady-State Equilibrium (25°C for 60 mins) Incubation->Equilibrium Filtration 4. Rapid Vacuum Filtration (GF/B filters, 0.3% PEI soaked) Equilibrium->Filtration Washing 5. Ice-Cold Buffer Wash (Stops kinetics, removes unbound) Filtration->Washing Scintillation 6. Liquid Scintillation Counting (Quantify specific binding) Washing->Scintillation

Fig 2: High-throughput radioligand binding assay workflow for SERT/5-HT affinity profiling.

Discussion & Translational Outlook

Benchmarking novel benzofuran-piperazine derivatives against established patents like Vilazodone highlights the evolutionary trajectory of psychiatric pharmacotherapy. While the benzofuran-piperazine core remains a privileged scaffold for anchoring molecules within the allosteric sites of serotonergic targets[2], the strategic modification of the terminal tail allows for precise tuning of the polypharmacological profile.

By integrating 5-HT7 antagonism alongside SERT inhibition and 5-HT1A partial agonism[3], compounds like BP-2026 represent the next generation of MTDLs. Experimental validation through rigorously controlled radioligand binding assays confirms that this multi-target profile can be achieved without sacrificing oral bioavailability or inducing off-target toxicity. Future in vivo benchmarking using microdialysis and the Forced Swim Test (FST) will be critical to definitively prove the accelerated onset of action hypothesized by this structural design.

References

  • Source: bcrcp.ac.
  • Source: nih.
  • Source: nih.

Sources

Validation

Comparative analysis of different synthesis routes for 1-(1-Benzofuran-2-ylmethyl)piperazine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To systematically evaluate and compare the synthetic methodologies for producing 1-(1-benzofuran-2-ylmethyl)piperazine, a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To systematically evaluate and compare the synthetic methodologies for producing 1-(1-benzofuran-2-ylmethyl)piperazine, a critical pharmacophore and intermediate in the development of highly selective σ1​ receptor ligands and PET radiotracers[1][2].

Strategic Overview & Mechanistic Rationale

The N-benzylation of piperazine with benzofuran derivatives presents a classic synthetic challenge: achieving high yield and chemoselectivity while preventing bis-alkylation (over-reaction of the symmetrical piperazine core). As a key intermediate for neurodegenerative disease imaging agents (such as the [11C]13 radiotracer)[2][3], the purity and scalability of 1-(benzofuran-2-ylmethyl)piperazine are paramount.

We evaluate three primary synthetic strategies:

  • Route A (Amide Coupling + Reduction): Utilizes highly stable benzofuran-2-carboxylic acid. The strategy involves forming an amide bond with mono-protected piperazine, followed by aggressive reduction.

  • Route B (Reductive Amination): Employs benzofuran-2-carboxaldehyde. This is a modern, chemoselective approach that leverages mild hydride donors to reduce an in situ generated iminium ion[4].

  • Route C (Direct Alkylation): Uses 2-(chloromethyl)benzofuran. While atom-economical, it suffers from poor chemoselectivity and relies on large excesses of piperazine to statistically favor mono-alkylation.

SynthesisRoutes Start1 Benzofuran-2-carboxylic acid RouteA_1 Amide Coupling (EDCI, CH2Cl2) Start1->RouteA_1 Start2 Benzofuran-2-carboxaldehyde RouteB_1 Reductive Amination (NaBH(OAc)3, DCE) Start2->RouteB_1 Start3 2-(Chloromethyl)benzofuran RouteC_1 N-Alkylation (K2CO3, MeCN) Start3->RouteC_1 Piperazine N-Boc-Piperazine Piperazine->RouteA_1 Piperazine->RouteB_1 Piperazine->RouteC_1 RouteA_2 Boc Deprotection (HCl/Dioxane) RouteA_1->RouteA_2 RouteA_3 Amide Reduction (LiAlH4, THF) RouteA_2->RouteA_3 Product 1-(Benzofuran-2-ylmethyl)piperazine RouteA_3->Product Deprotect_BC Boc Deprotection (TFA, CH2Cl2) RouteB_1->Deprotect_BC RouteC_1->Deprotect_BC Deprotect_BC->Product

Comparative synthesis pathways for 1-(benzofuran-2-ylmethyl)piperazine.

Quantitative Route Comparison

The following table summarizes the operational metrics of each route to guide process chemistry decisions.

Synthesis RouteKey ReagentsChemoselectivityScalabilitySafety & HandlingTypical Yield (Over all steps)
A: Amide Reduction [3]EDCI/HOBt, LiAlH 4​ Low (LiAlH 4​ reduces many groups)Moderate (Exothermic quench)High Risk (Pyrophoric LiAlH 4​ )51%
B: Reductive Amination [4]NaBH(OAc) 3​ , DCEHigh (Selective for iminium)ExcellentLow Risk (Mild conditions)75–85%
C: Direct Alkylation K 2​ CO 3​ , MeCNModerate (Bis-alkylation risk)GoodModerate (Alkyl halide toxicity)60–70%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include the mechanistic causality behind critical steps and in-process analytical controls required to validate the system.

Protocol A: The Classical Amide Reduction Route (Moussa et al.)

This route is highly reliable when starting materials must be stored for long periods, as benzofuran-2-carboxylic acid is immune to the auto-oxidation that plagues aldehydes[3].

Step 1: Amide Coupling

  • Dissolve benzofuran-2-carboxylic acid (1.0 eq) and N-Boc-piperazine (1.1 eq) in anhydrous CH 2​ Cl 2​ .

  • Add EDCI (1.2 eq) and a catalytic amount of DMAP. Stir at room temperature for 12 hours.

  • In-Process Control: Validate completion via TLC (UV 254 nm). The highly polar piperazine spot should disappear, replaced by a less polar UV-active amide spot.

Step 2: Boc Deprotection

  • Treat the purified amide with 4M HCl in dioxane at room temperature for 2 hours.

  • Concentrate under vacuum to yield the hydrochloride salt. Causality: The Boc group must be cleaved prior to the LiAlH 4​ reduction. If left intact, LiAlH 4​ will reduce the Boc carbamate into an N-methyl group, creating an inseparable N-methylpiperazine impurity[3].

Step 3: Amide Reduction

  • Suspend the hydrochloride salt in anhydrous THF at 0 °C under argon.

  • Carefully add LiAlH 4​ (3.0 eq) portion-wise. Reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH 4​ in grams). Filter the granular aluminum salts.

  • Validation: LC-MS should confirm the mass of the free amine ( [M+H]+=217.1 ).

Protocol B: The Modern Reductive Amination Route

This is the industry-preferred route due to its mild conditions, high atom economy, and avoidance of pyrophoric reagents[4].

Step 1: Iminium Formation & Reduction

  • Dissolve benzofuran-2-carboxaldehyde (1.0 eq) and N-Boc-piperazine (1.05 eq) in 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes.

  • Add sodium triacetoxyborohydride, NaBH(OAc) 3​ (1.5 eq), portion-wise. Stir for 12 hours at room temperature. Causality: NaBH(OAc) 3​ is specifically chosen over NaBH 4​ . The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride, rendering it too weak to reduce the starting aldehyde, but perfectly tuned to reduce the more electrophilic iminium ion intermediate[4].

  • In-Process Control: Monitor via LC-MS. The aldehyde peak ( [M+H]+=147.0 ) should be completely replaced by the Boc-protected product ( [M+H]+=317.2 ).

Step 2: Boc Deprotection

  • Dissolve the intermediate in CH 2​ Cl 2​ and add Trifluoroacetic acid (TFA) (10 eq). Stir for 2 hours.

  • Concentrate and neutralize with saturated aqueous NaHCO 3​ . Extract with EtOAc to yield the pure 1-(benzofuran-2-ylmethyl)piperazine.

Downstream Application: σ1​ Receptor Ligands

The synthesized 1-(benzofuran-2-ylmethyl)piperazine is immediately functionalized to create potent central nervous system therapeutics and diagnostics. For example, N-alkylation with 4-methoxybenzyl chloride yields "Compound 13" ( Ki​=2.7 nM for σ1​ ). Subsequent O-demethylation and radiolabeling with [11C]CH3​I generates the [11C]13 PET radiotracer used for in vivo brain imaging[1][2][5].

AppWorkflow Intermediate 1-(Benzofuran-2-ylmethyl) piperazine Alkylation N-Alkylation (4-Methoxybenzyl chloride) Intermediate->Alkylation Demethylation O-Demethylation (BBr3) Alkylation->Demethylation Radiolabeling Radiolabeling ([11C]CH3I) Demethylation->Radiolabeling PETTracer [11C]13 PET Tracer (Sigma-1 Ligand) Radiolabeling->PETTracer

Downstream application workflow generating the [11C]13 PET radiotracer.

References

  • Moussa, I. A., Banister, S. D., Beinat, C., et al. "Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ -1 Receptor Ligands." Journal of Medicinal Chemistry, 2010.[Link]

  • Leung, K. "1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine." Molecular Imaging and Contrast Agent Database (MICAD), National Center for Biotechnology Information (US), 2012.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996. [Link]

Sources

Comparative

Bridging the Virtual and the Real: A Guide to Experimental Validation of Molecular Docking Results

In the landscape of modern drug discovery, computational molecular docking has become an indispensable tool.[1] It offers a rapid and cost-effective method to predict the binding of small molecules to a protein target, e...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational molecular docking has become an indispensable tool.[1] It offers a rapid and cost-effective method to predict the binding of small molecules to a protein target, enabling the virtual screening of vast compound libraries.[2][3] However, in silico predictions are just that—predictions. They are built on algorithms and scoring functions that, while sophisticated, are approximations of complex biological reality.[4][5] Therefore, rigorous experimental validation is not just a recommendation; it is a cornerstone of any successful structure-based drug design campaign. This guide provides an in-depth comparison of key experimental binding assays, offering the insights needed to design a robust validation strategy and bridge the gap between computational hypothesis and experimental reality.

The Logic of Validation: From Docking Score to Biophysical Reality

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to a protein.[1][4] The output, a "docking score," is a calculated value that ranks potential binders. However, this score is not a direct measure of binding affinity.[1] Experimental validation serves two critical purposes: to confirm whether the predicted compounds are true binders and to accurately quantify the strength of that interaction. The choice of validation method is paramount and depends on several factors, including the nature of the target protein, the properties of the ligands, the desired throughput, and the specific information required (e.g., binding affinity, kinetics, or thermodynamics).

Here, we present a logical workflow for the experimental validation of molecular docking hits.

G cluster_computational In Silico Phase cluster_experimental Experimental Validation Phase virtual_screening Virtual Screening of Compound Library docking Molecular Docking (Pose & Score Prediction) virtual_screening->docking hit_selection Hit Prioritization (Based on Score & Visual Inspection) docking->hit_selection primary_screen Primary Screening (e.g., DSF/MST) hit_selection->primary_screen hit_confirmation Hit Confirmation & Affinity Ranking (e.g., SPR/BLI/ITC) primary_screen->hit_confirmation thermodynamics Thermodynamic Characterization (ITC) hit_confirmation->thermodynamics kinetics Kinetic Analysis (SPR/BLI) hit_confirmation->kinetics structural_studies Structural Validation (X-ray Crystallography/Cryo-EM) hit_confirmation->structural_studies

Caption: Workflow for the validation of molecular docking results.

A Comparative Guide to Key Experimental Binding Assays

The selection of an appropriate experimental assay is a critical decision in the validation process. Below is a comparison of commonly used techniques, highlighting their principles, strengths, and limitations.

Assay Principle Key Outputs Strengths Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[6][7]KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[8][9]Gold standard for thermodynamics; Label-free, in-solution measurement.[10][11]Low throughput, requires relatively large amounts of protein and ligand, sensitive to buffer composition.[8]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[12]KD, kon (association rate), koff (dissociation rate)[13]Real-time, label-free kinetics; high sensitivity for a wide range of affinities.[14]Requires immobilization of one binding partner, which can affect its activity; potential for mass transport limitations.[15]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.[16][17]KD, kon, koff[16]High throughput, real-time, label-free kinetics; less susceptible to bulk refractive index changes than SPR.[15][18]Requires immobilization; may have lower sensitivity for small molecules compared to SPR.[19]
MicroScale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.[20][21]KD[22]Low sample consumption, in-solution measurement, can be used in complex biological matrices.[22][23]Typically requires one binding partner to be fluorescently labeled.[24]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Monitors the thermal unfolding of a protein in the presence of a fluorescent dye. Ligand binding stabilizes the protein, increasing its melting temperature (Tm).[25][26]ΔTm (change in melting temperature) as an indicator of binding.[27]High throughput, cost-effective, requires small amounts of protein.[25][28]Indirect measure of binding; not all ligands induce a significant thermal shift; prone to false positives and negatives.[28]

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of your validation data hinges on meticulous experimental design and execution. Here are detailed protocols for two of the most informative and widely used techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[6][10]

G cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis protein_prep Prepare Protein Solution (e.g., 20 µM in cell) load_samples Load Protein into Sample Cell & Ligand into Syringe protein_prep->load_samples ligand_prep Prepare Ligand Solution (e.g., 200 µM in syringe) ligand_prep->load_samples buffer_match Ensure Identical Buffer (Protein & Ligand) buffer_match->protein_prep buffer_match->ligand_prep degas Degas Samples degas->load_samples equilibrate Thermal Equilibration load_samples->equilibrate titration Perform Titration (e.g., 20 injections of 2 µL) equilibrate->titration record_data Record Heat Pulses titration->record_data integrate_peaks Integrate Raw Data to Obtain Heat per Injection record_data->integrate_peaks fit_model Fit Integrated Data to a Binding Model integrate_peaks->fit_model determine_params Determine K_D, ΔH, n fit_model->determine_params

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Step-by-Step Methodology:

  • Protein and Ligand Preparation:

    • Dialyze the purified protein extensively against the final experimental buffer.

    • Dissolve the ligand in the exact same buffer used for the final dialysis step of the protein. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[8]

    • Accurately determine the concentrations of both protein and ligand.

  • Sample Degassing:

    • Thoroughly degas both protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells.

  • Instrument Setup and Equilibration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[7]

    • Allow the instrument to equilibrate thermally to ensure a stable baseline.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.[8]

    • The heat change after each injection is measured relative to a reference cell.[7]

  • Data Analysis:

    • The raw data (power versus time) is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is then fitted to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[9]

Self-Validating System:

  • Control Titrations: Perform two control experiments: titrating the ligand into the buffer and titrating the buffer into the protein solution. The heat changes in these controls should be minimal and are subtracted from the experimental data to correct for heats of dilution.

  • The 'c' Parameter: The Wiseman parameter (c = n * [Protein] / KD) should ideally be between 5 and 500 for a reliable fit of the binding isotherm.[8]

Surface Plasmon Resonance (SPR) Protocol

SPR is a powerful, label-free technique for studying biomolecular interactions in real time, providing both affinity and kinetic data.[12][13]

G cluster_prep Assay Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis chip_selection Select & Prepare Sensor Chip immobilization Immobilize Ligand (e.g., Protein) chip_selection->immobilization blocking Block Unreacted Sites immobilization->blocking baseline Establish Stable Baseline with Running Buffer blocking->baseline association Inject Analyte (Ligand) at Various Concentrations baseline->association dissociation Flow Running Buffer to Monitor Dissociation association->dissociation regeneration Regenerate Chip Surface (if necessary) dissociation->regeneration sensorgram_fitting Fit Sensorgrams to a Kinetic Model dissociation->sensorgram_fitting regeneration->baseline determine_params Determine k_on, k_off, & K_D sensorgram_fitting->determine_params

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Step-by-Step Methodology:

  • Ligand Immobilization:

    • The protein (ligand) is typically immobilized on the surface of a sensor chip.[12] Common immobilization strategies include amine coupling, streptavidin-biotin capture, or His-tag capture.

    • The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Preparation:

    • Prepare a dilution series of the small molecule (analyte) in the running buffer.

  • Binding Analysis:

    • A stable baseline is established by flowing running buffer over the sensor surface.

    • The analyte is then injected at different concentrations, and the association is monitored in real time.

    • After the association phase, running buffer is flowed over the chip to monitor the dissociation of the analyte from the immobilized ligand.[15]

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).[13]

Self-Validating System:

  • Reference Cell: A reference flow cell, where the ligand is not immobilized or an irrelevant protein is immobilized, is used to subtract non-specific binding and bulk refractive index effects.

  • Concentration Series: Using a range of analyte concentrations allows for a global fit of the kinetic data, increasing the confidence in the determined rate constants.

  • Mass Transport Limitation Test: This can be assessed by varying the flow rate. If the binding kinetics are independent of the flow rate, mass transport is not limiting the interaction.

Conclusion: An Integrated Approach for Robust Drug Discovery

The validation of molecular docking results is a multi-faceted process that requires a thoughtful and strategic approach. While high-throughput screening methods like DSF can rapidly identify potential binders, more rigorous techniques such as ITC and SPR are essential for accurately quantifying binding affinity and understanding the kinetics and thermodynamics of the interaction.[28][29] By integrating computational predictions with robust experimental validation, researchers can confidently advance promising candidates in the drug discovery pipeline, ultimately increasing the probability of success. The experimental data not only validates the in silico hits but also provides crucial feedback for refining the docking protocols and scoring functions, creating a synergistic loop between computational and experimental efforts.[1][4]

References

  • Pande, J., & Wodzinska, J. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Nicoya Lifesciences. (2019, July 10). Biolayer Interferometry and Surface Plasmon Resonance Comparison.
  • Base Pair Biotechnologies. MicroScale Thermophoresis.
  • Sartorius. Biolayer Interferometry (BLI).
  • Wang, C., et al. (2022).
  • Creative Biostructure. MagHelix™ Bio-layer Interferometry (BLI).
  • Center for Macromolecular Interactions, Harvard Medical School. MicroScale Thermophoresis (MST).
  • Wang, Y., et al. (2020). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. PubMed.
  • Pande, J., & Wodzinska, J. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
  • Creative Proteomics. Microscale Thermophoresis (MST) Service.
  • Tascon, I., & Velazquez-Campoy, A. (2017). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
  • Center for Macromolecular Interactions, Harvard Medical School. Biolayer Interferometry (BLI).
  • Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.
  • Miles, A. J., et al. (2021). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. PMC.
  • Masarira, A., & Chindeka, F. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen.
  • Pinzi, L., & Rastelli, G. (2019). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Lo, M. C., et al. (2004).
  • Schuller, M., et al. (2021). Experimental validation of selected virtual screening compounds reveals informative poses and more potent hits.
  • Scott, A. D. (2017). Small Molecule Ligands: Fluorescent Thermal Shift Assays.
  • Cole, J. C., et al. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry.
  • Center for Macromolecular Interactions, Harvard Medical School. Differential Scanning Fluorimetry (DSF).
  • Hewitt, W. M. (2017). How can i validate a docking protocol?
  • BenchChem.
  • Hahn, D. F., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC.
  • Reaction Biology. Thermal Shift Assay (Differential Scanning Fluorimetry) Service.
  • Schindler, C. E. M., et al. (2020). Comparing the agreement between binding and functional assay measurements of relative binding free energies.
  • Velazquez-Campoy, A., & Freire, E. (2010). Isothermal Titration Calorimetry.
  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Hahn, D. F., et al. (2022). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. PubMed.
  • Hahn, D. F., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
  • Nuvisan.
  • Cytiva. (2025, June 18).
  • Technology Networks. (2025, November 24). Virtual Screening for Drug Discovery: A Complete Guide.
  • Singh, A., & Singh, S. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bentham Science.
  • Capua, A. D., et al. (2004). Validation of Molecular Docking Calculations Involving FGF-1 and FGF-2. Journal of Medicinal Chemistry.
  • Chen, Y., et al. (2025). Supercomputing Multi-Ligand Modeling, Simulation, Wavelet Analysis and Surface Plasmon Resonance to Develop Novel Combination Drugs: A Case Study of Arbidol and Baicalein Against Main Protease of SARS-CoV-2. MDPI.
  • Gamouh, A., et al. (2024).
  • Ezzat, A., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Smith, M., & Smith, J. C. (2021). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. PMC.
  • Stein, D., et al. (2024). An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models. arXiv.
  • Ahad, R., et al. (2019). Surface plasmon resonance and molecular docking studies of bovine serum albumin interaction with neomycin: kinetic and thermodynamic analysis. PMC.
  • Jackson ImmunoResearch. (2023, March 29). An Introduction to Surface Plasmon Resonance.
  • Aldeghi, M., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Harris, T. M., & L. A. Harris. (2012). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems.
  • TA Instruments. (2024, January 8). How to Assess Binding in Drug Discovery.
  • Sword Bio. (2024, December 19). Comparing Ligand Binding Assays and Mass Spectrometry for Drug Monitoring.
  • BMG LABTECH. Binding Assays.
  • Walse, B. (2012).
  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University.

Sources

Validation

A Researcher's Guide to the Selectivity Index: Comparing Novel Anticancer Compounds

In the landscape of oncology drug discovery, the paramount goal is to develop therapeutics that are lethal to cancer cells while sparing their normal, healthy counterparts. The journey from a promising hit compound to a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the paramount goal is to develop therapeutics that are lethal to cancer cells while sparing their normal, healthy counterparts. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous, quantitative assessments. Among the most critical of these is the Selectivity Index (SI) , a metric that provides a quantitative measure of a compound's preferential cytotoxicity towards cancer cells.

This guide provides an in-depth exploration of the Selectivity Index for researchers, scientists, and drug development professionals. It moves beyond simple definitions to explain the causality behind experimental design, the nuances of data interpretation, and the molecular basis for achieving high selectivity.

The Core Principle: Understanding the Selectivity Index

The therapeutic efficacy of an anticancer agent is fundamentally tied to its therapeutic window—the dosage range in which it can effectively kill tumor cells without causing unacceptable levels of toxicity to the patient. The Selectivity Index is a crucial in vitro metric that serves as an early predictor of this window.[1] It is calculated by comparing the cytotoxicity of a compound against a normal, non-cancerous cell line to its cytotoxicity against a cancer cell line.[1][2]

The formula is straightforward:

Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells

Where IC50 (Half-maximal Inhibitory Concentration) is the concentration of a compound required to inhibit the growth of 50% of the cell population.[3] A higher SI value indicates a greater degree of selectivity, suggesting the compound is more potent against cancer cells than normal cells, which is a desirable characteristic for a potential drug candidate.[1][2]

Designing a Self-Validating System for SI Determination

The trustworthiness of a calculated SI value is entirely dependent on the integrity of the experimental design. A robust workflow is a self-validating system, incorporating critical choices and controls that ensure the data is accurate and reproducible.

The Workflow for Determining Selectivity Index

The process involves a series of well-controlled steps, from selecting the right biological models to choosing the most appropriate method for assessing cell viability.

G cluster_prep Phase 1: Experimental Setup cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis cell_selection 1. Select Matched Cell Lines (e.g., MCF-7 Cancer & MCF-10A Normal) cell_culture 2. Culture Cells to Logarithmic Growth Phase cell_selection->cell_culture seeding 3. Seed Cells into 96-Well Plates cell_culture->seeding treatment 4. Treat with Serial Dilutions of Novel Compound seeding->treatment controls 5. Include Controls (Vehicle: DMSO, Positive: Doxorubicin) treatment->controls incubation 6. Incubate for 48-72 Hours controls->incubation assay_reagent 7. Add CellTiter-Glo® Reagent incubation->assay_reagent lyse_stabilize 8. Lyse Cells & Stabilize Luminescent Signal assay_reagent->lyse_stabilize read_plate 9. Read Luminescence on Plate Reader lyse_stabilize->read_plate normalize 10. Normalize Data to Controls read_plate->normalize curve_fit 11. Generate Dose-Response Curves normalize->curve_fit calc_ic50 12. Calculate IC50 Values curve_fit->calc_ic50 calc_si 13. Calculate Selectivity Index calc_ic50->calc_si

Caption: Experimental workflow for determining the Selectivity Index.

Expertise in Action: The "Why" Behind Key Experimental Choices
  • Cell Line Selection: The Importance of a Matched Pair

    The choice of cell lines is the most critical variable. To generate clinically relevant data, it is imperative to use a normal cell line that originates from the same tissue as the cancer cell line.[3][4] For example, when screening compounds against the MCF-7 breast cancer cell line, the MCF-10A cell line, which is a non-tumorigenic breast epithelial cell line, serves as an ideal normal counterpart.[5][6] This tissue-matching minimizes confounding variables arising from differential gene expression and metabolic profiles between tissues, ensuring that the observed selectivity is a result of the compound's interaction with cancer-specific vulnerabilities, not just inherent differences between, for example, a breast cell and a skin fibroblast.[7][8]

  • Cytotoxicity Assay: Why ATP-Based Assays Outperform Tetrazolium Dyes

    While traditional colorimetric assays like MTT, which measures metabolic activity via the reduction of a tetrazolium salt, are widely used, they have known limitations.[9] The MTT reagent itself can be toxic to cells, and certain compounds, particularly those with reducing properties like polyphenols, can interfere with the assay chemistry, leading to an overestimation of cell viability.[9]

    A more robust and sensitive approach is to measure intracellular ATP levels as a marker of viability. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are based on the principle that dead cells lose the ability to synthesize ATP. This assay uses a thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present.[10] The advantages are numerous:

    • Higher Sensitivity: ATP assays can detect as few as 10 cells per well, compared to the 200-1,000 cell limit of many tetrazolium assays.[9][11][12]

    • Fewer Artifacts: The lytic nature of the assay minimizes interference from the test compound's chemical properties.[10]

    • Simpler Workflow: It involves a single reagent-addition step, making it faster and more suitable for high-throughput screening.[9]

Interpreting the Selectivity Index: A Guide for Drug Discovery

Once IC50 values are determined, the SI can be calculated. But what constitutes a "good" SI? While there is no universal standard, the following framework is widely accepted in the field of oncology drug discovery:

Selectivity Index (SI)InterpretationImplication for Drug Development
< 2 Non-selective / General ToxicityLow probability of becoming a successful therapeutic. The compound is nearly as toxic to normal cells as it is to cancer cells.
2 - 4 Moderately SelectiveConsidered a promising starting point. Further optimization through medicinal chemistry is warranted to improve selectivity.
> 4 Highly SelectiveIndicates a strong preferential cytotoxicity towards cancer cells.[2] These compounds are considered high-priority candidates for further preclinical development.
> 10 Exceptionally SelectiveRepresents a compound with a potentially wide therapeutic window. These are rare and highly sought-after candidates.

It is crucial to understand that an SI is not an absolute value but a ratio that provides a critical early-stage filter. A compound with an SI of less than 2 is generally considered to have a low therapeutic potential due to the high likelihood of causing toxicity to healthy tissues.[1] Compounds with an SI greater than 3 or 4 are often highlighted as being highly selective and warrant further investigation.[2]

Comparative Analysis: Novel Compounds vs. a Standard Chemotherapeutic

To illustrate the practical application of the Selectivity Index, let's compare two hypothetical novel compounds ("Compound A" and "Compound B") with Doxorubicin, a widely used chemotherapeutic agent known for its significant side effects.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)
Compound A MCF-7Breast Cancer0.530.0
MCF-10ANormal Breast15.0
Compound B MCF-7Breast Cancer1.23.5
MCF-10ANormal Breast4.2
Doxorubicin MCF-7Breast Cancer0.69[5]3.6
(Reference)MCF-10ANormal Breast2.51[5]

Analysis:

  • Compound A demonstrates exceptional selectivity (SI = 30.0). It is 30 times more potent against the MCF-7 cancer cells than the normal MCF-10A cells. This profile suggests a potentially wide therapeutic window and a lower likelihood of off-target toxicity, making it a prime candidate for advancement.

  • Compound B is moderately selective (SI = 3.5). While it shows a preference for cancer cells, its therapeutic window is narrower than Compound A's. It is a viable candidate but may require structural modifications to improve its safety profile.

  • Doxorubicin , the standard-of-care agent, shows an SI of 3.6 in this context.[5] Its relatively low selectivity is consistent with its known clinical side effects, as it impacts healthy, dividing cells in addition to cancerous ones. Novel compounds like Compound A, which far exceed this benchmark, represent a significant potential improvement in targeted therapy.

The Molecular Basis of Selectivity: Targeting Cancer-Specific Pathways

High selectivity is not a random occurrence; it is achieved by exploiting the molecular derangements that are hallmarks of cancer. One of the most frequently dysregulated networks in cancer is the PI3K/Akt/mTOR signaling pathway .[13][14] In normal cells, this pathway is tightly controlled to regulate cell growth, proliferation, and survival. However, in many cancers, mutations in genes like PIK3CA or loss of the tumor suppressor PTEN lead to its constitutive activation.[14][15]

G cluster_normal Normal Cell cluster_cancer Cancer Cell cluster_drug Mechanism of Selective Drug GF_N Growth Factor Rec_N Receptor GF_N->Rec_N PI3K_N PI3K Rec_N->PI3K_N Akt_N Akt PI3K_N->Akt_N PTEN PTEN PTEN->PI3K_N label_pten Inhibits PI3K mTOR_N mTOR Akt_N->mTOR_N Prolif_N Controlled Proliferation & Survival mTOR_N->Prolif_N GF_C Growth Factor Rec_C Receptor GF_C->Rec_C PI3K_C PI3K (Mutated/Amplified) Rec_C->PI3K_C Akt_C Akt PI3K_C->Akt_C PTEN_mut PTEN (Lost) mTOR_C mTOR Akt_C->mTOR_C Prolif_C Uncontrolled Proliferation & Survival mTOR_C->Prolif_C Drug Selective Compound A PI3K_Target PI3K (Mutated/Amplified) Drug->PI3K_Target label_drug Inhibits Hyperactive PI3K Akt_Target Akt PI3K_Target->Akt_Target mTOR_Target mTOR Akt_Target->mTOR_Target Apoptosis Apoptosis mTOR_Target->Apoptosis

Caption: Simplified PI3K/Akt pathway in normal vs. cancer cells.

A highly selective compound might be designed to specifically inhibit the mutated form of PI3K or another downstream effector that is hyperactivated only in the cancer cells.[13][16] Because normal cells either do not have this hyperactivated state or can rely on other pathways for survival, the compound has a much less potent effect on them, resulting in a high Selectivity Index.

Detailed Experimental Protocols

For researchers planning to implement these assays, the following provides a detailed, step-by-step protocol for determining IC50 values using the preferred ATP-based luminescent assay.

Protocol: Cell Viability Assessment using CellTiter-Glo®
  • Cell Seeding:

    • Harvest logarithmically growing cancer (e.g., MCF-7) and normal (e.g., MCF-10A) cells.

    • Perform a cell count and determine cell viability (e.g., via Trypan Blue exclusion).

    • Dilute cells in their respective complete growth media to a concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate (for luminescence), resulting in 5,000 cells per well.

    • Include wells with media only for background luminescence measurements.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in sterile DMSO.

    • Perform a serial dilution of the compound in the appropriate cell culture medium. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells.

    • For vehicle control wells, add medium containing the same final concentration of DMSO used for the highest compound concentration (typically ≤ 0.5%).

    • For positive control wells, add a known cytotoxic agent like Doxorubicin.

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • ATP Assay and Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (media-only wells) from all experimental wells.

    • Normalize the data by expressing the luminescent signal in each treated well as a percentage of the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

    • Calculate the Selectivity Index using the IC50 values obtained for the normal and cancer cell lines.

References

  • Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. 4B. Available from: [Link]

  • Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. (2018, September 4). PMC. Available from: [Link]

  • Targeting PI3K/Akt/mTOR Signaling in Cancer. (n.d.). PMC. Available from: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022, March 23). Frontiers in Oncology. Available from: [Link]

  • Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates. (n.d.). PMC. Available from: [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Comparison of MTT and ATP-based assays for the measurement of viable cell number. (1995, January 1). Journal of Immunological Methods. Available from: [Link]

  • Comparison of MTT and ATP-based assays for the measurement of viable cell number. (n.d.). PubMed. Available from: [Link]

  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. (n.d.). eScholarship. Available from: [Link]

  • Involvement of PI3K/Akt/mTOR signalling pathways in the development of cancers. (n.d.). ResearchGate. Available from: [Link]

  • Comparing the IC50 values of nrCap18 and DOX in MDA-MB 231 and MCF-10A cell lines. (n.d.). ResearchGate. Available from: [Link]

  • Why should we choose normal cell types versus cancer cells in toxicity investigations?. (2024, February 7). ResearchGate. Available from: [Link]

  • PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. (n.d.). PMC. Available from: [Link]

  • Ultrastructural Changes and Antitumor Effects of Doxorubicin/Thymoquinone-Loaded CaCO3 Nanoparticles on Breast Cancer Cell Line. (2019, July 3). PMC. Available from: [Link]

  • Selectivity Index: Significance and symbolism. (2026, February 20). Fiveable. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. Available from: [Link]

  • The calculated values of the selectivity index (SI) of some compounds. (n.d.). ResearchGate. Available from: [Link]

  • Selectivity index (IC 50 of normal vs. cancer cells). SI > 1.0... (n.d.). ResearchGate. Available from: [Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. (n.d.). PMC. Available from: [Link]

  • Why do we prefer cancer cell line over normal cell line for cytotoxic study?. (2020, June 17). ResearchGate. Available from: [Link]

  • 80% of the cancer cell lines used in research closely resemble their tissue-of-origin. (2020, July 2). IRB Barcelona. Available from: [Link]

  • Regulatory network changes between cell lines and their tissues of origin. (2017, September 12). PMC. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis and Evaluation of 1-(1-Benzofuran-2-ylmethyl)piperazine

This guide provides an in-depth analysis of the synthesis and biological evaluation of 1-(1-Benzofuran-2-ylmethyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating the pri...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the synthesis and biological evaluation of 1-(1-Benzofuran-2-ylmethyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating the privileged structures of benzofuran and piperazine, this molecule serves as a versatile scaffold for developing novel therapeutic agents.[1][2][3] This document offers a detailed, reproducible synthetic protocol, compares it with alternative methodologies, and outlines standardized assays for its biological characterization, catering to researchers and professionals in drug discovery and development.

The benzofuran moiety is a core component of numerous natural and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Similarly, the piperazine ring is a key pharmacophore in many approved drugs, recognized for its ability to modulate interactions with various biological targets.[2][3] The combination of these two scaffolds has led to the discovery of potent agents targeting a range of receptors and enzymes.[6] Specifically, derivatives of 1-(1-Benzofuran-2-ylmethyl)piperazine have been investigated as ligands for sigma-1 (σ1) and histamine (H3/H4) receptors, indicating their potential in treating central nervous system disorders, inflammation, and pain.[7][8]

This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methods, ensuring that researchers can replicate, adapt, and build upon these findings with a solid understanding of the underlying chemistry and biology.

Part 1: Synthesis and Reproducibility

The most common and reliable method for synthesizing 1-(1-Benzofuran-2-ylmethyl)piperazine is through the nucleophilic substitution of a reactive 2-(halomethyl)benzofuran intermediate with piperazine. This approach is favored for its straightforward execution and generally good yields.

Detailed Experimental Protocol: Nucleophilic Alkylation

This two-step protocol provides a reproducible pathway to the target compound.

Step 1: Synthesis of 2-(Bromomethyl)benzofuran

The initial and crucial step is the generation of a reactive electrophile from a stable precursor. 2-Methylbenzofuran is a common starting material, which can be brominated at the methyl group using N-Bromosuccinimide (NBS).

  • Rationale: NBS is a preferred reagent for allylic and benzylic bromination due to its ability to provide a low, constant concentration of bromine, which minimizes side reactions such as electrophilic addition to the furan ring. The reaction is typically initiated by a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by UV light. Carbon tetrachloride (CCl4) is a traditional solvent for these reactions due to its inertness, though safer alternatives like acetonitrile or chlorobenzene are now more common.[9]

  • Procedure:

    • Dissolve 2-methylbenzofuran (1.0 eq.) in carbon tetrachloride (or a suitable alternative).

    • Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.).

    • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude 2-(bromomethyl)benzofuran, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: N-Alkylation of Piperazine

The synthesized 2-(bromomethyl)benzofuran is then reacted with piperazine to form the final product.

  • Rationale: This is a standard SN2 reaction where the secondary amine of piperazine acts as a nucleophile, displacing the bromide ion. An excess of piperazine can be used to act as both the nucleophile and the base to neutralize the HBr formed, but this can lead to the formation of the N,N'-dialkylated byproduct. A more controlled approach is to use a slight excess of piperazine and an external inorganic base like potassium carbonate (K2CO3) or a tertiary amine like triethylamine (TEA).[2] The base deprotonates one of the piperazine nitrogens, increasing its nucleophilicity, and neutralizes the acid byproduct. Solvents like tetrahydrofuran (THF), acetone, or dimethylformamide (DMF) are suitable for this reaction.[1][2]

  • Procedure:

    • To a solution of piperazine (2.0 eq.) and potassium carbonate (2.5 eq.) in dry DMF, add a solution of 2-(bromomethyl)benzofuran (1.0 eq.) in DMF dropwise at room temperature.

    • Stir the reaction mixture at 70°C for 18-24 hours, monitoring by TLC.[7]

    • After completion, quench the reaction by adding cold water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 1-(1-Benzofuran-2-ylmethyl)piperazine.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation 2-Methylbenzofuran 2-Methylbenzofuran 2-(Bromomethyl)benzofuran 2-(Bromomethyl)benzofuran 2-Methylbenzofuran->2-(Bromomethyl)benzofuran NBS, BPO CCl4, Reflux Target 1-(1-Benzofuran-2-ylmethyl)piperazine 2-(Bromomethyl)benzofuran->Target Piperazine Piperazine Piperazine->Target K2CO3, DMF 70°C

Caption: Synthetic route to 1-(1-Benzofuran-2-ylmethyl)piperazine.

Comparative Analysis of Synthetic Methodologies

While direct alkylation is robust, other methods like reductive amination offer alternative pathways, particularly if the starting materials are more accessible.

FeatureDirect Nucleophilic Alkylation Reductive Amination
Starting Materials 2-(Halomethyl)benzofuran, PiperazineBenzofuran-2-carboxaldehyde, Piperazine
Key Reagents Base (e.g., K2CO3, TEA)Reducing Agent (e.g., NaBH(OAc)3, NaBH4)[10][11]
Reaction Steps Typically 1-2 steps from a common precursor.Can be a one-pot reaction.
Reaction Conditions Often requires heating (e.g., 70-110°C).[2][7]Generally mild, often at room temperature.[10]
Typical Yields Moderate to high (can be >80%).[8]Generally good to excellent.
Advantages Straightforward, uses common reagents.Mild conditions, high selectivity for mono-alkylation.
Disadvantages Risk of over-alkylation, requires a halomethyl intermediate which can be lachrymatory.Requires synthesis of the aldehyde precursor.

Part 2: Biological Activity and Testing Protocols

Derivatives of 1-(1-Benzofuran-2-ylmethyl)piperazine have shown affinity for multiple biological targets, necessitating a range of assays to fully characterize their pharmacological profile.

Primary Biological Targets
  • Sigma-1 (σ1) Receptors: These receptors are involved in modulating neurotransmitter systems and have been implicated in CNS diseases like Alzheimer's, Parkinson's, and schizophrenia.[8] Compounds with high affinity for σ1 receptors are valuable as research tools and potential therapeutics.[8]

  • Histamine H3 and H4 Receptors (H3R/H4R): H3R is primarily found in the CNS and modulates neurotransmitter release, while H4R is involved in inflammatory responses.[7] Dual antagonists for these receptors are being explored for treating inflammatory conditions like asthma.[7]

  • Anticancer and Anti-inflammatory Activity: The benzofuran-piperazine scaffold has been identified in compounds with potent cytotoxic activity against various cancer cell lines and inhibitory effects on inflammatory mediators like nitric oxide (NO).[2][6]

Standardized Testing Protocols

1. Receptor Binding Affinity Assay (Competitive Displacement)

This assay determines the affinity of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To calculate the inhibitor constant (Ki) of the compound for the target receptor.

  • Procedure (Example for σ1 Receptor):

    • Prepare a rat brain homogenate, which serves as the source of σ1 receptors.[8]

    • In a multi-well plate, incubate the brain homogenate with a fixed concentration of a radiolabeled σ1 ligand (e.g., -pentazocine).[8]

    • Add varying concentrations of the test compound, 1-(1-Benzofuran-2-ylmethyl)piperazine.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the bound from the unbound radioligand using rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Plot the percentage of displacement against the concentration of the test compound to determine the IC50 value (the concentration that displaces 50% of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

2. In Vitro Functional Assay (BRET for GPCRs)

Bioluminescence Resonance Energy Transfer (BRET) assays are used to study the functional activity of a compound (e.g., as an antagonist or inverse agonist) at G-protein coupled receptors (GPCRs) like H3R and H4R.[7]

  • Objective: To determine if the compound inhibits or activates receptor signaling.

  • Procedure:

    • Use cells engineered to co-express the target receptor (e.g., H3R) fused to a Renilla luciferase (Rluc) and a G-protein subunit fused to a yellow fluorescent protein (YFP).

    • Add the luciferase substrate (coelenterazine) to initiate the BRET signal.

    • Treat the cells with a known agonist for the receptor to induce a conformational change that brings Rluc and YFP into proximity, generating a BRET signal.

    • In separate wells, pre-incubate the cells with varying concentrations of the test compound before adding the agonist.

    • Measure the BRET signal. A decrease in the agonist-induced signal indicates that the test compound is acting as an antagonist.

3. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This cell-based assay evaluates the potential of the compound to reduce the inflammatory response in macrophages.

  • Objective: To measure the IC50 of the compound for inhibiting the production of nitric oxide (NO), a key inflammatory mediator.

  • Procedure:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[2]

    • Incubate for 24 hours.

    • Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition at each concentration and determine the IC50 value.

Visualization of the Biological Testing Workflow

Biological_Testing_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Functional Assays Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (BRET) (Determine Antagonism/Agonism) Binding->Functional AntiInflammatory Anti-inflammatory Assay (Measure NO Inhibition) Functional->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) (Measure Cell Viability) Functional->Cytotoxicity Compound Test Compound 1-(1-Benzofuran-2-ylmethyl)piperazine Compound->Binding

Caption: Workflow for the biological evaluation of the target compound.

Summary of Reported Biological Data

The following table summarizes representative data for benzofuran-piperazine derivatives from the literature, highlighting the potential activities of this scaffold.

Compound ClassTargetAssayResultReference
1-(Benzofuran-2-ylmethyl)-4-arylpiperazineSigma-1 (σ1) ReceptorCompetitive Binding (-pentazocine)Ki = 2.7 nM[8]
1-(Benzofuran-2-ylmethyl)-4-arylpiperazineSigma-2 (σ2) ReceptorCompetitive Binding ([3H]DTG)Ki = 103 nM[8]
1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivativeHistamine H3 Receptor (H3R)Radioligand BindingpKi = 6.40[7]
1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivativeHistamine H4 Receptor (H4R)Radioligand BindingpKi = 6.06[7]
Benzofuran-piperazine hybridAnti-inflammatory (NO inhibition)LPS-stimulated RAW 264.7 cellsIC50 = 5.28 µM[2][6]
Benzofuran-piperazine hybridAnticancer (A549 lung cancer cells)Cytotoxicity AssayIC50 = 0.12 µM[2][6]

Conclusion

The synthesis of 1-(1-Benzofuran-2-ylmethyl)piperazine via nucleophilic alkylation of piperazine with a 2-(halomethyl)benzofuran intermediate is a robust and reproducible method suitable for laboratory-scale production. The resulting compound and its derivatives exhibit a rich pharmacological profile, with significant activities at sigma-1, histamine H3, and H4 receptors, alongside promising anti-inflammatory and anticancer potential. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize, purify, and comprehensively evaluate this important class of molecules, facilitating further exploration in the quest for novel therapeutics.

References

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines. Frontiers in Pharmacology. [Link]

  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. National Center for Biotechnology Information. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development. [Link]

  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Beilstein Journal of Organic Chemistry. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • Piperazine. Wikipedia. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. AVESİS. [Link]

  • Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. ResearchGate. [Link]

  • 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. ResearchGate. [Link]

  • Preparation of n-substituted piperazines.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. PubMed. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(1-Benzofuran-2-ylmethyl)piperazine proper disposal procedures

As a Senior Application Scientist, I understand that handling complex pharmacophores like 1-(1-Benzofuran-2-ylmethyl)piperazine requires more than just following a generic safety checklist. Drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex pharmacophores like 1-(1-Benzofuran-2-ylmethyl)piperazine requires more than just following a generic safety checklist. Drug development professionals must understand the physicochemical causality behind every safety protocol to ensure absolute laboratory compliance, protect personnel, and maintain environmental integrity.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 1-(1-Benzofuran-2-ylmethyl)piperazine, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards and advanced chemical principles.

Part 1: Physicochemical Causality in Waste Management

To design an effective disposal plan, we must first deconstruct the molecule's hazard profile based on its structural components:

  • The Piperazine Moiety: This secondary amine is highly basic and acts as a strong nucleophile. If improperly mixed with strong oxidizing agents, acid chlorides, or anhydrides, it can trigger violent exothermic reactions[1]. Furthermore, piperazine derivatives are known respiratory sensitizers and skin irritants[2].

  • The Benzofuran Moiety: The aromatic benzofuran ring imparts significant lipophilicity to the molecule. This high partition coefficient means the compound poses a severe risk of bioaccumulation and chronic aquatic toxicity if introduced into wastewater ecosystems[2].

Because of these properties, drain disposal is strictly prohibited [3]. The only acceptable method of final destruction is high-temperature incineration[4].

Part 2: Quantitative Safety & Logistics Data

The following table synthesizes the critical operational parameters and the scientific reasoning behind each logistical requirement.

ParameterClassification / ValueOperational Causality & Logistics
GHS Hazards Acute Tox. 4 (Oral), Eye Irrit. 2AMandates the use of splash goggles and prevents drain disposal due to toxicity.
Chemical Incompatibilities Strong oxidizers, acid chloridesMixing causes exothermic reactions; requires strict segregation in Satellite Accumulation Areas (SAAs)[1].
Environmental Hazard Chronic Aquatic ToxicityHigh lipophilicity of the benzofuran moiety necessitates incineration over wastewater treatment[2].
Container Material High-Density Polyethylene (HDPE) or GlassPrevents leaching and UV-degradation; metals must be avoided if the compound is a hydrochloride salt[5][6].
Storage Time Limit 90 to 180 days (Generator dependent)EPA RCRA compliance requires strict tracking of accumulation start dates to prevent regulatory fines[6].

Part 3: Standard Operating Procedure (SOP) for Routine Disposal

This protocol ensures full compliance with EPA "cradle-to-grave" hazardous waste regulations[7].

Step 1: Compatibility Segregation Isolate 1-(1-Benzofuran-2-ylmethyl)piperazine from incompatible waste streams. Never store this compound in the same secondary containment bin as strong acids or oxidizers[1].

Step 2: Containerization Transfer the chemical waste into a chemically compatible, leak-proof container (HDPE or amber glass)[5]. Fill the container to a maximum of 90% capacity. This 10% headspace is critical to accommodate potential thermal expansion and prevent pressure-induced ruptures[6].

Step 3: Regulatory Labeling Affix an EPA-compliant Hazardous Waste tag to the container. You must write the full chemical name—"1-(1-Benzofuran-2-ylmethyl)piperazine"—without using abbreviations, acronyms, or chemical formulas, as this violates the Hazard Communication Standard[8]. Clearly mark the exact accumulation start date.

Step 4: Secondary Containment Place the primary waste container inside a secondary containment bin located in a designated, well-ventilated Satellite Accumulation Area (SAA). This physical barrier ensures that if the primary vessel fails, the chemical will not enter the laboratory drainage system[6].

Step 5: EHS Manifesting & Transport Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the regulatory storage limit expires (typically 6 months for academic/research labs under EPA Subpart K)[3][5]. The final disposal must be routed to a licensed facility for thermal destruction in a chemical incinerator equipped with an afterburner and scrubber, as combustion will release toxic nitrogen oxides (NOx)[4][9].

Part 4: Self-Validating Spill Response Protocol

In the event of an accidental release, trust in your decontamination process must be absolute. We achieve this by implementing a self-validating chemical workflow .

  • Evacuation & PPE: Evacuate personnel from the immediate area. Don a chemical-resistant suit, nitrile gloves, and a NIOSH-approved respirator (P95 or P100) to protect against aerosolized dust[10].

  • Containment: Prevent the spill from entering drains by surrounding it with an inert absorbent material (e.g., vermiculite or sand)[11].

  • Physical Removal: If the compound is in liquid solution, absorb it with the inert material. If it is a solid powder, carefully sweep it up using non-sparking tools, deliberately avoiding the generation of airborne dust[10].

  • Waste Collection: Transfer all contaminated absorbents and PPE into a designated, sealable hazardous waste container[11].

  • Chemical Validation (The Trust Mechanism): To scientifically prove the area is decontaminated, swab the spill surface and apply a ninhydrin indicator spray. Because the piperazine ring contains a secondary amine, any residual chemical will react to form a deep purple complex (Ruhemann's purple). A negative (colorless/yellow) result scientifically validates that the decontamination is complete and the area is safe for normal operations.

Part 5: Disposal Workflow Visualization

G Gen Waste Generation Seg Segregation from Oxidizers/Acids Gen->Seg Step 1 Cont HDPE/Glass Container + EPA Labeling Seg->Cont Step 2 SAA Secondary Containment (< 6 Months) Cont->SAA Step 3 EHS EHS Manifest & Transport SAA->EHS Step 4 Inc Incineration w/ Scrubber EHS->Inc Step 5

Fig 1: Cradle-to-grave disposal workflow for 1-(1-Benzofuran-2-ylmethyl)piperazine.

References

  • Benzofuran - Safety D
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste. Case Western Reserve University EHS.
  • Disposal of Chemicals in the Labor
  • Safety Data Sheet - Benzofuran Deriv
  • Hazardous Waste Disposal Guide. Northwestern University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Chemical Safety Data Sheet - Piperazine Dihydrochloride. ChemicalBook.
  • Piperazine 68% - MSDS. Krishna Chemicals (KSCL).
  • Safety Data Sheet - Piperazine. Fisher Scientific.
  • Safety Data Sheet - Benzofuran-3-acetonitrile. Sigma-Aldrich.
  • Safety Data Sheet - Piperazine Deriv
  • Download SDS - 2,3-dihydro-1-benzofuran-3-ylmethanol. AK Scientific, Inc.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-(1-Benzofuran-2-ylmethyl)piperazine

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 1-(1-Benzofuran-2-ylmethyl)piperazine. Given its status as a biologically a...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 1-(1-Benzofuran-2-ylmethyl)piperazine. Given its status as a biologically active compound investigated for its effects on the central nervous system, stringent adherence to these safety protocols is paramount to ensure personnel safety and experimental integrity.[1][2] The guidance herein is synthesized from the known hazard profiles of its core chemical moieties—benzofuran and piperazine—to establish a robust framework for safe handling, emergency response, and disposal.

Synthesized Hazard Profile: A Deductive Safety Approach

From the Piperazine Moiety: The piperazine group and its derivatives are well-documented as hazardous materials.[4][5][6][7]

  • Corrosivity: Piperazine is a corrosive substance, capable of causing severe skin burns and serious eye damage.[5][8][9][10] Contact, especially with moist skin, can lead to significant tissue damage.[6]

  • Sensitization: It is a known respiratory and skin sensitizer.[4][5][7] Repeated exposure can lead to allergic reactions, including dermatitis and asthmatic symptoms upon inhalation.[6]

  • General Toxicity: Piperazine derivatives are classified as harmful if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[7][8][11] They are also suspected of causing reproductive harm.[4][5]

From the Benzofuran Moiety: The benzofuran structure also presents significant health risks that must be considered.

  • Carcinogenicity: 2,3-Benzofuran is suspected of causing cancer.[12][13] Chronic oral exposure in animal studies has been linked to an increased incidence of tumors in the kidneys, lungs, liver, and stomach.[13][14][15]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to the liver and kidneys.[12][13][15]

  • Flammability: Benzofuran is a flammable liquid and vapor, a property that may be carried over to its derivatives.[12][16]

Conclusion for 1-(1-Benzofuran-2-ylmethyl)piperazine: Based on this synthesis, this compound must be handled with the utmost caution. It should be treated as a substance that is corrosive, a potential carcinogen, a respiratory and skin sensitizer, and toxic to multiple organ systems upon exposure. Its biological activity as a ligand for CNS receptors further underscores the need to prevent any direct contact, inhalation, or ingestion.[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered approach combining engineering controls and rigorous PPE is mandatory.

Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or aerosols.[8][17] The fume hood ensures a controlled environment and protects the researcher from respiratory exposure.

  • Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[4][18][19] Immediate access is critical in the event of accidental exposure.

Personal Protective Equipment (PPE): The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure. The following table summarizes the minimum requirements.

Body AreaRequired PPERationale and Standard
Hands Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact with a corrosive, sensitizing, and potentially carcinogenic substance. Gloves must be inspected for defects before use and removed using the proper technique to avoid contaminating the skin.[17][18]
Eyes/Face Chemical safety goggles and a full-face shield. Provides comprehensive protection against splashes of a corrosive material. Standard safety glasses are insufficient. Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[4][20][21]
Body A fully-fastened laboratory coat. Protects against incidental contact and contamination of personal clothing. A complete suit protecting against chemicals may be required for large-scale operations.[17][18]
Respiratory Use within a chemical fume hood. If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4][6]

Standard Operating Procedure for Handling

This step-by-step protocol ensures a systematic and safe approach to working with 1-(1-Benzofuran-2-ylmethyl)piperazine.

Step 1: Preparation

  • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Ensure the work area inside the hood is clean and uncluttered.

  • Confirm the immediate availability of an emergency spill kit.

  • Don all required PPE as detailed in the table above.

Step 2: Weighing and Aliquoting (Solid Form)

  • Perform all weighing activities on a tared weigh boat or paper inside the fume hood to contain any dust.

  • Use spark-proof tools if there is any concern about flammability.[20][21]

  • Close the primary container tightly immediately after removing the desired amount.

  • Wipe down the spatula and any surfaces with a damp cloth or towel to collect residual dust, treating the cloth as hazardous waste.

Step 3: Solution Preparation

  • Add the weighed solid to the solvent in a suitable vessel, always inside the fume hood.

  • If the dissolution process is exothermic, add the solid slowly to the solvent while monitoring the temperature.

  • Keep the vessel covered as much as possible to minimize vapors.

Step 4: Post-Handling and Cleanup

  • Decontaminate all non-disposable equipment used.

  • Wipe down the work surface in the fume hood.

  • Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in a designated, sealed hazardous waste container.[9]

  • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Wash hands and forearms thoroughly with soap and water after exiting the lab.[9][18]

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

A. Personal Exposure

  • Skin Contact: Immediately go to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[6][10][22] Seek immediate medical attention.[4]

  • Eye Contact: Proceed immediately to an eyewash station. Hold eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes.[4][10] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4][23] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[4][23] Rinse the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.

B. Chemical Spill Response For minor spills contained within a chemical fume hood, trained laboratory personnel may proceed with cleanup. For any large spill or any spill outside of a fume hood, execute the following emergency workflow.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Response Controlled Response (EHS/Trained Personnel Only) cluster_FinalSteps Final Steps Alert ALERT Inform nearby personnel and supervisor. Evacuate EVACUATE Leave the immediate area. Restrict access. Alert->Evacuate If spill is large or volatile Assess ASSESS Evaluate the spill from a safe distance. Consult SDS. Evacuate->Assess Contain CONTAIN Use spill kit absorbents to dike the spill. Assess->Contain Cleanup CLEAN UP Collect absorbed material with non-sparking tools. Contain->Cleanup Decontaminate DECONTAMINATE Clean spill area with appropriate solution, then soap and water. Cleanup->Decontaminate Dispose DISPOSE Package waste in a sealed, labeled container. Decontaminate->Dispose Report REPORT Document the incident per institutional policy. Dispose->Report

Caption: Workflow for a major chemical spill response.

C. Fire

  • In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[17][21][23]

  • For any large fire, or if the fire involves significant quantities of material, evacuate the area and activate the fire alarm.

  • Hazardous combustion products may include toxic carbon oxides (CO, CO2) and nitrogen oxides (NOx).[11][17] Firefighters must wear self-contained breathing apparatus (SCBA).[17]

Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][17][18]

  • Designate a "corrosives area" for storage.[6][10]

  • Protect from light, moisture, and air, as piperazine derivatives can be light-sensitive and hygroscopic.[4][9]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][19][24]

  • The storage area should be locked and accessible only to authorized personnel.[7][8]

Disposal:

  • All waste, including contaminated PPE and cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in suitable, closed, and clearly labeled containers.[17][20]

  • Disposal must be handled by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[23]

  • Do not allow the product or contaminated water to enter drains or the environment.[17][20][23]

References

  • PIPERAZINE (ANH) - TMMedia. (n.d.).
  • Enamine. (n.d.). Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • ChemScience. (n.d.). Page 1 of 7 1 Identification of the substances/ mixture and of the company/ undertaking 1.1 Product Identifiers.
  • Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. (2022, November 7). PubMed.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet - Piperazine.
  • ECHEMI. (n.d.). Benzofuran,2-(1-methylethenyl)- SDS, 56426-65-4 Safety Data Sheets.
  • HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. (n.d.). NCBI Bookshelf.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - 1-Benzofuran-5-amine.
  • ECHEMI. (n.d.). Benzofuran SDS, 271-89-6 Safety Data Sheets.
  • 2,3-Benzofuran | Public Health Statement | ATSDR. (n.d.). Cdc.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Methylpiperazine.
  • ChemicalBook. (2026, January 17). Benzofuran - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.
  • CPAchem Ltd. (n.d.). Safety data sheet - 2,3-Benzofuran.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2-Methylpiperazine.
  • Safety Data Sheet Request for 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine: sc-297226. (n.d.).
  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. (2012, May 10). NCBI.
  • Apollo Scientific. (2023, June 23). 1-Methylpiperazine Safety Data Sheet.

Sources

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